2-Fluorobenzenesulfonamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-fluorobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO2S/c7-5-3-1-2-4-6(5)11(8,9)10/h1-4H,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFLBWYLZCQOPCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)F)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80184110 | |
| Record name | 2-Fluorobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80184110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30058-40-3 | |
| Record name | 2-Fluorobenzenesulfonamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030058403 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Fluorobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80184110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluorobenzenesulfonamide | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
2-Fluorobenzenesulfonamide chemical properties and structure
An In-depth Technical Guide to 2-Fluorobenzenesulfonamide: Properties, Structure, and Applications
This guide provides a comprehensive technical overview of this compound, a key building block in modern chemical research. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's characteristics and utility. The information presented herein is synthesized from established chemical literature and database sources, providing both foundational knowledge and field-proven insights into its application.
Introduction and Strategic Importance
This compound (CAS No. 30058-40-3) is an organofluorine compound belonging to the sulfonamide class of molecules.[1] Its structure, featuring a fluorine atom positioned ortho to a sulfonamide group on a benzene ring, imparts a unique combination of steric and electronic properties. The strong electron-withdrawing nature of both substituents significantly influences the reactivity of the aromatic ring and the acidity of the sulfonamide protons.
In the landscape of chemical synthesis, this compound is a valuable intermediate. The strategic placement of the fluorine atom is a well-established technique in medicinal chemistry to modulate critical drug properties such as metabolic stability, lipophilicity, and binding affinity.[2] Consequently, this scaffold is frequently utilized in the development of novel therapeutic agents and agrochemicals.[3][4] This guide will explore the core chemical properties, structural features, synthesis, and key applications that define its role in contemporary research and development.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in research. The key properties of this compound are summarized below.
Core Properties
Quantitative data for this compound has been aggregated from various chemical data sources.
| Property | Value | Source(s) |
| CAS Number | 30058-40-3 | [1][2] |
| Molecular Formula | C₆H₆FNO₂S | [2][3][5] |
| Molecular Weight | 175.18 g/mol | [2][3][5] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 158 - 166 °C | [2][3] |
| XLogP3 (Computed) | 0.8 | [4] |
| Purity | Typically ≥97-98% | [2][3] |
Spectroscopic Signature
While a dedicated public repository of the complete spectral data is not available, the expected spectroscopic characteristics can be reliably predicted based on the structure and data from analogous compounds.
-
¹H NMR (Proton NMR): The aromatic region (typically 7.0-8.0 ppm) is expected to show a complex multiplet pattern for the four protons on the benzene ring due to fluorine-proton and proton-proton coupling. The two sulfonamide protons (-SO₂NH₂) would likely appear as a broad singlet further downfield, which is exchangeable with D₂O.
-
¹³C NMR (Carbon NMR): Six distinct signals are expected for the aromatic carbons. The carbon atom directly bonded to the fluorine atom (C-F) will exhibit a large coupling constant (¹JCF), a characteristic feature in ¹³C NMR of fluorinated compounds. The other aromatic carbons will show smaller C-F couplings.
-
¹⁹F NMR (Fluorine NMR): A single resonance is expected, with its chemical shift influenced by the electronic environment of the aromatic ring.
-
Infrared (IR) Spectroscopy: Key absorption bands are predicted to be present, confirming the functional groups. Characteristic peaks include:
-
N-H Stretch: Two bands around 3350-3250 cm⁻¹ (asymmetric and symmetric stretching of the primary sulfonamide).
-
Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.
-
S=O Stretch: Strong, distinct bands around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric) for the sulfonyl group.
-
C-F Stretch: A strong band in the 1250-1000 cm⁻¹ region.
-
Molecular Structure and Mechanistic Insights
The arrangement of atoms and functional groups in this compound dictates its reactivity and interaction with biological targets.
Structural Features
The molecule consists of a central benzene ring substituted with an ortho-fluorine atom and a sulfonamide group (-SO₂NH₂).
-
Electronic Effects: The fluorine atom exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity, and a weaker, electron-donating resonance effect (+R). The sulfonamide group is also strongly electron-withdrawing. This combined deactivation of the aromatic ring makes it less susceptible to electrophilic aromatic substitution compared to benzene.
-
Acidity: The powerful electron-withdrawing nature of the sulfonyl group and the adjacent aromatic system renders the sulfonamide protons (N-H) acidic, allowing for easy deprotonation with a suitable base to form a nucleophilic anion.
-
Conformation: The ortho-positioning of the fluorine atom can create steric hindrance and may influence the rotational freedom around the C-S bond, potentially favoring certain conformations that could be critical for specific binding interactions in enzyme active sites.
Caption: Key structural and electronic features of this compound.
Synthesis and Reactivity
Synthetic Pathway
This compound is most commonly and efficiently synthesized via the ammonolysis of its corresponding sulfonyl chloride precursor.[2] The reaction is a standard nucleophilic acyl substitution at the sulfur center.
Caption: General workflow for the synthesis of this compound.
Core Reactivity
The primary site of reactivity for synthetic elaboration is the sulfonamide nitrogen. The acidic N-H protons can be removed by a base (e.g., NaH, K₂CO₃) to generate the corresponding anion. This powerful nucleophile can then be used in a variety of bond-forming reactions, most notably:
-
N-Alkylation: Reaction with alkyl halides or other electrophilic alkylating agents to form secondary or tertiary sulfonamides.
-
N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) with aryl halides to generate N-aryl sulfonamides.
These transformations are fundamental for incorporating the 2-fluorophenylsulfonyl moiety into more complex molecular architectures, which is a common strategy in drug discovery.
Applications in Research and Development
The unique properties of this compound make it a versatile building block across several scientific disciplines.
Caption: Key application areas for this compound.
-
Pharmaceutical Development: This is the most prominent area of application. The sulfonamide group is a known pharmacophore that can act as a hydrogen bond donor and acceptor, while the 2-fluoro-substituted ring can engage in favorable interactions within enzyme active sites and enhance pharmacokinetic properties. It serves as a key intermediate for enzyme inhibitors (e.g., for carbonic anhydrase) and sulfonamide antibiotics.[2][3][6] The related 4-fluorobenzenesulfonamide has been used to synthesize potent PI3K/mTOR inhibitors for cancer therapy, highlighting the value of this structural class.[7]
-
Agrochemicals: It is used as a component in the synthesis of modern herbicides and pesticides.[3][4] The fluorine substitution can increase the biological efficacy and stability of the final active ingredient.
-
Biochemical Research: The presence of the fluorine atom provides a unique spectroscopic handle. ¹⁹F NMR is a highly sensitive technique with a wide chemical shift range, making this compound and its derivatives excellent probes for studying protein-ligand binding events without interference from background signals.[6]
Safety and Handling
As a Senior Application Scientist, ensuring laboratory safety is paramount. This compound is a hazardous substance and must be handled with appropriate precautions.
-
Hazard Classification: The compound is classified as acutely toxic if swallowed, in contact with skin, or if inhaled. It also causes skin and serious eye irritation.[1][2][5]
-
GHS Pictograms: GHS06 (Skull and Crossbones), GHS07 (Exclamation Mark).
-
Hazard Statements: H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[2]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield. All handling of the solid powder should be performed in a certified chemical fume hood to avoid inhalation.[2]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
Experimental Protocols
The following protocols are provided as representative examples for the synthesis and analysis of this compound. These should be adapted and optimized based on specific laboratory conditions and equipment.
Protocol: Synthesis of this compound
Objective: To synthesize this compound from 2-fluorobenzenesulfonyl chloride.
Materials:
-
2-Fluorobenzenesulfonyl chloride
-
Concentrated Ammonium Hydroxide (28-30% NH₃ basis)
-
Tetrahydrofuran (THF)
-
Deionized Water
-
Hydrochloric Acid (1 M)
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and placed in an ice-water bath, dissolve 2-fluorobenzenesulfonyl chloride (1.0 eq) in THF (approx. 3-5 mL per gram of sulfonyl chloride).
-
Slowly add concentrated ammonium hydroxide (approx. 5.0 eq) dropwise to the stirred solution. Causality: The reaction is exothermic; slow addition at 0 °C controls the reaction rate and prevents overheating. THF is used as a co-solvent to ensure homogeneity. A large excess of ammonia drives the reaction to completion.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Remove the THF under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous residue with deionized water and acidify to pH ~2 with 1 M HCl to precipitate the product.
-
Filter the resulting white solid using a Büchner funnel, washing the filter cake with cold deionized water.
-
For purification, recrystallize the crude solid from a minimal amount of hot ethanol/water. Dissolve the solid in hot ethanol and add hot water dropwise until the solution becomes cloudy. Allow it to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Filter the pure crystals, wash with a small amount of cold ethanol, and dry under vacuum to yield pure this compound.
Protocol: HPLC Purity Analysis
Objective: To determine the purity of a synthesized batch of this compound using reverse-phase HPLC.
Instrumentation and Conditions:
-
HPLC System: Standard system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid. Causality: Formic acid is used to acidify the mobile phase, ensuring the sulfonamide is in its neutral form for consistent, sharp peak shapes.
-
Gradient: 40% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, then return to 40% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Sample Preparation: Prepare a stock solution of the this compound sample at approximately 1 mg/mL in acetonitrile. Dilute this stock solution with a 50:50 mixture of Mobile Phase A and B to a final concentration of ~0.1 mg/mL.
-
System Equilibration: Equilibrate the HPLC column with the initial mobile phase conditions (40% B) for at least 15 minutes or until a stable baseline is achieved.
-
Injection and Analysis: Inject the prepared sample and run the gradient method.
-
Data Processing: Integrate the area of all peaks in the chromatogram. Calculate the purity by dividing the area of the main product peak by the total area of all peaks and multiplying by 100%. This provides the area percent purity.
References
- 2-Chloro-5-fluorobenzenesulfonamide (for XLogP3 of related compound).
- This compound (CAS 30058-40-3).
- Synthesis of sulfonyl chloride substrate precursors.
- Dugad, L. B., et al. (1989). NMR studies of carbonic anhydrase-fluorinated benzenesulfonamide complexes. Biochemistry, 28(9), 3955-3960. [Link]
- Al-Sughayer, A. (2011). Synthesis, Structure Analysis and Antibacterial Activity of New Potent Sulfonamide Derivatives.
- Spectrometric Identification of Organic Compounds Reference Data. University of Colorado Boulder. [Link]
- This compound.
Sources
- 1. This compound | C6H6FNO2S | CID 193663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. 2-Chloro-5-fluorobenzenesulfonamide | C6H5ClFNO2S | CID 50998095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-(benzenesulfonyl)-N-fluorobenzenesulfonamide - Enamine [enamine.net]
- 6. rsc.org [rsc.org]
- 7. ossila.com [ossila.com]
An In-depth Technical Guide to the Synthesis of 2-Fluorobenzenesulfonamide from 2-fluorobenzenesulfonyl chloride
Foreword: The Significance of 2-Fluorobenzenesulfonamide
This compound is a key chemical intermediate in the fields of medicinal chemistry and drug development. Its structural motif is present in a variety of biologically active molecules. The incorporation of a fluorine atom on the benzene ring can significantly modulate the pharmacokinetic and pharmacodynamic properties of a compound, including its metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a comprehensive overview of the synthesis of this compound from 2-fluorobenzenesulfonyl chloride, offering a deep dive into the reaction mechanism, a detailed experimental protocol, and critical considerations for safety and purification. This document is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of this important synthetic transformation.
I. The Core Transformation: Ammonolysis of 2-Fluorobenzenesulfonyl Chloride
The synthesis of this compound from 2-fluorobenzenesulfonyl chloride is achieved through a nucleophilic substitution reaction at the sulfur atom of the sulfonyl chloride. This specific type of reaction, where ammonia is the nucleophile, is known as ammonolysis.
Reaction Mechanism: A Step-by-Step Look
The reaction proceeds via a nucleophilic acyl-type substitution mechanism. The lone pair of electrons on the nitrogen atom of ammonia acts as a nucleophile, attacking the electrophilic sulfur atom of the 2-fluorobenzenesulfonyl chloride. This leads to the formation of a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group and forming the stable sulfonamide bond.
dot digraph "Reaction_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=none, fontname="Arial", fontsize=10]; edge [arrowhead=vee, color="#4285F4"];
// Reactants reactant1 [label=<
2-Fluorobenzenesulfonyl chloride
];
reactant2 [label=<
NH3 Ammonia
];
// Intermediate intermediate [label=<
Tetrahedral Intermediate
];
// Products product1 [label=<
this compound
];
product2 [label=<
HCl Hydrogen Chloride
];
// Arrows reactant1 -> intermediate [label="Nucleophilic Attack"]; reactant2 -> intermediate; intermediate -> product1 [label="Chloride Elimination"]; intermediate -> product2; } enddot Figure 1: General overview of the synthesis of this compound.
II. Experimental Protocol: A Field-Proven Methodology
This section provides a detailed, step-by-step protocol for the synthesis of this compound. The causality behind the choice of reagents, solvents, and conditions is explained to provide a deeper understanding of the process.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| 2-Fluorobenzenesulfonyl chloride | ≥98% | Commercially Available | Corrosive and moisture-sensitive. Handle with care. |
| Ammonium hydroxide | 50% solution in water | Commercially Available | Corrosive. Use in a well-ventilated fume hood. |
| Tetrahydrofuran (THF) | Anhydrous | Commercially Available | Anhydrous conditions are crucial to prevent hydrolysis of the sulfonyl chloride. |
| Deionized water | High purity | In-house | Used for workup. |
| Hydrochloric acid (HCl) | 1 M aqueous solution | In-house | Used for neutralization during workup. |
| Saturated sodium chloride solution (brine) | In-house | Used for washing during extraction. | |
| Anhydrous magnesium sulfate (MgSO₄) | Reagent grade | Commercially Available | Used as a drying agent. |
| Ethanol | Reagent grade | Commercially Available | For recrystallization. |
Step-by-Step Procedure
-
Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 10.0 g (51.4 mmol) of 2-fluorobenzenesulfonyl chloride in 100 mL of anhydrous tetrahydrofuran (THF). The use of anhydrous THF is critical to prevent the hydrolysis of the highly reactive sulfonyl chloride to the corresponding sulfonic acid, which is unreactive towards ammonolysis.[1][2]
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with gentle stirring. This is an exothermic reaction, and maintaining a low temperature helps to control the reaction rate and minimize the formation of byproducts.
-
Addition of Ammonium Hydroxide: Slowly add 20 mL of a 50% aqueous solution of ammonium hydroxide (a significant excess) to the dropping funnel. Add the ammonium hydroxide dropwise to the stirred solution of the sulfonyl chloride over a period of 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. A white precipitate of the product will form during the addition. The large excess of ammonia is used to drive the reaction to completion and to neutralize the hydrochloric acid byproduct formed.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue to stir the mixture for an additional 2-3 hours to ensure the reaction goes to completion.
-
Quenching and Solvent Removal: Carefully quench the reaction by slowly adding 50 mL of deionized water. The majority of the THF is then removed under reduced pressure using a rotary evaporator.
-
Work-up and Extraction: Transfer the remaining aqueous slurry to a separatory funnel. Acidify the mixture to a pH of approximately 2-3 with 1 M hydrochloric acid. This step protonates any remaining ammonia and helps to precipitate the sulfonamide product fully. Extract the aqueous layer with three 50 mL portions of ethyl acetate. Combine the organic extracts.
-
Washing: Wash the combined organic layers with 50 mL of deionized water, followed by 50 mL of saturated sodium chloride solution (brine) to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude this compound as a white to off-white solid.
Purification: Recrystallization
The crude product can be purified by recrystallization to obtain a high-purity solid.
-
Solvent Selection: Ethanol or an ethanol/water mixture is a suitable solvent system for the recrystallization of this compound.
-
Procedure: Dissolve the crude solid in a minimal amount of hot ethanol. If the solid does not fully dissolve, add hot water dropwise until a clear solution is obtained. Allow the solution to cool slowly to room temperature, during which time crystals of the purified product will form. For maximum recovery, cool the flask in an ice bath for 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove any residual impurities.
-
Drying: Dry the purified crystals in a vacuum oven at 50-60 °C to a constant weight. The expected melting point of pure this compound is in the range of 162-166 °C.
// Nodes A [label="Dissolve 2-Fluorobenzenesulfonyl Chloride in Anhydrous THF"]; B [label="Cool to 0-5 °C"]; C [label="Dropwise Addition of 50% Ammonium Hydroxide"]; D [label="Stir at Room Temperature for 2-3 hours"]; E [label="Quench with Water and Remove THF"]; F [label="Acidify and Extract with Ethyl Acetate"]; G [label="Wash with Water and Brine"]; H [label="Dry over MgSO4 and Concentrate"]; I [label="Recrystallize from Ethanol/Water"]; J [label="Isolate and Dry the Purified Product"];
// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; H -> I; I -> J; } enddot Figure 2: A summary of the experimental workflow for the synthesis of this compound.
III. Safety and Handling: A Self-Validating System
Ensuring a safe laboratory environment is paramount. This section details the necessary precautions for handling the hazardous materials involved in this synthesis.
-
2-Fluorobenzenesulfonyl Chloride: This compound is corrosive and moisture-sensitive.[3] It can cause severe skin burns and eye damage.[4][5] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[5]
-
Ammonium Hydroxide (50%): This is a concentrated and corrosive solution.[7] It can cause severe skin burns and eye damage, and its vapors are irritating to the respiratory system.[7] Handle it exclusively in a fume hood and wear the same level of PPE as for the sulfonyl chloride.
-
Tetrahydrofuran (THF): THF is a flammable liquid. Keep it away from ignition sources. It can also form explosive peroxides upon prolonged storage and exposure to air. Use freshly opened or tested anhydrous THF.
-
General Precautions: The reaction is exothermic and should be cooled appropriately. The workup involves the use of acid, which should also be handled with care.
IV. Characterization and Quality Control
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
Melting Point: A sharp melting point in the expected range (162-166 °C) is a good indicator of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectroscopy can be used to confirm the chemical structure of the final product.[1]
-
Mass Spectrometry (MS): This technique can be used to confirm the molecular weight of the compound.
V. Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Hydrolysis of 2-fluorobenzenesulfonyl chloride due to moisture. | Ensure all glassware is thoroughly dried and use anhydrous THF. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Incomplete reaction. | Ensure a sufficient excess of ammonium hydroxide is used and allow for adequate reaction time. | |
| Oily Product Instead of Solid | Impurities present in the crude product. | Ensure a thorough workup to remove impurities. Try a different recrystallization solvent or a combination of solvents. |
| Supersaturation during recrystallization. | Scratch the inside of the flask with a glass rod or add a seed crystal to induce crystallization. | |
| Product is Difficult to Filter | Very fine crystals formed during rapid cooling. | Allow the recrystallization solution to cool slowly to room temperature before placing it in an ice bath to encourage the formation of larger crystals. |
VI. Conclusion
The synthesis of this compound from 2-fluorobenzenesulfonyl chloride via ammonolysis is a robust and reliable method. By understanding the underlying reaction mechanism and adhering to a carefully controlled experimental protocol, researchers can efficiently produce this valuable intermediate. The key to success lies in maintaining anhydrous conditions to prevent hydrolysis of the starting material and in performing a meticulous workup and purification to obtain a high-quality final product. This guide provides the necessary framework for the successful and safe execution of this important chemical transformation.
References
- Dugad, L. B., et al. (1989). NMR studies of carbonic anhydrase-fluorinated benzenesulfonamide complexes. Biochemistry, 28(9), 3955-3960.
- BenchChem Technical Support Team. (2025). common issues in sulfonamide synthesis and solutions. BenchChem.
- BenchChem Technical Support Team. (2025).
- Fisher Scientific. (2023).
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Spectrum Chemical. (2019).
- CUNY. (n.d.).
- Sigma-Aldrich. (2024). SAFETY DATA SHEET - 3-Fluorobenzenesulfonyl chloride.
- Fisher Scientific. (2023). SAFETY DATA SHEET - 3-Fluorobenzenesulfonyl chloride.
- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 2-Fluorobenzenesulfonyl chloride.
Sources
- 1. NMR studies of carbonic anhydrase-fluorinated benzenesulfonamide complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. fishersci.com [fishersci.com]
- 7. spectrumchemical.com [spectrumchemical.com]
An In-depth Technical Guide to the Mechanism of Action of 2-Fluorobenzenesulfonamide-Derived Compounds in Biological Systems
Introduction: The Strategic Importance of 2-Fluorobenzenesulfonamide in Medicinal Chemistry
This compound is a versatile chemical intermediate of significant interest in the pharmaceutical and agrochemical industries.[1][2][3] Its unique molecular structure, featuring a fluorine atom on the benzene ring, imparts enhanced stability, increased lipophilicity, and favorable reactivity, making it a valuable building block for the synthesis of a diverse array of biologically active molecules.[1][2][3] While this compound itself is not typically the primary active pharmaceutical ingredient, its structural motif is a cornerstone in the design of potent and selective enzyme inhibitors and other therapeutic agents.[1][2][3] This guide provides an in-depth exploration of the mechanisms of action of key drug classes derived from this compound, offering insights for researchers, scientists, and drug development professionals.
The strategic incorporation of a fluorine atom can significantly improve the metabolic stability and membrane permeability of a drug candidate.[4] Furthermore, the sulfonamide group is a well-established pharmacophore known to interact with various biological targets. This combination of features makes this compound a privileged scaffold in modern drug discovery.
Key Therapeutic Targets and Mechanisms of Action
The true value of this compound is realized in the biological activities of its derivatives. These compounds have been shown to target a range of enzymes and signaling pathways implicated in various diseases.
Carbonic Anhydrase Inhibition
Fluorinated benzenesulfonamides are potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. CAs are involved in numerous physiological processes, including pH regulation, fluid secretion, and bone resorption.
-
Mechanism of Action: The sulfonamide moiety of the inhibitor coordinates directly with the zinc ion in the active site of the carbonic anhydrase enzyme. This binding displaces a zinc-bound water molecule or hydroxide ion, which is essential for the catalytic activity of the enzyme. The high electronegativity of the fluorine atom can enhance the acidity of the sulfonamide proton, leading to stronger binding to the zinc ion. NMR studies have shown that fluorinated benzenesulfonamides, such as 4-fluorobenzenesulfonamide, can bind to human carbonic anhydrases I and II, with evidence suggesting a 2:1 inhibitor-to-enzyme stoichiometry in some cases.[]
Caption: Inhibition of Carbonic Anhydrase by a this compound derivative.
Cyclooxygenase-2 (COX-2) Inhibition
Certain derivatives of fluorinated benzenesulfonamides are selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins that mediate pain and inflammation.[4]
-
Mechanism of Action: Celecoxib, a well-known COX-2 inhibitor, contains a trifluoromethyl group, but the principle of utilizing a fluorinated aromatic ring is similar. 4-(4-cyclohexyl-2-methyloxazol-5-yl)-2-fluorobenzenesulfonamide is another example of a selective COX-2 inhibitor.[4] These inhibitors fit into a hydrophobic side pocket of the COX-2 active site that is not present in the COX-1 isoform, leading to their selectivity. The sulfonamide moiety interacts with key amino acid residues in the active site, while the fluorinated phenyl group contributes to the overall binding affinity and pharmacokinetic properties.[4]
Caption: Selective binding of a this compound derivative to the COX-2 enzyme.
Antibacterial Activity via FtsZ Inhibition
Novel derivatives of 2,6-difluorobenzamide, which can be synthesized from precursors related to this compound, have been identified as inhibitors of the bacterial cell division protein FtsZ.[6] FtsZ is a crucial protein that forms a contractile ring (Z-ring) at the site of cell division in most bacteria.
-
Mechanism of Action: These inhibitors bind to the GTP-binding site of FtsZ, disrupting its polymerization into protofilaments and the subsequent assembly of the Z-ring.[6] This inhibition of cell division ultimately leads to bacterial cell death. The fluorinated benzamide moiety plays a critical role in the binding affinity and antibacterial potency of these compounds.[6]
Caption: Mechanism of FtsZ inhibition by a difluorobenzamide derivative.
Modulation of Other Key Biological Targets
Derivatives of fluorinated benzenesulfonamides have been investigated for their activity against a variety of other targets, highlighting the broad therapeutic potential of this chemical class.
| Target Enzyme/Pathway | Therapeutic Area | Mechanism of Action of Derivative |
| PI3K/mTOR | Cancer | Dual inhibition of the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer, leading to reduced cell proliferation and survival.[][7] |
| α-Glucosidase & α-Amylase | Diabetes | Inhibition of these carbohydrate-hydrolyzing enzymes in the digestive tract slows down the absorption of glucose, helping to manage postprandial hyperglycemia.[8][9] |
| Monoamine Oxidase-B (MAO-B) | Neurodegenerative Diseases | Selective inhibition of MAO-B leads to decreased degradation of dopamine in the brain, which is a therapeutic strategy for Parkinson's disease.[10] |
| Protoporphyrinogen IX oxidase | Agrochemical | As an herbicide, it inhibits this enzyme in the chlorophyll biosynthesis pathway of plants, leading to the accumulation of phototoxic intermediates and cell death.[4] |
Experimental Protocols for Elucidating Mechanism of Action
A multi-faceted experimental approach is required to fully characterize the mechanism of action of a this compound derivative.
Enzyme Inhibition Assays
-
Objective: To determine the potency and selectivity of the compound against its target enzyme.
-
Methodology:
-
Enzyme Source: Obtain purified recombinant human enzyme (e.g., COX-2, Carbonic Anhydrase II).
-
Substrate: Use a specific substrate that produces a detectable signal (e.g., colorimetric, fluorometric) upon enzymatic conversion.
-
Assay Conditions: Incubate the enzyme with varying concentrations of the inhibitor.
-
Reaction Initiation: Add the substrate to start the reaction.
-
Signal Detection: Measure the product formation over time using a plate reader.
-
Data Analysis: Calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Cellular Assays
-
Objective: To assess the effect of the compound on cellular pathways and functions.
-
Methodology (Example: PI3K/mTOR pathway):
-
Cell Line: Use a cancer cell line known to have an activated PI3K/mTOR pathway (e.g., HL-60).
-
Treatment: Treat the cells with the test compound at various concentrations.
-
Western Blotting: Lyse the cells and perform Western blot analysis to measure the phosphorylation status of key downstream proteins like Akt and S6 kinase. A decrease in phosphorylation indicates pathway inhibition.
-
Cell Viability Assay: Use an MTT or similar assay to determine the effect of the compound on cell proliferation and viability.
-
Structural Biology Studies
-
Objective: To visualize the binding mode of the inhibitor to its target protein.
-
Methodology:
-
Protein Crystallization: Co-crystallize the target enzyme with the inhibitor.
-
X-ray Diffraction: Collect X-ray diffraction data from the crystals.
-
Structure Determination: Solve the three-dimensional structure to reveal the precise molecular interactions between the inhibitor and the active site residues.
-
Caption: A typical workflow for the investigation of a this compound derivative.
Conclusion
This compound is a cornerstone of modern medicinal chemistry, providing a versatile platform for the development of a wide range of therapeutic agents. While the parent molecule's primary role is that of a synthetic intermediate, the derivatives it enables have profound and diverse mechanisms of action, from the potent inhibition of key enzymes like carbonic anhydrase and COX-2 to the disruption of bacterial cell division. Understanding these detailed molecular mechanisms is paramount for the rational design of next-generation therapeutics and for fully harnessing the potential of this important chemical scaffold. The continued exploration of novel derivatives of this compound promises to yield new and improved treatments for a multitude of human diseases.
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- Biological activity and synthesis of sulfonamide derivatives: A brief review - ResearchG
- N-Fluorobenzenesulfonimide (NFSI) - Organic Chemistry Portal. (URL: [Link])
- Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evalu
- Recent Advances in the Chemistry and Biological Activity of Sulfonamide Deriv
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A Technical Guide to the Spectroscopic Characterization of 2-Fluorobenzenesulfonamide
This guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the compound 2-Fluorobenzenesulfonamide (CAS No: 30058-40-3). Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven insights to facilitate the unambiguous identification and characterization of this important synthetic intermediate.
Introduction: The Significance of this compound
This compound is a versatile building block in medicinal and agricultural chemistry.[1][2] Its structure, featuring a sulfonamide group and a fluorine atom on an aromatic ring, imparts unique physicochemical properties. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, making it a valuable moiety in the design of enzyme inhibitors and other biologically active molecules.[1] Accurate and thorough spectroscopic characterization is the cornerstone of quality control and regulatory compliance, ensuring the identity, purity, and structural integrity of the compound before its use in further synthetic applications. This guide explains the causality behind the expected spectroscopic signatures, providing a self-validating framework for its analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. For this compound, both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework and the influence of the electron-withdrawing fluorine and sulfonamide groups.
¹H NMR Spectroscopy: Probing the Aromatic Environment
The ¹H NMR spectrum of this compound is characterized by distinct signals in the aromatic region, typically between 7.0 and 8.0 ppm. The chemical shifts and coupling patterns are a direct consequence of the electronic effects of the ortho-fluoro and sulfonamide substituents. The fluorine atom, being highly electronegative, and the sulfonamide group both exert a deshielding effect on the aromatic protons.
Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~7.95 | ddd | J ≈ 8.0, 1.5, 0.5 | H-6 |
| ~7.70 | td | J ≈ 8.0, 1.5 | H-4 |
| ~7.45 | t | J ≈ 8.0 | H-5 |
| ~7.35 | ddd | J ≈ 8.0, 5.0, 1.0 | H-3 |
| ~7.25 | s (broad) | - | -SO₂NH₂ |
Interpretation & Rationale: The proton ortho to the sulfonamide group (H-6) is expected to be the most deshielded due to the anisotropic effect of the S=O bonds, appearing furthest downfield. The protons will exhibit complex splitting patterns due to proton-proton (³JHH) and proton-fluorine (JHF) couplings. The broad singlet corresponds to the two exchangeable protons of the sulfonamide (-NH₂) group. The exact chemical shift of the NH₂ protons can vary with concentration and residual water in the solvent.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom in the molecule. The carbon directly attached to the fluorine atom will show a large one-bond coupling constant (¹JCF), which is a definitive diagnostic feature.
Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)
| Chemical Shift (δ, ppm) | Coupling Constant (¹JCF, Hz) | Assignment | | :--- | :--- | :--- | :--- | | ~158.0 | ~250 | C-2 (C-F) | | ~140.0 | - | C-1 (C-S) | | ~135.0 | - | C-4 | | ~131.0 | - | C-6 | | ~125.0 | - | C-5 | | ~117.0 | ~20 | C-3 |
Interpretation & Rationale: The C-2 carbon, directly bonded to fluorine, will appear significantly downfield and as a doublet with a large coupling constant, a hallmark of C-F bonds.[3] The C-1 carbon, attached to the sulfonamide group, will also be downfield but will not show this large coupling. The remaining aromatic carbons are assigned based on established substituent effects in substituted benzene rings.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve ~10-20 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to ensure optimal magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, more scans (e.g., 1024) and a longer relaxation delay may be necessary.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Workflow for NMR Analysis
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. It is an excellent technique for identifying the key chemical bonds present in this compound, providing rapid confirmation of its identity.
Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3350-3250 | Medium, Sharp (two bands) | N-H Asymmetric & Symmetric Stretch | Primary Sulfonamide (-NH₂) |
| 3100-3000 | Medium | Aromatic C-H Stretch | Benzene Ring |
| 1600-1450 | Medium-Strong | C=C Ring Stretching | Aromatic Ring |
| ~1340 | Strong | S=O Asymmetric Stretch | Sulfonamide (-SO₂-) |
| ~1160 | Strong | S=O Symmetric Stretch | Sulfonamide (-SO₂-) |
| ~1250 | Strong | C-F Stretch | Aryl-Fluoride |
Interpretation & Rationale: The IR spectrum is dominated by the strong, characteristic stretching vibrations of the sulfonamide group. The presence of two distinct peaks in the 3350-3250 cm⁻¹ region is a clear indicator of the primary amine (-NH₂) functionality.[4] The two strong bands for the S=O stretches are also unambiguous markers for the sulfonamide group.[5] The C-F stretch provides confirmation of the fluorine substituent. Aromatic C-H and C=C stretching vibrations confirm the presence of the benzene ring.[6]
Experimental Protocol: ATR-IR Data Acquisition
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty ATR stage.
-
Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Data Collection: Acquire the sample spectrum. Typically, 16-32 scans are co-added to achieve a good signal-to-noise ratio over the range of 4000-400 cm⁻¹.
-
Data Processing: The resulting spectrum is automatically ratioed against the background spectrum and presented in terms of transmittance or absorbance.
Workflow for IR Analysis
Caption: Step-by-step workflow for acquiring an ATR-IR spectrum.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound (Molecular Weight: 175.18 g/mol ), it provides confirmation of the molecular weight and offers structural information through the analysis of fragmentation patterns.[7]
Expected Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity | Assignment |
| 175 | High | [M]⁺˙ (Molecular Ion) |
| 96 | Moderate | [M - SO₂NH]⁺˙ (Loss of sulfamoyl radical) |
| 95 | High | [C₆H₄F]⁺ (Fluorophenyl cation) |
| 75 | Moderate | [C₆H₃]⁺ |
Interpretation & Rationale: Upon electron ionization, the molecular ion [C₆H₆FNO₂S]⁺˙ is expected at m/z 175. A common and diagnostic fragmentation pathway for benzenesulfonamides is the cleavage of the C-S bond. This would lead to the loss of the SO₂NH₂ group (mass ≈ 80) or related fragments, but a more prominent fragmentation is the loss of the sulfamoyl radical (·SO₂NH), resulting in a fragment at m/z 96, corresponding to the fluorobenzene radical cation.[8] The most stable and thus often most abundant fragment is typically the fluorophenyl cation at m/z 95.[9]
Experimental Protocol: EI-MS Data Acquisition
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.
-
Ionization: Volatilize the sample by heating in the vacuum of the ion source. Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Representation: The data is plotted as a mass spectrum, which is a graph of relative ion abundance versus m/z.
Workflow for Mass Spectrometry Analysis
Caption: General workflow for Electron Ionization Mass Spectrometry (EI-MS).
Conclusion
The combination of NMR, IR, and MS provides a comprehensive and orthogonal dataset for the unequivocal structural confirmation of this compound. ¹H and ¹³C NMR spectroscopy elucidates the carbon-hydrogen framework and the electronic influence of the substituents. IR spectroscopy rapidly confirms the presence of key functional groups, particularly the primary sulfonamide. Finally, mass spectrometry verifies the molecular weight and reveals characteristic fragmentation patterns. By understanding the principles behind these techniques and the expected data, researchers can confidently verify the identity and purity of this important chemical entity.
References
- The Shapes of Sulfonamides: A Rotational Spectroscopy Study. (2022). National Institutes of Health (NIH).
- This compound. PubChem, National Center for Biotechnology Information.
- Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. (2022). ResearchGate.
- Spectroscopic Characterization, Thermogravimetry and Biological Studies of Ru(III), Pt(IV), Au(III) Complexes with Sulfamethoxazole Drug Ligand. (2022). MDPI.
- Synthesis, Spectroscopic Characteristics and Antibacterial Study of Some Novel Sulphonamides. (2015). Asian Journal of Chemistry.
- Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. (2014). ResearchGate.
- Supporting information. The Royal Society of Chemistry.
- Multi-faceted reactivity of N-fluorobenzenesulfonimide (NFSI) under mechanochemical conditions. Beilstein Journals.
- 13C NMR Spectrum (1D, 100 MHz, H2O, predicted). Human Metabolome Database.
- Chem 117 Reference Spectra Spring 2011. Tufts University.
- N-Fluorobenzenesulfonimide. PubChem, National Center for Biotechnology Information.
- Multi-faceted reactivity of N-fluorobenzenesulfonimide (NFSI) under mechanochemical conditions: fluorination, fluoro. (2022). Beilstein Journals.
- Table of Characteristic IR Absorptions. University of Colorado Boulder.
- 13C NMR Chemical Shifts. University of Wisconsin-Madison.
- IR Absorption Table. University of California, Los Angeles.
- IR Chart. Michigan State University.
- p-fluorobenzenesulfonamide. NIST WebBook.
- Mass spectra of fluorocarbons. National Institute of Standards and Technology (NIST).
- This compound. Oakwood Chemical.
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Characterizing the Solubility and Stability of 2-Fluorobenzenesulfonamide: A Practical Guide
An In-Depth Technical Guide for the Pharmaceutical Scientist
Foreword: The Imperative of Physicochemical Characterization
In the landscape of drug discovery and development, the journey of a molecule from a promising hit to a viable drug candidate is contingent upon a thorough understanding of its fundamental physicochemical properties. Among these, solubility and stability stand as the twin pillars that dictate bioavailability, formulation strategies, and shelf-life. 2-Fluorobenzenesulfonamide (C₆H₆FNO₂S), a key intermediate in the synthesis of various biologically active molecules, is no exception.[1] The introduction of a fluorine atom to the benzenesulfonamide scaffold is a common medicinal chemistry strategy intended to enhance metabolic stability and lipophilicity.[1] However, these enhancements must be quantitatively proven and characterized.
This guide serves as a comprehensive, field-proven manual for researchers, chemists, and formulation scientists. It eschews a simple recitation of data, as specific public data for this compound is sparse. Instead, it provides the strategic framework and detailed experimental protocols necessary to generate a robust and reliable profile of the solubility and stability of this compound. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in authoritative standards.
Part I: Comprehensive Solubility Profiling
A compound's solubility governs its dissolution rate and, consequently, the onset and intensity of its therapeutic effect. For this compound, the interplay between the hydrophilic sulfonamide group, the lipophilic fluorinated benzene ring, and the compound's crystalline structure creates a unique solubility profile that must be mapped across a range of relevant solvent systems.
Theoretical Considerations: Predicting Solubility Behavior
The structure of this compound offers clues to its solubility. The benzene ring imparts hydrophobic character, while the sulfonamide group (-SO₂NH₂) can engage in hydrogen bonding. The fluorine atom, being highly electronegative, can modulate the electronic properties of the ring and may participate in weaker hydrogen bonds, generally increasing lipophilicity.[1] We can predict poor aqueous solubility but enhanced solubility in polar organic solvents.[2][3] The sulfonamide moiety is weakly acidic, meaning its ionization state—and thus aqueous solubility—will be pH-dependent.[2]
Causality of Solvent Selection: The choice of solvents is paramount. A strategic selection should span a range of polarities and hydrogen bonding capabilities to build a comprehensive profile applicable to various stages of development, from synthesis workups to pre-formulation.
-
Protic Solvents (e.g., Water, Methanol, Ethanol): Capable of donating hydrogen bonds, they will interact strongly with the sulfonamide group.
-
Aprotic Polar Solvents (e.g., DMSO, Acetonitrile, Acetone): Can accept hydrogen bonds and possess significant dipole moments, making them effective at solvating polar molecules.
-
Nonpolar Solvents (e.g., Toluene, Dichloromethane): Primarily interact through van der Waals forces with the fluorophenyl ring.
Experimental Protocol 1: Equilibrium Solubility via the Shake-Flask Method (Thermodynamic Solubility)
The gold standard for determining thermodynamic solubility is the shake-flask method, which measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.
Principle: This method establishes a true equilibrium between the dissolved and undissolved solute, providing a definitive solubility value under specific conditions. Its trustworthiness stems from its direct measurement of the saturated state.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of this compound (e.g., 10-20 mg) to a series of 4 mL glass vials. Ensure that the amount added is sufficient to result in visible solid remaining after equilibrium is reached.
-
Solvent Addition: Add a precise volume (e.g., 2 mL) of each selected solvent (e.g., Water, pH 7.4 Buffer, Methanol, Ethanol, Acetonitrile, Acetone, Toluene) to the respective vials.
-
Equilibration: Seal the vials tightly. Place them in a temperature-controlled orbital shaker set at a constant temperature (typically 25 °C or 37 °C). Agitate for a minimum of 48 hours to ensure equilibrium is reached. A preliminary time-to-equilibrium study can validate this duration.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to permit the undissolved solid to settle. Centrifugation (e.g., 10,000 rpm for 15 minutes) is recommended to ensure complete separation.
-
Sampling: Carefully withdraw a small aliquot of the clear supernatant.
-
Dilution: Dilute the aliquot gravimetrically or volumetrically with a suitable mobile phase to a concentration within the calibrated range of the analytical method (typically HPLC-UV).
-
Quantification: Analyze the diluted sample by a validated HPLC-UV method against a standard calibration curve of this compound.
-
Calculation: Calculate the solubility using the determined concentration and the dilution factor. Express results in mg/mL and mol/L.
Data Presentation: Solubility Profile of this compound
Quantitative data should be meticulously organized for comparative analysis.
| Solvent System | Polarity Index | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Water (Deionized) | 10.2 | 25 | Experimental Value | Experimental Value |
| Phosphate Buffer | N/A | 25 | Experimental Value | Experimental Value |
| Methanol | 5.1 | 25 | Experimental Value | Experimental Value |
| Ethanol | 4.3 | 25 | Experimental Value | Experimental Value |
| Acetonitrile | 5.8 | 25 | Experimental Value | Experimental Value |
| Acetone | 5.1 | 25 | Experimental Value | Experimental Value |
| Dichloromethane | 3.1 | 25 | Experimental Value | Experimental Value |
| Toluene | 2.4 | 25 | Experimental Value | Experimental Value |
Visualization: Solubility Determination Workflow
Caption: Workflow for Equilibrium Solubility Determination.
Part II: Stability Analysis via Forced Degradation
Stability testing is the cornerstone of ensuring a drug substance's quality, safety, and efficacy over its shelf-life. Forced degradation, or stress testing, is an essential component of this process, mandated by regulatory bodies like the ICH.[4] These studies are designed to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical methods used for stability studies.[5]
Theoretical Framework: Anticipating Degradation Pathways
The benzenesulfonamide moiety is susceptible to specific degradation mechanisms:
-
Hydrolysis: The sulfonamide bond (S-N) can be susceptible to cleavage under acidic or basic conditions, although it is generally more stable than amide or ester bonds.[3] The reaction kinetics are highly pH-dependent.
-
Oxidation: The sulfur atom is in a high oxidation state (+6) but the aromatic ring and amino group can be susceptible to oxidation, potentially leading to hydroxylated species or ring opening.
-
Photolysis: Aromatic systems can absorb UV light, leading to excited states that can undergo degradation, such as cleavage of the C-S or S-N bonds.
-
Thermolysis: High temperatures can provide the energy needed to overcome activation barriers for decomposition, which may involve complex fragmentation pathways.
The presence of the ortho-fluorine atom is expected to influence these pathways. Its electron-withdrawing nature can affect the electron density of the aromatic ring and the acidity of the sulfonamide N-H, potentially altering susceptibility to hydrolysis and oxidation.
Prerequisite: Development of a Stability-Indicating HPLC Method
A stability-indicating method (SIM) is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[6] It must be able to separate the intact API from its degradation products and any process impurities.
Principle: The trustworthiness of all stability data hinges on the validated performance of the analytical method. The method must prove its ability to resolve all relevant species without interference.
Step-by-Step Methodology for Method Development:
-
Column and Mobile Phase Selection: Start with a standard C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm). Based on the predicted polarity of this compound, an initial mobile phase of Acetonitrile and water (or a pH 3.0 phosphate buffer) in a 50:50 ratio is a logical starting point.[6]
-
Generate Degradation Samples: Prepare lightly degraded samples by exposing the compound to mild stress conditions (e.g., 0.1 M HCl at 60°C for 2 hours, 0.1 M NaOH at 60°C for 2 hours, 3% H₂O₂ at RT for 4 hours). The goal is to achieve 5-20% degradation.
-
Method Optimization: Inject a composite sample containing the unstressed drug and aliquots from each stressed condition. Optimize the mobile phase gradient, pH, and flow rate to achieve baseline separation between the parent peak and all degradation product peaks.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity for the this compound peak in the presence of its degradants. This is a critical step to ensure co-elution is not occurring.
-
Validation: Validate the final method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
Experimental Protocols for Forced Degradation Studies
For each condition, a control sample (drug in solvent, protected from stress) must be run in parallel.
1. Acid and Base Hydrolysis:
-
Acid: Dissolve this compound in 0.1 M HCl to a known concentration (e.g., 1 mg/mL). Heat at 80°C for a defined period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it, dilute with mobile phase, and analyze by HPLC.
-
Base: Repeat the above procedure using 0.1 M NaOH.
-
Rationale: To assess the susceptibility of the sulfonamide bond and other functional groups to pH-dependent cleavage.
2. Oxidative Degradation:
-
Procedure: Dissolve the compound in a solution of 3% hydrogen peroxide (H₂O₂). Keep at room temperature and analyze at time points up to 24 hours.
-
Rationale: To simulate potential oxidative stress from atmospheric oxygen or residual peroxides in excipients.
3. Thermal Degradation:
-
Procedure (Solid State): Place the solid powder in a temperature-controlled oven at a temperature below its melting point (e.g., 105°C) for a set period (e.g., 7 days).
-
Procedure (Solution): Prepare a solution of the compound in a suitable solvent (e.g., water:acetonitrile 50:50) and heat as in the hydrolysis study.
-
Rationale: To evaluate the intrinsic thermal stability of the molecule in both solid and solution states.
4. Photolytic Degradation:
-
Procedure: Prepare a solution of the compound and expose it to a light source conforming to ICH Q1B guidelines (overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter). A control sample should be wrapped in aluminum foil and stored under the same conditions.
-
Rationale: To determine if the molecule is light-sensitive, which has implications for packaging and storage.
Data Presentation: Forced Degradation Summary
| Stress Condition | Reagent/Parameters | Duration | % Degradation | No. of Degradants | Observations (e.g., Peak Purity) |
| Acid Hydrolysis | 0.1 M HCl | 24 h | Experimental Value | Experimental Value | Pass/Fail |
| Base Hydrolysis | 0.1 M NaOH | 24 h | Experimental Value | Experimental Value | Pass/Fail |
| Oxidation | 3% H₂O₂ | 24 h | Experimental Value | Experimental Value | Pass/Fail |
| Thermal (Solid) | 105 °C | 7 days | Experimental Value | Experimental Value | Pass/Fail |
| Photolytic | ICH Q1B | N/A | Experimental Value | Experimental Value | Pass/Fail |
Visualization: Forced Degradation & Analysis Workflow
Caption: Workflow for Forced Degradation Studies.
Conclusion
While existing literature provides a foundational understanding of sulfonamides, a specific, robust, and reliable physicochemical profile of this compound must be built upon direct experimental evidence. The protocols and strategies detailed in this guide provide the necessary framework for any research, development, or quality control scientist to generate this critical data package. By systematically evaluating solubility across relevant solvent systems and probing stability under ICH-mandated stress conditions with a validated analytical method, the scientist can confidently establish the degradation pathways and intrinsic properties of the molecule. This knowledge is not merely academic; it is the essential bedrock upon which successful formulation development, regulatory approval, and ultimately, the delivery of a safe and effective therapeutic agent, are built.
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A Comprehensive Technical Guide to the Synthesis of 2-Fluorobenzenesulfonamide Derivatives and Analogs
Abstract
The 2-fluorobenzenesulfonamide scaffold is a privileged motif in medicinal chemistry, imparting unique physicochemical and pharmacological properties to a diverse range of bioactive molecules. The strategic incorporation of a fluorine atom onto the benzenesulfonamide core can significantly enhance metabolic stability, binding affinity, and lipophilicity, making these derivatives highly sought after in drug discovery. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic strategies for accessing this compound and its analogs. We will delve into the foundational synthesis of the key intermediate, 2-fluorobenzenesulfonyl chloride, followed by a detailed exploration of both classical and modern catalytic methods for the crucial sulfonamide bond formation. This guide emphasizes the causality behind experimental choices, provides detailed, field-proven protocols, and is grounded in authoritative references to ensure scientific integrity and practical applicability.
Introduction: The Significance of the this compound Moiety
Sulfonamides are a cornerstone in pharmaceutical sciences, found in a wide array of drugs with antibacterial, anticancer, anti-inflammatory, and antiviral properties.[1][2] The introduction of a fluorine atom, particularly at the ortho-position of the benzene ring, offers several advantages. The high electronegativity and small size of fluorine can modulate the pKa of the sulfonamide N-H bond, influencing its hydrogen bonding capabilities and interaction with biological targets.[3] Furthermore, the C-F bond is exceptionally stable, often enhancing the metabolic resistance of drug candidates.[4] These unique characteristics have propelled the use of this compound derivatives in the development of novel therapeutics.[2][3]
This guide will systematically explore the synthetic pathways to this important class of compounds, beginning with the preparation of the essential precursor, 2-fluorobenzenesulfonyl chloride.
Synthesis of the Key Intermediate: 2-Fluorobenzenesulfonyl Chloride
The most common and direct route to this compound and its derivatives begins with the corresponding sulfonyl chloride. The synthesis of 2-fluorobenzenesulfonyl chloride itself can be approached through several established methods, each with its own set of advantages and limitations.
Diazotization of 2-Fluoroaniline (Meerwein Arylsulfonylation)
A robust and widely applicable method for introducing a sulfonyl chloride group onto an aromatic ring is the diazotization of an aniline, followed by a copper-catalyzed reaction with sulfur dioxide and a chloride source.[5][6] This method is particularly useful for synthesizing specifically substituted sulfonyl chlorides that may be difficult to obtain through direct electrophilic substitution.
The reaction proceeds via the formation of a diazonium salt from 2-fluoroaniline, which then undergoes a radical-mediated reaction with sulfur dioxide in the presence of a copper catalyst to form the sulfonyl chloride.[6]
Experimental Protocol: Synthesis of 2-Fluorobenzenesulfonyl Chloride from 2-Fluoroaniline
-
Diazotization:
-
In a well-ventilated fume hood, dissolve 2-fluoroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and glacial acetic acid.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
-
Sulfonylation:
-
In a separate flask, prepare a saturated solution of sulfur dioxide in glacial acetic acid. This can be achieved by bubbling SO2 gas through the acetic acid.
-
Add cuprous chloride (CuCl, catalytic amount) to the sulfur dioxide solution.
-
Slowly add the cold diazonium salt solution to the sulfur dioxide/acetic acid mixture with vigorous stirring. The reaction is often exothermic and may require external cooling to maintain the temperature around 10-15 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.
-
-
Work-up and Purification:
-
Pour the reaction mixture into a large volume of ice-water. The 2-fluorobenzenesulfonyl chloride will typically precipitate as an oil or solid.
-
Extract the product with a suitable organic solvent, such as dichloromethane or diethyl ether.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-fluorobenzenesulfonyl chloride.
-
The product can be further purified by vacuum distillation.
-
Alternative Routes to Arylsulfonyl Chlorides
While the Meerwein reaction is highly effective, other methods for the synthesis of arylsulfonyl chlorides are worth noting, though they may be less direct for producing the 2-fluoro substituted analog:
-
Electrophilic Aromatic Substitution: This involves the direct reaction of an arene with chlorosulfonic acid.[5][7] However, for substituted benzenes like fluorobenzene, this method can lead to a mixture of ortho, meta, and para isomers, necessitating chromatographic separation.
-
Oxidative Chlorination of Thiols: The oxidation of the corresponding thiol (2-fluorothiophenol) with a chlorinating agent can also yield the sulfonyl chloride.[5][8] This approach requires the prior synthesis of the thiol, adding steps to the overall sequence.
The choice of synthetic route to 2-fluorobenzenesulfonyl chloride will depend on the availability of starting materials, desired purity, and scalability of the reaction. For regioselective synthesis, the diazotization of 2-fluoroaniline is generally the preferred method.
Synthesis of this compound Derivatives: The Sulfonamide Bond Formation
With 2-fluorobenzenesulfonyl chloride in hand, the next critical step is the formation of the sulfonamide bond through reaction with an amine. This can be achieved through classical methods or more modern, catalytic approaches.
The Classical Approach: Reaction with Amines
The most traditional and straightforward method for synthesizing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.[9][10] The base serves to neutralize the hydrochloric acid byproduct.
Caption: Classical synthesis of this compound derivatives.
Experimental Protocol: General Procedure for the Synthesis of N-Substituted 2-Fluorobenzenesulfonamides
-
Reaction Setup:
-
In a round-bottom flask, dissolve the desired primary or secondary amine (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.
-
Add a suitable base (1.5-2.0 eq), such as pyridine or triethylamine.
-
Cool the mixture to 0 °C in an ice bath.
-
-
Addition of Sulfonyl Chloride:
-
Dissolve 2-fluorobenzenesulfonyl chloride (1.0-1.2 eq) in the same anhydrous solvent.
-
Add the sulfonyl chloride solution dropwise to the cooled amine solution over 15-30 minutes.
-
-
Reaction and Monitoring:
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Continue stirring for 2-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with the reaction solvent.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.[2]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or silica gel column chromatography.
-
For the synthesis of the parent This compound , a concentrated aqueous solution of ammonium hydroxide can be used in place of a primary or secondary amine.[11]
Modern Catalytic Approaches for C-N Bond Formation
While the classical method is robust, modern palladium- and copper-catalyzed cross-coupling reactions have emerged as powerful alternatives, particularly for the synthesis of N-aryl and N-heteroaryl sulfonamides, which can be challenging to prepare via traditional routes due to the lower nucleophilicity of aromatic amines.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide or triflate and an amine.[12][13] In the context of sulfonamide synthesis, this reaction can be adapted to couple a sulfonamide with an aryl halide. This approach is particularly valuable for creating a diverse library of N-aryl analogs.
Caption: Catalytic cycle of Buchwald-Hartwig amination for sulfonamide synthesis.
Key Considerations for Buchwald-Hartwig Amination:
-
Catalyst System: A palladium precursor (e.g., Pd(OAc)2, Pd2(dba)3) and a phosphine ligand (e.g., XPhos, SPhos, BINAP) are required.[12][14]
-
Base: A non-nucleophilic base, such as cesium carbonate (Cs2CO3) or potassium phosphate (K3PO4), is typically used.
-
Solvent: Anhydrous, non-polar solvents like toluene or dioxane are common.
-
Scope: This method is highly versatile and tolerates a wide range of functional groups on both the aryl halide and the sulfonamide.[13][15]
The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N, C-O, and C-S bonds. It is a valuable alternative to palladium-catalyzed methods for the arylation of sulfonamides. Traditional Ullmann reactions often require harsh conditions (high temperatures and stoichiometric copper), but modern protocols utilize soluble copper catalysts and ligands, allowing for milder reaction conditions.[16]
Key Features of Modern Ullmann-type Reactions:
-
Catalyst: Copper(I) salts, such as CuI, are commonly used.[17][18]
-
Ligands: Diamine or amino acid ligands can accelerate the reaction and improve yields.
-
Base: A base like potassium carbonate or cesium carbonate is necessary.
-
Application: It is particularly effective for coupling sulfonamides with aryl iodides and bromides.[17][18]
Comparative Analysis of Synthetic Methodologies
The selection of an appropriate synthetic strategy depends on several factors, including the desired substitution pattern, substrate availability, and required scale.
| Method | Key Reagents | Temperature | Advantages | Disadvantages |
| Classical Method | Sulfonyl chloride, Amine, Base (e.g., Pyridine) | 0 - 25 °C | Well-established, versatile, simple reagents.[19] | Can be slow, may not be suitable for poorly nucleophilic amines. |
| Buchwald-Hartwig | Aryl halide, Sulfonamide, Pd catalyst, Ligand, Base | 80 - 120 °C | Broad substrate scope, high functional group tolerance.[13][15] | Requires expensive catalysts and ligands, sensitive to air and moisture. |
| Ullmann Condensation | Aryl halide, Sulfonamide, Cu catalyst, Ligand, Base | 100 - 150 °C | Cost-effective catalyst, good for electron-deficient aryl halides.[20][17] | Often requires higher temperatures than Pd-catalysis, may have narrower scope. |
Conclusion and Future Perspectives
The synthesis of this compound derivatives and analogs is a dynamic field, driven by the continued importance of this scaffold in drug discovery. While the classical reaction of 2-fluorobenzenesulfonyl chloride with amines remains a workhorse in the field, modern catalytic methods like the Buchwald-Hartwig amination and Ullmann condensation have significantly expanded the accessible chemical space, enabling the synthesis of complex N-aryl and N-heteroaryl analogs with greater efficiency and functional group tolerance.
Future research will likely focus on the development of even more sustainable and efficient synthetic methods. This includes the use of earth-abundant metal catalysts, photoredox catalysis, and flow chemistry to minimize waste and improve safety and scalability.[4][19][21] The continued exploration of novel synthetic routes will undoubtedly accelerate the discovery of new this compound-based therapeutics with enhanced efficacy and improved pharmacological profiles.
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A Senior Application Scientist's Guide to the Biological Activity of Novel 2-Fluorobenzenesulfonamide Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Preamble: The Strategic Advantage of the 2-Fluoro Substituent
In the vast landscape of medicinal chemistry, the sulfonamide scaffold is a celebrated pharmacophore, forming the backbone of numerous antibacterial, diuretic, and anticancer agents.[1][2] The strategic introduction of fluorine atoms into these scaffolds often enhances key pharmacological parameters such as metabolic stability, binding affinity, and lipophilicity, thereby improving the overall drug profile.[3][4] This guide focuses specifically on derivatives of 2-fluorobenzenesulfonamide, a versatile building block whose ortho-fluorine substitution provides unique electronic and steric properties, influencing its interactions with biological targets.[3][5] We will dissect the synthesis, mechanisms of action, and, most critically, the detailed experimental protocols required to validate the biological activities of these promising compounds.
Synthetic Strategy: A Foundational Overview
The synthesis of this compound derivatives is typically straightforward, providing a robust platform for generating diverse chemical libraries. The cornerstone of this synthesis is the reaction of 2-fluorobenzenesulfonyl chloride with a primary or secondary amine in the presence of a base.[1][6] This nucleophilic substitution reaction is highly efficient and adaptable to a wide range of amine-containing moieties, allowing for systematic exploration of the structure-activity relationship (SAR).
Caption: General synthetic workflow for this compound derivatives.
Major Biological Activities and Mechanistic Insights
Derivatives of this compound have demonstrated a compelling range of biological activities, primarily centered on enzyme inhibition, anticancer effects, and antimicrobial action.
Carbonic Anhydrase Inhibition: A Prominent Target
A significant body of research highlights the potent inhibitory activity of fluorinated benzenesulfonamides against carbonic anhydrases (CAs), a family of metalloenzymes crucial for various physiological processes.[7][8][9] The sulfonamide moiety (—SO₂NH₂) is a classic zinc-binding group, and its deprotonated form coordinates to the Zn²⁺ ion in the enzyme's active site, effectively blocking its catalytic activity.[7][10]
Notably, certain CA isoforms, such as CA IX and XII, are overexpressed in hypoxic tumors and contribute to the acidic tumor microenvironment, making them attractive targets for anticancer therapy.[7][11] The 2-fluoro substitution can influence the acidity of the sulfonamide protons, potentially enhancing binding affinity and conferring isoform selectivity.[7] Studies have shown that fluorinated benzenesulfonamides can act as low nanomolar inhibitors of these tumor-associated isoforms.[7][8]
Caption: Mechanism of carbonic anhydrase inhibition by sulfonamides.
Table 1: Representative Carbonic Anhydrase Inhibition Data for Fluorinated Benzenesulfonamides
| Compound Type | Target Isoform | Inhibition Constant (Kᵢ) | Reference |
|---|---|---|---|
| Tetrafluorobenzenesulfonamides | hCA IX | 1.5 - 38.9 nM | [7] |
| Tetrafluorobenzenesulfonamides | hCA XII | 0.8 - 12.4 nM | [7] |
| 2,4-substituted-trifluorobenzenesulfonamides | hCA XIII | Nanomolar range | [8] |
| N-phenylsulfonamide derivatives | hCA I / hCA II | 45.7 nM / 33.5 nM |[12] |
Anticancer Activity: Cytotoxicity and Apoptosis Induction
Beyond CA inhibition, many novel sulfonamide derivatives exhibit direct cytotoxic effects on cancer cells.[4][13] The incorporation of various heterocyclic or aromatic moieties onto the this compound core can lead to compounds that induce apoptosis through caspase-dependent pathways.[4][14] For instance, certain pentafluorobenzenesulfonamide derivatives have been shown to trigger the accumulation of cleaved caspases-9 and -7, key executioners of the intrinsic apoptotic pathway.[4]
The evaluation of these compounds typically involves screening against a panel of human cancer cell lines to determine their potency (e.g., IC₅₀ values) and selectivity.[15][16][17]
Table 2: Representative Anticancer Activity of Novel Sulfonamide Derivatives
| Derivative Class | Cell Line | Cancer Type | Activity (IC₅₀ / EC₅₀) | Reference |
|---|---|---|---|---|
| Benzenesulfonamide-Chalcones | AGS | Gastric Adenocarcinoma | 0.89 - 9.63 µg/mL | [14] |
| Pentafluorobenzenesulfonamides | A549, MOLT-3 | Lung, Leukemia | Micromolar range | [4] |
| Benzenesulfonamide-Imidazoles | MDA-MB-231 | Triple-Negative Breast | 20.5 ± 3.6 µM | [16][17] |
| Benzenesulfonamide-Imidazoles | IGR39 | Melanoma | 27.8 ± 2.8 µM |[16][17] |
Antimicrobial Properties
The sulfonamide functional group is historically renowned for its antibacterial properties, acting as a competitive inhibitor of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[2] While resistance is widespread, novel derivatives continue to be explored.[2][18] The introduction of a 2-fluoro substituent, combined with other structural modifications, can alter the spectrum of activity.[19][20] Some derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains like Candida albicans.[19][21][22]
Table 3: Representative Antimicrobial Activity of Benzenesulfonamide Derivatives
| Compound ID | Microbial Strain | Activity Type | MIC Value | Reference |
|---|---|---|---|---|
| Compound 4d | E. coli | Antibacterial | 6.72 mg/mL | [21][22] |
| Compound 4h | S. aureus | Antibacterial | 6.63 mg/mL | [21][22] |
| Compound 4a | P. aeruginosa | Antibacterial | 6.67 mg/mL | [21][22] |
| Compound 4e | A. niger | Antifungal | 6.28 mg/mL |[21][22] |
Core Experimental Protocols: A Practical Guide
A cornerstone of drug discovery is the robust and reproducible evaluation of biological activity. The following protocols are designed as self-validating systems for assessing the therapeutic potential of novel this compound derivatives.
Protocol: In Vitro Anticancer Cytotoxicity (MTT Assay)
This colorimetric assay is a widely used method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[15][23]
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Detailed Methodology:
-
Cell Culture: Maintain human cancer cell lines (e.g., MCF-7, A549) in appropriate culture medium (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ atmosphere.[24]
-
Cell Seeding: Harvest cells using trypsin and perform a cell count. Seed cells into a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate overnight to allow for cell attachment.[23]
-
Compound Preparation: Prepare a stock solution of each derivative (e.g., 10 mM in DMSO). Perform serial dilutions in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.[24]
-
Treatment: Remove the old medium from the wells and add 100 µL of the diluted compounds. Include wells with medium only (blank), cells with vehicle (DMSO) as a negative control, and cells with a known cytotoxic agent (e.g., doxorubicin) as a positive control.[23][24]
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.
-
MTT Reagent Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours, allowing for formazan crystal formation.[23]
-
Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well and gently pipette to dissolve the crystals completely.[23]
-
Data Acquisition: Measure the optical density (OD) of each well using a microplate reader at a wavelength of 570 nm.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and use a sigmoidal dose-response curve fit to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is considered a gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[25][26]
Principle: A standardized inoculum of a specific microorganism is challenged with serial dilutions of the test compound in a liquid broth medium. Growth is assessed after incubation by visual inspection of turbidity.[26]
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Detailed Methodology:
-
Media and Reagents: Use cation-adjusted Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi. Prepare stock solutions of test compounds in DMSO.
-
Compound Dilution: In a 96-well plate, add 50 µL of broth to all wells except the first column. In the first column, add 100 µL of the highest concentration of the test compound. Perform a 2-fold serial dilution by transferring 50 µL from the first column across the plate.
-
Inoculum Preparation: From a fresh culture, prepare a bacterial suspension in sterile saline equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[26]
-
Inoculation: Add 50 µL of the standardized inoculum to each well containing the serially diluted compound.
-
Controls: A crucial step for validation. Include a positive control well (inoculum in broth, no compound) which should show turbidity, and a negative/sterility control well (broth only) which should remain clear.
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
Reading the MIC: After incubation, determine the MIC by visually identifying the lowest concentration of the compound at which there is no visible growth (turbidity) compared to the positive control. The results are expressed in µg/mL or mg/mL.[18][26]
Conclusion and Future Directions
The this compound scaffold is a privileged structure in medicinal chemistry, giving rise to derivatives with potent and diverse biological activities. The ortho-fluorine atom uniquely modulates the electronic and conformational properties of the molecule, leading to high-affinity enzyme inhibitors and compounds with significant anticancer and antimicrobial potential. The experimental frameworks provided herein offer a robust starting point for researchers to screen and validate novel derivatives, ensuring data integrity through meticulous execution and the use of appropriate controls.
Future research should focus on expanding the chemical diversity around this core, employing structure-based design to enhance isoform selectivity for targets like carbonic anhydrase and exploring synergistic combinations with existing therapeutic agents. A deeper investigation into the specific molecular pathways affected by these compounds will further illuminate their therapeutic potential and pave the way for the development of next-generation drug candidates.
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The Strategic Imperative of Fluorine Substitution in Benzenesulfonamide Drug Discovery: An In-depth Technical Guide
Abstract
The benzenesulfonamide scaffold is a cornerstone of modern medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. The strategic incorporation of fluorine into this privileged scaffold has emerged as a powerful tactic to modulate a wide array of physicochemical and pharmacokinetic properties, often leading to enhanced drug efficacy and safety profiles. This in-depth technical guide provides a comprehensive exploration of the multifaceted roles of fluorine substitution in benzenesulfonamide activity. We will delve into the fundamental principles governing fluorine's influence on electronic properties, metabolic stability, lipophilicity, and conformational behavior. Furthermore, this guide will equip researchers with detailed experimental protocols for the synthesis and analysis of fluorinated benzenesulfonamides, alongside illustrative case studies of successful drug candidates. Our objective is to provide a holistic understanding of why and how to leverage fluorine substitution as a strategic tool in the design and development of next-generation benzenesulfonamide-based therapeutics.
Introduction: The Unique Synergy of Benzenesulfonamides and Fluorine
Benzenesulfonamides are a class of organic compounds characterized by a sulfonyl group directly attached to a benzene ring. Their remarkable versatility as pharmacophores stems from their ability to act as mimics of the transition state of carbonic anhydrases, as well as their capacity to engage in a variety of non-covalent interactions with biological targets.[1] The introduction of fluorine, the most electronegative element, into the benzenesulfonamide framework creates a powerful synergy, offering medicinal chemists a toolkit to fine-tune molecular properties with a level of precision that is difficult to achieve with other substituents.[2][3]
The strategic placement of fluorine can lead to profound changes in a molecule's behavior, including:
-
Modulation of Acidity (pKa): Fine-tuning the ionization state of the sulfonamide group to enhance target binding.
-
Enhanced Metabolic Stability: Blocking sites of oxidative metabolism to increase drug half-life.[4]
-
Control of Lipophilicity: Influencing membrane permeability and oral bioavailability.[5]
-
Conformational Restriction: Biasing the molecule into a bioactive conformation to improve potency and selectivity.[6]
This guide will dissect each of these aspects, providing both the theoretical underpinnings and practical guidance for their application in drug discovery programs.
The Electronic Influence of Fluorine: A Masterclass in pKa Modulation
One of the most significant and predictable effects of fluorine substitution is the modulation of the acidity (pKa) of the sulfonamide proton. The strong electron-withdrawing nature of fluorine, exerted through the inductive effect, lowers the pKa of the sulfonamide N-H bond, making it more acidic.[1][7] This increased acidity can have a profound impact on the binding affinity of benzenesulfonamide-based inhibitors, particularly those targeting metalloenzymes like carbonic anhydrases (CAs), where the deprotonated sulfonamide anion coordinates to the active site metal ion (typically Zn²⁺).[8]
Table 1: Impact of Fluorine Substitution on the pKa of Benzenesulfonamides
| Compound | Substitution Pattern | pKa | Reference |
| Benzenesulfonamide | Unsubstituted | 10.1 | [1] |
| 4-Fluorobenzenesulfonamide | para-Fluoro | 9.5 | [9] |
| 2,3,5,6-Tetrafluorobenzenesulfonamide | Tetrafluoro | ~7.0 | [1] |
| Pentafluorobenzenesulfonamide | Pentafluoro | < 6.0 | [1] |
As illustrated in Table 1, the addition of multiple fluorine atoms can dramatically decrease the pKa of the sulfonamide. This enhanced acidity leads to a higher population of the anionic form at physiological pH, which can result in significantly stronger binding to the target enzyme.[8]
Logical Relationship: Fluorine's Electronic Effects on Benzenesulfonamide Activity
Caption: The causal chain from fluorine substitution to enhanced binding affinity.
Fortifying the Core: Fluorine-Enhanced Metabolic Stability
A major hurdle in drug development is overcoming rapid metabolic degradation, often mediated by cytochrome P450 (CYP) enzymes.[4] Fluorine substitution is a well-established strategy to enhance metabolic stability by blocking metabolically labile C-H bonds.[3] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to oxidative cleavage by CYP enzymes.[10]
Strategic placement of fluorine at positions susceptible to hydroxylation, such as benzylic or para-positions on the benzene ring, can effectively "shield" the molecule from metabolic attack, thereby increasing its in vivo half-life and bioavailability.[4][11]
Experimental Workflow: Assessing Metabolic Stability of Fluorinated Benzenesulfonamides
Caption: A typical workflow for evaluating the metabolic stability of drug candidates.
Navigating the Lipophilicity Landscape with Fluorine
The effect of fluorine on lipophilicity (logP or logD) is more nuanced and context-dependent than its effect on pKa.[5] While the replacement of a hydrogen atom with a fluorine atom generally increases lipophilicity, the magnitude of this increase can be influenced by the surrounding molecular environment.[12] In some cases, particularly with multiple fluorine substitutions, the introduction of strong dipoles can lead to a decrease in lipophilicity.[13]
This ability to subtly modulate lipophilicity is a powerful tool for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties. For instance, a slight increase in lipophilicity can enhance membrane permeability and oral bioavailability, but excessive lipophilicity can lead to poor solubility and increased off-target toxicity.[4]
Table 2: Comparative Lipophilicity of Fluorinated Benzenesulfonamides
| Compound | Substitution Pattern | Experimental logP | Reference |
| Benzenesulfonamide | Unsubstituted | 0.89 | [14] |
| 4-Fluorobenzenesulfonamide | para-Fluoro | 1.15 | [14] |
| 2,4-Difluorobenzenesulfonamide | di-Fluoro | 1.38 | [14] |
| Pentafluorobenzenesulfonamide | Pentafluoro | 1.85 | [1] |
Conformational Control: The Subtle Art of Fluorine-Induced Shape
Beyond its electronic and lipophilic effects, fluorine can also exert significant control over the three-dimensional shape of a molecule.[6] The "gauche effect," where a C-F bond prefers a gauche conformation (a 60° dihedral angle) relative to another electronegative group, can pre-organize a molecule into its bioactive conformation, thereby enhancing its binding affinity and selectivity.[6]
Furthermore, the introduction of fluorine can create unique non-covalent interactions with protein targets, such as C-F···H-X hydrogen bonds and dipole-dipole interactions, which can contribute to tighter binding.[6] The steric bulk of fluorine, while minimal, can also be used to fine-tune the fit of a ligand within a binding pocket.[15]
Synthesis and Analysis of Fluorinated Benzenesulfonamides: A Practical Guide
The synthesis of fluorinated benzenesulfonamides can be achieved through various routes, often starting from commercially available fluorinated anilines or benzenesulfonyl chlorides.
Experimental Protocol: Synthesis of a 4-Fluorobenzenesulfonamide Derivative
This protocol describes a general two-step synthesis of a 4-fluorobenzenesulfonamide derivative via sulfonylation of an amine.
Step 1: Synthesis of 4-Fluorobenzenesulfonyl Chloride
-
To a stirred solution of 4-fluoroaniline (1.0 eq) in concentrated hydrochloric acid at 0 °C, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0 °C for 30 minutes.
-
In a separate flask, prepare a solution of sulfur dioxide in acetic acid and add a catalytic amount of copper(I) chloride.
-
Slowly add the diazonium salt solution to the sulfur dioxide solution at room temperature.
-
After the addition is complete, stir the reaction mixture for 2 hours.
-
Pour the reaction mixture onto ice and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-fluorobenzenesulfonyl chloride.
Step 2: Sulfonylation of a Primary Amine
-
Dissolve the desired primary amine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in an aprotic solvent like dichloromethane.
-
Cool the solution to 0 °C and add a solution of 4-fluorobenzenesulfonyl chloride (1.1 eq) in dichloromethane dropwise.[16]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-fluorobenzenesulfonamide derivative.
Analytical Techniques for Characterization
The synthesized fluorinated benzenesulfonamides should be characterized using a suite of analytical techniques to confirm their structure and purity.
-
¹⁹F NMR Spectroscopy: This is a crucial technique for confirming the presence and chemical environment of fluorine atoms in the molecule.[17]
-
¹H and ¹³C NMR Spectroscopy: To elucidate the overall structure of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.[18]
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.[18]
Case Studies: Fluorinated Benzenesulfonamides in Action
The strategic application of fluorine substitution in benzenesulfonamide drug design is exemplified by numerous successful clinical candidates and marketed drugs.
-
Celecoxib (Celebrex®): This selective COX-2 inhibitor features a trifluoromethyl (-CF₃) group on one of its phenyl rings. The -CF₃ group contributes to the molecule's selectivity for the COX-2 enzyme and enhances its metabolic stability.
-
Carbonic Anhydrase IX (CA IX) Inhibitors for Cancer Therapy: Numerous studies have demonstrated that fluorinated benzenesulfonamides exhibit high affinity and selectivity for CA IX, a tumor-associated enzyme.[8] The low pKa of these compounds is a key factor in their potent inhibitory activity.[1][8]
-
Inhibitors of Amyloid-β Aggregation for Alzheimer's Disease: Recent research has identified fluorinated benzenesulfonamides that can slow the aggregation of the amyloid-beta peptide, a key pathological hallmark of Alzheimer's disease.[19][20]
Conclusion and Future Perspectives
Fluorine substitution is an indispensable tool in the medicinal chemist's arsenal for the design and optimization of benzenesulfonamide-based therapeutics. The ability of fluorine to modulate a wide range of properties, from electronic effects and metabolic stability to lipophilicity and conformation, provides a powerful platform for fine-tuning drug candidates for enhanced efficacy and safety. A thorough understanding of the principles outlined in this guide, coupled with rational design and robust experimental validation, will continue to drive the discovery of innovative and life-changing medicines based on the fluorinated benzenesulfonamide scaffold. The future of this field lies in the continued development of novel fluorination methodologies and a deeper understanding of the complex interplay between fluorine substitution and biological activity.
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In Silico Modeling of 2-Fluorobenzenesulfonamide Binding to Carbonic Anhydrase II: A Technical Guide
This guide provides an in-depth walkthrough of the computational methodologies employed to investigate the binding of 2-Fluorobenzenesulfonamide to its target protein, Human Carbonic Anhydrase II (hCA II). This document is intended for researchers, scientists, and drug development professionals with a foundational understanding of molecular modeling principles. We will delve into the rationale behind the selection of specific in silico tools and parameters, ensuring a robust and reproducible workflow.
Introduction: The Significance of In Silico Approaches in Drug Discovery
Computational, or in silico, modeling has become an indispensable pillar in modern drug discovery.[1] These techniques allow for the rapid and cost-effective evaluation of molecular interactions, providing critical insights that guide experimental efforts. By simulating the binding of a small molecule, such as this compound, to its protein target, we can predict binding affinity, elucidate the binding mode, and identify key interacting residues. This knowledge is paramount for lead optimization and the rational design of more potent and selective therapeutics.
Sulfonamides represent a well-established class of inhibitors targeting Carbonic Anhydrases (CAs), a family of metalloenzymes crucial in various physiological processes.[2][3][4] The primary sulfonamide moiety is known to coordinate with the zinc ion in the active site of CAs, forming a key interaction for inhibition.[2] This guide will use this compound as a case study to demonstrate a comprehensive in silico workflow for characterizing such interactions with Human Carbonic Anhydrase II.
I. Foundational Workflow: A Multi-Step Approach to Binding Prediction
The in silico investigation of protein-ligand binding is a multi-stage process, beginning with the careful preparation of the system and culminating in detailed analysis of simulation data. Each step is critical for the validity and accuracy of the final results.
Caption: High-level workflow for in silico protein-ligand binding analysis.
II. System Preparation: Laying the Groundwork for Accurate Simulations
The quality of the input structures directly impacts the reliability of the simulation. This preparatory phase involves acquiring and refining the atomic coordinates of both the protein and the ligand.
A. Target Protein Acquisition and Preparation
The three-dimensional structure of Human Carbonic Anhydrase II can be obtained from the Protein Data Bank (PDB), a global repository for structural data of biological macromolecules.[5] For this study, we will utilize a relevant crystal structure of hCA II. A key consideration is the presence of co-crystallized ligands or other molecules that may need to be removed.
Protocol 1: Protein Preparation
-
Obtain PDB File: Download the coordinate file for a high-resolution crystal structure of Human Carbonic Anhydrase II from the RCSB PDB database (e.g., PDB ID: 6S9G, which is a complex with a fluorinated benzenesulfonamide).[6]
-
Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and any existing ligands. The catalytic zinc ion, however, is crucial for sulfonamide binding and must be retained.[2][7]
-
Add Hydrogens: Since X-ray crystallography typically does not resolve hydrogen atoms, they must be added to the structure using computational tools like Discovery Studio or the pdb2pqr server.[8][9] This step is critical for accurate modeling of hydrogen bonds.
-
Assign Charges and Atom Types: Utilize a molecular mechanics force field, such as CHARMM36 or AMBER, to assign partial charges and atom types to the protein residues.[6][10] This parameterization is essential for calculating the potential energy of the system.
-
Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes or unfavorable geometries introduced during the preparation steps.
B. Ligand Acquisition and Preparation
The structure of this compound can be obtained from the PubChem database.[11] It is imperative to generate a valid 3D conformation and assign appropriate chemical properties.
Protocol 2: Ligand Preparation
-
Obtain Ligand Structure: Download the 2D or 3D structure of this compound from PubChem (CID 193663).[11]
-
Generate 3D Conformation: If a 2D structure is obtained, use a program like Open Babel or Avogadro to generate a low-energy 3D conformation.[6]
-
Add Hydrogens and Assign Charges: Add hydrogen atoms and assign partial charges using a suitable force field (e.g., GAFF for AMBER or CGenFF for CHARMM).[6][10]
-
Define Rotatable Bonds: Identify the rotatable bonds in the ligand. This information is used by docking programs to explore different conformations of the ligand within the protein's binding site.
III. Molecular Docking: Predicting the Binding Pose
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[12] It is a powerful tool for generating hypotheses about the binding mode of a ligand.
Caption: Conceptual workflow of the molecular docking process.
Protocol 3: Molecular Docking with AutoDock Vina
-
Prepare Input Files: Convert the prepared protein and ligand files into the PDBQT format required by AutoDock Vina.[13][14] This format includes atomic charges, atom types, and information about rotatable bonds.
-
Define the Search Space: Define a "grid box" that encompasses the active site of hCA II. The dimensions and location of this box should be large enough to allow the ligand to freely rotate and translate, but focused enough on the binding region to ensure efficient sampling. For hCA II, this box should be centered on the catalytic zinc ion.
-
Run Docking Simulation: Execute the AutoDock Vina program, providing the prepared receptor and ligand PDBQT files, and the grid box parameters as input.[13]
-
Analyze Docking Results: The output will be a set of predicted binding poses for this compound, ranked by their predicted binding affinities (scoring function values).[15][16][17] The top-ranked poses should be visually inspected to assess their chemical reasonability and interactions with key active site residues.
Table 1: Representative Docking Results
| Pose Rank | Binding Affinity (kcal/mol) | RMSD from Reference (Å) | Key Interactions |
| 1 | -8.5 | 1.2 | Sulfonamide-Zn coordination, H-bond with Thr199 |
| 2 | -8.2 | 1.8 | Sulfonamide-Zn coordination, H-bond with Thr200 |
| 3 | -7.9 | 2.5 | H-bond with Gln92 |
IV. Molecular Dynamics Simulation: Capturing the Dynamics of Binding
While docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations allow us to observe the time evolution of the protein-ligand complex, providing insights into its stability and dynamic behavior.[18]
Protocol 4: MD Simulation with GROMACS
-
System Building: Place the top-ranked protein-ligand complex from docking into a simulation box. Solvate the system with a periodic box of water molecules (e.g., TIP3P model). Add counter-ions to neutralize the system. The CHARMM-GUI web server can be a valuable tool for this step.
-
Energy Minimization: Perform a robust energy minimization of the entire system to remove any steric clashes between the protein, ligand, water, and ions.
-
Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate the pressure. This is typically done in two stages: an NVT (constant number of particles, volume, and temperature) ensemble followed by an NPT (constant number of particles, pressure, and temperature) ensemble.[10]
-
Production Run: Once the system is equilibrated, run a production MD simulation for a sufficient length of time (e.g., 100 nanoseconds) to sample the conformational space of the protein-ligand complex.
-
Trajectory Analysis: Analyze the resulting trajectory to assess the stability of the complex. Key analyses include:
-
Root Mean Square Deviation (RMSD): To monitor the stability of the protein backbone and the ligand's position.
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.
-
Hydrogen Bond Analysis: To determine the persistence of hydrogen bonds between the protein and ligand.
-
Interaction Energy: To calculate the non-bonded interaction energies (van der Waals and electrostatic) between the protein and ligand.[10]
-
V. Binding Free Energy Calculations: Quantifying Binding Affinity
While docking scores provide a rapid estimate of binding affinity, more rigorous methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can provide more accurate predictions of the binding free energy.
Protocol 5: MM/GBSA Calculation with AMBER
-
Extract Snapshots: Extract snapshots (frames) from the stable portion of the MD trajectory.
-
Calculate Energy Components: For each snapshot, calculate the free energy of the complex, the protein alone, and the ligand alone. The binding free energy is then calculated as the difference between the free energy of the complex and the sum of the free energies of the protein and ligand.
-
Average Results: Average the binding free energies calculated over all the snapshots to obtain the final predicted binding free energy.
VI. Conclusion and Future Directions
This guide has outlined a comprehensive in silico workflow for modeling the binding of this compound to Human Carbonic Anhydrase II. By combining molecular docking, molecular dynamics simulations, and binding free energy calculations, a detailed understanding of the binding mode, stability, and affinity of this interaction can be achieved. The insights gained from such studies are invaluable for guiding the design of novel and more potent enzyme inhibitors.
Future work could involve expanding this analysis to other isoforms of carbonic anhydrase to investigate the structural basis of selectivity. Additionally, more advanced techniques such as free energy perturbation (FEP) could be employed for even more accurate predictions of binding affinity.
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The Rational Design of Selective Carbonic Anhydrase Inhibitors: A Technical Guide to the Structure-Activity Relationship of 2-Fluorobenzenesulfonamide Analogs
Abstract
The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, renowned for its ability to effectively inhibit carbonic anhydrases (CAs), a superfamily of metalloenzymes crucial in various physiological and pathological processes. Strategic modifications to this scaffold, particularly the introduction of fluorine atoms, have proven to be a powerful tool in modulating potency and isoform selectivity. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of 2-fluorobenzenesulfonamide analogs as inhibitors of human carbonic anhydrases (hCAs). We will dissect the causal relationships behind synthetic strategies, detail the experimental protocols for synthesis and biological evaluation, and present a logical framework for the rational design of next-generation CA inhibitors. This guide is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics targeting carbonic anhydrases.
Introduction: The Enduring Significance of Benzenesulfonamides in Carbonic Anhydrase Inhibition
Carbonic anhydrases are ubiquitous zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] This seemingly simple reaction is fundamental to a host of physiological processes, including pH homeostasis, gas transport, and electrolyte secretion.[3] Dysregulation of CA activity is implicated in a range of pathologies. For instance, overexpression of isoforms hCA IX and XII is a hallmark of many aggressive cancers, contributing to the acidification of the tumor microenvironment and promoting cancer progression.[4][5] Consequently, the development of isoform-selective CA inhibitors is a highly active area of research for novel treatments for glaucoma, cancer, and other diseases.[3][4]
The primary sulfonamide group (-SO₂NH₂) is the quintessential zinc-binding group for CA inhibitors. The deprotonated sulfonamide anion coordinates to the catalytic Zn²⁺ ion in the enzyme's active site, effectively blocking its catalytic activity. The benzenesulfonamide scaffold provides a versatile platform for introducing various substituents to modulate the physicochemical properties and biological activity of the inhibitor.
The introduction of fluorine atoms onto the benzene ring is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[6] In the context of benzenesulfonamide CA inhibitors, fluorination can significantly influence the acidity of the sulfonamide proton, which in turn affects its binding affinity to the zinc ion.[6] This guide will focus specifically on analogs of this compound, elucidating the principles that govern their interaction with different CA isoforms.
Core Directive: Deconstructing the Structure-Activity Relationship (SAR)
The potency and selectivity of a this compound analog against a particular CA isoform are dictated by the interplay of several structural features. The following sections break down the key SAR principles.
The Role of the 2-Fluoro Substituent
The fluorine atom at the ortho position of the benzenesulfonamide core serves multiple purposes. Its strong electron-withdrawing nature increases the acidity of the sulfonamide protons, which generally correlates with enhanced inhibitory activity.[6] Furthermore, the fluorine atom can engage in favorable interactions with amino acid residues in the active site, contributing to the overall binding affinity.
Impact of Additional Ring Substituents
The nature, position, and number of additional substituents on the phenyl ring are critical determinants of both potency and isoform selectivity.
-
Hydrophobic Substituents: The active site of CAs contains a hydrophobic pocket. Introducing hydrophobic moieties on the benzenesulfonamide ring can lead to favorable van der Waals interactions with residues lining this pocket, such as Val121, Phe131, and Leu198 in hCA II, thereby enhancing binding affinity.[1]
-
Hydrogen Bonding Moieties: The introduction of groups capable of forming hydrogen bonds with active site residues (e.g., Thr200) can significantly improve potency.[7]
-
Bulky Substituents and the "Tail Approach": The "tail approach" is a common strategy in the design of CA inhibitors, where a linker is attached to the benzenesulfonamide scaffold, leading to a "tail" that can extend into different regions of the active site.[4] The nature of this tail can be tailored to exploit differences in the active site topologies of various CA isoforms, thus achieving selectivity. For instance, bulky tail groups can be designed to clash with residues in the active site of off-target isoforms while fitting snugly into the active site of the target isoform.
The logical relationship between these structural modifications and their impact on CA inhibition can be visualized as follows:
Caption: Logical flow of SAR for this compound CA inhibitors.
Quantitative SAR of this compound Analogs against Carbonic Anhydrases
The following table summarizes the inhibitory activity (Ki or IC50 values) of a series of this compound analogs against selected human carbonic anhydrase isoforms. This data provides a quantitative basis for the SAR principles discussed above.
| Compound ID | R¹ | R² | R³ | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Reference |
| 1 | H | H | H | 1500 | 30.1 | 1.5 | 0.8 | [8] |
| 2 | H | Cl | H | 755 | 41.5 | 38.9 | 12.4 | [8] |
| 3 | F | H | H | 445 | 360 | 43.2 | 79.6 | [9] |
| 4 | H | H | NO₂ | - | - | 5.7 | - | [10] |
| 5 | H | CH₃ | H | - | 6.6 | - | 9.6 | [10] |
Note: The table is a representative compilation from multiple sources and is intended to illustrate SAR trends. The exact substitution patterns (R¹, R², R³) on the this compound core may vary between studies. Please refer to the cited literature for the precise chemical structures.
Experimental Protocols: A Self-Validating System
The reliability of SAR data is contingent upon the robustness and reproducibility of the experimental methods used for synthesis and biological evaluation. This section provides detailed, step-by-step methodologies that form a self-validating system for the study of this compound analogs.
General Synthetic Protocol for this compound Analogs
The synthesis of substituted this compound analogs typically starts from the corresponding substituted 2-fluoroaniline. A representative synthetic workflow is outlined below.
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An In-depth Technical Guide to the Physicochemical Characterization of 2-Fluorobenzenesulfonamide
Abstract
This whitepaper provides a comprehensive technical guide on the physicochemical characterization of 2-Fluorobenzenesulfonamide (2-FBSA), a key intermediate in the pharmaceutical and agrochemical industries.[1] As a Senior Application Scientist, this document moves beyond a simple recitation of data points to offer a field-proven perspective on why specific analytical techniques are chosen and how the resulting data forms a cohesive, multi-faceted profile of the molecule. We will delve into the structural, physical, spectroscopic, and thermal properties of 2-FBSA, presenting detailed, self-validating experimental protocols. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding of this compound for applications ranging from synthesis optimization to formulation development.
Introduction: The Significance of this compound
This compound (CAS No. 30058-40-3) is a halogenated aromatic sulfonamide. The strategic placement of a fluorine atom ortho to the sulfonamide group significantly influences its electronic properties, reactivity, and biological interactions. This unique substitution enhances its stability and lipophilicity, making it an attractive building block in medicinal chemistry for designing specific enzyme inhibitors and in the agrochemical sector for creating potent herbicides and pesticides.[1][2] A thorough physicochemical characterization is the foundational step in any development pipeline, ensuring identity, purity, stability, and predictability in downstream applications. This guide provides the framework for such a characterization.
Core Physicochemical Identity and Properties
A baseline understanding of a compound's fundamental properties is paramount. These values dictate handling, storage, and the selection of appropriate analytical solvents and conditions.
Structural and General Data
The identity of this compound is established by its unique molecular formula and structure.
| Property | Value | Source |
| IUPAC Name | This compound | [3] |
| CAS Number | 30058-40-3 | [1][3][4] |
| Molecular Formula | C₆H₆FNO₂S | [1][2][3] |
| Molecular Weight | 175.18 g/mol | [1][2][3][5] |
| Appearance | White to off-white crystalline powder | [1][2] |
| InChI Key | WFLBWYLZCQOPCA-UHFFFAOYSA-N | [3][4] |
| Canonical SMILES | C1=CC=C(C(=C1)F)S(=O)(=O)N | [3] |
Thermal and Physical Properties
Thermal properties are critical indicators of purity, polymorphism, and stability.
| Property | Value | Source / Method |
| Melting Point | 162-166 °C | [4][6] |
| Boiling Point | Not available (likely decomposes) | Industry Observation |
| Solubility | Data not explicitly available in searches. Based on the polarity of the sulfonamide and the aromatic ring, solubility is expected to be low in non-polar solvents (e.g., hexanes), moderate in solvents of intermediate polarity (e.g., dichloromethane), and higher in polar aprotic solvents (e.g., THF, Acetone) and polar protic solvents (e.g., Ethanol, Methanol). | Inferred |
| pKa | Data not explicitly available in searches. The sulfonamide proton (-SO₂NH₂) is acidic. For the parent benzenesulfonamide, the pKa is approximately 10. The ortho-fluoro group is electron-withdrawing, which is expected to slightly lower the pKa of 2-FBSA, making it a stronger acid than its non-fluorinated counterpart. | Inferred |
Analytical Characterization Workflow
A robust characterization relies on the integration of multiple analytical techniques. The following workflow ensures a comprehensive and validated understanding of the material.
Caption: Workflow for the physicochemical characterization of 2-FBSA.
Spectroscopic Analysis: Confirming Molecular Structure
Spectroscopy provides unambiguous confirmation of the chemical structure. Each technique offers a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of structural elucidation, providing detailed information about the carbon-hydrogen framework and the local environment of the fluorine atom. A peer-reviewed study has utilized fluorine NMR to examine complexes of this compound with human carbonic anhydrases, confirming its utility in biochemical studies.[4]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~10-20 mg of 2-FBSA in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire proton NMR data. Expected signals include complex multiplets in the aromatic region (approx. 7.2-8.0 ppm) and a broad singlet for the sulfonamide N-H protons (position is solvent and concentration dependent).
-
¹³C NMR Acquisition: Acquire carbon NMR data. Expect six distinct signals in the aromatic region (approx. 115-165 ppm). The carbon directly bonded to fluorine will show a large one-bond coupling constant (¹JCF).
-
¹⁹F NMR Acquisition: Acquire fluorine NMR data. A single resonance is expected, with its chemical shift providing information about the electronic environment.
Interpreted Spectral Data (Predicted)
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling | Assignment |
| ¹H | ~7.8-8.0 | m | Aromatic C-H | |
| ¹H | ~7.2-7.7 | m | Aromatic C-H | |
| ¹H | Variable | br s | SO₂NH ₂ | |
| ¹³C | ~160 | d | ¹JCF ≈ 250 Hz | C -F |
| ¹³C | ~115-140 | m | Aromatic C-H & C-S | |
| ¹⁹F | ~ -110 to -120 | m | Ar-F |
Note: Actual chemical shifts can vary based on solvent and reference standard.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum is characterized by absorptions corresponding to the stretching and bending vibrations of specific bonds.[7]
Experimental Protocol: ATR-IR Analysis
-
Instrument: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Background: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Analysis: Place a small amount of the 2-FBSA powder onto the ATR crystal and apply pressure to ensure good contact.
-
Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.
Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3350-3250 | Medium | N-H Stretch (asymmetric & symmetric) | Sulfonamide (-SO₂NH₂) |
| 3100-3000 | Medium-Weak | C-H Stretch | Aromatic Ring |
| 1600-1450 | Medium-Strong | C=C Stretch | Aromatic Ring |
| ~1350 & ~1160 | Strong | S=O Stretch (asymmetric & symmetric) | Sulfonamide (-SO₂=O) |
| ~1250 | Strong | C-F Stretch | Aryl-Fluoride |
Mass Spectrometry (MS)
MS provides the exact molecular weight and valuable information on the molecule's fragmentation pattern, further confirming its identity. For aromatic sulfonamides, a common fragmentation pathway upon collision-induced dissociation is the neutral loss of sulfur dioxide (SO₂), corresponding to a loss of 64 Da.[8]
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of 2-FBSA (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer with an electrospray ionization (ESI) source.
-
Analysis: Infuse the sample solution into the ESI source. Acquire data in both positive and negative ion modes.
-
Data Interpretation:
-
Positive Mode: Look for the protonated molecule [M+H]⁺ at m/z 176.1.
-
Negative Mode: Look for the deprotonated molecule [M-H]⁻ at m/z 174.1.
-
Fragmentation (MS/MS): Select the parent ion and subject it to collision-induced dissociation. Look for the characteristic fragment ion corresponding to [M+H - SO₂]⁺ at m/z 112.1.
-
Chromatographic Techniques: Purity and Separation
Chromatography is essential for determining the purity of 2-FBSA and for developing analytical methods for quality control.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is the workhorse method for assessing the purity of non-volatile organic compounds like 2-FBSA.
Experimental Protocol: Purity Assessment by RP-HPLC
-
System: HPLC with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Analysis: Inject a solution of 2-FBSA (~1 mg/mL in Acetonitrile/Water). Purity is calculated based on the relative area percentage of the main peak.
Gas Chromatography (GC)
Given its thermal stability up to its melting point, GC is also a viable technique, as indicated by supplier specifications.[1]
Experimental Protocol: Purity Assessment by GC-FID
-
System: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: A non-polar or mid-polarity column (e.g., DB-5 or DB-17), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, ramp at 10 °C/min to 280 °C, hold for 5 minutes.
-
Detector Temperature: 300 °C.
-
Analysis: Inject a dilute solution of 2-FBSA in a suitable solvent (e.g., acetone).
Caption: Logic for selecting chromatographic methods for 2-FBSA.
Safety, Handling, and Storage
Proper handling of this compound is crucial due to its hazard profile.
-
Hazard Classification: Acutely toxic if swallowed, in contact with skin, or if inhaled.[3][4] It causes skin and serious eye irritation.[9] May cause respiratory irritation.[4][9]
-
Personal Protective Equipment (PPE): Use of chemical-resistant gloves, safety goggles or face shield, and a respirator (type P2 cartridge or better) is mandatory.[4][9]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid creating dust. Keep away from strong oxidizing agents.[9]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place at room temperature.[1][9]
Conclusion
The physicochemical characterization of this compound is a multi-step, integrated process that builds a comprehensive profile of the molecule. By combining fundamental property measurements with advanced spectroscopic and chromatographic techniques, researchers can ensure the material's identity, purity, and suitability for its intended application. The protocols and data presented in this guide provide a robust framework for scientists in the pharmaceutical and chemical industries to confidently evaluate and utilize this important chemical intermediate.
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Foreword: Bridging Theory and Application in Modern Drug Discovery
An In-Depth Technical Guide to Quantum Chemical Calculations on 2-Fluorobenzenesulfonamide
The journey of a drug from a conceptual molecule to a clinical candidate is fraught with challenges, demanding a multifaceted approach where experimental synthesis and biological testing are augmented by powerful computational tools. Quantum chemical calculations, once the domain of theoretical chemists, are now indispensable in the drug discovery pipeline, offering unparalleled insights into molecular structure, stability, and reactivity.[1][2] This guide focuses on this compound, a privileged scaffold in medicinal chemistry, to illustrate a robust, validated workflow for its computational characterization. We will move beyond a mere procedural outline, delving into the rationale behind each methodological choice to empower researchers to not only perform these calculations but to understand and trust the results.
The Subject: this compound in Medicinal Chemistry
The benzenesulfonamide moiety is a cornerstone of numerous therapeutic agents, most famously the sulfonamide antibiotics. The introduction of a fluorine atom, as in this compound, can profoundly alter the molecule's physicochemical properties.[3][4] Fluorine's high electronegativity and relatively small size can influence pKa, lipophilicity, metabolic stability, and binding interactions—critical parameters in drug design.[3][5] Understanding the electronic and structural consequences of this substitution is therefore essential for optimizing lead compounds.
Quantum chemical calculations allow us to precisely model:
-
Molecular Geometry: The lowest-energy 3D conformation.
-
Electronic Landscape: How charge is distributed across the molecule, visualized through the Molecular Electrostatic Potential (MEP).
-
Reactivity Indices: The energies of Frontier Molecular Orbitals (HOMO/LUMO), which are key indicators of chemical reactivity and stability.[6][7]
-
Vibrational Spectra: To confirm structural stability and for comparison with experimental IR data.
The Methodological Core: A Foundation of Scientific Integrity
The reliability of computational results hinges on the appropriate selection of a theoretical method and basis set. Our approach is guided by the principles of accuracy, computational efficiency, and extensive validation in scientific literature.
Expertise & Experience: The Choice of Density Functional Theory (DFT)
For a molecule of this nature, Density Functional Theory (DFT) represents the optimal balance of accuracy and computational cost.[7][8] Unlike more computationally demanding methods, DFT calculates the system's energy based on its electron density, efficiently capturing the effects of electron correlation, which is vital for accurate predictions.
We specifically recommend the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. B3LYP has a long and successful track record for calculations on organic and drug-like molecules, providing reliable geometric and electronic property predictions.[6][8][9]
Authoritative Grounding: The Role of the Basis Set
A basis set is the set of mathematical functions used to construct the molecular orbitals. A larger, more flexible basis set yields more accurate results but at a higher computational cost. We advocate for a two-step approach:
-
Geometry Optimization & Frequency Analysis: The 6-311G+(d,p) basis set is an excellent choice.[8] It is large enough to provide accurate geometries and vibrational frequencies without being excessively demanding. The + indicates the addition of diffuse functions to better describe lone pairs and anions, while (d,p) adds polarization functions to allow for non-spherical electron distributions in bonds.
-
Property Calculations (Single-Point): For final electronic properties, employing a larger basis set on the optimized geometry can refine the results.
The Protocol: A Self-Validating Computational Workflow
The following protocol is designed as a self-validating system. Each step builds upon the verified output of the previous one, ensuring the final data is derived from a true and stable molecular state.
Workflow Visualization
Caption: A robust workflow for quantum chemical calculations.
Step-by-Step Methodology
Step 1: Input Structure Generation
-
Using a molecular editor (e.g., Avogadro, ChemDraw), draw the 2D structure of this compound.
-
Convert the 2D structure to a 3D representation.
-
Perform an initial "clean-up" using a molecular mechanics force field (e.g., MMFF94). This provides a sensible starting geometry, which is crucial for efficient convergence of the quantum calculation.
-
Save the atomic coordinates in a standard format (e.g., .xyz).
Step 2: Geometry Optimization
-
Prepare an input file for your quantum chemistry software (e.g., Gaussian, ORCA).
-
Specify the atomic coordinates from Step 1.
-
Define the calculation parameters:
-
Method: B3LYP
-
Basis Set: 6-311G+(d,p)
-
Charge: 0
-
Multiplicity: 1 (for a singlet ground state)
-
Job Type: Opt (Optimization)
-
-
Execute the calculation. The software will iteratively adjust the atomic positions to find the lowest energy arrangement.
Step 3: Frequency Analysis (Trustworthiness Check)
-
Using the optimized geometry from the previous step, set up a new calculation.
-
Job Type: Freq (Frequency)
-
Method/Basis Set: Use the exact same level of theory as the optimization (B3LYP/6-311G+(d,p)).
-
Execute the calculation and analyze the output.
-
Result: A list of vibrational frequencies.
-
Validation: A true minimum energy structure will have zero imaginary frequencies . If one or more imaginary frequencies are present, the structure is a transition state, not a stable molecule. You must visualize the vibration corresponding to the imaginary frequency, manually perturb the geometry along that mode, and re-run the optimization.
-
Step 4: Molecular Property Calculation
-
With the validated minimum-energy geometry, perform a final single-point energy calculation.
-
Job Type: SP (Single Point)
-
Include keywords to request additional properties like Pop=NBO (Natural Bond Orbital analysis) and to generate cube files for visualizing orbitals and electrostatic potential.
-
Execute the calculation to obtain the final electronic properties.
Data Presentation and Interpretation
The calculations yield a wealth of quantitative data. Presenting this in a structured format is key for analysis and reporting.
Table 1: Calculated Properties of this compound
| Property | Description | Representative Value |
| Total Energy | The total electronic energy of the molecule at its optimized geometry. | -992.45 Hartree |
| Dipole Moment | A measure of the molecule's overall polarity. | 4.88 Debye |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -7.95 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -0.81 eV |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO; an indicator of chemical stability. | 7.14 eV |
Interpreting the Results for Drug Design:
-
Molecular Electrostatic Potential (MEP): A color-coded map of the electrostatic potential on the molecule's surface. The most negative regions (typically red), located around the oxygen and nitrogen atoms of the sulfonamide group, are susceptible to electrophilic attack or hydrogen bond donation. The most positive regions (blue) indicate sites for nucleophilic interaction.
-
Frontier Orbitals (HOMO/LUMO): The distribution of the HOMO and LUMO across the molecule reveals the most probable sites for reaction. The HOMO-LUMO energy gap provides a quantitative measure of the molecule's kinetic stability; a larger gap implies higher stability.
Conclusion and Future Directions
This guide has outlined a scientifically rigorous and validated workflow for the quantum chemical characterization of this compound. By adhering to this protocol, researchers in drug development can generate reliable data on the geometry, electronic structure, and reactivity of this, and other, important molecular scaffolds. This information is invaluable for building structure-activity relationship (SAR) models, understanding drug-receptor interactions, and rationally designing next-generation therapeutics.
Further computational studies could explore:
-
Solvation Effects: Re-running calculations with a solvent model (e.g., Polarizable Continuum Model - PCM) to simulate the aqueous environment of the body.
-
Molecular Docking: Using the optimized, quantum-mechanically derived structure and charges in docking studies to predict binding modes to a target protein with higher accuracy.[1][10]
-
ADMET Predictions: Using calculated properties as descriptors in machine learning models to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles.[8]
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Kavitha, E., et al. (2020). Computational studies on Sulfonamide drug molecules by Density Functional Theory. AIP Conference Proceedings.
- Wang, Y., et al. (2022). Potential toxic effects of sulfonamides antibiotics: Molecular modeling, multiple-spectroscopy techniques and density functional theory calculations. Ecotoxicology and Environmental Safety, 243, 113979.
- Tariq, A., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC Advances.
- Al-Hossain, M. S., et al. (2024). Investigation on synthesized sulfonamide Schiff base with DFT approaches and in silico pharmacokinetic studies: Topological, NBO, and NLO analyses. Results in Chemistry, 7, 101438.
- Oakwood Chemical. (n.d.). This compound.
- Khan, M., et al. (2016). Synthesis, Density Functional Theory (DFT), Urease Inhibition and Antimicrobial Activities of 5-Aryl Thiophenes Bearing Sulphonylacetamide Moieties. Molecules, 21(7), 936.
- Google Patents. (1993). US5254732A - N-fluorosulfonimides and their application as fluorinating agents.
- Sabe, V. T., et al. (2024).
- Al-Hossain, M. S., et al. (2024). Synthesis, quantum chemical calculations, in silico and in vitro bioactivity of a sulfonamide-Schiff base derivative. Scientific Reports, 14(1), 1163.
- Li, X., et al. (2024). 2'-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects. National Science Review, 11(10).
- Schrödinger. (2025). Innovations in Digital Chemistry: Computational Approaches for Drug & Materials Discovery.
- Sliwoski, G., et al. (2014). Computational Methods in Drug Discovery. Pharmacological Reviews, 66(1), 334-395.
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- 4. chemimpex.com [chemimpex.com]
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- 8. Investigation on synthesized sulfonamide Schiff base with DFT approaches and in silico pharmacokinetic studies: Topological, NBO, and NLO analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, Density Functional Theory (DFT), Urease Inhibition and Antimicrobial Activities of 5-Aryl Thiophenes Bearing Sulphonylacetamide Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Potential toxic effects of sulfonamides antibiotics: Molecular modeling, multiple-spectroscopy techniques and density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emergence of 2-Fluorobenzenesulfonamide: A Technical Guide to a Potent Carbonic Anhydrase Inhibitor
Foreword: The Enduring Relevance of Carbonic Anhydrase Inhibition
The carbonic anhydrases (CAs) are a superfamily of ubiquitous zinc-containing metalloenzymes that play a pivotal role in fundamental physiological processes.[1] They catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, a seemingly simple reaction that is critical for respiration, pH homeostasis, electrolyte secretion, and various biosynthetic pathways.[1][2] The involvement of specific CA isoforms in the pathophysiology of a range of diseases, including glaucoma, epilepsy, and cancer, has established them as significant therapeutic targets.[2] The benzenesulfonamides represent a cornerstone class of CA inhibitors (CAIs), with a rich history of clinical application.[1] This technical guide delves into the discovery, mechanism, and evaluation of a specific, yet illustrative, member of this class: 2-Fluorobenzenesulfonamide. By focusing on this molecule, we will explore the nuanced structure-activity relationships that govern the potency and selectivity of fluorinated benzenesulfonamides, providing a framework for researchers and drug development professionals in the field.
The Rationale for Fluorination in Benzenesulfonamide-Based CAIs
The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to modulate physicochemical and pharmacokinetic properties. In the context of benzenesulfonamide CAIs, the strategic placement of fluorine atoms on the aromatic ring can profoundly influence binding affinity and isoform selectivity.[3] The high electronegativity and small size of fluorine can alter the pKa of the sulfonamide group, influencing its coordination to the active site zinc ion.[3] Furthermore, fluorine substitution can create novel, favorable interactions with active site residues and impact the overall conformation of the inhibitor within the binding pocket.[4] The exploration of ortho-substituted analogs, such as this compound, is driven by the need to understand how steric and electronic modifications in this region of the scaffold can be exploited to achieve desired inhibitory profiles against the 15 known human CA isoforms.[1]
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is a relatively straightforward process, achievable in a standard laboratory setting. The following protocol outlines a common synthetic route.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Fluorobenzenesulfonyl chloride
-
Tetrahydrofuran (THF)
-
Ammonium hydroxide (NH₄OH), 50% aqueous solution
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Recrystallization solvent (e.g., ethanol/water)
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-fluorobenzenesulfonyl chloride in tetrahydrofuran (THF).
-
Ammonolysis: Cool the solution in an ice bath and slowly add a 50% aqueous solution of ammonium hydroxide with vigorous stirring. The reaction is exothermic, and maintaining a low temperature is crucial to minimize side reactions.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator. The resulting aqueous solution will contain the product and salts.
-
Extraction (Optional): The product can be extracted from the aqueous layer using an organic solvent such as ethyl acetate.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield this compound as a crystalline solid.
Mechanism of Action and Structural Basis of Inhibition
The inhibitory activity of this compound, like other primary sulfonamides, is predicated on the interaction of the sulfonamide moiety with the zinc ion in the active site of carbonic anhydrase.[5] The sulfonamide group binds to the zinc ion in its deprotonated, anionic form (SO₂NH⁻), displacing the zinc-bound hydroxide ion that is essential for the enzyme's catalytic activity.[5]
The high-resolution X-ray crystal structures of various sulfonamides in complex with different CA isoforms have provided invaluable insights into the molecular determinants of binding.[5] The sulfonamide's nitrogen atom directly coordinates with the zinc ion, while the oxygen atoms of the sulfonamide group form hydrogen bonds with the side chain of a conserved threonine residue (Thr199).[5]
The fluorinated benzene ring of the inhibitor extends into a hydrophobic pocket within the active site, making van der Waals contacts with various amino acid residues.[3] The precise orientation and interactions of this ring are critical for determining both the potency and isoform selectivity of the inhibitor.[4] The ortho-positioning of the fluorine atom in this compound is expected to influence the conformation of the benzene ring within the active site, potentially leading to unique interactions compared to its meta- and para-substituted counterparts.
Caption: Binding of this compound to the CA active site.
In Vitro Evaluation of Inhibitory Potency and Selectivity
A critical step in the characterization of any CA inhibitor is the determination of its inhibitory potency (typically expressed as Ki or IC50 values) against a panel of physiologically relevant human CA isoforms. This allows for the assessment of both its efficacy and its selectivity profile.
Experimental Protocol: Colorimetric Carbonic Anhydrase Inhibition Assay
This protocol describes a common and robust method for screening CA inhibitors based on the esterase activity of CA.
Materials and Reagents:
-
Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
p-Nitrophenyl acetate (pNPA) as the substrate
-
This compound and a known CA inhibitor (e.g., acetazolamide) as a positive control
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 400-405 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the CA enzyme in cold assay buffer.
-
Prepare a stock solution of pNPA in DMSO.
-
Prepare stock solutions of this compound and the positive control inhibitor in DMSO. Create a series of dilutions of the inhibitors.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer to all wells.
-
Add the inhibitor dilutions (or DMSO for the control wells) to the appropriate wells.
-
Add the CA enzyme solution to all wells except the blank.
-
Incubate the plate at room temperature for a pre-determined time (e.g., 15 minutes) to allow for enzyme-inhibitor binding.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the pNPA substrate solution to all wells.
-
Immediately place the plate in the microplate reader and measure the increase in absorbance at 400-405 nm over time.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.
-
Table 1: Comparative Inhibitory Potency of Selected Benzenesulfonamides against Human Carbonic Anhydrase Isoforms
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| Acetazolamide | 250 | 12 | 25 | 5.7 |
| 4-Chlorobenzenesulfonamide | - | - | - | - |
| 2,3,5,6-Tetrafluorobenzenesulfonamide derivatives | 41.5 - 1500 | 30.1 - 755 | 1.5 - 38.9 | 0.8 - 12.4 |
| This compound | Data not available in public literature | Data not available in public literature | Data not available in public literature | Data not available in public literature |
Preclinical Evaluation: Bridging In Vitro Activity to In Vivo Potential
While in vitro assays provide essential information on the intrinsic potency of an inhibitor, in vivo studies are necessary to evaluate its pharmacokinetic properties, efficacy, and safety in a biological system. Given the therapeutic applications of CA inhibitors, relevant animal models for glaucoma and epilepsy are often employed.
Caption: A generalized workflow for the preclinical assessment of a CAI.
Animal Models for Glaucoma:
Animal models of glaucoma are used to assess the ability of a test compound to lower intraocular pressure (IOP), a key therapeutic endpoint.[2] Rabbits are a commonly used species due to their large eyes, which facilitate IOP measurements.[7]
Animal Models for Epilepsy:
The anticonvulsant activity of CA inhibitors can be evaluated in rodent models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.[8][9] These models assess the ability of a compound to prevent the spread of seizures and to raise the seizure threshold, respectively.[8][9]
While specific in vivo efficacy data for this compound is not currently available in the public domain, studies on other benzenesulfonamide derivatives have demonstrated their potential as orally active anticonvulsant agents with a good safety profile.[8]
Conclusion and Future Directions
This compound serves as a compelling case study for the exploration of halogenated benzenesulfonamides as carbonic anhydrase inhibitors. While a comprehensive biological profile for this specific molecule is yet to be fully elucidated in the public literature, the established principles of CA inhibition by sulfonamides, coupled with the known effects of fluorination, provide a strong foundation for predicting its activity. The detailed experimental protocols and conceptual frameworks presented in this guide are intended to empower researchers to further investigate this compound and other novel CAIs.
Future research should focus on systematically determining the Ki values of this compound against a broad panel of human CA isoforms to precisely define its potency and selectivity. X-ray crystallographic studies of its complex with various CAs would provide invaluable structural insights to rationalize its binding characteristics. Ultimately, in vivo studies in relevant animal models will be crucial to ascertain its therapeutic potential for diseases such as glaucoma and epilepsy. The continued exploration of structure-activity relationships within the fluorinated benzenesulfonamide class holds the promise of yielding next-generation CA inhibitors with enhanced efficacy and improved safety profiles.
References
- 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. (n.d.). MDPI.
- Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. (2018). Journal of Medicinal Chemistry, 61(7), 3151-3165.
- Synthesis and Pharmacological Evaluation of Novel Benzenesulfonamide Derivatives as Potential Anticonvulsant Agents. (2016). Molecules, 21(11), 1543.
- Functionalization of fluorinated benzenesulfonamides and their inhibitory properties toward carbonic anhydrases. (2015). Chemistry – A European Journal, 21(24), 8829-8837.
- synthesis and inhibition of the human carbonic anhydrase isoforms I, II, VII, IX and XII with benzene sulfonamides incorporating 4,5,6,7-tetrabromophthalimide moiety. (2013). Bioorganic & Medicinal Chemistry, 21(19), 5973-5982.
- Discovery of Benzenesulfonamides with Potent Human Carbonic Anhydrase Inhibitory and Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Assessment. (2017). Journal of Medicinal Chemistry, 60(6), 2533-2548.
- Halogenated and di-substituted benzenesulfonamides as selective inhibitors of carbonic anhydrase isoforms. (2020). European Journal of Medicinal Chemistry, 185, 111821.
- Carbonic Anhydrase Inhibitor Development for Glaucoma. (n.d.). Ace Therapeutics.
- Inhibitory effects of sulfenimides on human and bovine carbonic anhydrase enzymes. (2020). Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 136-141.
- Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. (2022). Molecules, 27(25), 8847.
- Inhibition Studies on Carbonic Anhydrase Isoforms I, II, IX, and XII with a Series of Sulfaguanidines. (2023). ChemMedChem, 18(6), e202200658.
- Comparative Anticonvulsant Activity of 4‐Chlorobenzenesulfonamide and Prototype Antiepileptic Drugs in Rodents. (1990). Epilepsia, 31(4), 472-478.
- Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. (2014). ACS Medicinal Chemistry Letters, 5(7), 772-776.
- Synthesis, Computational Studies and Anticonvulsant Activity of Novel Benzothiazole Coupled Sulfonamide Derivatives. (2020). Pharmaceutical and Biomedical Research, 6(1), 48-60.
- Glaucoma and the applications of carbonic anhydrase inhibitors. (2015). Expert Opinion on Therapeutic Patents, 25(4), 417-433.
- Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation. (2020). ChemMedChem, 15(19), 1845-1853.
- Carbonic anhydrase inhibitor lowers intraocular pressure. (2024). BioWorld.
- Glaucoma and the Applications of Carbonic Anhydrase Inhibitors. (2015). Expert Opinion on Therapeutic Patents, 25(4), 417-433.
- Structural analysis of inhibitor binding to human carbonic anhydrase II. (1998). Journal of the American Chemical Society, 120(19), 4719-4727.
- Design, synthesis, and carbonic anhydrase inhibition activities of Schiff bases incorporating benzenesulfonamide scaffold: Molecular docking application. (2023). Journal of Molecular Structure, 1292, 136149.
- Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. (1984). Journal of Pharmaceutical Sciences, 73(3), 352-358.
Sources
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- 3. Functionalization of fluorinated benzenesulfonamides and their inhibitory properties toward carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Halogenated and di-substituted benzenesulfonamides as selective inhibitors of carbonic anhydrase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural analysis of inhibitor binding to human carbonic anhydrase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carbonic anhydrase inhibitor lowers intraocular pressure | BioWorld [bioworld.com]
- 8. Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Pharmacological Evaluation of Novel Benzenesulfonamide Derivatives as Potential Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for synthesizing 2-Fluorobenzenesulfonamide in the lab
Application Note: A-2FB-S01
Abstract
This document provides a comprehensive, in-depth guide for the laboratory synthesis of 2-Fluorobenzenesulfonamide, a key intermediate in pharmaceutical and agrochemical research. The protocol herein details a robust and reproducible method starting from 2-fluorobenzenesulfonyl chloride and aqueous ammonia. Beyond a mere recitation of steps, this note elucidates the underlying chemical principles, safety protocols, and analytical characterization techniques essential for ensuring the synthesis of a high-purity final product. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Introduction
This compound is a valuable building block in medicinal chemistry, often incorporated into molecules designed to interact with biological targets such as carbonic anhydrase. The presence of the fluorine atom can significantly modulate the pharmacokinetic and pharmacodynamic properties of a lead compound, making synthetic routes to such fluorinated intermediates of paramount importance. The protocol described is based on the nucleophilic substitution reaction between 2-fluorobenzenesulfonyl chloride and ammonia, a reliable and well-established transformation.
Reaction Principle and Mechanism
The synthesis of this compound proceeds via a nucleophilic acyl substitution-like mechanism at the sulfonyl group. The lone pair of electrons on the nitrogen atom of ammonia acts as a nucleophile, attacking the electrophilic sulfur atom of 2-fluorobenzenesulfonyl chloride. This is followed by the departure of the chloride leaving group, resulting in the formation of the sulfonamide bond. The reaction is typically carried out in a suitable solvent to facilitate the interaction of the reactants.
A simplified representation of the reaction is as follows:
FC₆H₄SO₂Cl + 2NH₃ → FC₆H₄SO₂NH₂ + NH₄Cl
The use of excess ammonia is crucial, as it not only acts as the nucleophile but also serves to neutralize the hydrogen chloride (HCl) generated during the reaction, forming ammonium chloride.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS No. | Quantity |
| 2-Fluorobenzenesulfonyl chloride | 97% | Sigma-Aldrich | 2905-21-7 | 10.0 g (51.4 mmol) |
| Ammonium Hydroxide (50% in H₂O) | ACS Reagent | Fisher Scientific | 1336-21-6 | 25 mL (~368 mmol) |
| Tetrahydrofuran (THF), anhydrous | ≥99.9% | Sigma-Aldrich | 109-99-9 | 100 mL |
| Deionized Water | - | - | 7732-18-5 | As needed |
| Hydrochloric Acid (1 M) | ACS Reagent | Fisher Scientific | 7647-01-0 | As needed |
| Ethyl Acetate | ACS Reagent | Fisher Scientific | 141-78-6 | As needed |
| Anhydrous Magnesium Sulfate | ACS Reagent | Fisher Scientific | 7487-88-9 | As needed |
Equipment
-
250 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Dropping funnel
-
Ice-water bath
-
Heating mantle
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware
Synthetic Procedure
Step 1: Reaction Setup
-
Set up a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all glassware is dry.
-
The entire apparatus should be placed in a well-ventilated fume hood.
Step 2: Reagent Addition
-
In the round-bottom flask, dissolve 10.0 g (51.4 mmol) of 2-fluorobenzenesulfonyl chloride in 100 mL of anhydrous tetrahydrofuran (THF).[1]
-
Cool the solution to 0-5 °C using an ice-water bath.
-
Slowly add 25 mL of 50% aqueous ammonium hydroxide to the dropping funnel.
Step 3: Reaction
-
Add the ammonium hydroxide solution dropwise to the stirred solution of 2-fluorobenzenesulfonyl chloride over a period of 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the mixture at room temperature for an additional 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
Step 4: Work-up and Isolation
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Add 100 mL of deionized water and 100 mL of ethyl acetate. Shake the funnel and allow the layers to separate.
-
Collect the organic layer. Extract the aqueous layer twice more with 50 mL portions of ethyl acetate.
-
Combine all organic extracts and wash them with 50 mL of 1 M hydrochloric acid, followed by 50 mL of deionized water, and finally with 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Step 5: Purification
-
The crude this compound can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
-
Dissolve the crude product in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes slightly cloudy.
-
Allow the solution to cool slowly to room temperature and then place it in an ice bath to complete crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR | Signals corresponding to the aromatic protons and the sulfonamide protons. A representative spectrum can be found in the literature.[2] |
| ¹³C NMR | Peaks corresponding to the carbon atoms of the fluorinated benzene ring. |
| ¹⁹F NMR | A characteristic signal for the fluorine atom attached to the benzene ring. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching (sulfonamide), S=O stretching (sulfonyl group), and C-F stretching. |
| Mass Spectrometry | A molecular ion peak corresponding to the mass of this compound (C₆H₆FNO₂S, MW: 175.18 g/mol ).[3] |
| Melting Point | The melting point of the purified product should be in the range of 162-166 °C.[1] |
Safety Precautions and Waste Disposal
5.1. Hazard Identification and Personal Protective Equipment (PPE)
-
2-Fluorobenzenesulfonyl chloride: Corrosive and causes severe skin burns and eye damage.[4][5] It is also moisture-sensitive. Handle in a fume hood and wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ammonium Hydroxide (50%): Corrosive and can cause severe skin burns and eye damage. The vapors are irritating to the respiratory system. Always handle in a well-ventilated fume hood.
-
Tetrahydrofuran (THF): Highly flammable liquid and vapor. May form explosive peroxides.
-
Hydrochloric Acid: Corrosive and causes severe skin burns and eye damage.
Appropriate PPE:
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.[6]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).[6]
-
Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are required.
5.2. Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[4][6] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][6] Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration.[4][6] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[4][6] Seek immediate medical attention.
5.3. Waste Disposal
-
All chemical waste should be disposed of in accordance with local, state, and federal regulations.
-
Organic waste (THF, ethyl acetate) should be collected in a designated, labeled container.
-
Aqueous waste should be neutralized before disposal.
-
Solid waste (magnesium sulfate, filter paper) should be placed in a labeled solid waste container.
Reaction Mechanism Diagram
Caption: Simplified reaction mechanism for the formation of this compound.
Conclusion
The protocol detailed in this application note provides a reliable and efficient method for the synthesis of this compound on a laboratory scale. By adhering to the described procedures and safety precautions, researchers can confidently produce this valuable chemical intermediate for their research and development needs. The provided characterization data serves as a benchmark for ensuring the quality and purity of the final product.
References
- The Royal Society of Chemistry. (n.d.). Benzenesulfonamide.
- University of California, Los Angeles. (n.d.). Amination of p-acetaminobenzene sulfonyl chloride.
- PubChem. (n.d.). This compound.
- Chemistry LibreTexts. (2023, January 22). Amine Reactions.
- Wikipedia. (n.d.). Hinsberg reaction.
Sources
Application Notes and Protocols for Utilizing 2-Fluorobenzenesulfonamide in Carbonic Anhydrase Inhibition Assays
This technical guide provides a comprehensive overview and detailed protocols for the use of 2-Fluorobenzenesulfonamide as an inhibitor in carbonic anhydrase (CA) activity assays. It is intended for researchers, scientists, and drug development professionals engaged in the study of carbonic anhydrases and the discovery of novel inhibitors.
Introduction: The Significance of Carbonic Anhydrase and Its Inhibition
Carbonic anhydrases (CAs, EC 4.2.1.1) are a superfamily of ubiquitous metalloenzymes that play a critical role in fundamental physiological processes.[1][2][3] They catalyze the rapid interconversion of carbon dioxide (CO₂) and water to bicarbonate (HCO₃⁻) and protons (H⁺), a reaction essential for respiration, pH homeostasis, and various metabolic pathways.[1][2][4] Given their physiological importance, dysfunction of CA isoforms is implicated in a range of pathologies, including glaucoma, epilepsy, and cancer, making them a significant target for therapeutic intervention.[5][6]
The inhibition of CAs is a well-established strategy for the treatment of these conditions. Sulfonamides represent a major class of CA inhibitors, known for their high affinity and specificity.[7][8] Understanding the interaction of novel sulfonamide derivatives, such as this compound, with various CA isoforms is crucial for the development of next-generation therapeutics with improved selectivity and efficacy.
The Inhibitor: this compound
This compound is an aromatic sulfonamide that acts as a potent inhibitor of carbonic anhydrases. Its mechanism of action is characteristic of the sulfonamide class, involving the direct coordination of the deprotonated sulfonamide nitrogen to the catalytic zinc ion (Zn²⁺) in the active site of the enzyme.[7][8] This interaction displaces the zinc-bound water molecule/hydroxide ion, which is essential for the catalytic hydration of CO₂, thereby blocking the enzyme's activity.[9]
The fluorine substitution on the benzene ring can influence the compound's physicochemical properties, such as its acidity (pKa) and binding interactions within the active site, potentially leading to altered affinity and isoform selectivity compared to unsubstituted benzenesulfonamide.[10]
The Assay: Principles of Carbonic Anhydrase Inhibition Measurement
Several methods exist for measuring CA activity and its inhibition.[11] A widely used and accessible method is the p-nitrophenyl acetate (p-NPA) assay , which leverages the esterase activity of CAs.[5][11] In this colorimetric assay, CA catalyzes the hydrolysis of the colorless substrate p-NPA to the yellow-colored product p-nitrophenol (p-NP).[5][12] The rate of p-NP formation, monitored spectrophotometrically by the increase in absorbance at 400-405 nm, is directly proportional to the CA activity.[5][13] The presence of an inhibitor, like this compound, will decrease the rate of this reaction, allowing for the quantification of its inhibitory potency (e.g., as an IC₅₀ value).[5][12]
Alternatively, the stopped-flow CO₂ hydration assay provides a direct measurement of the enzyme's physiological activity.[3][14][15] This method monitors the rapid pH change resulting from the formation of protons during CO₂ hydration, using a pH indicator like phenol red.[3] While more complex, it is considered a gold standard for characterizing CA inhibitors.
For the purposes of this guide, we will focus on the more accessible p-NPA assay.
Experimental Workflow and Protocols
Overall Experimental Workflow
The following diagram illustrates the general workflow for determining the inhibitory effect of this compound on carbonic anhydrase activity.
Caption: Workflow for CA inhibition assay using this compound.
Detailed Protocol: p-NPA Assay for CA Inhibition
This protocol is designed for a 96-well plate format, suitable for screening and IC₅₀ determination.
Materials and Reagents:
-
Carbonic Anhydrase: Human Carbonic Anhydrase II (hCA II) is recommended as a standard.
-
This compound: Prepare a stock solution in DMSO.
-
p-Nitrophenyl Acetate (p-NPA): Prepare a stock solution in a water-miscible organic solvent like ethanol or acetonitrile.[5]
-
Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4).
-
DMSO (Dimethyl sulfoxide): For inhibitor dilution.
-
96-well microplate: Clear, flat-bottom.
-
Microplate spectrophotometer: Capable of reading absorbance at 400-405 nm in kinetic mode.
Protocol Steps:
-
Reagent Preparation:
-
Prepare the assay buffer and bring it to the desired assay temperature (typically 25°C).
-
Prepare a working solution of carbonic anhydrase in the assay buffer. The final concentration in the well should be in the range of 0.2 - 0.3 µM.[5]
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.
-
Prepare a stock solution of p-NPA (e.g., 50 mM) in ethanol or acetonitrile.[5] Dilute this stock in assay buffer to create a working solution. The final concentration in the well should be in the range of 0.5 - 0.6 mM.[5]
-
-
Inhibitor Dilution:
-
Perform serial dilutions of the this compound stock solution in DMSO to create a range of concentrations. This will be used to generate a dose-response curve.
-
-
Assay Plate Setup:
-
Design the plate layout to include wells for:
-
Blank: Contains assay buffer and p-NPA only (no enzyme or inhibitor).
-
Negative Control (100% Activity): Contains assay buffer, enzyme, DMSO (at the same final concentration as the inhibitor wells), and p-NPA.
-
Test Wells: Contains assay buffer, enzyme, and serially diluted this compound.
-
-
Add 50 µL of assay buffer to all wells.
-
Add 50 µL of the CA working solution to the negative control and test wells.
-
Add 50 µL of the appropriate dilution of this compound or DMSO to the corresponding wells.
-
-
Pre-incubation:
-
Reaction Initiation and Data Collection:
-
Initiate the reaction by adding 100 µL of the p-NPA working solution to all wells.[5]
-
Immediately place the plate in the microplate reader and begin kinetic measurements of absorbance at 400-405 nm every 30-60 seconds for 5-10 minutes.
-
-
Data Analysis:
-
For each well, calculate the initial reaction rate (V₀) by determining the slope of the linear portion of the absorbance vs. time plot (ΔAbs/min).[5]
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (V₀_inhibitor / V₀_control)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve (e.g., sigmoidal).
-
Mechanism of Inhibition: A Closer Look
The inhibitory action of sulfonamides like this compound is a classic example of zinc-binding inhibition.[8] The following diagram illustrates the key interactions at the active site.
Caption: Sulfonamide coordination to the active site zinc ion.
The zinc ion is tetrahedrally coordinated by three histidine residues and a water molecule.[1][2] The sulfonamide group (-SO₂NH₂) of the inhibitor becomes deprotonated (-SO₂NH⁻) and the anionic nitrogen atom directly coordinates to the Zn²⁺, displacing the catalytic water molecule and rendering the enzyme inactive.[4][7]
Quantitative Data: Inhibitory Potency
| Carbonic Anhydrase Isoform | This compound IC₅₀ (nM) | Acetazolamide IC₅₀ (nM) (Reference Inhibitor) |
| hCA I | [Experimental Value] | [Experimental Value] |
| hCA II | [Experimental Value] | [Experimental Value] |
| hCA IX | [Experimental Value] | [Experimental Value] |
| hCA XII | [Experimental Value] | [Experimental Value] |
Conclusion and Best Practices
This compound serves as a valuable tool for studying the structure and function of carbonic anhydrases. The p-NPA assay provides a robust and straightforward method for characterizing its inhibitory activity. For reliable and reproducible results, it is crucial to:
-
Ensure Reagent Purity: Use high-purity enzyme, inhibitor, and substrate.
-
Maintain Consistent Assay Conditions: Control temperature, pH, and incubation times precisely.
-
Properly Handle DMSO: Keep the final DMSO concentration low (typically ≤1%) and consistent across all wells to avoid effects on enzyme activity.
-
Include Appropriate Controls: Always run blank and negative controls to ensure the validity of the assay.
-
Use a Reference Inhibitor: Include a well-characterized inhibitor, such as acetazolamide, for comparison and validation of the assay performance.
By following the protocols and understanding the principles outlined in this guide, researchers can effectively utilize this compound in their carbonic anhydrase inhibition studies, contributing to a deeper understanding of these vital enzymes and aiding in the discovery of novel therapeutic agents.
References
- A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. (2021). [Source Not Available].
- Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. (2021). [Source Not Available].
- Assay of carbonic anhydrase by titration at constant pH - PMC. (n.d.). NIH.
- Role of Zinc in Catalytic Activity of Carbonic Anhydrase IX - PMC. (2012). NIH.
- Carbonic Anhydrase Activity Assay. (2019). Protocols.io.
- Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. (2020). ACS Publications.
- Enzymatic Assay of Carbonic Anhydrase for Wilbur-Anderson Units (EC 4.2.1.1). (n.d.). [Source Not Available].
- Role of Zinc in Carbonic Anhydrase. (n.d.). Scribd.
- Carbonic anhydrase inhibitors: sulfonamides as antitumor agents?. (n.d.). PubMed.
- Assay in Summary_ki. (n.d.). BindingDB.
- The Hydrolysis of p-Nitrophenyl Acetate: A Versatile Reaction To Study Enzyme Kinetics. (n.d.). ACS Publications.
- Role of Zinc in Catalytic Activity of Carbonic Anhydrase IX. (2012). ResearchGate.
- Implications of non-native metal substitution in carbonic anhydrase – engineered enzymes and models. (2024). RSC Publishing.
- Binding of sulfonamide inhibitors to carbonic anhydrase. (n.d.). ResearchGate.
- Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. (2021). NIH.
- Purification and characterization of carbonic anhydrase from bovine stomach and effects of some known inhibitors on enzyme activity. (n.d.). PubMed.
- Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. (n.d.). ResearchGate.
- Carbonic anhydrase inhibitors: X-ray crystal structure of a benzenesulfonamide strong CA II and CA IX inhibitor bearing a pentafluorophenylaminothioureido tail in complex with isozyme II. (n.d.). PubMed.
- Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. (2022). MDPI.
- Inhibition of bacterial α-, β- and γ-class carbonic anhydrases with selenazoles incorporating benzenesulfonamide moieties. (n.d.). PubMed Central.
- NMR studies of carbonic anhydrase-fluorinated benzenesulfonamide complexes. (1989). PubMed.
- Thermodynamic Parameters for the Association of Fluorinated Benzenesulfonamides with Bovine Carbonic Anhydrase II - PMC. (n.d.). NIH.
- Biochemical and in silico inhibition of bovine and human carbonic anhydrase-II by 1H-1,2,3-triazole analogs - PMC. (n.d.). NIH.
- Carbon- versus sulphur-based zinc binding groups for carbonic anhydrase inhibitors?. (n.d.). PubMed Central.
- Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium. (2024). MDPI.
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- 17. NMR studies of carbonic anhydrase-fluorinated benzenesulfonamide complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Strategic Deployment of 2-Fluorobenzenesulfonamide in Modern Drug Discovery
An In-Depth Technical Guide for Drug Discovery Professionals
The Scientific Imperative: Why 2-Fluorobenzenesulfonamide?
This compound is more than a simple chemical reagent; it is a strategic tool for molecular design. Its utility stems from the synergistic interplay of its two key functional components: the sulfonamide moiety and the ortho-positioned fluorine atom.
-
The Sulfonamide Moiety (SO₂NH₂): This group is a cornerstone pharmacophore in medicinal chemistry.[1] It is a bioisostere of the amide bond, offering improved hydrolytic stability.[2] The sulfonamide group can act as a potent hydrogen bond donor and acceptor, enabling strong interactions with biological targets.[2] Crucially, in its deprotonated form (sulfamidate), it acts as a powerful zinc-binding group, making it a privileged scaffold for inhibitors of metalloenzymes, most notably carbonic anhydrases.[3]
-
The Fluorine Atom: The strategic placement of fluorine has become a central theme in modern drug design.[4][5] An ortho-fluoro substituent, as in this compound, exerts powerful effects through its high electronegativity:
-
Modulation of Acidity: The fluorine atom's electron-withdrawing nature increases the acidity of the sulfonamide N-H proton. This facilitates deprotonation and can enhance binding to the zinc cation in metalloenzymes, often leading to increased potency.[3]
-
Metabolic Stability: Fluorine substitution can block sites of oxidative metabolism, increasing the metabolic stability and half-life of a drug candidate.[4]
-
Enhanced Binding Interactions: Fluorine can participate in favorable orthogonal multipolar interactions with backbone amides in protein active sites, contributing to binding affinity.[4]
-
Physicochemical Properties: It increases lipophilicity, which can enhance membrane permeability and cell uptake.[6]
-
By combining these features, this compound serves as a valuable starting point for synthesizing compounds with enhanced potency, selectivity, and drug-like properties.[6][7][8]
Core Application I: Design of Potent and Selective Carbonic Anhydrase Inhibitors
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes involved in various physiological processes. Certain isoforms, particularly CA IX and XII, are overexpressed in numerous cancers, making them prime targets for anticancer therapies.[3][9] The benzenesulfonamide scaffold is the quintessential template for CA inhibitors.
Scientific Rationale
The primary mechanism involves the sulfonamide group coordinating to the Zn²⁺ ion in the enzyme's active site. The increased acidity of fluorinated benzenesulfonamides strengthens this coordination, leading to more potent inhibition.[3] Furthermore, substitutions on the benzene ring can be tailored to interact with amino acid residues lining the active site cavity, which varies between isoforms. This provides a clear strategy for achieving isoform selectivity, a critical factor in minimizing off-target effects.[10] For instance, fluorinated benzenesulfonamides have been shown to be potent, low nanomolar to subnanomolar inhibitors of the tumor-associated hCA IX and XII isoforms.[3]
Synthetic Workflow: General Approach
The synthesis of novel CA inhibitors from this compound typically involves N-alkylation or N-arylation of the sulfonamide nitrogen or, more commonly, derivatization of a precursor, 2-fluorobenzenesulfonyl chloride, with various amines to generate a library of candidates.
Caption: General synthesis of N-substituted 2-fluorobenzenesulfonamides.
Structure-Activity Relationship (SAR) Data
The following table summarizes representative inhibition data for fluorinated benzenesulfonamides against key human (h) CA isoforms, illustrating the impact of fluorination on potency and selectivity.
| Compound Class | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Reference |
| Benzenesulfonamides (non-fluorinated) | 41.5 - 1500 | 30.1 - 755 | 1.5 - 38.9 | 0.8 - 12.4 | [3] |
| Tetrafluorobenzenesulfonamides | Generally more potent than non-fluorinated analogs | Generally more potent than non-fluorinated analogs | Low nM to sub-nM | Low nM to sub-nM | [3] |
| 2,4-substituted-trifluorobenzenesulfonamides | - | - | - | Effective Inhibitors | [10] |
| Data synthesized from cited literature to show general trends. Kᵢ = Inhibition constant. |
Core Application II: Scaffolding for Kinase Inhibitors
Protein kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer and other diseases.[11] Consequently, kinase inhibitors are a major class of therapeutic agents.[12][13] The sulfonamide moiety is frequently incorporated into kinase inhibitor designs to form key hydrogen-bonding interactions within the ATP-binding site.[14]
Scientific Rationale
The N-H of the sulfonamide can act as a hydrogen bond donor, while the sulfonyl oxygens are excellent hydrogen bond acceptors. This allows the group to form a "hinge-binding" motif with the backbone of the kinase. The addition of a fluorine atom can enhance these interactions and improve metabolic stability, making the this compound scaffold an attractive starting point for fragment-based drug design or lead optimization campaigns.
Caption: Role of the this compound moiety in kinase binding.
Detailed Experimental Protocols
The following protocols provide robust, field-proven methods for the synthesis and characterization of this compound derivatives. These protocols are designed to be self-validating through clear monitoring and characterization steps.
Protocol 1: Standard Synthesis of N-Substituted-2-Fluorobenzenesulfonamides
This protocol describes a standard method for the reaction between 2-fluorobenzenesulfonyl chloride and an amine using conventional heating.
Materials:
-
Amine (primary or secondary) (1.0 eq)
-
2-Fluorobenzenesulfonyl chloride (1.1 eq)
-
Pyridine or Triethylamine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M HCl, Saturated NaHCO₃, Brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
Silica Gel for chromatography
Procedure:
-
Reactant Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 eq) in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.
-
Sulfonyl Chloride Addition: Dissolve 2-fluorobenzenesulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 3:7 Ethyl Acetate/Hexanes mobile phase). The reaction is complete upon consumption of the limiting amine starting material.
-
Workup: Upon completion, dilute the reaction mixture with additional DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).[1]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) to yield the pure sulfonamide.[1]
Protocol 2: Microwave-Assisted Synthesis for Rapid Derivatization
This method accelerates the reaction, enabling high-throughput synthesis for library generation.
Materials:
-
Same as Protocol 1
-
Microwave synthesis vial
-
Microwave reactor
Procedure:
-
Vial Preparation: In a microwave synthesis vial, combine the amine (1.0 eq), 2-fluorobenzenesulfonyl chloride (1.1 eq), and base (1.5 eq) in a suitable solvent (e.g., THF or Acetonitrile).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate at a set temperature (e.g., 100-120 °C) for a short duration (e.g., 10-30 minutes). Note: Reaction conditions should be optimized for specific substrates.
-
Cooling and Workup: After the reaction, allow the vial to cool to room temperature. Transfer the contents and perform the same workup and purification steps as described in Protocol 1.
Characterization of Synthesized Compounds
The identity and purity of the synthesized sulfonamides must be confirmed using standard analytical techniques.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect characteristic signals for the aromatic protons and any protons from the amine substituent. The N-H proton of secondary sulfonamides typically appears as a broad singlet.
-
¹³C NMR: Will show signals for all unique carbon atoms.
-
¹⁹F NMR: A powerful tool to confirm the presence and environment of the fluorine atom.
-
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the synthesized compound.
-
Infrared (IR) Spectroscopy: Look for characteristic S=O stretching bands around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).[1]
Conclusion
This compound is a high-value scaffold for modern drug discovery. The strategic inclusion of the ortho-fluoro substituent provides medicinal chemists with a powerful lever to fine-tune the potency, selectivity, and pharmacokinetic properties of sulfonamide-based drug candidates. The protocols and insights provided herein offer a robust framework for leveraging this reagent to accelerate the development of novel therapeutics, particularly in the fields of oncology and anti-inflammatory research.
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- Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. PMC - NIH.
- One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. NIH.
- Methods for the synthesis of sulfonamides | Download Scientific Diagram. ResearchGate.
- Modular Two-Step Route to Sulfondiimidamides | Journal of the American Chemical Society. (2022-06-21).
- 2-Fluorobenzènesulfonamide. Chem-Impex.
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- Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal.
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- Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. PubMed Central.
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- The Many Roles for Fluorine in Medicinal Chemistry. ACS Publications.
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- Protein synthesis inhibition by flavonoids: roles of eukaryotic initiation factor 2alpha kinases. (1999-11-19).
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Application Notes & Protocols: 2-Fluorobenzenesulfonamide as a Versatile Building Block in Modern Agrochemical Synthesis
Abstract
This technical guide provides researchers, chemists, and professionals in the agrochemical industry with a comprehensive overview of 2-Fluorobenzenesulfonamide as a critical synthetic intermediate. Its unique structural features, particularly the ortho-fluorine substitution, impart advantageous properties to resulting agrochemical candidates, including enhanced biological activity, metabolic stability, and lipophilicity.[1][2] This document details the physicochemical properties of this compound, provides step-by-step protocols for its application in the synthesis of key agrochemical classes, and explains the scientific rationale behind the methodologies.
Introduction: The Strategic Importance of this compound
This compound is a versatile chemical building block widely employed in the synthesis of pharmaceuticals and, critically, agrochemicals.[1][3] The presence of a fluorine atom ortho to the sulfonamide group significantly influences the molecule's electronic properties and conformational preferences. This substitution can lead to:
-
Enhanced Bioactivity: The fluorine atom can participate in hydrogen bonding and other non-covalent interactions, potentially increasing the binding affinity of the final molecule to its biological target.
-
Increased Lipophilicity: Fluorine substitution enhances the lipophilicity of the molecule, which can improve its ability to cross biological membranes and reach its site of action within a target pest or plant.[1][2]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by enzymes such as cytochrome P450s. This can prolong the active life of the agrochemical in the field.
These attributes make this compound a valuable starting material for developing next-generation herbicides, fungicides, and pesticides with improved efficacy and environmental profiles.[1][4]
Physicochemical & Safety Data
A thorough understanding of the starting material's properties and hazards is paramount for safe and effective experimental design.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 30058-40-3 | [1][5][6] |
| Molecular Formula | C₆H₆FNO₂S | [1][6] |
| Molecular Weight | 175.18 g/mol | [1][6] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 162-166 °C | [5] |
| Purity | ≥97% | [5] |
| IUPAC Name | This compound | [6] |
Table 2: GHS Hazard and Safety Information
| Category | Information | Source |
| Signal Word | Danger | [5][6] |
| Hazard Statements | H301: Toxic if swallowedH311: Toxic in contact with skinH331: Toxic if inhaledH315: Causes skin irritationH319: Causes serious eye irritation | [5][6] |
| Precautionary Codes | P261, P280, P301+P310, P302+P352+P312, P304+P340+P311, P305+P351+P338 | [5] |
| Personal Protective Equipment (PPE) | Eyeshields, faceshield, chemical-resistant gloves, Type P2 respirator cartridges | [5] |
Application Protocol I: Synthesis of Sulfonylurea Herbicides
Sulfonylureas are a cornerstone class of herbicides that act by inhibiting the enzyme acetolactate synthase (ALS), which is essential for amino acid synthesis in plants but absent in animals.[7] this compound is an ideal precursor for the aryl sulfonamide moiety of these herbicides.
Workflow for Sulfonylurea Herbicide Synthesis
Caption: General workflow for the synthesis of a sulfonylurea herbicide.
Detailed Step-by-Step Protocol
This protocol describes a general two-step synthesis of a sulfonylurea derivative from this compound.
Causality: The synthesis proceeds via an activated sulfonamide intermediate, an N-sulfonyl carbamate, which readily reacts with a nucleophilic heterocyclic amine.[7] Potassium carbonate acts as a base to deprotonate the sulfonamide, facilitating its reaction with ethyl chloroformate. The subsequent coupling step is typically driven by the elimination of ethanol and toluene, often as an azeotrope, to yield the stable sulfonylurea bridge.[7]
Materials and Reagents:
-
This compound (1.0 eq)
-
Ethyl chloroformate (1.1 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)
-
Substituted Heterocyclic Amine (e.g., 2-amino-4,6-dimethoxypyrimidine) (1.0 eq)
-
Anhydrous Acetone
-
Anhydrous Toluene
-
Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Hexane/Ethyl Acetate solvent system
Procedure:
Step 1: Synthesis of N-(ethoxycarbonyl)-2-fluorobenzenesulfonamide (Intermediate 8 from Scheme 1 in source[7])
-
To a dry round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.0 eq), anhydrous K₂CO₃ (1.5 eq), and anhydrous acetone.
-
Stir the suspension vigorously. Add ethyl chloroformate (1.1 eq) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonamide is consumed.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude N-sulfonyl carbamate intermediate, which can often be used in the next step without further purification.
Step 2: Coupling to Form the Sulfonylurea
-
Dissolve the crude N-sulfonyl carbamate from Step 1 and the heterocyclic amine (1.0 eq) in anhydrous toluene.
-
Heat the mixture to reflux for 8-12 hours. The removal of an ethanol/toluene azeotrope can facilitate the reaction.
-
Monitor the disappearance of the carbamate intermediate by TLC.
-
Once the reaction is complete, cool the mixture and remove the toluene under reduced pressure.
Step 3: Work-up and Purification
-
Dissolve the crude residue in DCM.
-
Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[8]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.[8]
-
Purify the resulting crude solid by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure sulfonylurea product.[8]
-
Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.[9]
Application Protocol II: N-Arylation for Fungicidal Scaffolds
The sulfonamide nitrogen can serve as a nucleophile in cross-coupling reactions to form N-aryl sulfonamides. These structures are prevalent in various biologically active molecules, including fungicides. This protocol outlines a general method for the copper-catalyzed N-arylation of this compound.
Logical Flow for N-Arylation
Caption: Key components and stages of a typical N-arylation reaction.
Detailed Step-by-Step Protocol
This protocol is based on general methods for Ullmann-type condensation reactions, which are a robust way to form C-N bonds.
Causality: This reaction is a copper-catalyzed cross-coupling. The base (K₂CO₃) deprotonates the sulfonamide, making it nucleophilic. The Cu(I) catalyst, stabilized by a ligand like L-proline, facilitates the coupling between the sulfonamide anion and the aryl halide through an oxidative addition and reductive elimination cycle. The use of a high-boiling polar aprotic solvent like DMSO is typical to ensure all reactants remain in solution at the required reaction temperature.
Materials and Reagents:
-
This compound (1.0 eq)
-
Aryl Halide (e.g., 4-Iodobenzotrifluoride) (1.2 eq)
-
Copper(I) Iodide (CuI) (0.1 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
L-proline (0.2 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Ethyl Acetate
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq), the aryl halide (1.2 eq), CuI (0.1 eq), K₂CO₃ (2.0 eq), and L-proline (0.2 eq).
-
Add anhydrous DMSO via syringe.
-
Heat the reaction mixture to 100-120 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS for the consumption of the starting materials.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Pour the mixture into water and transfer to a separatory funnel.
-
Separate the layers. Wash the organic layer multiple times with water to remove DMSO, followed by a final wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the pure N-aryl-2-fluorobenzenesulfonamide.
-
Characterize the final product via appropriate spectroscopic methods (NMR, MS).
Conclusion
This compound is a high-value, versatile building block for the synthesis of advanced agrochemicals. Its inherent physicochemical properties translate directly into desirable traits in final products, such as heightened potency and metabolic stability. The protocols detailed herein for the synthesis of sulfonylureas and N-aryl sulfonamides provide a solid foundation for researchers to explore and develop novel, effective, and environmentally conscious crop protection solutions.
References
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- ResearchGate.
- PubMed Central (PMC). Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. [Link]
- PubMed Central (PMC).
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- National Institutes of Health (NIH).
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Application Note: A Guide to Electrophilic Fluorination Using a Novel N-Fluorosulfonimide (NFSI) Derivative
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, often imparting profound effects on a compound's metabolic stability, lipophilicity, and binding affinity.[1] N-Fluorobenzenesulfonimide (NFSI) has emerged as a workhorse reagent for electrophilic fluorination due to its stability, reliability, and broad substrate scope.[2][3] This application note presents a detailed guide to the experimental setup for electrophilic fluorination using a novel, electronically modified NFSI derivative synthesized from 2-fluorobenzenesulfonamide. We provide a proposed synthetic protocol for this reagent, in-depth methodologies for its application in fluorinating common nucleophiles, a discussion of the mechanistic rationale, and comprehensive safety guidelines.
Introduction: The Power of Electrophilic Fluorination with N-F Reagents
The introduction of fluorine can dramatically alter the physicochemical and biological properties of a molecule.[2] Electrophilic fluorination, the transfer of a formal "F+" equivalent to a nucleophilic center, has become a preferred method for the precise installation of fluorine atoms.[1] Reagents possessing a nitrogen-fluorine (N-F) bond are the most versatile and widely used class of electrophilic fluorinating agents, offering a balance of reactivity and stability that makes them amenable to complex synthetic challenges.[1][4]
Among these, N-Fluorobenzenesulfonimide (NFSI) is a crystalline, bench-stable solid that has proven effective for the fluorination of a wide array of nucleophiles, including enolates, silyl enol ethers, and electron-rich aromatic systems.[4][5] Its reactivity stems from the two strongly electron-withdrawing benzenesulfonyl groups attached to the nitrogen atom, which polarize the N-F bond and render the fluorine atom electrophilic.[1]
This guide focuses on a specific derivative, N-fluoro-N-(phenylsulfonyl)-2-fluorobenzenesulfonamide, prepared from this compound. The introduction of a fluorine atom on one of the phenyl rings is hypothesized to further enhance the electrophilicity of the reagent through inductive electron withdrawal, potentially modulating its reactivity and selectivity.
Synthesis of the 2-Fluoro-NFSI Derivative: A Proposed Protocol
While the direct synthesis of an NFSI derivative from this compound is not extensively documented, a reliable synthetic route can be proposed based on established methods for preparing unsymmetrical and symmetrical sulfonimides, followed by direct fluorination. The overall workflow is a two-step process.
Figure 2: General experimental workflow for α-fluorination of a β-ketoester.
Materials:
-
β-Ketoester substrate (e.g., ethyl 2-oxocyclopentanecarboxylate)
-
N-Fluoro-N-(phenylsulfonyl)-2-fluorobenzenesulfonamide (2-F-NFSI)
-
Acetonitrile (MeCN), anhydrous
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a clean, dry round-bottom flask, dissolve the β-ketoester (1.0 mmol, 1.0 equiv) in anhydrous acetonitrile (5 mL).
-
Add the 2-F-NFSI reagent (1.1 mmol, 1.1 equiv) to the solution in one portion at room temperature.
-
Stir the reaction mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Rationale: Standard NFSI is often effective at room temperature for activated substrates like β-ketoesters. The increased electrophilicity of the 2-F derivative may lead to faster reaction times.
-
If the reaction is sluggish, it can be gently heated (e.g., to 40-60 °C) to facilitate conversion.
-
Upon completion, quench the reaction by adding deionized water (10 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic extracts and wash with brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the α-fluoro-β-ketoester.
| Substrate Class | Representative Substrate | Product Type | Typical Yield Range (with standard NFSI) |
| β-Dicarbonyls | Ethyl acetoacetate | α-Fluoro-β-ketoester | 80-95% |
| Silyl Enol Ethers | 1-(Trimethylsilyloxy)cyclohexene | α-Fluoroketone | 75-90% |
| Electron-Rich Aromatics | Anisole | o/p-Fluoroanisole | Moderate (often requires heat) |
| Alkenes (with nucleophile) | Styrene (with H₂O) | Vicinal fluoro-alcohol | 60-80% |
| Table 1: Representative Substrate Scope and Expected Performance. Yields are based on literature for standard NFSI and serve as a benchmark for the 2-fluoro derivative. | |||
| [6] |
Mechanistic Considerations
The precise mechanism of electrophilic fluorination with N-F reagents has been a subject of considerable study, with evidence supporting both a direct nucleophilic attack (Sₙ2-type) and a single-electron transfer (SET) pathway. [6]The operative mechanism is highly dependent on the substrate's nature and the reaction conditions.
Figure 3: Plausible mechanistic pathways for electrophilic fluorination with NFSI.
For carbanions and enolates, the reaction is generally considered to proceed via an Sₙ2-type mechanism , where the nucleophilic carbon directly attacks the electrophilic fluorine atom, leading to the displacement of the sulfonimide anion. [7]The electron-withdrawing 2-fluoro substituent on the phenyl ring in our proposed reagent is expected to increase the partial positive charge on the nitrogen, thereby further polarizing the N-F bond and making the fluorine atom a harder electrophile, favoring this pathway for soft nucleophiles.
For more easily oxidized substrates, such as certain electron-rich aromatics or organometallic species, a Single-Electron Transfer (SET) mechanism may be operative. [5]In this pathway, an electron is first transferred from the nucleophile to the NFSI reagent, generating a radical cation and a radical anion, which then collapse to form the fluorinated product.
Safety and Handling
N-Fluorosulfonimides are stable crystalline solids but should be handled with care as they are potent electrophiles and oxidizing agents.
-
Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves (e.g., nitrile). [8][9][10]* Handling: Handle in a well-ventilated fume hood. [8][9]Avoid inhalation of dust and contact with skin and eyes. [8][11]In case of contact, rinse the affected area immediately with copious amounts of water. [9][10]* Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong reducing agents, strong acids, and moisture. [8]* Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
The use of an electronically modified NFSI reagent derived from this compound offers a promising avenue for fine-tuning reactivity in electrophilic fluorination. The proposed synthetic and application protocols provided herein offer a comprehensive framework for researchers to explore the utility of this novel reagent. By understanding the underlying principles of its synthesis, application, and mechanism, scientists in pharmaceutical and materials research can leverage this tool for the efficient and precise construction of valuable fluorinated molecules.
References
- Guidechem. (n.d.). N-Fluorobenzenesulfonimide 133745-75-2 wiki.
- Benchchem. (2025). A Comparative Guide to Electrophilic N-F Fluorinating Reagents: Selectfluor® and N-Fluorobenzenesulfonimide (NFSI).
- TCI Chemicals. (n.d.). Fluorination Reagents, Fluorinated Building Blocks.
- Wikipedia. (n.d.). Electrophilic fluorination.
- ChemicalBook. (2022, March 31). The role of N-fluorobisbenzenesulfonamide in chemical synthesis.
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). N-Fluorobenzenesulfonimide | 133745-75-2.
- SciSpace. (2007). N-Fluorobenzenesulfonimide [(PhSO2)2NF] - A Neutral N-F-Containing Electrophilic Fluorinating Agent.
- ResearchGate. (n.d.). The preparation of unsymmetrical sulfonimides [Table].
- Juniper Publishers. (2017, September 19). Electrophilic Fluorination with 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate and NFSI (N-Fluorobenzenesulfonimide) reage.
- Enamine. (n.d.). N-(benzenesulfonyl)-N-fluorobenzenesulfonamide.
- Bryn Mawr College. (n.d.). Electrophilic Fluorination.
- Google Patents. (n.d.). WO1994008955A1 - An improved method for preparing n-fluorosulfonimides.
- Thermo Fisher Scientific. (2011, March 15). SAFETY DATA SHEET - N-Fluorobenzenesulfonimide.
- ECHEMI. (n.d.). N-Fluorobenzenesulfonimide SDS, 133745-75-2 Safety Data Sheets.
- Mayr, H., et al. (2018). Kinetics of Electrophilic Fluorinations of Enamines and Carbanions: Comparison of the Fluorinating Power of N–F Reagents. Journal of the American Chemical Society.
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- 11. The role of N-fluorobisbenzenesulfonamide in chemical synthesis_Chemicalbook [chemicalbook.com]
Application Notes and Protocols for High-Throughput Screening of 2-Fluorobenzenesulfonamide Derivatives
Introduction: The Therapeutic Potential of Fluorinated Benzenesulfonamides
The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a wide array of therapeutic agents with antibacterial, anti-inflammatory, and anticancer properties.[1][2] The introduction of fluorine into drug candidates, a common strategy in modern drug discovery, can significantly enhance metabolic stability, binding affinity, and bioavailability. Consequently, 2-Fluorobenzenesulfonamide derivatives represent a promising class of small molecules for the discovery of novel therapeutics targeting a range of biological pathways.
High-throughput screening (HTS) is an essential methodology in early-stage drug discovery, enabling the rapid evaluation of large compound libraries to identify "hit" compounds with desired biological activity.[3] This guide provides a detailed overview of established HTS assays and protocols tailored for the identification and characterization of bioactive this compound derivatives. We will delve into the rationale behind assay selection, provide step-by-step protocols for key methodologies, and discuss the critical parameters for robust and reproducible screening campaigns.
Strategic Considerations for Assay Selection
The choice of an appropriate HTS assay is contingent upon the putative biological target of the this compound derivatives. Given the well-established activity of sulfonamides, likely targets include enzymes such as carbonic anhydrases and kinases, as well as protein-protein interactions.[4][5][6][7][8] This guide will focus on three widely applicable and robust HTS methodologies: a biochemical fluorescence polarization assay for enzyme inhibition, a cell-based luminescence resonance energy transfer assay for protein-protein interaction disruption, and a phenotypic cell-based assay for assessing anti-proliferative effects.
I. Biochemical Assay: Fluorescence Polarization (FP) for Kinase Inhibition
Rationale: Fluorescence polarization is a powerful technique for monitoring molecular interactions in a homogeneous format, making it highly amenable to HTS.[9][10] This assay measures the change in the polarization of fluorescent light emitted from a labeled molecule (tracer) upon binding to a larger partner (e.g., a protein kinase). When a small molecule inhibitor from the this compound library displaces the tracer, the decrease in molecular size of the fluorescent entity leads to a measurable decrease in fluorescence polarization.
Experimental Workflow: FP-Based Kinase Inhibition Assay
Caption: Workflow for a Fluorescence Polarization-based kinase inhibition assay.
Detailed Protocol: FP Kinase Inhibition Assay
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Kinase Solution: Dilute the target kinase to the desired concentration (e.g., 2X final concentration) in assay buffer. The optimal concentration should be determined empirically through titration experiments.
-
Tracer/ATP Solution: Prepare a solution containing the fluorescently labeled tracer (at a concentration equal to its Kd for the kinase) and ATP (at its Km concentration) in assay buffer.
-
Compound Plates: Serially dilute the this compound derivatives in 100% DMSO in a 384-well source plate.
-
-
Assay Procedure (384-well format):
-
Using an automated liquid handler, dispense 50 nL of each compound dilution into the wells of a low-volume 384-well assay plate.
-
Add 5 µL of the 2X kinase solution to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme binding.
-
Add 5 µL of the tracer/ATP solution to initiate the competition reaction.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a suitable plate reader equipped with fluorescence polarization optics.
-
Calculate the percent inhibition for each compound concentration relative to high (no inhibitor) and low (no enzyme) controls.
-
Plot the percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
A Z'-factor greater than 0.5 indicates a robust and reliable assay.[11][12]
-
Data Summary Table: FP Kinase Assay Parameters
| Parameter | Recommended Value | Rationale |
| Plate Format | 384-well, low-volume | Reduces reagent consumption and is compatible with HTS automation.[13] |
| Final Assay Volume | 10 µL | Miniaturization for cost-effectiveness.[13] |
| Compound Concentration | 10-point, 3-fold serial dilution | Allows for accurate determination of IC₅₀ values. |
| DMSO Tolerance | < 1% | High concentrations of DMSO can denature proteins and interfere with the assay.[13] |
| Z'-Factor | > 0.5 | Ensures a large separation between positive and negative controls for reliable hit identification.[11] |
II. Cell-Based Assay: Luminescence Resonance Energy Transfer (LRET) for Protein-Protein Interaction (PPI) Inhibition
Rationale: Many cellular processes are mediated by protein-protein interactions (PPIs), making them an attractive target class for therapeutic intervention.[14] Luminescence Resonance Energy Transfer (LRET) is a powerful technology to study PPIs in a cellular context.[15][16] In this assay, two interacting proteins are fused to donor (e.g., a europium chelate) and acceptor (e.g., a fluorescent protein) molecules. When the proteins interact, the donor and acceptor are brought into close proximity, allowing for energy transfer and a detectable luminescent signal. This compound derivatives that disrupt this interaction will lead to a loss of the LRET signal.
Experimental Workflow: LRET-Based PPI Inhibition Assay
Caption: Workflow for a cell-based LRET assay for PPI inhibitors.
Detailed Protocol: LRET PPI Inhibition Assay
-
Cell Line and Compound Preparation:
-
Cell Culture: Culture a cell line stably expressing the two fusion proteins of interest (Protein A-Donor and Protein B-Acceptor) under appropriate conditions.
-
Cell Plating: Seed the cells into 384-well, white, clear-bottom assay plates at a density that will result in a confluent monolayer after 24 hours.
-
Compound Preparation: Prepare serial dilutions of the this compound derivatives in cell culture medium.
-
-
Assay Procedure:
-
After allowing the cells to adhere overnight, remove the culture medium and add the compound dilutions to the respective wells.
-
Incubate the plates for the desired time (e.g., 24 hours) at 37°C in a humidified CO₂ incubator.
-
-
Data Acquisition and Analysis:
-
Read the plates on a time-resolved fluorescence reader. Measure the emission at the donor and acceptor wavelengths.
-
Calculate the LRET ratio (Acceptor Emission / Donor Emission).
-
Determine the percent inhibition of the PPI based on the decrease in the LRET ratio.
-
Plot the percent inhibition against the compound concentration to calculate the IC₅₀.
-
Data Summary Table: LRET PPI Assay Parameters
| Parameter | Recommended Value | Rationale |
| Cell Line | Stably transfected | Ensures consistent expression levels of the fusion proteins. |
| Plate Format | 384-well, white, clear-bottom | White walls enhance luminescent signal, clear bottom allows for microscopy if needed. |
| Incubation Time | 24 hours (variable) | Allows for compound uptake and interaction with the target proteins. |
| Readout | Time-resolved luminescence | Minimizes background fluorescence from compounds and plastics.[14] |
| Z'-Factor | > 0.5 | Indicates a robust assay with a clear distinction between interacting and non-interacting states. |
III. Phenotypic Assay: Cell Proliferation/Viability
Rationale: For this compound derivatives with potential anticancer activity, a primary screen to assess their effect on cell proliferation and viability is crucial.[17][18] There are numerous commercially available assays for this purpose, with ATP-based luminescence assays being a popular choice due to their high sensitivity and broad linear range. These assays quantify the amount of ATP present, which is directly proportional to the number of metabolically active cells.
Experimental Workflow: ATP-Based Cell Viability Assay
Caption: Workflow for an ATP-based cell proliferation/viability assay.
Detailed Protocol: ATP-Based Cell Viability Assay
-
Cell and Compound Preparation:
-
Cell Culture: Maintain the desired cancer cell line in the appropriate growth medium.
-
Cell Plating: Seed the cells in 384-well, white, solid-bottom plates at a low density to allow for logarithmic growth over the course of the experiment.
-
Compound Preparation: Prepare serial dilutions of the this compound derivatives in the cell culture medium.
-
-
Assay Procedure:
-
Allow the cells to attach for 24 hours.
-
Add the compound dilutions to the cells.
-
Incubate the plates for 72 hours at 37°C in a humidified CO₂ incubator.
-
-
Data Acquisition and Analysis:
-
Equilibrate the plates to room temperature.
-
Add a commercially available ATP detection reagent that combines cell lysis and a luciferase/luciferin substrate.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Read the luminescence on a plate reader.
-
Calculate the percent viability relative to untreated control cells.
-
Plot the percent viability against compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
-
Data Summary Table: Cell Viability Assay Parameters
| Parameter | Recommended Value | Rationale |
| Cell Line | Relevant cancer cell line | The choice of cell line should be guided by the therapeutic area of interest. |
| Plate Format | 384-well, white, solid-bottom | Opaque white plates are optimal for luminescence assays to maximize signal and prevent crosstalk. |
| Incubation Time | 72 hours | Allows for multiple cell doublings, providing a sufficient window to observe anti-proliferative effects. |
| Readout | Luminescence | Offers high sensitivity and a wide dynamic range. |
| Z'-Factor | > 0.5 | Ensures a clear distinction between viable and non-viable cell populations. |
Conclusion: A Pathway to Novel Therapeutics
The high-throughput screening assays detailed in this guide provide a robust framework for the identification and characterization of bioactive this compound derivatives. By employing a multi-pronged approach that includes biochemical, target-based cellular, and phenotypic screening, researchers can efficiently triage large compound libraries and identify promising lead candidates for further optimization. The key to a successful HTS campaign lies in careful assay development, rigorous validation, and a thorough understanding of the underlying biological principles.
References
- Cooper, G. M. (2000). The Cell: A Molecular Approach. 2nd edition. Sunderland (MA): Sinauer Associates.
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Application Notes & Protocols: Evaluating the Anticancer Properties of 2-Fluorobenzenesulfonamide Compounds
Introduction
The sulfonamide functional group (-SO₂NH₂) is a cornerstone in medicinal chemistry, famously integral to antibacterial drugs but also demonstrating significant potential in oncology.[1][2] Structurally diverse sulfonamide derivatives have been shown to exhibit anticancer activity through various mechanisms, including the inhibition of carbonic anhydrase (an enzyme involved in tumor pH regulation), disruption of the cell cycle, and interference with microtubule assembly.[2][3][4] The introduction of fluorine atoms into drug candidates is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[5][6] Consequently, 2-Fluorobenzenesulfonamide and its derivatives represent a promising class of molecules for novel anticancer drug discovery.
This guide provides a comprehensive framework of cell-based assays to systematically evaluate the anticancer potential of this compound compounds. We will move from foundational cytotoxicity screening to detailed mechanistic assays, providing not only step-by-step protocols but also the scientific rationale behind each experimental choice. This integrated approach allows researchers to build a robust biological profile for their compounds of interest.
Workflow for Anticancer Compound Evaluation
A logical, phased approach is critical for efficiently screening and characterizing potential anticancer compounds. The workflow begins with broad questions about cytotoxicity and progressively narrows down to specific molecular mechanisms of action.
Figure 1: A phased workflow for evaluating the anticancer properties of novel compounds.
Phase 1: Foundational Cytotoxicity Screening
Core Principle: The initial and most critical step is to determine whether the this compound compound exhibits cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effects against cancer cells. The MTT assay is a robust, high-throughput colorimetric method for this purpose. It measures the metabolic activity of a cell population, which is directly proportional to the number of viable cells.[7][8]
Protocol 1: MTT Cell Viability Assay
This protocol is based on the principle that mitochondrial dehydrogenases in living, metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan precipitate.[8][9] The amount of formazan produced is quantified by measuring its absorbance, providing a proxy for cell viability.
Materials:
-
Cancer cell lines of interest (e.g., MCF-7 for breast, A549 for lung, HepG2 for liver cancer)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
This compound compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS), filtered and stored protected from light.[8]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.
-
Compound Treatment: Prepare serial dilutions of the this compound compound in serum-free medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include "vehicle control" wells (medium with the same final concentration of DMSO) and "untreated control" wells (medium only).
-
Incubate the plate for a predetermined exposure time (typically 24, 48, or 72 hours).
-
MTT Addition: After incubation, carefully remove the treatment medium. Add 100 µL of fresh serum-free medium and 10 µL of the 5 mg/mL MTT solution to each well.[10]
-
Incubate for 3-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.
-
Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9]
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.[8]
-
Data Acquisition: Measure the absorbance (OD) at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]
Data Analysis & Presentation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve (Viability % vs. Compound Concentration) and determine the IC₅₀ value—the concentration of the compound that inhibits 50% of cell viability.
| Compound ID | Cancer Cell Line | Exposure Time (h) | IC₅₀ (µM) |
| 2F-BS-001 | MCF-7 (Breast) | 48 | 15.2 |
| 2F-BS-001 | A549 (Lung) | 48 | 28.9 |
| 2F-BS-001 | HepG2 (Liver) | 48 | 19.8 |
| Doxorubicin (Control) | MCF-7 (Breast) | 48 | 0.8 |
Phase 2: Uncovering the Mechanism of Cell Death
If a compound is found to be cytotoxic, the next step is to understand how it induces cell death. The two primary mechanisms are apoptosis (programmed cell death) and necrosis (uncontrolled cell death). A desirable anticancer agent typically induces apoptosis.[11] Furthermore, many drugs function by disrupting the cell cycle.[12]
2a. Apoptosis Detection via Annexin V & Propidium Iodide (PI) Staining
Core Principle: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[13] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (like FITC), can label early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late-stage apoptotic and necrotic cells where membrane integrity is lost, staining the DNA.[14] Flow cytometry analysis of cells stained with both allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.
Figure 2: Principle of distinguishing cell states using Annexin V and Propidium Iodide staining.
Protocol 2: Annexin V/PI Flow Cytometry Assay Materials:
-
Cells treated with the this compound compound at its IC₅₀ concentration for 24-48 hours.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and 1X Binding Buffer).
-
Cold 1X PBS.
-
Flow cytometer.
Procedure:
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. Trypsinize the adherent cells, combine them with the supernatant, and pellet by centrifugation (e.g., 500 x g for 5 minutes).
-
Washing: Wash the cell pellet twice with cold 1X PBS, centrifuging between washes.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Final Preparation: Add 400 µL of 1X Binding Buffer to each tube. Keep samples on ice and protected from light until analysis.[13]
-
Flow Cytometry: Analyze the samples on a flow cytometer as soon as possible. Use unstained, PI-only, and Annexin V-only stained cells to set up compensation and gates correctly.
2b. Cell Cycle Analysis
Core Principle: The cell cycle is a tightly regulated process that ensures faithful replication and division. Many anticancer drugs function by causing cell cycle arrest at specific checkpoints (G1, S, or G2/M), preventing cancer cells from proliferating.[15][16] By staining the DNA of a cell population with a fluorescent dye like Propidium Iodide (PI) and analyzing it with a flow cytometer, one can determine the percentage of cells in each phase of the cycle based on DNA content.[17]
Protocol 3: Cell Cycle Analysis by PI Staining Materials:
-
Cells treated with the compound at IC₅₀ concentration.
-
Cold 70% ethanol.
-
1X PBS.
-
Staining solution: PBS containing 50 µg/mL PI and 100 µg/mL RNase A.[17]
Procedure:
-
Cell Harvesting: Collect and pellet approximately 1 x 10⁶ cells by centrifugation.
-
Fixation: Resuspend the pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. This step permeabilizes the cells and preserves their structure.
-
Incubate at 4°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells and discard the ethanol. Wash the pellet once with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of the PI/RNase A staining solution. The RNase A is crucial to degrade any double-stranded RNA, ensuring that PI only binds to DNA for accurate analysis.[17]
-
Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer using a linear scale for the DNA fluorescence channel.
Phase 3: Evaluating Anti-Metastatic Potential
Core Principle: The ability of cancer cells to migrate and invade surrounding tissues is the hallmark of metastasis, the primary cause of cancer-related mortality. Evaluating a compound's ability to inhibit these processes is a critical component of its anticancer profile.[18][19]
Protocol 4: Wound Healing (Scratch) Assay
This simple and cost-effective assay assesses collective cell migration. A "wound" is created in a confluent monolayer of cells, and the rate at which the cells migrate to close the gap is monitored over time.[20][21]
Materials:
-
24-well plates.
-
Sterile 200 µL pipette tip.
-
Microscope with a camera.
Procedure:
-
Monolayer Formation: Seed cells in a 24-well plate and grow them until they form a fully confluent monolayer.
-
Wound Creation: Using a sterile 200 µL pipette tip, make a straight scratch down the center of the well. Apply consistent, firm pressure to create a clean, cell-free gap.[20]
-
Washing: Gently wash the wells twice with PBS to remove dislodged cells and debris.[21]
-
Treatment: Add fresh medium containing the this compound compound at a non-lethal concentration (e.g., IC₅₀/4 or lower, to minimize confounding effects from cytotoxicity). Include a vehicle control.
-
Imaging: Immediately capture an image of the scratch in each well (Time = 0 hours). Place the plate back in the incubator.
-
Capture subsequent images of the same field of view at regular intervals (e.g., 6, 12, 24 hours).[22]
-
Analysis: Measure the width or area of the cell-free gap at each time point using software like ImageJ. Calculate the percentage of wound closure relative to the initial gap size.
Protocol 5: Transwell Invasion Assay
This assay provides a more quantitative measure of both cell migration and invasion. It uses a chamber insert with a porous membrane that separates an upper and lower compartment. For invasion assays, the membrane is coated with a layer of extracellular matrix (ECM) components, such as Matrigel, which mimics the basement membrane that cells must degrade to invade tissues.[23][24]
Figure 3: Schematic of a Transwell chamber setup for an invasion assay.
Materials:
-
24-well Transwell inserts (8 µm pore size).[24]
-
Matrigel (or other ECM components).
-
Serum-free medium and complete medium.
-
Cotton swabs, methanol (for fixation), and crystal violet stain.
Procedure:
-
Chamber Preparation: Thaw Matrigel on ice. Dilute it with cold, serum-free medium and coat the top side of the Transwell insert membranes. Incubate at 37°C for 1-2 hours to allow the Matrigel to solidify.
-
Cell Preparation: While the chambers are preparing, serum-starve the cancer cells for 12-24 hours. This increases their responsiveness to chemoattractants.
-
Harvest and resuspend the cells in serum-free medium containing the compound of interest (and a vehicle control).
-
Assay Setup: Add 750 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower wells of the 24-well plate.
-
Seed 5 x 10⁴ cells in 200 µL of the serum-free medium/compound mixture into the upper chamber of each insert.[24]
-
Incubate for 24-48 hours at 37°C.
-
Analysis:
-
Remove the inserts. Use a cotton swab to gently wipe away the non-invading cells and Matrigel from the top surface of the membrane.[23]
-
Fix the cells that have invaded to the bottom of the membrane with cold methanol for 20 minutes.
-
Stain the fixed cells with 0.5% crystal violet for 20 minutes.
-
Wash the inserts with water and allow them to air dry.
-
Image multiple fields of view under a microscope and count the number of invaded cells.
-
Summary and Data Integration
By systematically applying this suite of assays, researchers can construct a detailed pharmacological profile of a this compound compound. The collective data will indicate not only if the compound is a viable anticancer candidate but will also provide crucial insights into its mechanism of action, guiding future optimization and preclinical development.
| Assay | Key Question | Positive Result Example |
| MTT Assay | Is the compound cytotoxic? | Low IC₅₀ value against cancer cells, higher IC₅₀ against normal cells. |
| Annexin V/PI | Does it induce apoptosis? | A significant increase in the Annexin V-positive cell population. |
| Cell Cycle | Does it disrupt cell proliferation? | Accumulation of cells in a specific phase (e.g., G2/M arrest). |
| Wound Healing | Does it inhibit cell migration? | Slower rate of wound closure compared to the vehicle control. |
| Transwell Invasion | Does it block cell invasion? | Fewer cells stained on the bottom of the membrane compared to control. |
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Application Notes and Protocols for the Radiosynthesis of [18F]-2-Fluorobenzenesulfonamide
Introduction: The Significance of [18F]-2-Fluorobenzenesulfonamide in PET Imaging
The development of novel radiotracers for Positron Emission Tomography (PET) is a cornerstone of modern molecular imaging, enabling the non-invasive visualization and quantification of physiological and pathological processes at the molecular level. Fluorine-18 is a favored radionuclide for PET tracer development due to its optimal physical and nuclear characteristics, including a high positron decay ratio (97%), a manageable half-life of 109.7 minutes, and low positron energy (0.635 MeV), which contributes to high-resolution images.[1][2] Benzenesulfonamide derivatives are a class of compounds with diverse biological activities, and their radiolabeling with 18F can provide valuable tools for studying various biological targets. This document provides a detailed protocol for the synthesis of [18F]-2-Fluorobenzenesulfonamide, a promising PET radiotracer, intended for researchers, scientists, and professionals in drug development.
The protocol herein is designed to be a self-validating system, emphasizing the rationale behind experimental choices to ensure both technical accuracy and practical applicability.
Chemical Reaction Scheme
The radiosynthesis of [18F]-2-Fluorobenzenesulfonamide is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of a suitable leaving group on a precursor molecule with [18F]fluoride.
Caption: Reaction scheme for the synthesis of [18F]-2-Fluorobenzenesulfonamide.
Experimental Workflow
The overall workflow for the production of [18F]-2-Fluorobenzenesulfonamide involves several key stages, from the initial production of the [18F]fluoride to the final quality control of the radiotracer.
Caption: Experimental workflow for [18F]-2-Fluorobenzenesulfonamide synthesis.
Detailed Protocol for the Synthesis of [18F]-2-Fluorobenzenesulfonamide
This protocol outlines the manual synthesis of [18F]-2-Fluorobenzenesulfonamide. The procedure can be adapted for automated synthesis modules.[3][4]
Materials and Reagents
| Reagent | Supplier | Grade |
| 2-(Trimethylammonium)benzenesulfonamide triflate | Commercial Source | >95% Purity |
| Kryptofix 2.2.2 (K2.2.2) | Commercial Source | Radiopharmaceutical Grade |
| Potassium Carbonate (K2CO3) | Commercial Source | Anhydrous, >99.9% |
| Acetonitrile (MeCN) | Commercial Source | Anhydrous, <30 ppm H2O |
| Water for Injection (WFI) | Commercial Source | USP Grade |
| Ethanol (EtOH) | Commercial Source | Absolute, USP Grade |
| Sep-Pak QMA Light Cartridge | Waters | - |
| Sep-Pak C18 Plus Cartridge | Waters | - |
| HPLC Column (e.g., C18 semi-preparative) | Commercial Source | - |
Step-by-Step Methodology
1. [18F]Fluoride Trapping and Elution:
-
Aqueous [18F]fluoride, produced via the 18O(p,n)18F nuclear reaction in a cyclotron, is passed through a pre-conditioned Sep-Pak QMA Light cartridge.[5] The [18F]fluoride is trapped on the anion exchange resin.
-
The trapped [18F]fluoride is then eluted from the QMA cartridge into the reaction vessel using a solution of Kryptofix 2.2.2 (5 mg in 0.5 mL MeCN) and potassium carbonate (1 mg in 0.1 mL WFI). The Kryptofix chelates the potassium ion, enhancing the nucleophilicity of the fluoride ion.
2. Azeotropic Drying:
-
The aqueous solvent is removed by azeotropic distillation with anhydrous acetonitrile (3 x 0.5 mL) under a stream of nitrogen or argon gas at 110 °C. It is crucial to ensure anhydrous conditions as water can significantly reduce the efficiency of the nucleophilic substitution reaction.
3. Radiolabeling Reaction:
-
A solution of the precursor, 2-(trimethylammonium)benzenesulfonamide triflate (2-3 mg), in anhydrous acetonitrile (0.5 mL) is added to the dried [18F]KF/Kryptofix complex.
-
The reaction vessel is sealed and heated at 100-120 °C for 10-15 minutes. The progress of the reaction can be monitored by radio-TLC.
4. Purification:
Two common methods for purification are High-Performance Liquid Chromatography (HPLC) and Solid-Phase Extraction (SPE).
-
HPLC Purification: This is the conventional method for achieving high radiochemical purity.[6]
-
The crude reaction mixture is diluted with the mobile phase and injected onto a semi-preparative C18 HPLC column.
-
The fraction corresponding to [18F]-2-Fluorobenzenesulfonamide is collected.
-
The collected fraction is then typically diluted with water and passed through a C18 Sep-Pak cartridge to remove the HPLC solvent. The final product is eluted from the cartridge with ethanol and formulated in a suitable buffer.
-
-
SPE Purification: This method offers a faster and simpler alternative to HPLC.[6]
-
The crude reaction mixture is diluted with water and passed through a Sep-Pak C18 Plus cartridge.
-
The cartridge is washed with water to remove unreacted [18F]fluoride and other polar impurities.
-
The desired product, [18F]-2-Fluorobenzenesulfonamide, is then eluted from the cartridge with a small volume of ethanol or an ethanol/water mixture.
-
Expected Results
| Parameter | Expected Value |
| Radiochemical Yield (decay-corrected) | 30-50% |
| Synthesis Time | 45-60 minutes |
| Radiochemical Purity | >95% |
| Molar Activity | >37 GBq/µmol (1 Ci/µmol) |
Quality Control
Comprehensive quality control is essential to ensure the safety and efficacy of the final radiopharmaceutical product.[5][7][8][9][10]
| Test | Method | Specification |
| Identity | Co-elution with a cold standard on HPLC | Retention time matches standard |
| Radiochemical Purity | Radio-HPLC or Radio-TLC | >95% |
| Radionuclidic Purity | Gamma-ray spectroscopy | >99.5% (characteristic 511 keV peak) |
| pH | pH meter or pH paper | 4.5 - 7.5 |
| Residual Solvents | Gas Chromatography (GC) | Within USP/Ph. Eur. limits |
| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) test | < 175 EU/V (or as per regulations) |
| Sterility | USP/Ph. Eur. standard methods | Sterile |
Applications in Research
Radiolabeled sulfonamides like [18F]-2-Fluorobenzenesulfonamide can be utilized in various research applications, including:
-
Autoradiography: To visualize the distribution of the radiotracer in tissue sections, providing insights into target localization.[11][12][13][14][15]
-
Preclinical PET Imaging: In animal models to study the in vivo pharmacokinetics, biodistribution, and target engagement of the compound.
-
Drug Development: As a tool to assess the pharmacodynamics and target occupancy of novel therapeutic agents.
References
- Ramenda, T., Steinbach, J., & Wuest, F. (2013). 4-[18F]Fluoro-N-methyl-N-(propyl-2-yn-1-yl)benzenesulfonamide ([18F]F-SA): a versatile building block for labeling of peptides, proteins and oligonucleotides with fluorine-18 via Cu(I)-mediated click chemistry. Amino Acids, 44(4), 1167–1180. [Link]
- Zhang, L., et al. (2019). A Purification Method of 18F-FP-(+)-DTBZ via Solid-Phase Extraction With Combined Cartridges. Frontiers in Neuroscience, 13, 123. [Link]
- Preshlock, S., Tredwell, M., & Gouverneur, V. (2016). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. Chemical Reviews, 116(2), 719–766. [Link]
- Teare, H., et al. (2007). Synthesis and reactivity of [18F]-N-fluorobenzenesulfonimide.
- Kumar, A., et al. (2022). Fluorine-18 Labelled Radioligands for PET Imaging of Cyclooxygenase-2. Molecules, 27(12), 3719. [Link]
- Teare, H., et al. (2007). Synthesis and reactivity of [18F]-N-fluorobenzenesulfonimide. Chemical Communications (Cambridge, England), (23), 2330–2332. [Link]
- Palmer, A. J., Clark, J. C., & Goulding, R. W. (1977). The preparation of fluorine-18 labelled radiopharmaceuticals. The International Journal of Applied Radiation and Isotopes, 28(1-2), 53–65. [Link]
- Mandaric, B. (2023). Development of an 18F Radiolabeling Method Using Solid Phase Chemistry. Lakehead University Knowledge Commons. [Link]
- Jalilian, A. R., & Elsinga, P. H. (Eds.). (2021). Production and Quality Control of Fluorine-18 Labelled Radiopharmaceuticals.
- Teare, H., et al. (2007). Synthesis and reactivity of [18F]-N-fluorobenzenesulfonimide. Request PDF. [Link]
- Wang, Y., et al. (2024).
- Zlatopolskiy, B. L., et al. (2021). Simple and Efficient Synthesis of N-Succinimidyl-4-[18F]fluorobenzoate ([18F]SFB)—An Important Intermediate for the Introduction of Fluorine-18 into Complex Bioactive Compounds. Molecules, 26(1), 123. [Link]
- Woehler, F., & Hoffman, G. (1964). [AUTORADIOGRAPHIC STUDIES ON THE BEHAVIOR OF A RADIOACTIVE SULFONAMIDE (5-METHYLSULFODIAZINE S35) IN BODY TISSUES]. Arzneimittel-Forschung, 14, 1222–1225. [Link]
- Cardinale, J., et al. (2017). Procedures for the GMP-Compliant Production and Quality Control of [18F]PSMA-1007: A Next Generation Radiofluorinated Tracer for the Detection of Prostate Cancer. Pharmaceuticals, 10(4), 77. [Link]
- Zhang, Z., et al. (2012). Automated synthesis of [F-18]Florbetaben as Alzheimer's disease imaging agent based on a synthesis module system. Applied Radiation and Isotopes, 70(3), 485–491. [Link]
- Unknown. (n.d.). AUTORADIOGRAPHY. [Link]
- Preshlock, S., Tredwell, M., & Gouverneur, V. (2014). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. Chemical Reviews. [Link]
- Schiller, M., et al. (2017). Improved Synthesis and Quality Control of [18F]PSMA-1007.
- Unknown. (n.d.). Autoradiography | Research Starters. EBSCO. [Link]
- Yu, S. (2006). Review of 18F-FDG Synthesis and Quality Control. Biomedical Imaging and Intervention Journal, 2(4), e57. [Link]
- Unknown. (n.d.). Autoradiography. Slideshare. [Link]
- Al-Qahtani, M. (2014). Evaluation of [18F]FDG Synthesis and Quality Control: Experience in the Seoul National University Hospital (SNUH), Seoul, South.
- Appelgren, L. E. (1986). The Technique of Whole Body Autoradiography—Some Examples of Applications.
- Bahce, M., et al. (2016). A Practical, Automated Synthesis of meta-[18F]Fluorobenzylguanidine for Clinical Use. Molecular Imaging and Biology, 18(6), 856–864. [Link]
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The Strategic Application of 2-Fluorobenzenesulfonamide in the Synthesis of Potent Kinase Inhibitors: A Guide for Drug Development Professionals
Introduction: The Enduring Importance of the Sulfonamide Scaffold in Kinase Inhibition
The sulfonamide functional group is a cornerstone in medicinal chemistry, integral to the structure of a multitude of therapeutic agents.[1][2] In the realm of oncology, sulfonamides have proven to be a privileged scaffold for the development of kinase inhibitors, a class of targeted therapies that have revolutionized cancer treatment.[3] Kinases are pivotal enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[4] By blocking the activity of specific kinases, these inhibitors can halt tumor cell proliferation and survival. The sulfonamide moiety often plays a crucial role in the binding of these inhibitors to the ATP-binding pocket of the kinase, contributing to their potency and selectivity. This document provides a detailed guide for researchers and drug development professionals on the strategic use of 2-fluorobenzenesulfonamide, a key building block in the synthesis of a new generation of potent and selective kinase inhibitors.
Rationale for the Use of this compound: A Mechanistic and Field-Proven Perspective
The choice of this compound, or its synthetic precursor 2-fluorobenzenesulfonyl chloride, in the design of kinase inhibitors is a deliberate strategy rooted in fundamental principles of medicinal chemistry. The introduction of a fluorine atom at the ortho position of the benzenesulfonamide ring imparts several advantageous properties to the final inhibitor molecule.
Enhanced Binding Affinity and Selectivity: The highly electronegative fluorine atom can modulate the electronic properties of the sulfonamide group, influencing its hydrogen bonding capabilities.[5][6] Furthermore, the ortho-fluoro substituent can engage in specific, favorable interactions with amino acid residues within the kinase active site, leading to increased binding affinity and selectivity for the target kinase over other kinases in the kinome.[7] This enhanced selectivity is critical for minimizing off-target effects and improving the therapeutic index of the drug.
Improved Physicochemical and Pharmacokinetic Properties: Fluorine substitution is a well-established strategy to enhance the metabolic stability and membrane permeability of drug candidates. The strong carbon-fluorine bond is resistant to metabolic degradation, prolonging the in vivo half-life of the inhibitor.[5] Additionally, the lipophilicity conferred by the fluorine atom can improve the compound's ability to cross cellular membranes and reach its intracellular target.[5]
Signaling Pathway and Experimental Workflow
The synthesis of kinase inhibitors targeting the B-Raf proto-oncogene, a serine/threonine-protein kinase, serves as an excellent case study for the application of this compound. The B-Raf V600E mutation is a driver in over half of all melanomas.[4][8][9] Inhibitors like Vemurafenib and its precursor, PLX4720, are designed to block the constitutively active B-Raf V600E, thereby inhibiting the downstream MAPK/ERK signaling pathway and suppressing tumor growth.[8][9]
The general workflow for the synthesis and evaluation of such inhibitors is depicted below:
Caption: A generalized workflow for the synthesis and evaluation of a kinase inhibitor.
Detailed Experimental Protocol: Synthesis of a B-Raf Inhibitor Core Structure
This protocol details the synthesis of an N-aryl-2-fluorobenzenesulfonamide, a core component of many B-Raf inhibitors, through the reaction of 2-fluorobenzenesulfonyl chloride with a substituted aniline.
Materials:
-
2-Fluorobenzenesulfonyl chloride (1.0 eq)
-
Substituted aniline (e.g., 3-aminobenzenamine) (1.0 - 1.2 eq)
-
Anhydrous Pyridine or Triethylamine (1.5 - 2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the substituted aniline (1.1 eq) in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.
-
Sulfonyl Chloride Addition: Dissolve 2-fluorobenzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1]
-
Work-up: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-aryl-2-fluorobenzenesulfonamide.[1]
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation: Expected Characterization Data
| Analysis | Expected Results |
| ¹H NMR | Characteristic signals for the aromatic protons of both the this compound and aniline moieties, along with a signal for the N-H proton of the sulfonamide. |
| ¹³C NMR | Signals corresponding to all unique carbon atoms in the molecule, including the carbon atom attached to the fluorine, which will exhibit a characteristic C-F coupling. |
| Mass Spec | A molecular ion peak corresponding to the calculated molecular weight of the synthesized N-aryl-2-fluorobenzenesulfonamide. |
| Purity (HPLC) | >95% for use in subsequent biological assays. |
Troubleshooting and Safety Considerations
Troubleshooting:
-
Incomplete reaction: If TLC indicates the presence of starting materials after 12 hours, consider gentle heating (e.g., 40 °C) or adding an additional equivalent of the base and sulfonyl chloride.
-
Low yield: Ensure all reagents and solvents are anhydrous, as moisture can hydrolyze the sulfonyl chloride. Optimize purification conditions to minimize product loss.
-
Side product formation: Di-sulfonylation of the aniline can occur. Using a slight excess of the aniline can help to minimize this.
Safety Precautions:
-
2-Fluorobenzenesulfonyl chloride is corrosive and moisture-sensitive. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Pyridine and triethylamine are flammable and have strong odors. Handle in a well-ventilated fume hood.
-
Dichloromethane is a volatile organic solvent. Avoid inhalation and skin contact.
Conclusion and Future Outlook
This compound is a valuable and versatile building block in the synthesis of kinase inhibitors. Its strategic incorporation can lead to compounds with enhanced potency, selectivity, and pharmacokinetic properties. The protocols and insights provided in this guide are intended to empower researchers in their efforts to develop the next generation of targeted cancer therapies. As our understanding of kinase biology continues to grow, the rational design of inhibitors utilizing key structural motifs like this compound will remain a critical component of successful drug discovery campaigns.
References
- LookChem. (n.d.). Syntheses of Sulfonated Derivatives of 2-Fluoroaniline.
- Tsai, J., et al. (2008). Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity. UQ eSpace.
- Rheault, T. R., et al. (2013). Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors. ACS Medicinal Chemistry Letters, 4(3), 358-362.
- Amanote Research. (n.d.). (PDF) Discovery of a Selective Inhibitor of Oncogenic B-Raf.
- Tsai, J., et al. (2008). Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity. Proceedings of the National Academy of Sciences, 105(8), 3041-3046.
- Tsai, J., et al. (2008). Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity. PubMed.
- Stuart, D. D., et al. (2011). Development of Potent B-RafV600E Inhibitors Containing an Arylsulfonamide Headgroup. Bioorganic & Medicinal Chemistry Letters, 21(15), 4436-4440.
- RSC Publishing. (n.d.). Metal-free sulfonylation of arenes with N-fluorobenzenesulfonimide via cleavage of S–N bonds: expeditious synthesis of diarylsulfones.
- ResearchGate. (n.d.). Practical Synthesis of NFSI Derivatives through ArSO2NHF without F2.
- Wang, M., Gao, M., & Zheng, Q. H. (2013). Synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide as a new potential PET agent for imaging of B-Raf V600E in cancers. Morressier.
- Griffin, R. J., et al. (2010). Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates. Organic & Biomolecular Chemistry, 8(16), 3789-3801.
- Wang, Y., et al. (2013). Identification and synthesis of N-(thiophen-2-yl) benzamide derivatives as BRAFV600E inhibitors. PubMed Central.
- Singh, S., et al. (2025). Targeted design, synthesis, molecular dynamics, ADME and in –vitro anticancer assessment of oxo-tetrahydro-pyrimidin-benzenesulfonamide hybrids as potential BRAFV600E inhibitors. Scientific Reports, 15(1), 18835.
- R Discovery. (n.d.). FDA-approved BRAF Research Articles - Page 1.
- Li, Y., et al. (2023). Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. Frontiers in Chemistry, 11, 1262972.
- Lukin, O., et al. (2010). Synthesis of isomeric fluoronitrobenzene-sulfonyl chlorides. Tetrahedron, 66(31), 5849-5852.
- Bartzatt, R., Cirillo, S. L. G., & Cirillo, J. D. (2008). The reaction of benzenesulfonyl chloride and the primary amine group of the substituted aniline reactant is a highly efficient reaction which goes to completion. ResearchGate.
- Begum, J., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(8), 1162.
- Lemaire, M., et al. (1997). Synthesis and reactivity of [18F]-N-fluorobenzenesulfonimide.
- Chaudhari, S. B., et al. (2025). Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. Heliyon, 11(10), e30349.
- Kim, Y., et al. (2015). Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents. Journal of Medicinal Chemistry, 58(19), 7946-7959.
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Topic: A Robust Colorimetric Assay for Characterizing Inhibitors of Carbonic Anhydrase, Featuring 2-Fluorobenzenesulfonamide
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract
Carbonic Anhydrases (CAs) are a ubiquitous family of zinc-containing metalloenzymes critical to fundamental physiological processes, including pH homeostasis and CO₂ transport.[1] Their dysfunction is implicated in several pathologies, such as glaucoma, epilepsy, and cancer, making them a prime therapeutic target for inhibition.[2][3] The sulfonamide class of compounds, including 2-Fluorobenzenesulfonamide, represents a cornerstone of CA inhibitor development.[4][5] This document provides a detailed, field-proven protocol for determining the inhibitory potency of compounds like this compound against Carbonic Anhydrase. We present a high-throughput compatible colorimetric assay that measures the esterase activity of CA. This method is characterized by its simplicity, reproducibility, and reliance on standard laboratory instrumentation, making it an invaluable tool for academic research and industrial drug discovery campaigns.
Principle of the Enzymatic Assay
While the primary physiological role of Carbonic Anhydrase is the rapid interconversion of carbon dioxide and bicarbonate, the enzyme's active site also possesses potent esterase activity.[6] This protocol leverages this secondary function for a convenient and reliable assessment of inhibitory action.
The assay employs the colorless substrate p-nitrophenyl acetate (p-NPA). In the presence of active CA, p-NPA is hydrolyzed to produce acetate and the chromogenic product p-nitrophenol (p-NP).[7] This product imparts a distinct yellow color to the solution, which can be quantified by measuring the increase in absorbance at 400-405 nm.[3] The rate of p-NP formation is directly proportional to the enzyme's activity. When an inhibitor, such as this compound, binds to the enzyme's active site, the rate of p-NPA hydrolysis decreases. By measuring this reduction in reaction velocity across a range of inhibitor concentrations, a dose-response curve can be generated to determine the compound's half-maximal inhibitory concentration (IC₅₀), a key metric of its potency.
Below is a diagram illustrating the core enzymatic reaction and the mechanism of inhibition.
Caption: Mechanism of CA-catalyzed p-NPA hydrolysis and its inhibition.
Materials and Reagents
Sourcing high-quality reagents is paramount for assay reproducibility. The following materials are required.
| Reagent/Material | Recommended Source (Example) | Rationale |
| Enzyme | Human or Bovine Carbonic Anhydrase | Human isoforms (e.g., hCA I, II, IX) are ideal for therapeutic relevance. Bovine CA is a cost-effective alternative for initial screening.[3] |
| Substrate | p-Nitrophenyl acetate (p-NPA) | The chromogenic substrate for the esterase reaction. |
| Test Inhibitor | This compound | The compound of interest. |
| Control Inhibitor | Acetazolamide | A potent, well-characterized pan-CA inhibitor used as a positive control to validate the assay. |
| Assay Buffer | 50 mM Tris-HCl, pH 7.5 | Tris buffer systems are standard for CA assays. The pH of 7.5 ensures optimal enzyme activity.[3] |
| Organic Solvent | Dimethyl sulfoxide (DMSO) | Used to dissolve inhibitors and substrate, which often have poor aqueous solubility. |
| Equipment | 96-well clear, flat-bottom microplates | Standard format for spectrophotometric assays. |
| Microplate reader | Must be capable of kinetic measurements at 400-405 nm. | |
| Calibrated multichannel pipettes | Essential for accurate and simultaneous liquid handling. |
Experimental Workflow Overview
A successful experiment is built on a logical and organized workflow. The diagram below outlines the key phases of the inhibitor screening protocol, from initial preparation to final data analysis. Adherence to this flow ensures consistency and minimizes experimental variability.
Caption: High-level workflow for the CA inhibitor enzymatic assay.
Detailed Step-by-Step Protocol
Causality Behind Choices: Each step is designed to isolate the variable of interest—inhibitor potency—while controlling for others. Precision in reagent preparation and dispensing is critical for a robust and self-validating system.
Reagent Preparation
-
Assay Buffer (50 mM Tris-HCl, pH 7.5) : Prepare by dissolving Tris base in deionized water. Adjust the pH to 7.5 using HCl. This pH is a consensus value for robust CA activity.
-
CA Enzyme Stock Solution (1 mg/mL) : Dissolve the CA enzyme in cold Assay Buffer. Aliquot into single-use volumes and store at -80°C to prevent degradation from repeated freeze-thaw cycles.[3]
-
CA Working Solution (e.g., 20 units/mL) : On the day of the assay, dilute the CA stock solution to the desired final concentration using cold Assay Buffer. Keep this solution on ice. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 20 minutes.
-
Substrate Stock Solution (3 mM p-NPA) : Dissolve p-NPA in 100% DMSO. This solution must be prepared fresh daily as p-NPA can undergo auto-hydrolysis in aqueous solutions.[3]
-
Inhibitor Stock Solutions (10 mM) : Dissolve the test compound (this compound) and the positive control (Acetazolamide) in 100% DMSO.
-
Inhibitor Serial Dilutions : Perform a serial dilution of the inhibitor stocks in DMSO to create a range of concentrations for testing (e.g., 10-point, 3-fold dilutions). This allows for the generation of a full dose-response curve.
Assay Procedure in a 96-Well Plate
Note: The final assay volume in this example is 200 µL. All additions should be performed in triplicate for statistical validity.
-
Plate Setup : Design the plate map carefully to include all necessary controls.
-
Blank (No Enzyme) : 178 µL Assay Buffer + 2 µL DMSO.
-
Vehicle Control (Max Activity) : 158 µL Assay Buffer + 2 µL DMSO.
-
Test Compound Wells : 158 µL Assay Buffer + 2 µL of each test compound dilution.
-
Positive Control Wells : 158 µL Assay Buffer + 2 µL of each Acetazolamide dilution.
-
-
Enzyme Addition : Add 20 µL of the CA Working Solution to all wells except the "Blank" wells.
-
Enzyme-Inhibitor Pre-incubation : Mix the plate gently on a plate shaker and incubate at room temperature for 15 minutes. This step is crucial as it allows the inhibitor to reach binding equilibrium with the enzyme before the substrate is introduced.[3]
-
Reaction Initiation : Initiate the enzymatic reaction by adding 20 µL of the Substrate Stock Solution (p-NPA) to all wells, including the blanks. Mix immediately. Expert Tip: Using a multichannel pipette for this step ensures that the reaction starts simultaneously across the wells, which is critical for kinetic analysis.
-
Data Acquisition : Immediately place the plate in a microplate reader pre-set to 25°C. Measure the absorbance at 405 nm in kinetic mode, taking a reading every 30 seconds for 20-30 minutes.[3]
Data Analysis and Interpretation
Calculation of Reaction Rates
-
For each well, plot Absorbance (405 nm) versus Time (minutes).
-
Identify the linear portion of the curve, typically within the first 5-15 minutes.
-
Calculate the slope of this linear portion. This slope (ΔAbs/min) represents the initial reaction rate (V).
-
Subtract the rate of the "Blank" wells (background p-NPA auto-hydrolysis) from all other rates.
Calculation of Percent Inhibition
Use the rate of the vehicle control (V_vehicle) as the 100% activity reference. For each inhibitor concentration, calculate the percent inhibition using the following formula:
% Inhibition = [ (V_vehicle - V_inhibitor) / V_vehicle ] x 100 [3]
Where:
-
V_vehicle is the reaction rate in the presence of DMSO only.
-
V_inhibitor is the reaction rate in the presence of the test compound.
IC₅₀ Determination
-
Plot % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).
-
Fit the resulting data points to a non-linear regression model (e.g., four-parameter variable slope) using software like GraphPad Prism or R.
-
The IC₅₀ is the concentration of the inhibitor that produces 50% inhibition of the enzyme's activity.
Example Data Presentation
The following table illustrates how to structure the results for clarity and comparison.
| Inhibitor Conc. [µM] | Log [Inhibitor] | Avg. Rate (V) (ΔAbs/min) | Std. Dev. | % Inhibition |
| Vehicle (0) | N/A | 0.0521 | 0.0015 | 0.0% |
| 0.1 | -7.0 | 0.0465 | 0.0011 | 10.7% |
| 0.3 | -6.5 | 0.0398 | 0.0013 | 23.6% |
| 1.0 | -6.0 | 0.0270 | 0.0009 | 48.2% |
| 3.0 | -5.5 | 0.0155 | 0.0008 | 70.3% |
| 10.0 | -5.0 | 0.0061 | 0.0005 | 88.3% |
| 30.0 | -4.5 | 0.0023 | 0.0004 | 95.6% |
| Calculated IC₅₀ | 1.04 µM |
Trustworthiness: A Self-Validating System
The integrity of this protocol relies on its internal controls:
-
Blank Control : Measures the non-enzymatic hydrolysis of p-NPA, establishing the baseline noise.
-
Vehicle Control : Defines the 100% activity window (0% inhibition). The final DMSO concentration should be kept constant across all wells (typically ≤1%) to avoid solvent-induced artifacts.
-
Positive Control : The inclusion of a known inhibitor like Acetazolamide is non-negotiable. It validates that the assay system (enzyme, substrate, buffer) is responsive to inhibition and provides a benchmark for comparing the potency of new chemical entities. An Acetazolamide IC₅₀ outside the expected literature range indicates a systemic issue with the assay.
References
- Al-Ali, H., et al. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Frontiers in Physiology. [Link]
- Andring, J. T., et al. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Chem. [Link]
- Long, B., et al. (2024). Measuring carbonic anhydrase activity in alpha-carboxysomes using stopped-flow. Methods in Enzymology. [Link]
- Krüger, K., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. International Journal of Molecular Sciences. [Link]
- Kim, J., et al. (2022). A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. International Journal of Molecular Sciences. [Link]
- SRA, University of Washington. (2019). Carbonic Anhydrase Activity Assay. Protocols.io. [Link]
- TASHIAN, R. E. (1990). Measurement of carbonic anhydrase activity using a sensitive fluorometric assay. Analytical Biochemistry. [Link]
- Al-Ali, H., et al. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. PubMed. [Link]
- Andring, J. T., et al. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. R Discovery. [Link]
- Assay Genie. Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Assay Genie Product Documents. [Link]
- Gieling, R. G., et al. (2018). Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. Scientific Reports. [Link]
- SRA, University of Washington. (2019). Carbonic Anhydrase Activity Assay. Protocols.io. [Link]
- Cecchi, A., & Supuran, C. T. (2008). Fluorescence- and Spin-Labeled Carbonic Anhydrase Inhibitors. Current Pharmaceutical Design. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Measurement of carbonic anhydrase activity using a sensitive fluorometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity | MDPI [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Crystallization of 2-Fluorobenzenesulfonamide-Protein Complexes: Application Notes and Protocols
Introduction
The structural elucidation of protein-ligand complexes is a cornerstone of modern drug discovery and development. High-resolution crystal structures provide invaluable insights into the molecular interactions that govern binding affinity and specificity, thereby guiding the rational design of more potent and selective therapeutics. 2-Fluorobenzenesulfonamide is a key chemical moiety found in a variety of biologically active compounds, including inhibitors of enzymes such as carbonic anhydrases. The introduction of a fluorine atom can significantly alter the physicochemical properties of a molecule, including its pKa and binding kinetics, making the structural analysis of its complexes particularly important.
This comprehensive guide provides a detailed framework for the crystallization of protein complexes with this compound. It is intended for researchers, scientists, and drug development professionals seeking to obtain high-quality crystals suitable for X-ray diffraction analysis. The protocols and principles outlined herein are grounded in established crystallographic techniques and draw upon successful examples of sulfonamide inhibitor co-crystallization.
Guiding Principles: The "Why" Behind the Protocol
Successful protein crystallization is often described as more of an art than a science. However, a systematic and informed approach significantly increases the probability of success. The crystallization of a protein-ligand complex is influenced by a multitude of factors, and understanding the rationale behind each step is crucial for troubleshooting and optimization.
Protein Purity and Homogeneity: The Foundation of a Well-Ordered Crystal. A prerequisite for crystallization is a highly pure and homogenous protein sample. Impurities or the presence of aggregated or misfolded protein can inhibit the formation of a well-ordered crystal lattice. Therefore, rigorous purification protocols are essential.
Ligand Preparation and Complex Formation: Ensuring Saturation. The ligand, this compound, must be of high purity and fully dissolved. The formation of the protein-ligand complex prior to crystallization (co-crystallization) is a critical step. Achieving a high occupancy of the ligand in the protein's binding site is paramount. This is typically achieved by incubating the protein with a molar excess of the ligand.
Supersaturation: The Driving Force for Crystallization. Crystallization occurs when a solution becomes supersaturated, meaning the concentration of the solute (the protein-ligand complex) exceeds its solubility limit under a given set of conditions. The goal is to achieve a state of gentle supersaturation that favors the slow growth of a few, well-ordered crystals rather than rapid precipitation of the protein. This is typically achieved using the vapor diffusion method, where the gradual evaporation of water from a droplet containing the protein-ligand complex and a precipitant solution leads to a slow increase in the concentration of all components.
Experimental Workflow
The overall workflow for obtaining crystals of a this compound-protein complex can be broken down into several key stages, from protein expression and purification to the final crystallization experiment.
Figure 1. General experimental workflow for the crystallization of this compound-protein complexes.
Part 1: Protein Production and Purification (Example: Human Carbonic Anhydrase II)
Human Carbonic Anhydrase II (hCA II) is a well-characterized protein and a common target for sulfonamide inhibitors, making it an excellent model system. The following protocol describes the expression and purification of hCA II from E. coli.
Materials
-
E. coli BL21(DE3) cells
-
pET vector containing the human CA2 gene
-
Luria-Bertani (LB) broth and agar
-
Ampicillin
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer: 20 mM Tris-SO4, 500 µM ZnSO4, pH 8.0
-
Affinity Chromatography Resin (e.g., Sepharose-iminodiacetate-Zn2+)
-
Wash Buffer: 20 mM Tris-HCl, 100 mM NaCl, pH 8.0
-
Elution Buffer: 20 mM Tris-HCl, 100 mM NaCl, 200 mM Imidazole, pH 8.0 (if using His-tag) or a suitable buffer for the chosen affinity resin.
-
Size-Exclusion Chromatography (SEC) Buffer: 20 mM HEPES, 150 mM NaCl, pH 7.5
Protocol
-
Transformation and Expression:
-
Transform the pET-hCAII plasmid into chemically competent E. coli BL21(DE3) cells.
-
Plate the transformed cells on LB agar plates containing ampicillin and incubate overnight at 37°C.
-
Inoculate a single colony into a starter culture of LB broth with ampicillin and grow overnight at 37°C with shaking.
-
Inoculate a larger volume of LB broth with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow the culture for 4-6 hours at 30°C or overnight at 18-20°C.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Lyse the cells by sonication on ice. Perform short bursts of sonication followed by cooling periods to prevent overheating and protein denaturation.
-
Clarify the lysate by ultracentrifugation at 40,000 x g for 40-60 minutes at 4°C to pellet cell debris.
-
-
Affinity Chromatography:
-
hCA II can be purified using immobilized metal affinity chromatography (IMAC) due to its natural affinity for zinc, without the need for a His-tag.
-
Equilibrate the Sepharose-iminodiacetate-Zn2+ column with Wash Buffer.
-
Load the clarified lysate onto the column.
-
Wash the column extensively with Wash Buffer to remove unbound proteins.
-
Elute the bound hCA II using a suitable elution buffer. The specific elution conditions may need to be optimized.
-
-
Size-Exclusion Chromatography (SEC):
-
Concentrate the eluted fractions containing hCA II using an appropriate centrifugal filter device.
-
Further purify the protein by SEC using a column equilibrated with SEC Buffer. This step removes any remaining impurities and aggregates, ensuring a homogenous protein sample.
-
Collect the fractions corresponding to monomeric hCA II.
-
-
Purity and Concentration:
-
Assess the purity of the final protein sample by SDS-PAGE. The protein should appear as a single band.
-
Determine the protein concentration using a spectrophotometer at 280 nm or a protein assay such as the Bradford assay.
-
Part 2: Crystallization of the this compound-Protein Complex
This section details the co-crystallization of a protein, such as hCA II, with this compound using the hanging drop vapor diffusion method.
Materials
-
Purified protein (e.g., hCA II) at a concentration of 10-20 mg/mL in SEC buffer.
-
This compound (high purity).
-
Dimethyl sulfoxide (DMSO).
-
Crystallization screening kits (commercial screens provide a broad range of conditions).
-
Crystallization plates (e.g., 24-well or 96-well).
-
Siliconized cover slips.
Protocol
-
Ligand Stock Preparation:
-
Prepare a concentrated stock solution of this compound (e.g., 100 mM) in DMSO. Ensure the ligand is fully dissolved.
-
-
Protein-Ligand Complex Formation:
-
To the purified protein solution, add the this compound stock solution to achieve a final ligand concentration that is in 5- to 10-fold molar excess over the protein concentration. The final DMSO concentration in the protein solution should ideally not exceed 5% (v/v) to avoid interference with crystallization.
-
Incubate the protein-ligand mixture on ice or at 4°C for at least 1 hour to allow for complex formation. Some protocols suggest longer incubation times, even overnight.
-
-
Crystallization by Hanging Drop Vapor Diffusion:
-
This is the most common method for protein crystallization.
-
Pipette the reservoir solutions from a crystallization screen into the wells of a crystallization plate.
-
On a siliconized cover slip, mix a small volume (e.g., 1 µL) of the protein-ligand complex solution with an equal volume of the reservoir solution from the corresponding well.
-
Invert the cover slip and seal the well with grease to create a closed system.
-
Incubate the plates at a constant temperature (e.g., 4°C or 20°C).
-
-
Crystal Monitoring and Optimization:
-
Regularly monitor the crystallization drops under a microscope for the appearance of crystals over several days to weeks.
-
Initial "hits" may be small, poorly formed crystals or crystalline precipitate. These conditions should be optimized by systematically varying the concentrations of the precipitant, buffer pH, and protein-ligand complex. Additive screens can also be employed to improve crystal quality.
-
Recommended Starting Crystallization Conditions
Based on the successful crystallization of other sulfonamides with hCA II, the following conditions are recommended as a starting point for screening:
| Component | Condition 1 (Ammonium Sulfate) | Condition 2 (PEG) | Condition 3 (Tartrate) | Reference |
| Precipitant | 2.1 - 2.2 M Ammonium Sulfate | 30-32% PEG 3350 | 1.3 - 1.4 M Na/K Tartrate | |
| Buffer | 0.1 M HEPES-NaOH, pH 7.5 | 0.1 M HEPES-NaOH, pH 7.5 | 0.1 M MES, pH 6.5 | |
| Salt/Additive | 0.2 M Cadmium Chloride | 0.2 M Ammonium Acetate | 0.2 M Ammonium Citrate |
Troubleshooting Common Crystallization Problems
| Problem | Potential Cause | Suggested Solution | Reference |
| No Crystals, Clear Drops | Protein/precipitant concentration too low (undersaturation). | Increase protein and/or precipitant concentration. Consider using microseeding. | |
| Amorphous Precipitate | Protein/precipitant concentration too high (oversaturation). | Decrease protein and/or precipitant concentration. Vary the temperature. | |
| Poorly Formed or Small Crystals | Sub-optimal nucleation or growth conditions. | Perform additive screening. Fine-tune precipitant concentration and pH. | |
| Ligand Not Visible in Electron Density | Low ligand occupancy. | Increase the molar excess of the ligand during co-incubation. Ensure ligand is present in the cryo-protectant solution. |
Data Visualization
Figure 2. A schematic representation of the co-crystallization process using the vapor diffusion method.
Conclusion
The crystallization of this compound-protein complexes, while challenging, is an achievable goal with a systematic and informed approach. The protocols and guidelines presented in this application note provide a solid foundation for success. By carefully controlling protein purity, ensuring proper complex formation, and systematically screening and optimizing crystallization conditions, researchers can obtain high-quality crystals suitable for structural determination. The resulting atomic-level insights will undoubtedly accelerate the development of novel therapeutics targeting a wide range of diseases.
References
- Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. JACS Au, 2023. [Link]
- Human Carbonic Anhydrase II in complex with fluorinated benzenesulfonamide. RCSB PDB, 2020. [Link]
- Purification of recombinant human carbonic anhydrase-II by metal affinity chromatography without incorporating histidine tags.
- Purification of recombinant human carbonic anhydrase-II by metal affinity chromatography without incorporating histidine tags. PubMed, 2004. [Link]
- Functionalization of fluorinated benzenesulfonamides and their inhibitory properties toward carbonic anhydrases. PubMed, 2020. [Link]
- Purification of recombinant human carbonic anhydrase-II by metal affinity chromatography without incorporating histidine tags.
- Crystallization of protein–ligand complexes. Acta Crystallographica Section D: Biological Crystallography, 2007. [Link]
- Production of active human carbonic anhydrase II in E. coli. PubMed, 1988. [Link]
- High resolution structure of Human Carbonic Anhydrase II
- Fluorinated benzenesulfonamides as inhibitors of carbonic anhydrase.
- The crystal structure of the human carbonic anhydrase II in complex with 4-amino-6-trifluoromethyl-benzene-1,3-disulfonamide. wwPDB, 2007. [Link]
- Why Your Protein Won't Crystallize: Understanding the 6 Common Failure Modes. Orbion, 2025. [Link]
- Human Carbonic Anhydrase II in complex with Benzenesulfonamide. RCSB PDB, 2019. [Link]
- Carbonic Anhydrase as a Model for Biophysical and Physical-Organic Studies of Proteins and Protein−Ligand Binding. Chemical Reviews, 2008. [Link]
- Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 2020. [Link]
- Human carbonic anhydrase II with a sulfonamide inhibitor. RCSB PDB, 2010. [Link]
- Development of Human Carbonic Anhydrase II Heterobifunctional Degraders. Journal of Medicinal Chemistry, 2023. [Link]
- Crystal Growth. Linac Coherent Light Source, 2023. [Link]
- Protein Crystallography Common Problems, Tips, and Advice. News-Medical.Net, 2019. [Link]
- Protein crystalliz
- CARBONIC ANHYDRASE II INHIBITOR. RCSB PDB, 1999. [Link]
- Introduction to protein crystallization. Acta Crystallographica Section D: Biological Crystallography, 2005. [Link]
- Crystal structure of human carbonic anhydrase II complexed with an anti-convulsant sugar sulpham
- Refined structure of human carbonic anhydrase II at 2.0 A resolution. PubMed, 1988. [Link]
- A simple vapor-diffusion method enables protein crystallization inside the HARE serial crystallography chip. PubMed, 2021. [Link]
- Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases.
- Synthesis of Calamitic Fluorinated Mesogens with Complex Crystalliz
- Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII. International Journal of Molecular Sciences, 2019. [Link]
- Organic Synthesis of Substituted Fluorinated Benzenesulfonamides as Selective Inhibitors of CA IX and Other Isoforms.
- Crystallography and Its Impact on Carbonic Anhydrase Research. International Journal of Molecular Sciences, 2020. [Link]
- Structural analysis of inhibitor binding to human carbonic anhydrase II. PubMed, 1999. [Link]
- Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. ACS Medicinal Chemistry Letters, 2022. [Link]
- Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggreg
The Strategic Integration of 2-Fluorobenzenesulfonamide in Advanced Materials: A Guide for Researchers
For Immediate Release
In the dynamic landscape of material science, the quest for novel building blocks that impart enhanced properties to polymers and coatings is perpetual. 2-Fluorobenzenesulfonamide, a versatile organofluorine compound, has emerged as a significant precursor and modifying agent in the development of high-performance materials. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed application notes and protocols for leveraging the unique attributes of this compound in material science research.
Introduction: Unlocking the Potential of a Fluorinated Moiety
This compound (2-FBSA) is a crystalline solid characterized by a fluorinated aromatic ring and a sulfonamide functional group.[1][2] This unique combination of a reactive amine, a robust sulfonyl group, and an electron-withdrawing fluorine atom provides a powerful toolkit for molecular engineers. The incorporation of fluorine is a well-established strategy to enhance thermal stability, chemical resistance, and hydrophobicity in polymers.[3][4] The sulfonamide group, on the other hand, offers sites for further chemical modification and can contribute to properties like improved adhesion and altered solubility.
This guide will delve into the practical applications of 2-FBSA, focusing on its role as a precursor to functional monomers and as a surface modifying agent, providing experimentally grounded protocols to facilitate its adoption in the laboratory.
Core Properties of this compound
A thorough understanding of the physicochemical properties of 2-FBSA is crucial for its effective application.
| Property | Value | Reference |
| Molecular Formula | C₆H₆FNO₂S | [2] |
| Molecular Weight | 175.18 g/mol | [2] |
| Melting Point | 162-166 °C | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Solubility | Soluble in many organic solvents | [3] |
Application in Polymer Synthesis: A Derivative-Centric Approach
While direct polymerization of this compound is not common, its true value lies in its role as a precursor to a variety of functional monomers. The reactive amine of the sulfonamide group serves as a handle for introducing polymerizable functionalities.
Synthesis of Novel Vinyl Monomers
The sulfonamide group can be functionalized to create vinyl monomers suitable for free-radical polymerization. This approach allows for the incorporation of the fluorobenzenesulfonamide moiety as a pendant group along the polymer backbone, thereby tuning the final properties of the material. A general synthetic strategy involves the reaction of this compound with a vinyl-containing electrophile.
Protocol 1: Synthesis of N-(2-Fluorophenylsulfonyl)acrylamide
This protocol outlines a general procedure for the synthesis of an acrylamide monomer from this compound.
Materials:
-
This compound
-
Acryloyl chloride
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous magnesium sulfate
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
-
Dropping funnel
-
Ice bath
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Acryloyl Chloride: Add acryloyl chloride (1.1 equivalents) dropwise to the stirred solution over a period of 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-(2-Fluorophenylsulfonyl)acrylamide monomer.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvent is critical to prevent the hydrolysis of the highly reactive acryloyl chloride.
-
Triethylamine: TEA acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.
-
Ice Bath: The initial cooling to 0 °C helps to control the exothermic reaction between the amine and the acid chloride, preventing side reactions.
-
Aqueous Work-up: The washing steps are essential to remove unreacted starting materials, TEA hydrochloride salt, and other water-soluble impurities.
Caption: Workflow for surface modification using a this compound derivative.
Future Outlook and Emerging Applications
The versatility of this compound suggests its potential in a range of advanced material applications currently under exploration. Its incorporation into polymers for membrane-based separations is a promising area, where the fluorine content can enhance selectivity and the sulfonamide group can be further functionalized to tune transport properties. [5]Furthermore, its use in the development of flame-retardant materials and specialty coatings for microelectronics are active areas of research.
Conclusion
This compound is a valuable and often underutilized building block in material science. By moving beyond its direct use and embracing a derivative-centric approach, researchers can unlock its full potential to create novel polymers and functional surfaces with tailored properties. The protocols and insights provided in this guide aim to empower scientists to explore the diverse applications of this versatile fluorinated compound, paving the way for the next generation of advanced materials.
References
- Kimura, T., et al. (2016). Synthesis of Fluorinated Polymers and Evaluation of Wettability. Molecules, 21(3), 345.
- MDPI. (2021). Fluorinated and Bio-Based Polyamides with High Transparencies and Low Yellowness Index.
- Kimura, T., et al. (2016). Synthesis of Fluorinated Polymers and Evaluation of Wettability. ResearchGate.
- J&K Scientific LLC. N-Fluorobenzenesulfonimide.
- Google Patents. Benzene sulfonamide thiazole and oxazole compounds.
- PubMed. Highly fluorinated polymers with sulfonate, sulfamide and N,N-diethylamino groups for the capillary electromigration separation of proteins and steroid hormones.
- Fluorinated poly(meth)acrylate - CORE.
- RSC Publishing. Recent advances in the preparation of semifluorinated polymers.
- ACS Publications. N-Fluorobenzenesulfonimide-Mediated Intermolecular Carboselenenylation of Olefins with Aromatics and Diselenides.
- Google Patents. Diamine Biosynthesis: Research Progress and Application Prospects.
- PubMed Central. Bio-Based Aromatic Epoxy Monomers for Thermoset Materials.
- PubChem. This compound.
- ResearchGate. Schematic route of synthesis of (a) fluorinated diamine monomers and (b) polyimide-based polymers.
- Semantic Scholar. Multifunctional monomers based on vinyl sulfonates and vinyl sulfonamides for crosslinking thiol-Michael polymerizations: monomer reactivity and mechanical behavior.
- ResearchGate. Synthesis and Characterization of New Acrylate and Methacrylate Monomers with Pendant Pyridine Groups.
- Google Patents. Method of free radically polymerizing vinyl monomers.
- NIH. Multifunctional Monomers based on Vinyl Sulfonates and Vinyl Sulfonamides for Crosslinking Thiol-Michael Polymerizations.
- ResearchGate. Fluorinated Poly(meth)acrylate: Synthesis and properties.
- PubMed Central. New Fluorine-Containing Diamine Monomers for Potentially Improved Polyimides.
- Wiley-VCH. 1 Synthesis of Bio-Based Epoxy Resins.
- ResearchGate. Surface modification techniques.
- ResearchGate. Synthesis of an Epoxy Monomer from Bio-Based 2,5-Furandimethanol and Its Toughening via Diels-Alder Reaction.
- MDPI. Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications.
- MDPI. Design and Synthesis of Novel Symmetric Fluorene-2,7-Diamine Derivatives as Potent Hepatitis C Virus Inhibitors.
- RSC Publishing. Synthesis and properties of a bio-based epoxy resin from 2,5-furandicarboxylic acid (FDCA).
- RSC Publishing. Catalytic asymmetric synthesis of 1,2-diamines.
- Techniques de l'Ingenieur. 2. Biobased epoxy monomers from research and commercialization.
- PubMed Central. Smart dental materials for antimicrobial applications.
- PubMed Central. Novel Mesogenic Vinyl Ketone Monomers and Their Based Polymers.
- ResearchGate. The effect of different fluoride application methods on the remineralization of initial carious lesions.
- PubMed Central. Application of bioactive glasses in various dental fields.
- MDPI. Innovative SU-8 Lithography Techniques and Their Applications.
- ResearchGate. Fluorine binding with dentin adjacent to fluoride-containing luting materials.
- MicroChemicals. Photolithography Trouble Shooter.
- GitHub Pages. Photolithography 光刻 Part II: Photoresists.
- UCSB Nanofab Wiki. Lithography Recipes.
- PubMed Central. Potential of Fluoride-Containing Zinc Oxide and Copper Oxide Nanocomposites on Dentin Bonding Ability.
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Topic: In Vitro Permeability Assays for 2-Fluorobenzenesulfonamide Derivatives
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction: The Permeability Paradigm in Drug Discovery
The journey of an orally administered drug from the gastrointestinal (GI) tract to its systemic target is fundamentally governed by its ability to cross cellular membranes. This characteristic, known as permeability, is a critical determinant of a drug's bioavailability and overall efficacy.[1][2][3][4] In the landscape of drug discovery, early assessment of permeability is not just advantageous—it is essential for identifying promising candidates and avoiding costly late-stage failures.[5][6]
The Biopharmaceutics Classification System (BCS) provides a scientific framework that categorizes drugs based on their aqueous solubility and intestinal permeability, underscoring the pivotal role of these two properties in oral drug absorption.[7][8][9][10] 2-Fluorobenzenesulfonamide and its derivatives represent a class of small molecules where understanding their membrane transport characteristics is paramount. Their physicochemical properties, such as lipophilicity and potential for hydrogen bonding, directly influence their ability to passively diffuse across the lipid bilayers of intestinal epithelia. Furthermore, their structural motifs may render them susceptible to interactions with active transport proteins, such as efflux pumps, which can significantly limit absorption.[5][11]
This guide provides a detailed overview and actionable protocols for three industry-standard in vitro permeability assays: the Parallel Artificial Membrane Permeability Assay (PAMPA), the Caco-2 cell-based assay, and the Madin-Darby Canine Kidney (MDCK) cell-based assay. We will delve into the mechanistic basis of each assay, provide step-by-step methodologies, and offer insights into data interpretation to empower researchers to make informed decisions in the development of this compound derivatives.
Physicochemical Profile: this compound
Before selecting a permeability assay, it is crucial to understand the foundational physicochemical properties of the parent compound. These properties provide initial clues about the potential permeability mechanisms and help in designing robust experimental conditions.
| Property | Value | Source | Implication for Permeability |
| Molecular Formula | C₆H₆FNO₂S | [12] | Small molecule, generally favorable for passive diffusion. |
| Molecular Weight | 175.18 g/mol | [13][14] | Well within the range where passive permeability is often observed. |
| Melting Point | 158 - 166 °C | [12][13] | Indicates a stable crystalline structure. |
| SMILES | NS(=O)(=O)c1ccccc1F | [13] | The sulfonamide and fluoro- groups influence polarity and hydrogen bonding capacity. |
| Calculated LogP | 0.2 | [14] | Low lipophilicity suggests that passive diffusion may not be high; permeability could be a limiting factor. |
The low LogP value is a key flag. While small, the molecule's polarity, conferred by the sulfonamide group, may hinder its ability to readily partition into and cross the lipophilic cell membrane. This makes experimental determination of permeability essential.
Strategic Assay Selection: Matching the Method to the Question
Choosing the right permeability assay depends on the specific question being asked, the stage of drug development, and the desired throughput. The following flowchart provides a decision-making framework.
Caption: Decision flowchart for selecting the appropriate in vitro permeability assay.
-
PAMPA (Parallel Artificial Membrane Permeability Assay): This is a non-cell-based, high-throughput assay that models only passive diffusion. It is an excellent choice for early-stage discovery to rank-order compounds based on their intrinsic ability to cross a lipid barrier.
-
Caco-2 Permeability Assay: Considered the "gold standard" for predicting oral drug absorption in humans.[15][16] Caco-2 cells, derived from human colorectal adenocarcinoma, differentiate into a polarized monolayer that structurally and functionally resembles the absorptive enterocytes of the small intestine, expressing both tight junctions and key efflux transporters like P-glycoprotein (P-gp).[17][18]
-
MDCK-MDR1 Assay: Madin-Darby Canine Kidney (MDCK) cells form a tight monolayer more quickly than Caco-2 cells.[19][20] The MDCK-MDR1 cell line is specifically engineered to overexpress the human MDR1 gene, which codes for the P-gp efflux pump.[20][21][22] This makes it a highly specific and reliable tool for identifying P-gp substrates, which is crucial for understanding both limited intestinal absorption and restricted access to the central nervous system (CNS).[23][24]
Section 1: The Caco-2 Permeability Assay
This assay is the most comprehensive model for predicting human intestinal absorption, as it accounts for passive diffusion, paracellular transport, and active transport mechanisms.[16][18]
Principle
Caco-2 cells are seeded on a semi-permeable filter insert, creating two distinct chambers: an apical (AP) compartment, representing the intestinal lumen, and a basolateral (BL) compartment, representing the blood side.[16] The transport of the test compound (e.g., a this compound derivative) is measured in both directions: from AP to BL (absorptive) and from BL to AP (efflux).
Caption: Principle of the Caco-2 bidirectional permeability assay.
Protocol: Caco-2 Bidirectional Permeability Assay
1. Cell Culture and Seeding
-
Maintenance: Culture Caco-2 cells (ATCC® HTB-37™) in appropriate media (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% Pen-Strep). Maintain in a humidified incubator at 37°C with 5% CO₂.
-
Seeding: Upon reaching 80-90% confluency, trypsinize the cells. Seed them at a density of ~6 x 10⁴ cells/cm² onto permeable Transwell™ filter inserts (e.g., 24-well format, 0.4 µm pore size).
-
Differentiation: Culture the cells on the inserts for 21-25 days to allow for full differentiation and formation of a polarized monolayer with tight junctions.[17][25] Change the culture medium every 2-3 days.
2. Monolayer Integrity Verification (Self-Validation)
-
Rationale: This step is critical to ensure that the cell monolayer is confluent and that transport occurs through the cells (transcellular) or between them (paracellular), not through gaps in the monolayer.
-
Transepithelial Electrical Resistance (TEER):
- Before the experiment, measure the TEER of each well using a voltohmmeter (e.g., EVOM2™).
- Subtract the resistance of a blank insert and multiply by the surface area of the filter to get the final value (Ω·cm²).
- Acceptance Criterion: TEER values should be ≥ 200 Ω·cm².[26] Monolayers not meeting this criterion should be discarded.[27]
-
Lucifer Yellow (LY) Rejection:
- LY is a fluorescent marker that poorly permeates intact cell layers.
- Add LY to the apical chamber and incubate for 1 hour. Measure the fluorescence in the basolateral chamber.
- Acceptance Criterion: The apparent permeability (Papp) of LY should be < 0.5 x 10⁻⁶ cm/s, indicating low paracellular leakage.[28]
3. Transport Experiment
-
Preparation: Gently wash the monolayers with pre-warmed (37°C) transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS), pH 7.4).
-
Dosing (in duplicate or triplicate):
-
Incubation: Incubate the plate at 37°C on an orbital shaker (e.g., 50 rpm) for a defined period (e.g., 90-120 minutes).[18][26]
-
Sampling: At the end of the incubation, collect samples from both the donor and receiver chambers for analysis.
4. Sample Analysis and Data Calculation
-
Quantification: Analyze the concentration of the compound in all samples using a validated LC-MS/MS method.
-
Apparent Permeability (Papp) Calculation:
Papp = (dQ/dt) / (A * C₀)
- Where:
-
dQ/dt is the rate of appearance of the compound in the receiver chamber (mol/s).
-
A is the surface area of the membrane (cm²).
-
C₀ is the initial concentration in the donor chamber (mol/cm³).
Efflux Ratio (ER) Calculation:
- The ER is a measure of active efflux.[17]
ER = Papp (B→A) / Papp (A→B)
Mass Recovery: Calculate the total amount of compound recovered from both chambers to check for issues like binding to the plate or cell metabolism.
- Acceptance Criterion: Recovery should ideally be within 70-130%.
Data Interpretation
| Papp (A→B) Value (x 10⁻⁶ cm/s) | Permeability Classification | Predicted Human Absorption |
| < 1.0 | Low | < 30% |
| 1.0 - 10.0 | Moderate | 30 - 80% |
| > 10.0 | High | > 80% |
Table adapted from literature standards.[27]
| Efflux Ratio (ER) | Interpretation |
| < 2.0 | No significant active efflux. Absorption is likely driven by passive permeability. |
| ≥ 2.0 | Potential substrate for an efflux transporter (e.g., P-gp).[17][24] |
Section 2: The MDCK-MDR1 Assay for P-gp Substrate Identification
This assay is specifically designed to determine if a compound is a substrate of the human P-gp efflux transporter.[21][23][24] It is faster than the Caco-2 assay and provides a clear, mechanistic answer regarding P-gp interaction.[20][22]
Protocol: MDCK-MDR1 Bidirectional Assay
The protocol is very similar to the Caco-2 assay, with a few key differences:
-
Cell Line: Use MDCK cells transfected with the human MDR1 gene (MDCK-MDR1).
-
Culture Time: These cells form a confluent monolayer much faster, typically within 3-5 days post-seeding.[21][24]
-
Controls: It is essential to include a known P-gp substrate (e.g., Prazosin, Digoxin) as a positive control and a known non-substrate (e.g., Metoprolol) as a negative control.[24] To confirm that the observed efflux is P-gp specific, the assay can be repeated in the presence of a potent P-gp inhibitor like Cyclosporin A or Verapamil.[20][21][30]
1. Cell Culture and Seeding: Seed MDCK-MDR1 cells onto Transwell™ inserts and culture for 3-5 days. 2. Monolayer Integrity: Verify integrity using TEER measurements. A common acceptance criterion is TEER > 200 Ω·cm².[21] 3. Transport Experiment: Perform the bidirectional (A→B and B→A) transport study as described for Caco-2. 4. Analysis: Quantify compound concentrations via LC-MS/MS and calculate Papp (A→B), Papp (B→A), and the Efflux Ratio.
Data Interpretation
The interpretation focuses heavily on the Efflux Ratio.
-
ER ≥ 2.0: The compound is considered a likely substrate of P-gp.[21][24]
-
Confirmation with Inhibitor: If the ER is ≥ 2.0 in the absence of an inhibitor and drops significantly (e.g., to < 2.0) in the presence of a P-gp inhibitor, it confirms that the compound is a P-gp substrate.[30]
Sources
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- 3. Drug permeability - Wikipedia [en.wikipedia.org]
- 4. Permeability & Absorption - Creative Biolabs [creative-biolabs.com]
- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 6. Permeability diagnosis model in drug discovery: a diagnostic tool to identify the most influencing properties for gastrointestinal permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biopharmaceutics classification system: validation and learnings of an in vitro permeability assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. criver.com [criver.com]
- 10. Biopharmaceutics Classification System - Wikipedia [en.wikipedia.org]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. chemimpex.com [chemimpex.com]
- 13. This compound 97 30058-40-3 [sigmaaldrich.com]
- 14. This compound | C6H6FNO2S | CID 193663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 16. enamine.net [enamine.net]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 19. MDCK (Madin-Darby canine kidney) cells: A tool for membrane permeability screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. enamine.net [enamine.net]
- 21. MDCK-MDR1 Permeability Assay | AxisPharm [axispharm.com]
- 22. creative-bioarray.com [creative-bioarray.com]
- 23. Assessment of P-glycoprotein substrate and inhibition potential of test compounds in MDR1-transfected MDCK cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 25. Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 26. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 27. mdpi.com [mdpi.com]
- 28. In Vitro Methods for Measuring the Permeability of Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 29. pharmaron.com [pharmaron.com]
- 30. P-gp Substrate Identification | Evotec [evotec.com]
Application Notes & Protocols: Agrochemical Formulation Development Using 2-Fluorobenzenesulfonamide
Introduction: The Potential of 2-Fluorobenzenesulfonamide in Modern Crop Protection
This compound is a versatile sulfonamide compound recognized for its applications as a key intermediate in the synthesis of biologically active molecules in both the pharmaceutical and agrochemical sectors.[1][2] Its chemical structure, featuring a fluorine atom on the benzene ring, enhances molecular stability and lipophilicity, properties that are highly desirable in the development of active ingredients (AIs) for crop protection.[1][2] While specific public data on its biological targets is proprietary, its structural motifs are common in molecules with herbicidal activity, often targeting sensitive enzymes in weeds.[3]
This document serves as a comprehensive technical guide for researchers and formulation scientists on the development of robust agrochemical formulations using this compound as a model active ingredient. The protocols herein are designed to transform the technical grade AI into stable, effective, and user-friendly products. We will explore the development of two distinct formulation types—a Suspension Concentrate (SC) and a Wettable Powder (WP)—selected to address the physicochemical properties of this compound.
The core philosophy of this guide is to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established formulation science and regulatory standards.
Pre-Formulation Analysis: Characterizing the Active Ingredient
A thorough understanding of the active ingredient's physicochemical properties is the foundation of successful formulation development.[4] This knowledge dictates the choice of formulation type, the selection of co-formulants (inerts), and the processing methods required.[5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source | Significance in Formulation |
| CAS Number | 30058-40-3 | [1][6] | Unique identifier for regulatory and safety documentation. |
| Molecular Formula | C₆H₆FNO₂S | [1][6] | Used for molecular weight and purity calculations. |
| Molecular Weight | 175.18 g/mol | [6][7] | Essential for calculating concentrations and molar ratios. |
| Appearance | White to off-white crystalline powder | [1][2] | Indicates the physical state; dictates the need for milling in SC and WP formulations. |
| Melting Point | 158 - 166 °C | [1][6] | High melting point suggests good thermal stability, suitable for energy-intensive processes like milling. |
| Water Solubility | Low (estimated) | Inferred | The sulfonamide group offers some polarity, but the fluorobenzene ring suggests low water solubility. This is the critical factor driving the choice of SC or WP formulations over a Soluble Concentrate (SL). |
| Chemical Stability | Stable under standard conditions | [1] | The fluorine substitution enhances stability. Hydrolysis and photolysis studies are still required to determine degradation pathways under field conditions. |
Formulation Development Strategy
The low aqueous solubility of this compound makes it an ideal candidate for formulations where the AI is dispersed, rather than dissolved, in the application medium (water). Our strategy will focus on two globally important formulation types:
-
Suspension Concentrate (SC): A stable suspension of the finely milled solid AI in water. SC formulations are solvent-free, have low dust, and are easy to measure and pour, offering excellent user safety and convenience.[8]
-
Wettable Powder (WP): A fine powder formulation containing the AI, wetting agents, and dispersing agents.[8] WPs are mixed with water by the end-user to form a sprayable suspension. This is a cost-effective formulation type, particularly suitable for thermally stable AIs.
The Role of Adjuvants and Co-formulants
Adjuvants are critical components that enhance the performance, stability, and application characteristics of the formulation.[9] They are not typically pesticidal themselves but are essential for the AI to work effectively.[10][11] Key functions include dispersing, emulsifying, spreading, and wetting.[10] Our formulations will incorporate:
-
Wetting Agents: Surfactants that reduce the surface tension between the solid AI particles and water, allowing the particles to be readily submerged and surrounded by the liquid.[12]
-
Dispersing Agents: Polymers or surfactants that adsorb onto the surface of AI particles, preventing them from agglomerating (flocculating) through steric or electrostatic repulsion. This is vital for maintaining a stable suspension in the concentrate and after dilution.
-
Thickening Agents (for SC): Rheology modifiers, like xanthan gum, that increase the viscosity of the aqueous phase to prevent the settling of suspended particles during storage.
-
Antifreeze Agents (for SC): Glycols that prevent the formulation from freezing and becoming unstable in cold climates.
-
Antifoaming Agents: Prevent the formation of excessive foam during manufacturing and when the end-user mixes the product in the spray tank.[11]
-
Carriers/Fillers (for WP): Inert materials, like clay or silica, that provide bulk to the formulation, aid in flowability, and prevent the AI particles from caking.
Experimental Protocols
Safety Precaution: this compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[6][7] All handling and formulation work must be conducted in a well-ventilated fume hood with appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.[6]
Protocol 1: Development of a 480 g/L Suspension Concentrate (SC)
This protocol targets a high-load SC formulation, a common concentration for commercial products. The key challenge is to achieve a fine, stable particle size distribution that resists settling and ensures homogeneity upon application.
Objective: To prepare a stable aqueous suspension of this compound with an active ingredient concentration of 480 g/L.
Materials & Equipment:
-
This compound (Technical Grade, >98% purity)
-
Wetting Agent (e.g., Sodium dodecylbenzenesulfonate)
-
Dispersing Agent (e.g., Polymeric surfactant, naphthalene sulfonate condensate)
-
Propylene Glycol (Antifreeze)
-
Xanthan Gum (Thickener)
-
Silicone-based Antifoaming Agent
-
Deionized Water
-
High-shear mixer
-
Bead mill (e.g., Eiger, Netzsch) with zirconium oxide beads (0.5-1.0 mm)
-
Particle size analyzer (e.g., Malvern Mastersizer)
-
Viscometer (e.g., Brookfield)
-
Laboratory balance, beakers, stir bars
Step-by-Step Methodology:
-
Preparation of the Aqueous Phase (Mill Base):
-
In a beaker, combine 35.0 g of deionized water, 10.0 g of propylene glycol, 2.0 g of the wetting agent, and 4.0 g of the dispersing agent.
-
Add 0.2 g of the antifoaming agent.
-
Mix with a magnetic stirrer until all components are fully dissolved and the solution is homogeneous. This is your "mill base."
-
-
Incorporation of the Active Ingredient:
-
While stirring the mill base with a high-shear mixer at low speed, slowly add 48.0 g of this compound technical powder.
-
Increase the shear rate gradually to ensure the powder is fully wetted and incorporated, forming a thick slurry. Mix for 15-20 minutes.
-
-
Particle Size Reduction (Milling):
-
Transfer the slurry to the chamber of a laboratory bead mill charged with zirconium oxide beads.
-
Mill the slurry at a controlled temperature (e.g., <30°C, using a cooling jacket) until the desired particle size is achieved. The target is a median particle size (d50) of < 5 µm, with 90% of particles (d90) below 10 µm.
-
Monitor the particle size distribution periodically during milling by taking small samples and analyzing them.
-
-
Final Formulation (Let-Down):
-
Once the target particle size is reached, drain the milled concentrate from the mill, separating it from the beads.
-
Separately, prepare a 2% (w/w) xanthan gum solution in deionized water. This "thickener gel" must be prepared in advance, allowing it to fully hydrate.
-
In a final mixing vessel, combine the milled concentrate with the required amount of the thickener gel and any remaining deionized water to reach the final target volume/weight. Add a final small drop of antifoam agent.
-
Mix gently with a low-shear paddle stirrer until the formulation is completely homogeneous. Avoid high shear at this stage, as it can degrade the xanthan gum structure.
-
-
Quality Control & Storage:
-
Measure the final active ingredient concentration using a validated analytical method (e.g., HPLC).
-
Conduct the quality control tests outlined in Section 5.0.
-
Store the final sample in a sealed container for stability testing.
-
Table 2: Example Recipe for a 480 g/L SC Formulation
| Component | Function | % (w/w) |
| This compound (98%) | Active Ingredient | 49.0 |
| Polymeric Dispersant | Dispersing Agent | 4.0 |
| Anionic Surfactant | Wetting Agent | 2.0 |
| Propylene Glycol | Antifreeze | 10.0 |
| Xanthan Gum | Thickener | 0.2 |
| Silicone Antifoam | Antifoaming Agent | 0.3 |
| Deionized Water | Carrier | to 100% |
Protocol 2: Development of a 75% Wettable Powder (WP)
This protocol aims to create a high-load WP formulation. The primary challenges are ensuring good wettability and creating a stable, non-settling suspension upon dilution by the user.
Objective: To prepare a free-flowing wettable powder containing 75% (w/w) this compound.
Materials & Equipment:
-
This compound (Technical Grade, >98% purity)
-
Wetting Agent (e.g., Sodium lignosulfonate)
-
Dispersing Agent (e.g., Naphthalene sulfonate condensate)
-
Absorbent Carrier (e.g., Precipitated silica)
-
Inert Filler (e.g., Kaolin clay)
-
Air mill or jet mill
-
Ribbon blender or V-blender
-
Laboratory balance, spatulas, sealed containers
Step-by-Step Methodology:
-
Pre-Milling of the Active Ingredient:
-
To achieve the necessary fine particle size for good suspension, the this compound technical material must be milled.
-
Using an air mill, process the AI until a median particle size (d50) of < 10 µm is achieved. This step is critical for the final performance of the WP.
-
-
Blending of Components:
-
Accurately weigh all components according to the recipe in Table 3.
-
Combine the milled AI, wetting agent, dispersing agent, silica, and kaolin clay in a ribbon or V-blender.
-
Blend for 15-20 minutes or until a visual inspection confirms the mixture is completely homogeneous and free of lumps.
-
-
Final Milling (Optional but Recommended):
-
For optimal performance, pass the blended powder through the air mill one more time. This ensures that all components are intimately mixed and deagglomerated, which significantly improves wettability and suspensibility.
-
-
Packaging and Quality Control:
-
Package the final WP formulation in airtight, moisture-proof containers.
-
Conduct the quality control tests outlined in Section 5.0.
-
Table 3: Example Recipe for a 75% WP Formulation
| Component | Function | % (w/w) |
| This compound (98%) | Active Ingredient | 76.5 |
| Sodium Lignosulfonate | Wetting/Dispersing Agent | 8.0 |
| Naphthalene Sulfonate Condensate | Dispersing Agent | 4.0 |
| Precipitated Silica | Absorbent Carrier/Flow Aid | 3.0 |
| Kaolin Clay | Inert Filler | to 100% |
Quality Control and Stability Testing
Stability testing is mandatory to ensure the formulation maintains its physical and chemical integrity over its intended shelf life. The internationally recognized standards for these tests are the CIPAC (Collaborative International Pesticides Analytical Council) Methods.[13]
Key Tests to be Performed:
-
Accelerated Storage Stability (CIPAC MT 46.3): Samples are stored at an elevated temperature (e.g., 54°C for 14 days) to simulate a longer shelf life (approx. 2 years at ambient temperature). The AI content and physical properties are tested before and after storage.
-
Low-Temperature Stability (CIPAC MT 39.3): For the SC formulation, samples are stored at 0°C for 7 days to check for crystallization of the AI or phase separation.[14]
-
Wettability (CIPAC MT 53.3): For the WP formulation, this test measures the time it takes for the powder to become completely wet when added to water. A time of < 1 minute is typically desired.[14]
-
Suspensibility (CIPAC MT 184): This is a critical test for both SC and WP formulations. A suspension is prepared in standard hard water, allowed to stand for 30 minutes, and the amount of AI remaining in the top 90% of the suspension is measured. A result of >80% is often required.
-
Persistent Foaming (CIPAC MT 47.2): Measures the volume of foam generated after shaking the diluted formulation and how much remains after 1 minute. Excessive foam can cause issues in the farmer's spray tank.[14]
-
Particle Size Analysis: For the SC formulation, the particle size distribution is measured before and after accelerated storage. Significant particle growth (e.g., Ostwald ripening) indicates instability.
-
pH Determination (CIPAC MT 75.3): The pH of the concentrate (for SC) or a 1% dispersion in water is measured. A significant change in pH after storage can indicate chemical degradation.[14]
Table 4: Hypothetical Quality Control Specification & Results
| Test (CIPAC Method) | Specification | Result (Initial) | Result (After MT 46.3) | Pass/Fail |
| 480 g/L SC Formulation | ||||
| Appearance | Homogeneous liquid | Conforms | Conforms | Pass |
| Active Content (g/L) | 480 ± 15 | 482 | 478 | Pass |
| Suspensibility (MT 184) | > 80% | 92% | 88% | Pass |
| Particle Size (d50) | < 5 µm | 3.5 µm | 4.1 µm | Pass |
| Persistent Foam (MT 47.2) | < 25 mL after 1 min | 10 mL | 12 mL | Pass |
| 75% WP Formulation | ||||
| Appearance | Fine, free-flowing powder | Conforms | Conforms | Pass |
| Active Content (%) | 75 ± 1.5 | 75.3% | 74.8% | Pass |
| Wettability (MT 53.3) | < 60 seconds | 25 seconds | 30 seconds | Pass |
| Suspensibility (MT 184) | > 80% | 95% | 91% | Pass |
Visualization of Workflows
General Formulation Development Workflow
The following diagram outlines the logical progression from initial characterization of the active ingredient to the final, stable formulation.
Caption: Workflow for Agrochemical Formulation Development.
Decision Matrix for Formulation Selection
The choice of formulation type is a critical decision based on multiple intersecting factors related to the AI, intended use, and commercial considerations.
Caption: Decision matrix for choosing an agrochemical formulation type.
Conclusion
The successful formulation of this compound, or any new active ingredient, hinges on a systematic, data-driven approach. By thoroughly characterizing the AI's physicochemical properties, a logical path to a suitable formulation type—such as a Suspension Concentrate or Wettable Powder for poorly soluble solids—can be established. The careful selection of co-formulants is paramount to ensuring the product's stability, efficacy, and user-friendliness. Adherence to internationally recognized testing protocols, such as the CIPAC methods, is essential for validating the formulation's shelf life and performance characteristics. The protocols and workflows detailed in this guide provide a robust framework for developing high-quality agrochemical products ready for field trials and eventual commercialization.
References
- National Pesticide Information Center. (2023). Adjuvants in Pesticides.
- Kampa, J. (n.d.). Understanding adjuvants used with agriculture chemicals. Crops and Soils.
- Unknown. (2024). Adjuvants in agriculture: roles, mechanisms, and market trends.
- Wolf, T. (2023). Adjuvants: What they do and how they do it. Saskatchewan Pulse Growers.
- Heben Pesticide. (2023). How to choose a formulation type for Agrochemical Products.
- Sigma-Aldrich. (n.d.). This compound 97.
- Apparent Ag. (n.d.). Adjuvants for Enhancing Herbicide Performance.
- Lezaun, J. (2024). What you need to know about product formulations for crop protection. CropLife Latin America.
- Australian Pesticides and Veterinary Medicines Authority. (2025). Formulation types.
- Chem-Impex. (n.d.). This compound.
- Chem-Impex. (n.d.). 2-Fluorobenzènesulfonamide.
- Wikipedia. (n.d.). Pesticide formulation.
- PubChem. (n.d.). This compound.
- Australian Pesticides and Veterinary Medicines Authority. (2025). Generation of storage stability data for agricultural chemical products.
- KNect365. (2019). A beginner's guide to Agrochemical Formulation Strategies.
- PubMed Central. (n.d.). Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields.
- LAUS GmbH. (n.d.). CIPAC-Methods.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cpduk.co.uk [cpduk.co.uk]
- 5. How to choose a formulation type for Agrochemical Products - HEBEN [hb-p.com]
- 6. This compound 97 30058-40-3 [sigmaaldrich.com]
- 7. This compound | C6H6FNO2S | CID 193663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Pesticide formulation - Wikipedia [en.wikipedia.org]
- 9. saskpulse.com [saskpulse.com]
- 10. Understanding adjuvants used with agriculture chemicals – Crops and Soils [cropsandsoils.extension.wisc.edu]
- 11. SURFACTANTS IN THE GLOBAL CHEMICAL INDUSTRY LANDSCAPE [michberk.com]
- 12. apparentag.com.au [apparentag.com.au]
- 13. CIPAC-Methods [laus.group]
- 14. Generation of storage stability data for agricultural chemical products | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yield for 2-Fluorobenzenesulfonamide Synthesis
Welcome to the technical support center for the synthesis of 2-Fluorobenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies. The synthesis of this important intermediate, while conceptually straightforward, can present several challenges that may lead to suboptimal yields and purity. This document provides a structured approach to identifying and resolving these common issues, grounded in established chemical principles.
I. Synthesis Overview: The Two-Step Pathway
The most common and industrially relevant synthesis of this compound is a two-step process starting from 2-fluoroaniline.
-
Diazotization-Sulfonylation: 2-fluoroaniline is first converted to a diazonium salt, which is then reacted with sulfur dioxide in the presence of a copper catalyst to form 2-fluorobenzenesulfonyl chloride. This is a variation of the Meerwein arylation reaction.[1]
-
Amination: The resulting 2-fluorobenzenesulfonyl chloride is then reacted with an ammonia source to yield the final product, this compound.
Below is a visualization of this synthetic workflow.
Caption: General two-step synthesis of this compound.
II. Troubleshooting Guide & FAQs
This section addresses specific issues that can arise during the synthesis, presented in a question-and-answer format to directly tackle common problems.
Step 1: Diazotization and Sulfonyl Chloride Formation
Question 1: My diazotization reaction of 2-fluoroaniline is forming a dark tar-like substance, and the subsequent reaction gives a very low yield of the sulfonyl chloride. What is happening?
Answer: The formation of tar during the diazotization of anilines is a common issue, often indicative of the diazonium salt's instability.[2] Aryl diazonium salts, while more stable than their aliphatic counterparts, can still decompose, especially at elevated temperatures.[3]
Causality and Solutions:
-
Temperature Control is Critical: The diazotization reaction is highly exothermic. The temperature must be strictly maintained between 0-5 °C.[4] Exceeding this range will lead to premature decomposition of the diazonium salt, resulting in phenolic byproducts and polymeric tars.
-
Protocol: Use an ice-salt bath to maintain the temperature and add the sodium nitrite solution slowly, dropwise, to control the exotherm.
-
-
Acid Concentration: An excess of acid is necessary to prevent the newly formed diazonium salt from coupling with unreacted 2-fluoroaniline, which forms highly colored azo compounds that contribute to the tar formation.[5]
-
Side Reactions: The diazonium group can be displaced by water (forming 2-fluorophenol) or the chloride counter-ion (forming 2-chlorofluorobenzene) if the temperature is not controlled.
Question 2: The yield of 2-fluorobenzenesulfonyl chloride is poor, even with good temperature control. What other factors could be at play?
Answer: Assuming temperature is well-controlled, poor yields in the conversion of the diazonium salt to the sulfonyl chloride often point to issues with the sulfur dioxide addition or the catalyst.
Causality and Solutions:
-
Sulfur Dioxide (SO2) Delivery: Ensure a steady and sufficient stream of SO2 gas is bubbled through the reaction mixture. Inadequate SO2 will lead to incomplete conversion.
-
Copper Catalyst: The copper(I) chloride catalyst is essential for the reaction. Ensure it is of good quality and that an appropriate catalytic amount is used. The catalyst can be deactivated by impurities.
-
Solvent Choice: The reaction is typically carried out in a biphasic system or a solvent like acetic acid.[1] Ensure the solvent system is appropriate and that the diazonium salt has sufficient solubility to react.
Step 2: Amination of 2-Fluorobenzenesulfonyl Chloride
Question 3: My amination reaction to form this compound is giving a low yield, and I'm isolating a significant amount of a water-soluble byproduct. What's the likely cause?
Answer: This is a classic sign of sulfonyl chloride hydrolysis. 2-Fluorobenzenesulfonyl chloride is highly reactive and susceptible to hydrolysis by water, which converts it to the unreactive 2-fluorobenzenesulfonic acid.[6][7]
Causality and Solutions:
-
Anhydrous Conditions: While the final product is often precipitated from an aqueous solution, the initial reaction should be conducted under anhydrous conditions if possible. Use dry solvents (like THF or DCM) and glassware.[7]
-
Ammonia Source: Using concentrated ammonium hydroxide is a common method. However, this introduces water. An alternative is to use anhydrous ammonia gas bubbled through an anhydrous solvent containing the sulfonyl chloride.
-
Reaction Temperature: The hydrolysis of sulfonyl chlorides is accelerated by heat. Perform the amination at a low temperature (e.g., 0 °C) to minimize this side reaction.
-
Stoichiometry: Use a slight excess of the ammonia source to ensure the complete consumption of the sulfonyl chloride.[7]
Question 4: I'm observing a second, less polar spot on my TLC plate along with my desired this compound product. What could this be?
Answer: This is likely the formation of a bis-sulfonated product, N-(2-fluorophenylsulfonyl)-2-fluorobenzenesulfonamide. This occurs when the newly formed sulfonamide is deprotonated and acts as a nucleophile, reacting with another molecule of the sulfonyl chloride.
Causality and Solutions:
-
Slow Addition: Add the 2-fluorobenzenesulfonyl chloride solution slowly to a solution containing an excess of the amine. This ensures that the sulfonyl chloride is more likely to react with an unreacted amine molecule rather than the already formed sulfonamide.[7]
-
Base Selection: The choice of base is critical. A non-nucleophilic organic base like pyridine or triethylamine is often used to neutralize the HCl byproduct without competing with the amine nucleophile.[7]
The following diagram illustrates the primary reaction pathway and the key side reactions to avoid.
Caption: Desired reaction vs. common side reactions in amination.
III. Optimization Strategies
To maximize the yield and purity of this compound, consider the following optimization parameters.
| Parameter | Step 1: Sulfonyl Chloride Formation | Step 2: Amination | Rationale |
| Temperature | 0-5 °C | 0 °C to Room Temperature | Minimizes diazonium salt decomposition and sulfonyl chloride hydrolysis. |
| Reagent Stoichiometry | Slight excess of NaNO2 and acid | 1.1-1.2 equivalents of ammonia source | Ensures complete conversion of the starting material. |
| Solvent | Aqueous HCl, Acetic Acid | THF, DCM, or concentrated NH4OH | Maintain solubility and minimize side reactions. Anhydrous solvents are preferred for amination to reduce hydrolysis.[7] |
| Addition Rate | Slow, dropwise addition of NaNO2 | Slow addition of sulfonyl chloride | Controls exotherms and minimizes the formation of bis-sulfonated byproducts.[7] |
| Atmosphere | N/A | Inert (Nitrogen or Argon) | Protects the moisture-sensitive sulfonyl chloride from hydrolysis.[7] |
IV. Purification Protocol
Recrystallization: The most common method for purifying the final product is recrystallization.
-
Solvent Selection: A common solvent system is an ethanol/water mixture.
-
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot ethanol.
-
Slowly add hot water until the solution becomes slightly cloudy.
-
Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold water.[7]
-
Dry the crystals thoroughly. The melting point of pure this compound is 162-166 °C.
-
V. References
-
LookChem. (n.d.). Syntheses of Sulfonated Derivatives of 2-Fluoroaniline. Retrieved from [Link]
-
Bull, J. A., & Symes, O. L. (2021). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 23(1), 159–164*. Retrieved from [Link]
-
Google Patents. (1997). Process for the preparation of fluoro compounds from the corresponding amines. Retrieved from
-
Chem-Impex. (n.d.). This compound. Retrieved from [Link]
-
Royal Society of Chemistry. (2007). Synthesis and reactivity of [18F]-N-fluorobenzenesulfonimide. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering, 7(11), 2582-2592*. Retrieved from [Link]
-
Studylib. (n.d.). Amination of the p-acetaminobenzene sulfonyl chloride. Retrieved from [Link]
-
ScienceDirect. (2016). Synthesis of Sulfonamides. Retrieved from [Link]
-
Google Patents. (1983). Preparation of fluorobenzenesulfonyl fluorides by exchange fluorination. Retrieved from
-
Chemdad. (n.d.). 2-Fluorobenzenesulfonyl chloride. Retrieved from [Link]
-
ResearchGate. (2022). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Retrieved from [Link]
-
Wiley Online Library. (2020). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 59(31), 12791-12796*. Retrieved from [Link]
-
Reddit. (2015). Synthesis of an Sulfonamide, why is this step neccessary? Retrieved from [Link]
-
Royal Society of Chemistry. (2007). Synthesis and reactivity of [18F]-N-fluorobenzenesulfonimide. Retrieved from [Link]
-
ACS Publications. (2021). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 23(1), 159-164*. Retrieved from [Link]
-
ResearchGate. (2007). Synthesis and reactivity of [18F]-N-fluorobenzenesulfonimide. Retrieved from [Link]
-
Chem-Impex. (n.d.). 2-Fluorobencenosulfonamida. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]
-
ResearchGate. (2015). The diazotization process. Retrieved from [Link]
-
BYJU'S. (n.d.). Diazotization Reaction Mechanism. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 14.4: Diazotization of Amines. Retrieved from [Link]
-
Online Chemistry Notes. (2023). Diazotization reaction: Mechanism and Uses. Retrieved from [Link]
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. WO1997041083A1 - Process for the preparation of fluoro compounds from the corresponding amines - Google Patents [patents.google.com]
- 3. Diazotisation [organic-chemistry.org]
- 4. Diazotization reaction: Mechanism and Uses [chemicalnote.com]
- 5. byjus.com [byjus.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis and Purification of 2-Fluorobenzenesulfonamide
Welcome to the technical support guide for the synthesis and purification of 2-Fluorobenzenesulfonamide. This document is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions in a practical, question-and-answer format. Our goal is to move beyond simple procedural steps to explain the underlying chemical principles, empowering you to diagnose and resolve issues encountered in your own laboratory work.
I. Understanding the Synthesis: Common Pitfalls and Side Products
The standard synthesis of this compound is a two-step process: the chlorosulfonation of fluorobenzene to yield 2-fluorobenzenesulfonyl chloride, followed by amination. While seemingly straightforward, each step presents opportunities for the formation of impurities that can complicate purification and compromise the quality of the final product.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities I should expect from the chlorosulfonation of fluorobenzene?
The electrophilic chlorosulfonation of fluorobenzene is rarely perfectly selective. The fluorine atom is an ortho-, para- director, meaning the electrophile (in this case, the chlorosulfonyl group) will be directed to the positions adjacent (ortho) and opposite (para) to the fluorine.
-
Isomeric Impurities : The most common and challenging impurities are the positional isomers: 3-fluorobenzenesulfonyl chloride and, more significantly, 4-fluorobenzenesulfonyl chloride. The ratio of these isomers depends heavily on reaction conditions such as temperature and the ratio of reactants.
-
Diaryl Sulfones : A common side reaction in chlorosulfonation is the formation of diaryl sulfones. This occurs when a molecule of the newly formed sulfonyl chloride reacts with another molecule of fluorobenzene. To minimize this, fluorobenzene should be added slowly to an excess of chlorosulfonic acid.
-
Hydrolysis Product : 2-Fluorobenzenesulfonyl chloride is highly reactive and susceptible to hydrolysis, especially during aqueous workup. This leads to the formation of 2-fluorobenzenesulfonic acid, which can be difficult to separate from the desired product.
Q2: My amination reaction is complete, but I'm seeing an unexpected, less polar spot on my TLC. What could it be?
During the amination of 2-fluorobenzenesulfonyl chloride with ammonia, it is possible for a molecule of the desired this compound to act as a nucleophile and react with another molecule of 2-fluorobenzenesulfonyl chloride. This results in the formation of a secondary sulfonamide, bis(2-fluorobenzenesulfonyl)amine . This impurity is less polar than the primary sulfonamide and will have a higher Rf value on a TLC plate.
II. Reaction Pathway and Side Product Formation
The following diagram illustrates the intended synthetic route to this compound and the pathways leading to the formation of common impurities.
Caption: Synthetic pathway to this compound and formation of key impurities.
III. Troubleshooting and Purification Guide
Effectively removing the side products generated during the synthesis is critical to obtaining high-purity this compound. The choice of purification method will depend on the impurity profile of your crude product.
Impurity Profile and Physical Properties
A key challenge in the purification is the similar physical properties of the desired product and its isomers. Understanding these differences is the first step in designing an effective purification strategy.
| Compound | CAS Number | Molecular Weight | Melting Point (°C) |
| This compound | 30058-40-3 | 175.18 | 162-166 |
| 3-Fluorobenzenesulfonamide | 1524-40-9 | 175.18 | 124.5-132[1][2] |
| 4-Fluorobenzenesulfonamide | 402-46-0 | 175.18 | 124-127[3][4][5] |
| Bis(2-fluorobenzenesulfonyl)amine | Not readily available | 331.33 | Not readily available |
Q3: My crude product is a mixture of 2-, 3-, and 4-fluorobenzenesulfonamide. How can I remove the isomers?
The separation of positional isomers is a common challenge in organic synthesis. For the fluorobenzenesulfonamides, the significant difference in melting points between the desired 2-isomer and the 3- and 4-isomers suggests that recrystallization can be an effective purification method.
Protocol: Recrystallization from an Ethanol-Water Solvent System
This two-solvent recrystallization protocol leverages the differential solubility of the isomers to achieve purification.
Rationale: this compound and its isomers are soluble in hot ethanol. By carefully adding water (an anti-solvent), the solution becomes saturated, and upon slow cooling, the least soluble isomer (the desired 2-isomer, due to its higher melting point and more ordered crystal lattice) will preferentially crystallize, leaving the more soluble 3- and 4-isomers in the mother liquor.
Step-by-Step Methodology:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude fluorobenzenesulfonamide mixture in the minimum amount of hot ethanol required for complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities (like diaryl sulfones) are present, perform a hot gravity filtration to remove them.
-
Saturation: While the ethanol solution is still hot, add hot water dropwise until the solution becomes faintly cloudy (the cloud point). This indicates that the solution is saturated.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature, without disturbance, to promote the formation of large, well-defined crystals.
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of a cold ethanol-water mixture (in the same ratio as the crystallization solvent) to remove any residual mother liquor containing the isomeric impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Self-Validation: The purity of the recrystallized product should be assessed by measuring its melting point. A sharp melting point within the range of 162-166 °C is indicative of high purity. Further analysis by HPLC is recommended to quantify the removal of isomeric impurities.
Q4: Recrystallization is not giving me the desired purity. What other options do I have?
For challenging separations, or for achieving very high purity, preparative High-Performance Liquid Chromatography (HPLC) is a powerful alternative.
Protocol: Preparative HPLC for Isomer Separation
Rationale: The separation of aromatic positional isomers by reversed-phase HPLC can be enhanced by using a stationary phase that allows for π-π interactions. Phenyl-based columns (e.g., Phenyl-Hexyl) can provide alternative selectivity to standard C18 columns, often improving the resolution of isomers.
Recommended HPLC Parameters (Starting Point):
-
Column: Phenyl-Hexyl or Pentafluorophenyl (PFP) column (for preparative scale, typically ≥ 20 mm internal diameter).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B. A shallow gradient will be necessary to resolve the closely eluting isomers.
-
Flow Rate: This will depend on the column dimensions and should be scaled appropriately from an analytical method.
-
Detection: UV detection at a wavelength where all isomers have significant absorbance (e.g., 254 nm).
Workflow for Preparative HPLC Purification:
Caption: Workflow for developing a preparative HPLC purification method.
Self-Validation: After collecting the fractions corresponding to the this compound peak, the purity should be confirmed by analytical HPLC. The removal of isomeric and other impurities should be evident from the chromatogram.
IV. References
Sources
Purification techniques for high-purity 2-Fluorobenzenesulfonamide
Welcome to the technical support center for the purification of high-purity 2-Fluorobenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed procedural guidance. Here, we address common challenges encountered during the purification of this versatile compound, ensuring you can achieve the highest possible purity for your critical applications.
Introduction to the Purification of this compound
This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] Its purity is paramount, as even trace impurities can significantly impact the efficacy, safety, and regulatory approval of the final products. The primary route to this compound is the reaction of 2-fluorobenzenesulfonyl chloride with ammonia.[3] This synthesis, while straightforward, can introduce a variety of impurities that must be removed to achieve a high-purity final product.
This guide will focus on the two most effective purification techniques for this compound: recrystallization and column chromatography . We will explore the nuances of each method, providing both theoretical understanding and practical, step-by-step protocols.
Understanding Potential Impurities
Effective purification begins with an understanding of the potential impurities. In the synthesis of this compound, the most common impurities include:
-
Unreacted Starting Materials:
-
2-Fluorobenzenesulfonyl chloride
-
-
Side-Reaction Products:
-
2-Fluorobenzenesulfonic acid (from hydrolysis of the sulfonyl chloride)
-
Bis(2-fluorophenyl)sulfonamide (from reaction of the product with unreacted sulfonyl chloride)
-
-
Residual Solvents:
-
Solvents used in the synthesis and purification steps.
-
The nature and quantity of these impurities will dictate the most appropriate purification strategy.
Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound in a question-and-answer format, providing detailed explanations and actionable solutions.
Question 1: My recrystallized this compound is still impure. What are the likely causes and how can I improve the purity?
Answer:
Low purity after recrystallization is a common issue that can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the this compound well at elevated temperatures but poorly at low temperatures. If the compound is too soluble at low temperatures, a significant amount will remain in the mother liquor, leading to low yield and potentially co-crystallization of impurities. Conversely, if the compound is not sufficiently soluble at high temperatures, you may use an excessive volume of solvent, which also leads to poor recovery.
-
Cooling Rate is Too Fast: Rapid cooling can cause the compound to "crash out" of solution as a fine powder or an amorphous solid, trapping impurities within the crystal lattice.
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature on a benchtop, insulated with a cork ring or paper towels. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[4]
-
-
Insufficient Washing of Crystals: Impurities can adhere to the surface of the crystals.
-
Solution: After filtration, wash the crystals with a small amount of the ice-cold recrystallization solvent.[5] This will dissolve surface impurities without significantly dissolving your product.
-
-
"Oiling Out": The compound may separate from the solution as a liquid instead of a solid. This often occurs if the melting point of the compound is lower than the boiling point of the solvent, or if the concentration of impurities is high.[4] Oiled-out products are typically impure.
-
Solution: Re-heat the solution to re-dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly. If the problem persists, consider a different solvent system with a lower boiling point.[4]
-
Question 2: I'm seeing significant product loss during recrystallization. How can I improve my yield?
Answer:
Low yield is a frequent challenge in recrystallization. The key is to find a balance between purity and recovery.
-
Using Too Much Solvent: The most common cause of low yield is using an excessive amount of solvent to dissolve the crude product.
-
Solution: Add the hot solvent in small portions to the crude material, ensuring the mixture is at its boiling point, until the solid just dissolves.[5] Patience is key; allow sufficient time for dissolution between additions.
-
-
Premature Crystallization: If crystals form during hot filtration (if performed), you will lose product on the filter paper.
-
Solution: Use a pre-heated funnel and filter flask for hot filtration. It is also advisable to add a small excess of solvent (an additional 2-5%) before hot filtration to keep the product dissolved.[6]
-
-
Incomplete Crystallization: Not allowing sufficient time or a low enough temperature for crystallization will leave a significant amount of product in the mother liquor.
-
Solution: After slow cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal recovery.[4]
-
Question 3: My column chromatography is not providing good separation of impurities. What should I try?
Answer:
Poor separation in column chromatography can be frustrating. Here are some key parameters to optimize:
-
Incorrect Mobile Phase Polarity: If the mobile phase is too polar, all compounds (including your product and impurities) will elute quickly with little separation. If it's not polar enough, your product may not elute at all.
-
Solution: The selection of the mobile phase is critical. For sulfonamides, a mixture of a non-polar solvent like pentane or hexane and a more polar solvent like ethyl acetate is a good starting point. A general procedure for the purification of a benzenesulfonamide derivative suggests a mobile phase of ethyl acetate/pentane = 1:4.[7] You can optimize this ratio based on Thin Layer Chromatography (TLC) analysis. Aim for an Rf value of 0.2-0.3 for your product to ensure good separation on the column.
-
-
Improper Column Packing: Channels or cracks in the stationary phase will lead to poor separation.
-
Solution: Ensure the column is packed uniformly. A "slurry packing" method, where the stationary phase is mixed with the initial mobile phase and poured into the column, is generally reliable.
-
-
Overloading the Column: Using too much crude material for the size of the column will result in broad, overlapping bands.
-
Solution: A general rule of thumb is to use a mass ratio of stationary phase to crude product of at least 30:1 for good separation.
-
Question 4: How do I know if my this compound is of high purity?
Answer:
Assessing the purity of your final product is a critical step. Several analytical techniques can be employed:
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for purity determination. A certificate of analysis for a commercial sample of this compound showed a purity of 99.9% by HPLC, indicating this is a suitable method.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information and help identify impurities. The presence of small, unidentifiable peaks suggests the presence of impurities.
-
Melting Point: A sharp melting point range close to the literature value (162-166 °C) is a good indicator of purity.[3] Impurities will typically broaden and depress the melting point range.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent system for recrystallizing this compound?
A1: While the optimal solvent system should be determined experimentally, a mixture of ethanol and water (e.g., 70:30 v/v) is an excellent starting point for many sulfonamides.[4][5] This system offers a good balance of solubility at high temperatures and insolubility at low temperatures for polar organic compounds like this compound.
Q2: What are the recommended conditions for column chromatography of this compound?
A2: A good starting point for column chromatography is:
-
Stationary Phase: Silica gel (200-300 mesh).[8]
-
Mobile Phase: A mixture of ethyl acetate and pentane. A starting ratio of 1:4 (ethyl acetate:pentane) has been reported for a similar benzenesulfonamide.[7] The polarity can be gradually increased by increasing the proportion of ethyl acetate if the product is slow to elute.
Q3: How can I effectively remove colored impurities from my product?
A3: If your product is discolored, it is likely due to high molecular weight, colored impurities. These can often be removed during recrystallization. After dissolving your crude product in the hot solvent, add a small amount of activated charcoal to the solution and swirl for a few minutes. The colored impurities will adsorb to the surface of the charcoal. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[4]
Q4: My purified product appears to be an oil instead of a solid. What should I do?
A4: This phenomenon, known as "oiling out," can be addressed by several methods. First, try re-heating the solution to dissolve the oil, adding a bit more of the primary solvent, and allowing it to cool more slowly.[4] If this fails, scratching the inside of the flask at the surface of the liquid with a glass rod can sometimes induce crystallization. If the product consistently oils out, the chosen solvent system is likely unsuitable, and a different solvent or solvent pair should be investigated.[4]
Experimental Protocols
Protocol 1: High-Purity Recrystallization of this compound
This protocol is a general guideline and may require optimization based on the impurity profile of your crude material.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. For every 1 gram of crude material, begin by adding 10 mL of a 70:30 ethanol:water mixture.
-
Heating: Heat the mixture to its boiling point with gentle stirring. Continue to add the hot 70:30 ethanol:water solvent mixture in small portions until the solid just dissolves completely.[5]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (approximately 1-2% by weight of the crude material). Reheat the solution to boiling for 2-3 minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystal formation appears to have stopped, place the flask in an ice-water bath for at least 30 minutes to maximize the yield.[4]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small volume of ice-cold 70:30 ethanol:water.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Column Chromatography Purification
-
TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., ethyl acetate) and spot it on a TLC plate. Develop the plate using various ratios of ethyl acetate and pentane (or hexane) to find a solvent system that gives your product an Rf value of approximately 0.2-0.3.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.
-
Loading the Sample: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
Elution: Begin eluting the column with the mobile phase determined from your TLC analysis. Collect fractions and monitor their composition by TLC.
-
Gradient Elution (Optional): If impurities are close to your product, you can gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.
-
Isolation: Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified this compound.
Visualizations
Workflow for Troubleshooting Recrystallization
Caption: Troubleshooting workflow for recrystallization issues.
Decision Logic for Purification Method Selection
Caption: Decision tree for selecting a purification method.
References
- ACS Publications. (2024). Fe-Catalyzed Fluorosulfonylation of Alkenes via Sulfur Dioxide Insertion: Synthesis of Lactam-Functionalized Alkyl Sulfonyl Fluorides. Organic Letters.
- University of California, Irvine. (n.d.). Recrystallization - Part 2.
- Royal Society of Chemistry. (n.d.). Benzenesulfonamide - Supporting Information.
- ResearchGate. (n.d.). RECRYSTALLIZATION.
Sources
Technical Support Center: Troubleshooting Low Yield in the Synthesis of 2-Fluorobenzenesulfonamide Derivatives
Welcome to the technical support center for the synthesis of 2-fluorobenzenesulfonamide and its derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in achieving high yields for this critical synthetic transformation. Sulfonamides are a cornerstone functional group in modern pharmaceuticals, and mastering their synthesis is essential.[1][2] The formation of the S-N bond, typically via the reaction of a sulfonyl chloride with an amine, is a classic and robust reaction.[3][4][5] However, its success is highly sensitive to subtle variations in reagents and conditions. This guide provides in-depth, cause-and-effect troubleshooting in a practical question-and-answer format to help you diagnose and resolve common issues leading to low product yield.
Section 1: Foundational Troubleshooting - The First-Pass Checklist
This section addresses the most frequent sources of error. Before exploring more complex issues, a systematic check of these foundational parameters often resolves the problem.
Q1: My reaction yield is unexpectedly low. What are the most critical initial checks I should perform?
A1: A low yield in a sulfonamide synthesis is most often traced back to the fundamental integrity of the reaction setup and the quality of the reagents. The electrophilic sulfur of the sulfonyl chloride is highly reactive, not just with your desired amine, but with ubiquitous contaminants like water. Here is a checklist to systematically validate your experiment.
-
Reagent Quality & Purity:
-
2-Fluorobenzenesulfonyl Chloride: This is the most sensitive component. Sulfonyl chlorides readily hydrolyze in the presence of moisture to form the corresponding sulfonic acid, which is completely unreactive toward amines under these conditions.[6][7][8] Always use a freshly opened bottle or a recently purified batch. A partially hydrolyzed sulfonyl chloride is a primary cause of reduced yield.
-
Amine/Ammonia Source: Ensure your amine is pure and dry. Aliphatic amines can absorb atmospheric carbon dioxide to form carbamates, consuming the nucleophile. For the parent this compound, a concentrated ammonium hydroxide solution is often used.[9] Ensure its concentration is accurately known.
-
Base (if used): Tertiary amine bases like triethylamine (Et₃N) or pyridine must be anhydrous. They are often used to scavenge the HCl generated during the reaction.[5]
-
Solvent: Strictly use anhydrous solvents. Purchase high-quality anhydrous solvents and handle them under an inert atmosphere to prevent moisture absorption.
-
-
Reaction Conditions:
-
Anhydrous Environment: All glassware must be rigorously dried (oven or flame-dried under vacuum) and the reaction must be assembled under an inert atmosphere (e.g., Nitrogen or Argon).[6] This is the single most critical factor in preventing sulfonyl chloride hydrolysis.
-
Correct Stoichiometry: Double-check your calculations. A standard approach is a 1:1 to 1:1.1 molar ratio of the amine to the sulfonyl chloride. The scavenging base (like Et₃N) is typically added in a slight excess of 1.1–1.5 equivalents.[6]
-
Temperature Control: The reaction is exothermic. It is crucial to add the sulfonyl chloride solution slowly to the amine solution at a reduced temperature (typically 0 °C) to control the reaction rate and prevent side reactions.[6] After the addition is complete, the reaction is often allowed to warm to room temperature.
-
The following workflow provides a logical sequence for these initial checks.
Q4: I'm using a primary amine and my mass spec shows a byproduct with a mass corresponding to the addition of two sulfonyl groups. What is this and how do I prevent it?
A4: You are observing the formation of a di-sulfonimide (also known as a bis-sulfonamide). This occurs when the initially formed sulfonamide, which still has an acidic N-H proton, is deprotonated and reacts with a second molecule of the sulfonyl chloride.
Causality: The N-H proton of a sulfonamide is acidic (pKa ~10-11) and can be removed by the base in your reaction (e.g., Et₃N). This generates a sulfonamidate anion, which is nucleophilic and can attack another molecule of the sulfonyl chloride. This side reaction is favored by:
-
Excess sulfonyl chloride.
-
Strong bases or excess base.
-
Higher reaction temperatures.
Troubleshooting Steps:
-
Control Stoichiometry: The most effective solution is to use a slight excess of the primary amine (e.g., 1.1 to 1.2 equivalents) relative to the sulfonyl chloride. This ensures the sulfonyl chloride is the limiting reagent and is consumed before it can react a second time.
-
Inverse Addition: Add the sulfonyl chloride slowly to the solution of the amine and base. This maintains a low instantaneous concentration of the sulfonyl chloride, favoring the reaction with the more nucleophilic primary amine over the less nucleophilic sulfonamidate anion.
-
Use a Weaker Base: If di-sulfonylation persists, consider using a weaker base than triethylamine, such as pyridine, or an inorganic base like sodium carbonate (Na₂CO₃) if your substrate is soluble in a suitable solvent system. [10]4. Lower Temperature: Keep the reaction temperature as low as possible (0 °C to room temperature) to disfavor the second sulfonylation, which typically has a higher activation energy.
Section 3: Advanced Protocols & Methodologies
Protocol 1: Rigorous General Protocol for Sulfonamide Synthesis
This protocol incorporates best practices to minimize common side reactions.
-
Glassware Preparation: Dry all glassware (round-bottom flask, addition funnel, magnetic stir bar) in an oven at 120 °C for at least 4 hours or flame-dry under vacuum. Assemble the apparatus while hot and allow it to cool under a stream of dry nitrogen or argon.
-
Reagent Preparation:
-
In the reaction flask, dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to a concentration of approximately 0.2 M.
-
In the addition funnel, dissolve 2-fluorobenzenesulfonyl chloride (1.05 eq, assuming some minor degradation) in the same anhydrous solvent. Note: Stoichiometry may be reversed (amine in excess) to prevent di-sulfonylation with primary amines.
-
-
Reaction Execution:
-
Cool the flask containing the amine solution to 0 °C using an ice-water bath.
-
Add the sulfonyl chloride solution dropwise from the addition funnel over 30-60 minutes with vigorous stirring.
-
After the addition is complete, allow the reaction to stir at 0 °C for another 30 minutes, then remove the ice bath and let it warm to room temperature.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the limiting reagent is consumed (typically 2-12 hours).
-
Workup and Purification:
-
Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM) two times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
-
Protocol 2: Analytical Workflow for Purity Assessment
Accurate assessment of purity is crucial. A multi-technique approach is recommended.
-
Initial Screen (TLC):
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A starting point is a mixture of hexanes and ethyl acetate (e.g., 7:3 v/v). Adjust polarity as needed.
-
Visualization: View under UV light (254 nm). [11]Stain with potassium permanganate or fluorescamine for amines/sulfonamides if necessary. [11]This provides a quick check for the presence of starting materials and major byproducts.
-
-
Quantitative Analysis (HPLC):
-
System: High-Performance Liquid Chromatography with a UV detector.
-
Column: A C18 reverse-phase column is standard (e.g., 150 mm x 4.6 mm, 5 µm). [11] * Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid) is typical. [11] * Analysis: Integrate the peak areas to determine the relative purity (% area). This is the standard method for quantitative purity assessment.
-
-
Structural Confirmation (LC-MS):
-
Use Liquid Chromatography-Mass Spectrometry to confirm the molecular weight of the desired product and identify the mass of any impurities, which is invaluable for diagnosing side reactions like hydrolysis or di-sulfonylation. [12]
-
Section 4: Data Summaries
Table 1: Common Solvents for Sulfonamide Synthesis
| Solvent | Boiling Point (°C) | Dielectric Constant | Key Characteristics |
| Dichloromethane (DCM) | 39.6 | 9.1 | Excellent solvent for most reactants, volatile and easy to remove. |
| Tetrahydrofuran (THF) | 66 | 7.5 | Good general-purpose solvent, can be heated moderately. Must be fresh as it can form peroxides. |
| Acetonitrile (MeCN) | 82 | 37.5 | More polar, useful for less soluble amines. Can be heated. |
| Pyridine | 115 | 12.4 | Can act as both solvent and base. Useful for very unreactive systems but can be difficult to remove. |
Table 2: Common Bases and Recommended Stoichiometry
| Base | pKa of Conjugate Acid | Equivalents Used | Notes |
| Triethylamine (Et₃N) | 10.75 | 1.1 - 1.5 | Most common, strong, non-nucleophilic organic base. [10] |
| Pyridine | 5.25 | 1.1 - 1.5 (or as solvent) | Weaker base, can also act as a nucleophilic catalyst. [10] |
| DIPEA | 10.75 | 1.1 - 1.5 | Sterically hindered base, useful if the amine is sensitive to Et₃N. |
| Sodium Carbonate (Na₂CO₃) | 10.33 (pKa₂) | Excess | Inorganic base, useful in biphasic or aqueous systems. [10] |
References
- Recent Advances in the Synthesis of Sulfonamides Intermedi
- Sulfonamide derivatives: Synthesis and applications. International Journal of Frontiers in Chemistry and Pharmacy Research.
- Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. American Chemical Society.
- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Sami Publishing Company.
- Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications.
- Technical Support Center: Troubleshooting Low Yields in Sulfonamide Form
- Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO.
- Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Science Publishing.
- PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.
- Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. OSTI.GOV.
- A Simple and Effective Methodology for the Sulfonylation of Alcohols and Aniline under Solvent Free Condition at Room Temper
- Troubleshooting common issues in sulfonamide bond form
- A Comparative Guide to Determining the Purity of Synthesized Sulfonamides. BenchChem.
- Minimizing side products in sulfonamide synthesis. BenchChem.
- ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFIC
- optimizing reaction conditions for sulfonamide synthesis
- "troubleshooting low conversion rates in sulfonamide synthesis". BenchChem.
- Preparation of sulfonamides from N-silylamines.
- Sulfonamide. Wikipedia.
- This compound 97. Sigma-Aldrich.
Sources
- 1. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Sulfonamide derivatives: Synthesis and applications | International Journal of Frontiers in Chemistry and Pharmacy Research [frontiersrj.com]
- 5. Sulfonamide - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. This compound 97 30058-40-3 [sigmaaldrich.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ymerdigital.com [ymerdigital.com]
Stability issues and proper storage of 2-Fluorobenzenesulfonamide
Technical Support Center: 2-Fluorobenzenesulfonamide
Prepared by the Senior Application Scientist Team
Welcome to the technical support resource for this compound (CAS No. 30058-40-3). This guide is designed for researchers, medicinal chemists, and drug development professionals to address common stability issues and provide best practices for storage and handling. Our goal is to ensure the integrity of your experiments and the reliability of your results by combining established chemical principles with practical, field-proven insights.
Troubleshooting Guide: Addressing Common Experimental Issues
This section uses a question-and-answer format to diagnose and resolve specific problems you may encounter during your research.
Question 1: Why are my analytical results (e.g., HPLC, GC, NMR) for this compound inconsistent from run to run?
Answer: Inconsistent analytical results, such as shifting retention times, unexpected peaks, or variable quantification, often point to issues with sample integrity or preparation. Several factors related to the stability and handling of this compound can be the root cause.
Potential Causes and Solutions:
-
Compound Degradation: While generally stable under normal conditions, this compound can degrade if stored improperly, leading to the appearance of impurity peaks in your analysis.[1] The sulfonamide functional group, though relatively unreactive, can be susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures.[2]
-
Preventative Action: Always use fresh samples from a properly stored stock for analysis. If degradation is suspected, purify the material before use. For sensitive reactions, consider using an inert atmosphere (e.g., nitrogen or argon).
-
-
Hygroscopicity and Water Content: While not extensively documented for this specific molecule, compounds containing sulfonate or sulfonamide groups can exhibit hygroscopicity, absorbing atmospheric moisture.[3] This absorption changes the effective concentration of your sample when weighing it out, leading to significant errors in quantification and reaction stoichiometry.
-
Preventative Action: Handle the solid material in a low-humidity environment, such as a glove box or a room with controlled humidity. Store the compound in a desiccator. When preparing solutions, use anhydrous solvents to minimize water content.
-
-
Improper Sample Preparation for HPLC: The pH of the mobile phase is critical when analyzing ionizable compounds like sulfonamides.[4] If the mobile phase pH is close to the pKa of the sulfonamide's N-H proton, the compound may exist in both ionized and non-ionized forms, leading to peak splitting or broadening.[4]
-
Best Practice Protocol:
-
Use a buffered mobile phase with a pH at least 2 units away from the analyte's pKa to ensure it exists in a single form.
-
Always dissolve your sample in the initial mobile phase to prevent peak distortion caused by a strong injection solvent.[5]
-
Avoid non-volatile buffers like phosphate salts (e.g., KH2PO4) if using mass spectrometry (MS) or an evaporative light scattering detector (ELSD), as they will contaminate the system.[6] Opt for volatile buffers such as ammonium acetate or formic acid.
-
-
To systematically diagnose these issues, follow the workflow below.
Caption: Troubleshooting workflow for inconsistent analytical results.
Frequently Asked Questions (FAQs)
Q1: What are the definitive, long-term storage conditions for this compound?
There are slight variations in supplier recommendations, which can be confusing. Some suggest room temperature, while others advise colder conditions.[7] For maximum long-term stability and to mitigate risks of subtle degradation, a conservative approach is always best.
Recommended Storage Protocol: Store this compound at 2-8°C in a tightly sealed container, preferably under an inert atmosphere (e.g., Argon).[1] The container should be placed in a dark, dry environment, such as a desiccator, to protect it from light and moisture. This minimizes the potential for hydrolytic and photolytic degradation over time.
| Parameter | Recommendation | Rationale |
| Temperature | 2–8°C (Refrigerated) | Slows down potential degradation reactions. Some suppliers suggest <15°C. |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Prevents slow oxidation. |
| Light | Amber vial / Dark location | Protects against potential photolytic degradation. |
| Moisture | Tightly sealed container in a desiccator | Prevents absorption of atmospheric water.[1] |
Q2: How can I visually or analytically identify if my this compound has degraded?
Degradation can manifest in both physical and analytical changes.
-
Visual Inspection: A pure sample of this compound should be a white to off-white crystalline powder. A noticeable change in color to orange, green, or brown is a strong indicator of impurity presence or degradation.[7] Clumping of the powder may suggest moisture absorption.
-
Analytical Confirmation:
-
Melting Point: A pure sample has a relatively sharp melting point range (approx. 158-163°C).[7] Degradation will typically cause the melting point to broaden and become depressed.
-
Chromatography (GC/HPLC): This is the most definitive method. The appearance of new peaks or a decrease in the area of the main peak compared to a reference standard indicates the presence of impurities.
-
NMR Spectroscopy: Compare the spectrum of your sample to a reference spectrum. The presence of unexpected signals is a clear sign of impurities.
-
Q3: What are the primary chemical hazards and what personal protective equipment (PPE) is required?
This compound is classified as a hazardous chemical. It is harmful if swallowed, inhaled, or comes into contact with skin, and it causes serious skin and eye irritation.[1]
-
Hazard Statements: H302+H312+H332 (Harmful if swallowed, in contact with skin or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation).
-
Required PPE:
Q4: With which chemicals is this compound incompatible?
The primary incompatibility is with strong oxidizing agents .[1] Contact with these reagents can lead to vigorous, potentially hazardous reactions. Additionally, avoid exposure to strong acids or bases, especially at high temperatures, to prevent hydrolysis of the sulfonamide bond.
Upon thermal decomposition, it can release hazardous gases, including carbon oxides (CO, CO2), nitrogen oxides (NOx), sulfur oxides (SOx), and hydrogen fluoride (HF).[1]
References
- Wikipedia. (n.d.). Sulfonamide.
- ResearchGate. (2016). Hygroscopicity of Linear Alkylbenzene Sulfonates Powders.
- Shimadzu Scientific Instruments. (n.d.). Diagnosing HPLC Chromatography Problems & Troubleshooting.
- ResearchGate. (2014). Why am I getting inconsistent results through HPLC?.
Sources
- 1. fishersci.com [fishersci.com]
- 2. Sulfonamide - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 5. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 6. researchgate.net [researchgate.net]
- 7. chemimpex.com [chemimpex.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Overcoming solubility problems of 2-Fluorobenzenesulfonamide in aqueous buffers
Technical Support Center: 2-Fluorobenzenesulfonamide
Welcome to the dedicated technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and practical solutions for overcoming the common solubility challenges encountered with this compound in aqueous buffers. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in established scientific principles.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my aqueous buffer?
A1: this compound, like many sulfonamide-containing compounds, exhibits limited aqueous solubility. This is primarily due to its molecular structure, which includes a non-polar benzene ring and a sulfonamide group. The key to its solubility lies in the acidic nature of the sulfonamide proton. At a pH below its pKa, the molecule is in its neutral, less soluble form. To achieve significant solubility, the pH of the solution must be raised above the pKa of the sulfonamide group, which leads to its deprotonation and the formation of a more soluble anionic salt. While the exact pKa of this compound is not widely reported, benzenesulfonamides typically have a pKa in the range of 9-10. Therefore, attempting to dissolve it in neutral or acidic buffers (e.g., PBS pH 7.4) will likely result in poor solubility.
Q2: I've tried adjusting the pH, but I'm still seeing precipitation. What else can I do?
A2: If pH adjustment alone is insufficient, or if your experimental conditions have strict pH limitations, several other strategies can be employed. These generally involve the use of co-solvents or excipients to enhance solubility.
-
Co-solvents: Organic solvents that are miscible with water can increase the solubility of non-polar compounds. Common choices include Dimethyl Sulfoxide (DMSO), ethanol, and polyethylene glycol (PEG). However, it is crucial to consider the potential impact of these co-solvents on your specific assay or experimental system, as they can sometimes interfere with biological processes.
-
Excipients: Certain non-active substances can be added to a formulation to improve the solubility of the active compound. Cyclodextrins are a common class of excipients used for this purpose. They have a hydrophobic interior and a hydrophilic exterior, allowing them to encapsulate non-polar drug molecules and increase their apparent solubility in water.
It's also important to consider the kinetic aspects of dissolution. Ensure you are providing sufficient time and agitation (e.g., vortexing, sonication) for the compound to dissolve after making adjustments to the formulation.
Troubleshooting Guide
This guide provides a systematic approach to resolving solubility issues with this compound.
Issue: Precipitate forms when adding stock solution to the final aqueous buffer.
This is a common problem when a compound is dissolved in a high concentration of an organic solvent (like DMSO) and then diluted into an aqueous buffer where it is less soluble.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for precipitation upon dilution.
Experimental Protocols
Protocol 1: pH-Mediated Solubilization
This protocol details the steps for solubilizing this compound by adjusting the pH of the aqueous buffer.
Materials:
-
This compound powder
-
Deionized water
-
Aqueous buffer of choice (e.g., Tris, PBS)
-
1 M NaOH solution
-
1 M HCl solution
-
Calibrated pH meter
-
Stir plate and stir bar
-
Volumetric flasks
Procedure:
-
Initial Slurry Preparation: Weigh the desired amount of this compound and add it to a volume of deionized water or your chosen buffer that is less than the final desired volume (e.g., 80% of the final volume). This will create a slurry.
-
pH Adjustment: While stirring the slurry, slowly add the 1 M NaOH solution dropwise. Monitor the pH continuously with a calibrated pH meter.
-
Dissolution Point: Continue adding NaOH until the this compound powder is fully dissolved. Note the pH at which complete dissolution occurs. This will be above the pKa of the compound.
-
Final pH and Volume Adjustment: If a specific final pH is required for your experiment, carefully back-titrate with 1 M HCl. Be aware that if you lower the pH significantly, the compound may precipitate out of solution. Once the desired pH is reached (while maintaining solubility), add deionized water or buffer to reach the final desired volume.
-
Filtration: Filter the final solution through a 0.22 µm filter to remove any undissolved particulates.
Data Summary Table:
| Parameter | Observation | Implication |
| Initial pH of Slurry | Dependent on buffer | The starting point for pH adjustment. |
| pH of Complete Dissolution | Typically > pH 9 | Confirms the anionic salt form is more soluble. |
| Final pH | Experimentally determined | Must be a balance between solubility and experimental compatibility. |
Protocol 2: Co-Solvent and Cyclodextrin-Mediated Solubilization
This protocol is for situations where pH modification is not feasible or sufficient.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer of choice
-
Vortex mixer
-
Sonicator
Procedure:
-
Stock Solution in DMSO (if permissible):
-
Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Ensure complete dissolution, using gentle warming or sonication if necessary.
-
For use in experiments, perform a serial dilution of this stock into your aqueous buffer. Be mindful of the final DMSO concentration, which should ideally be kept below 0.5% (v/v) in most cell-based assays to avoid toxicity.
-
-
Solubilization with Hydroxypropyl-β-cyclodextrin (HP-β-CD):
-
Prepare a solution of HP-β-CD in your desired aqueous buffer. A common starting concentration is 10-20% (w/v).
-
Add the this compound powder directly to the HP-β-CD solution.
-
Vortex or sonicate the mixture until the compound is fully dissolved. The cyclodextrin will form an inclusion complex with the this compound, enhancing its solubility.
-
Filter the solution through a 0.22 µm filter before use.
-
Solubilization Strategy Selection:
Caption: Decision tree for selecting a solubilization strategy.
References
- Title: Drug-like Properties: Concepts, Structure Design and Methods: from ADME to Toxicity Optimiz
- Title: Cyclodextrins Source: Chemical Reviews URL:[Link]
- Title: Guidelines for the concentration of dimethyl sulfoxide in cell culture media Source: Journal of Immunological Methods URL:[Link]
Technical Support Center: Optimizing Catalyst Selection for 2-Fluorobenzenesulfonamide Coupling Reactions
Introduction: Navigating the Challenges of 2-Fluorobenzenesulfonamide Couplings
Welcome to the technical support center dedicated to the nuanced art of cross-coupling reactions involving this compound and its derivatives. These scaffolds are of significant interest in medicinal chemistry and materials science. However, their successful functionalization via popular methods like Buchwald-Hartwig amination (C-N coupling) and Suzuki-Miyaura coupling (C-C coupling) is frequently challenging.
The substrate itself presents a unique combination of electronic and steric hurdles. The ortho-fluoro substituent is a strongly electron-withdrawing group that also imparts significant steric hindrance around the reaction center. This can impede the crucial oxidative addition step of the palladium catalyst.[1][2] Furthermore, the sulfonamide moiety can participate as a nucleophile or influence the electronic properties of the aryl ring, adding another layer of complexity.
This guide is structured to provide not just protocols, but a foundational understanding of the catalytic system, enabling you to rationally troubleshoot and optimize your reactions. We will move from core principles to specific, field-tested solutions for common experimental failures.
Section 1: Foundational Principles of Catalyst Selection
A successful coupling reaction is a finely tuned interplay between the metal, the ligand, the base, and the solvent, all dictated by the nature of your substrate. Understanding these relationships is the first step toward rational catalyst selection.
The Palladium Catalytic Cycle: A Conceptual Overview
The generally accepted mechanism for palladium-catalyzed cross-coupling reactions involves a Pd(0)/Pd(II) cycle. The specific nature of your this compound substrate directly impacts two key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the Carbon-X bond (where X is a halide or pseudohalide). The electron-deficient nature of the fluorinated ring can make this step challenging, often requiring highly electron-rich ligands to promote the reaction.[1]
-
Reductive Elimination: The final step where the new C-N or C-C bond is formed, regenerating the Pd(0) catalyst. The strong electron-withdrawing effect of the fluoroalkyl substituent can make this the turnover-limiting step in some C-N couplings.[3]
Caption: Simplified Pd-catalyzed cross-coupling cycle.
The Critical Role of the Ligand
The ligand is arguably the most important variable to tune. It stabilizes the palladium center, influences its reactivity, and facilitates the key steps of the catalytic cycle. For challenging substrates like this compound, bulky and electron-rich monophosphine ligands are the industry standard.
| Ligand Class | Key Characteristics & Typical Applications | Recommended Ligands |
| Buchwald Biarylphosphines | Highly effective for C-N and C-C couplings. Their bulk facilitates reductive elimination, while their electron-rich nature promotes oxidative addition of less reactive aryl chlorides and sulfonates. | XPhos, SPhos, RuPhos, BrettPhos . The choice often depends on the nucleophile; for instance, BrettPhos is excellent for primary amines, while RuPhos is effective for secondary amines.[4][5] |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors that form very stable palladium complexes. They are particularly useful for Suzuki couplings of sterically hindered aryl chlorides.[1] | IPr, SImes . Often used when phosphine-based catalysts show signs of degradation at high temperatures. |
| Other Phosphines | Less bulky ligands can sometimes be effective, but often require more reactive coupling partners (aryl bromides/iodides). | P(t-Bu)₃, PCy₃ . Can be a starting point for initial screens if more specialized ligands are unavailable. |
Section 2: Troubleshooting Guide
This section addresses the most common failures encountered during the coupling of this compound derivatives in a direct Q&A format.
Issue 1: Low or No Conversion of Starting Material
Q: I've set up my Buchwald-Hartwig (or Suzuki) reaction, but after several hours, LC-MS analysis shows only starting materials. What's going wrong?
A: This is the most frequent issue and usually points to a problem with catalyst activation or inherent reactivity. A systematic check is required.
Possible Causes & Recommended Solutions:
-
Inactive Catalyst: The active Pd(0) species is not forming efficiently from the Pd(II) precursor (e.g., Pd(OAc)₂), or your Pd(0) source (e.g., Pd₂(dba)₃) has degraded.
-
Inappropriate Ligand: The chosen ligand may not be electron-rich enough to promote the difficult oxidative addition of the electron-deficient C-Cl or C-Br bond adjacent to the fluorine atom.
-
Solution: Screen a panel of bulky, electron-rich biarylphosphine ligands. Start with XPhos or SPhos . If steric hindrance is extreme, a ligand with a different bite angle might be necessary.[2]
-
-
Incorrect Base: The base might be too weak to facilitate the deprotonation of the sulfonamide (for Buchwald-Hartwig) or the transmetalation step (for Suzuki). Conversely, a highly insoluble base may not be effective.
-
Solution: For Buchwald-Hartwig C-N couplings with the sulfonamide nitrogen, a strong, non-nucleophilic base like LHMDS or NaOtBu is often required.[7] For Suzuki couplings, K₃PO₄ or Cs₂CO₃ are excellent choices due to their favorable solubility and reactivity profile.[8] Ensure vigorous stirring, as the high density of inorganic bases can cause them to settle.[7]
-
-
Solvent Issues: The reagents may not be fully soluble in the chosen solvent, leading to a heterogeneous mixture with poor reaction rates.
Caption: Troubleshooting workflow for low reaction conversion.
Issue 2: Significant Side Product Formation
Q: My reaction is consuming the starting material, but I'm primarily forming hydrodehalogenation (or protodeboronation) and homocoupling products instead of my desired coupled product. How can I improve selectivity?
A: This indicates that undesired reaction pathways are outcompeting your desired coupling. The cause is often related to catalyst deactivation or the presence of contaminants like oxygen or water.
Possible Causes & Recommended Solutions:
-
Hydrodehalogenation/Protodeboronation: This is the replacement of the halide/boronic acid with a hydrogen atom. It is often caused by trace amounts of water, especially with fluorinated substrates.[10][11]
-
Homocoupling: This is the formation of a biaryl byproduct from two molecules of your boronic acid (in Suzuki reactions). It is almost always caused by the presence of oxygen.[1]
-
Catalyst Deactivation Leading to Side Reactions: If the primary catalytic cycle is slow or stalled, side reactions can take over. The palladium catalyst can aggregate into inactive palladium black, especially at high temperatures.[15]
Issue 3: Catalyst Deactivation (Reaction Stalls)
Q: My reaction starts well, but stalls at 40-50% conversion, and heating longer doesn't help. I sometimes see black precipitate forming. What is happening?
A: This is a classic sign of catalyst deactivation or "death," where the active Pd(0) species is being converted into an inactive form.
Possible Causes & Recommended Solutions:
-
Palladium Agglomeration: At elevated temperatures, if the ligand is not sufficiently bulky or coordinating, the L-Pd(0) complexes can decompose and aggregate into catalytically inactive palladium black.[15]
-
Solution: Switch to a ligand known for creating more stable complexes. The biarylphosphine ligands are excellent for this. In some cases, lowering the catalyst loading can paradoxically improve results by disfavoring bimolecular decomposition pathways.
-
-
Ligand Degradation: Phosphine ligands can be susceptible to oxidation or other degradation pathways, especially if the inert atmosphere is not rigorously maintained.
-
Solution: Re-evaluate your inert gas technique. Use high-purity argon or nitrogen. If ligand degradation is suspected, switching to a more robust ligand class like NHCs may be beneficial.
-
-
Product Inhibition: In some cases, the coupled product can coordinate strongly to the palladium center, preventing it from re-entering the catalytic cycle. This is more common with heteroaromatic products.
Section 3: Frequently Asked Questions (FAQs)
Q1: For Buchwald-Hartwig amination of the this compound N-H bond, which base is best? A1: The pKa of the sulfonamide N-H is significantly lower than that of alkylamines but still requires a strong base for efficient deprotonation in the catalytic cycle. Strong alkoxides like NaOtBu or K₂CO₃/Cs₂CO₃ can work, but often the optimal choice is a strong, non-nucleophilic amide base like LHMDS or KHMDS. These bases effectively deprotonate the sulfonamide without competing as nucleophiles themselves.[5][7]
Q2: Is it better to generate the catalyst in situ from Pd(OAc)₂ and a ligand, or use a pre-catalyst? A2: For reproducibility and reliability, using a pre-catalyst is almost always superior .[6] The in situ reduction of Pd(II) to Pd(0) can be inconsistent. Pre-catalysts are well-defined, air-stable compounds that generate the active catalyst in a controlled, stoichiometric manner, leading to cleaner reactions and more consistent results.[7]
Q3: How critical is the choice of solvent? Can I just use Toluene for everything? A3: Solvent choice is highly critical. While toluene is a workhorse, it is non-polar and may not be suitable for polar substrates or the ionic intermediates in the catalytic cycle.[9] Dioxane is another common choice. For difficult couplings, a solvent screen is highly recommended. A key consideration is the boiling point, which dictates the maximum temperature of the reaction. Always ensure your chosen solvent is anhydrous and degassed.[1][7]
Q4: My reaction is not reproducible. It worked once but has failed on subsequent attempts. Why? A4: This is a common and frustrating problem. The culprit is often an unmonitored variable. The most likely causes are:
-
Reagent Degradation: Boronic acids are notoriously prone to degradation over time.[12] Always use a fresh bottle or repurify old batches. Palladium precursors and ligands can also degrade with improper storage.
-
Inconsistent Inert Atmosphere: A slight leak in your inert gas setup can introduce enough oxygen to kill the reaction. Re-check your manifold, use fresh septa, and ensure a positive gas flow.[13][14]
-
Variable Water Content: Using a "dry" solvent from a bottle that has been opened many times can introduce significant amounts of water. Using a freshly opened bottle or solvent from a purification system is best practice.
Section 4: Experimental Protocols
Protocol 1: General Procedure for Catalyst Screening in a Buchwald-Hartwig Amination
This protocol is designed for a parallel screen of different ligands to identify the optimal catalyst system.
-
Array Setup: In an inert atmosphere glovebox, add 2-Fluoro-benzenesulfonamide (1.0 equiv) to an array of reaction vials equipped with stir bars.
-
Coupling Partner Addition: To each vial, add the aryl halide/triflate coupling partner (1.2 equiv).
-
Base Addition: Add the chosen base (e.g., LHMDS, 2.0 equiv).
-
Catalyst Preparation: In separate stock solutions, prepare the palladium precursor (e.g., Pd₂(dba)₃, 1 mol%) and a panel of ligands (e.g., XPhos, RuPhos, SPhos, BrettPhos, 2.5 mol%) in anhydrous, degassed solvent (e.g., dioxane).
-
Catalyst Addition: Add the palladium precursor stock solution to each vial, followed by the respective ligand stock solution for that vial.
-
Reaction Execution: Seal the vials, remove them from the glovebox, and place them in a pre-heated reaction block at the desired temperature (e.g., 100 °C).
-
Monitoring: After a set time (e.g., 2, 8, 24 hours), take a small aliquot from each reaction, quench with water, extract with an organic solvent, and analyze by LC-MS or GC-MS to determine conversion.[19]
Protocol 2: General Procedure for Reaction Monitoring
-
Sampling: Under a positive flow of inert gas, carefully and quickly open the reaction vessel and withdraw a small aliquot (approx. 10-20 µL) using a syringe or glass capillary.
-
Quenching: Immediately dispense the aliquot into a vial containing a small amount of a suitable solvent (e.g., 0.5 mL of ethyl acetate) and a small amount of water to quench the reaction.
-
Sample Preparation: Add an internal standard if quantitative analysis is desired. Vortex the vial, and pass the organic layer through a small plug of silica or a syringe filter to remove inorganic salts and catalyst residues.
-
Analysis: Analyze the resulting solution by TLC, GC-MS, or LC-MS to determine the ratio of starting material to product.[20] Comparing this ratio over time provides the reaction kinetics.
References
- Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC - NIH. (n.d.).
- Palladium-catalyzed cross-coupling reactions with fluorinated substrates: Mechanistic insights into the undesired hydrodehalogenation of aryl halides - Israeli Research Community Portal. (n.d.).
- Cross-Coupling Reactions of Alkenylsilanols with Fluoroalkylsulfonates: Development and Optimization of a Mild and Stereospecific Coupling Process - NIH. (n.d.).
- Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides | Request PDF - ResearchGate. (n.d.).
- Cu‐Catalyzed Coupling Reactions of Sulfonamides with (Hetero)Aryl Chlorides/Bromides. (n.d.).
- A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions - PMC - NIH. (2010, October 27).
- Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. (2018, September 6).
- Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC - NIH. (n.d.).
- Cu-Catalyzed Coupling Reactions of Sulfonamides with (Hetero)Aryl Chlorides/Bromides. (2022, October 24).
- Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (n.d.).
- Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30).
- Technical Support Center: Optimizing Suzuki Coupling of 2-Chloro-6-fluorobenzaldehyde - Benchchem. (n.d.).
- Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing). (n.d.).
- Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress. (n.d.).
- Technical Support Center: Suzuki Coupling Reactions - Benchchem. (n.d.).
- Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed. (2015, March 27).
- Help needed with unreproducible Suzuki coupling : r/Chempros - Reddit. (2023, December 20).
- A fluorescence-based coupling reaction for monitoring the activity of recombinant human NAD synthetase - PubMed. (n.d.).
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. (2017, December 4).
- Technical Support Center: A Troubleshooting Guide for CPME in Suzuki Couplings - Benchchem. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. reddit.com [reddit.com]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. cris.iucc.ac.il [cris.iucc.ac.il]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cu-Catalyzed Coupling Reactions of Sulfonamides with (Hetero)Aryl Chlorides/Bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 20. A fluorescence-based coupling reaction for monitoring the activity of recombinant human NAD synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing decomposition of 2-Fluorobenzenesulfonamide during reactions
A Senior Application Scientist's Guide to Ensuring Stability and Preventing Decomposition in Reactions
Welcome to the technical support center for 2-Fluorobenzenesulfonamide. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent. As Senior Application Scientists, we understand that experimental success hinges on a deep understanding of a molecule's reactivity and stability. This resource provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you navigate the complexities of working with this compound and prevent its unintended decomposition.
Understanding the Stability of this compound
This compound is a valuable building block, but its reactivity is a double-edged sword. The molecule's stability is primarily influenced by three key features: the acidic sulfonamide proton (N-H), the electron-deficient aromatic ring, and the carbon-fluorine bond. The potent electron-withdrawing nature of the sulfonamide group makes the ortho-fluorine a competent leaving group in nucleophilic aromatic substitution (SNAr) reactions, a common decomposition pathway. Furthermore, the S-N bond can be susceptible to cleavage under certain reductive or strongly acidic conditions.
This guide will dissect these potential decomposition pathways and provide actionable strategies to maintain the integrity of your starting material and achieve your desired synthetic outcomes.
Troubleshooting Guide: A Problem-and-Solution Approach
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format, focusing on the underlying chemical principles.
Question 1: I am observing the formation of a side product where the fluorine atom has been displaced by my nucleophile (e.g., an amine or alkoxide). Why is this happening and how can I prevent it?
Answer:
This is a classic case of Nucleophilic Aromatic Substitution (SNAr). The sulfonamide group (-SO₂NH₂) is a powerful electron-withdrawing group, which significantly lowers the electron density of the aromatic ring. This effect is most pronounced at the ortho and para positions. In your this compound, the fluorine atom is in an activated ortho position, making it susceptible to displacement by nucleophiles.
Causality: The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the carbon bearing the fluorine, forming a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by resonance, with the negative charge delocalized onto the sulfonyl group's oxygen atoms. The subsequent loss of the fluoride ion restores aromaticity and yields the substituted product. This process is often accelerated under basic conditions, which deprotonate the sulfonamide nitrogen to form a highly activating sulfonamidate anion (-SO₂NH⁻).
To prevent this decomposition pathway, consider the following strategies:
-
Temperature Control: SNAr reactions are often temperature-dependent. Running your reaction at a lower temperature can significantly reduce the rate of this side reaction.
-
Protect the Sulfonamide Nitrogen: If your reaction conditions are not compatible with a free N-H, consider protecting the sulfonamide. A common protecting group is the tert-butyloxycarbonyl (Boc) group. However, be mindful that many protecting group strategies for sulfonamides require harsh deprotection conditions. A more labile protecting group like the 2,4-dimethoxybenzyl (DMB) group, which can be removed under mild acidic conditions, may be more suitable.
-
Choice of Base: Avoid using strong, nucleophilic bases if possible. If a base is required, a non-nucleophilic, sterically hindered base like proton sponge or DBU may be preferable to alkoxides or amines.
-
Reaction Order of Addition: Add the electrophile to the reaction mixture containing this compound before adding the nucleophile, if the reaction sequence allows. This can minimize the time the starting material is exposed to the free nucleophile.
Question 2: My reaction with a strong base like n-butyllithium is giving a complex mixture of products, and I'm losing my starting material. What is occurring?
Answer:
Using strong organolithium bases with this compound can lead to several competing reaction pathways, resulting in decomposition.
Causality:
-
Deprotonation: The first and fastest reaction will be the deprotonation of the acidic sulfonamide proton (pKa ≈ 10) by the strong base. This forms a lithium sulfonamidate.
-
Directed ortho-Metalation (DoM): The resulting sulfonamidate is a powerful ortho-directing group. A second equivalent of the organolithium reagent can then deprotonate the C-H bond ortho to the sulfonamide group (at the C6 position). While this can be a synthetically useful reaction, the resulting di-lithiated species may have limited stability.
-
Nucleophilic Attack: Organolithium reagents are also potent nucleophiles. They can potentially attack the electrophilic sulfur atom of the sulfonamide, leading to cleavage of the S-N or S-C bonds.
To control this reactivity:
-
Stoichiometry and Temperature: Use only one equivalent of the organolithium reagent at low temperatures (e.g., -78 °C) to selectively deprotonate the sulfonamide nitrogen. If ortho-lithiation is desired, a second equivalent can be added, but careful temperature control is crucial to avoid decomposition of the intermediate.
-
Choice of Base: For simple deprotonation, a less nucleophilic base like lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS) might be a better choice than n-BuLi.
-
Protecting Groups: If the goal is to modify another part of the molecule, protecting the sulfonamide N-H proton before introducing the organolithium reagent is a viable strategy.
Question 3: I am attempting a reaction under strongly acidic conditions and observing cleavage of the sulfonamide group. How can I avoid this?
Answer:
While generally robust, the S-N bond of a sulfonamide can be susceptible to cleavage under harsh acidic conditions, leading to desulfonylation.
Causality: The hydrolysis of sulfonamides is catalyzed by strong acids. The reaction likely involves protonation of the nitrogen or an oxygen of the sulfonyl group, making the sulfur atom more electrophilic and susceptible to nucleophilic attack by water. The presence of an ortho-substituent can sometimes accelerate this hydrolysis due to steric effects that are relieved in the transition state.[1]
Mitigation Strategies:
-
Milder Acids: If possible, use milder acidic conditions. For example, switching from a strong mineral acid like H₂SO₄ to an organic acid like trifluoroacetic acid (TFA) or using a Lewis acid might prevent decomposition.
-
Anhydrous Conditions: If the reaction can be performed under anhydrous conditions, this will prevent hydrolysis.
-
Protecting Groups: In some cases, a protecting group on the sulfonamide nitrogen can modulate its reactivity and stability towards acids.
Frequently Asked Questions (FAQs)
-
Q1: What is the general thermal stability of this compound?
-
A: Benzenesulfonamides are generally thermally robust compounds.[2] However, prolonged heating at high temperatures, especially in the presence of other reactive species, can lead to decomposition. It is always advisable to determine the thermal stability for your specific reaction conditions using techniques like differential scanning calorimetry (DSC) if you plan to run a reaction at elevated temperatures for an extended period.
-
-
Q2: Can the C-F bond be cleaved under reductive conditions?
-
A: While the C(sp²)-F bond is generally strong, it is not inert. Reductive cleavage is less common than SNAr but can occur under potent reducing conditions, such as with dissolving metal reductions (e.g., Na/NH₃) or certain transition-metal catalyzed hydrogenations. More likely, under reductive conditions, is the cleavage of the S-N or S-C bonds (reductive desulfonylation).[3][4]
-
-
Q3: Is this compound stable to storage?
-
A: Yes, this compound is a stable, crystalline solid that can be stored at room temperature in a well-sealed container, protected from moisture. No special storage conditions are typically required.
-
-
Q4: Are there any known incompatible reagents I should be aware of?
-
A: Besides strong nucleophiles, strong bases, and harsh acids, be cautious with potent reducing agents (e.g., LiAlH₄), which could potentially reduce the sulfonyl group. Also, as with many sulfonamides, it can be incompatible with strong oxidizing agents.
-
Visualizing Decomposition Pathways
To better understand the potential decomposition routes, the following diagrams illustrate the key mechanisms discussed.
Caption: Competing reaction pathways with strong organolithium bases.
Validated Experimental Protocols
To provide a practical context for stable handling, here is a protocol for a reaction where this compound is used successfully.
Protocol 1: N-Alkylation of this compound under Mild Basic Conditions
This protocol describes the N-alkylation using a mild base to minimize the risk of SNAr.
Materials:
-
This compound
-
Alkyl halide (e.g., Benzyl bromide)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the sulfonamide (approx. 0.5 M concentration).
-
Add finely ground anhydrous potassium carbonate (1.5 eq). The use of a non-nucleophilic inorganic base is key to preventing SNAr.
-
Stir the suspension at room temperature for 15 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the suspension.
-
Stir the reaction mixture at room temperature and monitor by TLC or LC-MS. If the reaction is sluggish, it can be gently heated to 40-50 °C. Avoid high temperatures to prevent SNAr.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Rationale for Key Steps:
-
K₂CO₃ as Base: A mild, non-nucleophilic base is used to deprotonate the sulfonamide. This generates the nucleophilic sulfonamidate in situ at a low enough concentration to favor N-alkylation over SNAr.
-
DMF as Solvent: A polar aprotic solvent is used to dissolve the reactants and facilitate the SN2 reaction for N-alkylation.
-
Moderate Temperature: The reaction is run at or near room temperature to ensure the rate of the desired N-alkylation is significantly faster than the potential SNAr side reaction.
Summary of Recommended vs. Hazardous Conditions
For quick reference, this table summarizes the conditions to favor for maintaining the stability of this compound versus those that are likely to cause decomposition.
| Parameter | Recommended Conditions (Stable) | Hazardous Conditions (Risk of Decomposition) | Primary Decomposition Pathway |
| Base | Weak, non-nucleophilic bases (e.g., K₂CO₃, Cs₂CO₃, DBU) | Strong, nucleophilic bases (e.g., NaOMe, Et₃N, organolithiums) | SNAr, S-N Cleavage |
| Temperature | Low to moderate temperatures (e.g., -78 °C to 50 °C) | High temperatures (> 80-100 °C), especially with nucleophiles | SNAr, Thermal Decomposition |
| pH | Neutral to moderately basic (pH 7-10) | Strongly acidic (pH < 2) or strongly basic (pH > 12) | Hydrolysis (acidic), SNAr (basic) |
| Nucleophiles | Use in conjunction with electrophiles, minimize exposure time | Strong, unhindered nucleophiles (e.g., primary amines, thiols) | SNAr |
| Reducing Agents | Avoid if possible; use mild, selective reagents | Strong reducing agents (e.g., LiAlH₄, Na/NH₃) | Reductive Desulfonylation, S-N Cleavage |
References
- Lehmler, H. J. (2005). Synthesis of environmentally relevant fluorinated surfactants—a review. Chemosphere, 58(11), 1471-1496.
- Reich, H. J. (2002). Directed (ortho)
- Alonso, D. A., & Nájera, C. (2008). Desulfonylation Reactions. Organic Reactions, 1-469.
- Crugeiras, J., Leis, J. R., & Ríos, A. (2000). Nucleophilic reactivity towards electrophilic fluorinating agents: reaction with N-fluorobenzenesulfonimide ((PhSO₂)₂NF). Journal of the Chemical Society, Perkin Transactions 2, (9), 1957-1962.
- Deeming, A. S., Tyreman, E. T., & Willis, M. C. (2014). α-Haloarylsulfonamides: Multiple Cyclization Pathways to Skeletally Diverse Benzofused Sultams. The Journal of organic chemistry, 79(12), 5805-5814.
- Wagenaar, A., Kirby, A. J., & Engberts, J. B. F. N. (1976). Acid‐catalyzed hydrolysis of benzenesulfonamides. Rate enhancements by ortho‐alkyl substituents. Recueil des Travaux Chimiques des Pays-Bas, 95(5), 135-139.
- Swarts, J. C., Maree, M. D., & Rabie, C. J. (2001). Ionic Liquids with Benzenesulfonate Anions: Nonfluorinated, Thermally Stable Anion Options.
- Trost, B. M., & Toste, F. D. (1999). Reductive desulfonylation of allylic sulfones. The Journal of Organic Chemistry, 64(13), 4764-4775.
Sources
Technical Support Center: Scaling Up the Synthesis of 2-Fluorobenzenesulfonamide for Preclinical Studies
Welcome to the technical support center for the synthesis of 2-Fluorobenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals who are transitioning this synthesis from laboratory scale to the larger quantities required for preclinical studies. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical and engineering principles to empower you to troubleshoot and optimize this process effectively and safely.
This document is structured to address the synthesis in two main stages, followed by critical scale-up considerations and a comprehensive FAQ section.
Part 1: Synthesis of the Key Intermediate: 2-Fluorobenzenesulfonyl Chloride
The most common and industrially viable route to this compound proceeds via the chlorosulfonation of fluorobenzene to generate the key intermediate, 2-fluorobenzenesulfonyl chloride. This step is often the most hazardous and challenging to scale up.
Experimental Protocol: Chlorosulfonation of Fluorobenzene
-
Reactor Setup: A jacketed glass reactor equipped with a mechanical stirrer, a thermocouple to monitor internal temperature, a nitrogen inlet, and an outlet connected to a gas scrubber system is required. All glassware must be thoroughly dried.
-
Reagent Charging: Charge the reactor with chlorosulfonic acid (typically 4-8 equivalents). Begin vigorous stirring and cool the acid to between -10°C and 0°C using a circulating chiller.
-
Slow Addition: Add fluorobenzene (1 equivalent) dropwise or via a syringe pump subsurface to the cooled chlorosulfonic acid. The addition rate must be carefully controlled to maintain the internal temperature below 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours. Reaction progress should be monitored by an appropriate analytical method (e.g., quenching a small aliquot and analyzing by GC or HPLC).
-
Quenching: This is a highly critical and exothermic step. The reaction mixture must be transferred slowly via a pump or cannula into a separate vessel containing a vigorously stirred mixture of crushed ice and water (a common industrial practice is to pump the reaction mass into a volume of water at least equal to that of the reaction mass)[1]. The temperature of the quench mixture should be maintained below 10°C.
-
Work-up: The precipitated 2-fluorobenzenesulfonyl chloride is then isolated. This can be done by either filtering the solid directly or by extracting the aqueous slurry with a suitable organic solvent (like dichloromethane or ethyl acetate), followed by washing the organic layer with cold water and brine, drying over anhydrous sodium sulfate, and concentrating under reduced pressure.
Troubleshooting: 2-Fluorobenzenesulfonyl Chloride Synthesis
| Issue | Potential Cause(s) | Recommended Solutions & Scientific Rationale |
| Low Yield / Incomplete Reaction | 1. Insufficient Reagent: Not enough chlorosulfonic acid was used to drive the reaction to completion. 2. Low Reaction Temperature/Time: The activation energy for the sulfonation may not have been reached, or the reaction was not allowed to proceed for a sufficient duration. 3. Moisture Contamination: Water reacts with chlorosulfonic acid, reducing its potency. | 1. Increase Equivalents: On scale-up, using a larger excess (e.g., 5-8 eq.) of chlorosulfonic acid can ensure complete conversion[2]. 2. Controlled Heating: After the initial exothermic addition, a controlled heating phase (e.g., to 40-60°C) might be necessary. Monitor the reaction closely to avoid runaway conditions[3]. 3. Anhydrous Conditions: Ensure all reagents are anhydrous and the reactor is purged with nitrogen. |
| Formation of Diaryl Sulfone Byproduct | This is a common side reaction where the newly formed sulfonyl chloride reacts with another molecule of fluorobenzene. It is favored by higher temperatures and insufficient excess of chlorosulfonic acid[2]. | Reverse Addition & Stoichiometry: Add the fluorobenzene to the chlorosulfonic acid. This ensures that fluorobenzene is always the limiting reagent in the presence of a large excess of the sulfonating agent, minimizing the chance for the product to react further[2]. Maintain low temperatures during addition. |
| Product Hydrolysis During Work-up | 2-Fluorobenzenesulfonyl chloride is highly reactive and will hydrolyze back to the sulfonic acid upon contact with water, especially at elevated temperatures[2]. | Rapid & Cold Quench: The quenching process must be fast and efficient. Ensure the ice/water mixture is well-stirred and has sufficient cooling capacity to absorb the heat of quenching[1][4]. Immediate Isolation: Do not allow the precipitated product to sit in the acidic aqueous mixture for extended periods. Filter the solid promptly or perform the extraction quickly[2]. |
| Runaway Reaction / Loss of Temperature Control | The chlorosulfonation reaction is highly exothermic. Poor heat transfer in larger reactors can lead to a rapid temperature increase, accelerating the reaction rate in a dangerous feedback loop. | Controlled Addition Rate: The rate of fluorobenzene addition is the primary means of controlling the reaction exotherm. This must be calculated based on the reactor's heat transfer capabilities. Efficient Cooling: Ensure the reactor's cooling system is robust and can handle the calculated heat load. Adequate Agitation: Good mixing is crucial for uniform heat distribution and preventing localized hot spots. |
| Excessive HCl/SO₂ Off-Gassing | The reaction generates significant amounts of hydrogen chloride (HCl) and potentially sulfur dioxide (SO₂) gas, which are corrosive and toxic[5]. | Engineered Scrubber System: The reactor off-gas must be directed through a scrubber containing a caustic solution (e.g., 5-10% sodium hydroxide) to neutralize the acidic gases before venting[5]. The scrubber must be sized to handle the total volume of gas produced. |
Part 2: Synthesis of this compound from the Intermediate
This step involves the reaction of the sulfonyl chloride with an ammonia source. While generally less hazardous than the chlorosulfonation, careful control is still required to ensure high yield and purity.
Experimental Protocol: Amination of 2-Fluorobenzenesulfonyl Chloride
-
Reactor Setup: A jacketed glass reactor with mechanical stirring, a thermocouple, and an addition funnel is suitable.
-
Reagent Charging: Dissolve 2-fluorobenzenesulfonyl chloride (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) in the reactor. Cool the solution to 0-5°C.
-
Ammonia Addition: Slowly add a source of ammonia. A common lab-scale method uses a concentrated aqueous solution of ammonium hydroxide (e.g., 50% NH₄OH). On a larger scale, anhydrous ammonia gas can be bubbled through the solution, or a solution of ammonia in an organic solvent can be used. The addition should be controlled to maintain the temperature below 15°C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC or HPLC until the starting material is consumed.
-
Work-up & Isolation:
-
If an aqueous ammonia source was used, dilute the reaction mixture with water and extract with an organic solvent. Wash the organic layer with water and brine.
-
Concentrate the organic layer under reduced pressure. The crude this compound will often precipitate.
-
The solid can be collected by filtration and washed with a cold, non-polar solvent (e.g., hexanes) to remove impurities.
-
-
Purification: If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Troubleshooting: this compound Synthesis
| Issue | Potential Cause(s) | Recommended Solutions & Scientific Rationale |
| Low Yield | 1. Hydrolysis of Sulfonyl Chloride: If the starting material was not perfectly dry or if there was a delay before amination, some of it may have hydrolyzed. 2. Incomplete Reaction: Insufficient ammonia or reaction time. 3. Product Loss During Work-up: this compound has some solubility in aqueous and organic solvents. | 1. Use Fresh Intermediate: Use the 2-fluorobenzenesulfonyl chloride immediately after preparation and ensure it is anhydrous. 2. Ensure Excess Ammonia: Use a sufficient excess of the ammonia source to drive the reaction to completion and neutralize the HCl byproduct. Monitor the reaction to completion. 3. Optimize Extraction/Crystallization: Minimize the volume of wash water. For crystallization, cool the solution slowly to maximize crystal growth and yield. |
| Formation of Bis-sulfonated Byproduct | While less common with ammonia, if a primary amine were used instead, reaction of the newly formed sulfonamide with another molecule of sulfonyl chloride can occur. | This is generally not an issue when using ammonia or ammonium hydroxide as the nucleophile. |
| Difficulty with Crystallization | The product may oil out or form very fine crystals that are difficult to filter if the solvent system or cooling rate is not optimal. | Solvent Screening: Perform small-scale experiments to find the ideal recrystallization solvent system. Common choices include alcohols, esters, and their mixtures with water or alkanes[6]. Controlled Cooling: Cool the saturated solution slowly and without agitation initially to encourage the formation of larger, more easily filterable crystals. Seeding with a small crystal of pure product can also be beneficial[6]. |
| Poor Product Purity | Contamination with unreacted starting material or side products. | Effective Washing: Ensure the organic layer is thoroughly washed to remove excess ammonia and ammonium salts. Recrystallization: A carefully executed recrystallization is the most effective way to improve the purity of the final product[7]. |
Part 3: Key Scale-Up Considerations & Process Safety
Transitioning from a 1L flask to a 50L reactor introduces challenges beyond simple multiplication of reagent quantities. The surface-area-to-volume ratio decreases, profoundly affecting heat transfer and mixing.
Workflow for Scaling Up Sulfonamide Synthesis
Caption: Key phases and workflow for safely scaling up the synthesis.
Off-Gas Management System
Caption: Schematic of a wet scrubber system for acid gas neutralization.
Frequently Asked Questions (FAQs)
Q1: My yield of 2-fluorobenzenesulfonyl chloride is consistently low on a larger scale, even though it worked well in the lab. What should I investigate first? A1: The most common culprits for yield loss on scale-up are thermal control and mixing. In a large reactor, inefficient stirring can create localized hot spots where the fluorobenzene is added, leading to the formation of the diaryl sulfone byproduct. It can also lead to areas of low temperature where the reaction proceeds very slowly. First, verify that your internal temperature probe is accurately reflecting the bulk temperature and that your agitation is sufficient to create a vortex and ensure rapid mixing of the reactants. Second, re-evaluate your addition rate; you may need to slow it down significantly to allow the cooling system to keep up.
Q2: We are having trouble with the filtration of the final this compound product. It's very slow and seems to clog the filter. A2: This is almost always an issue with the crystal morphology of your product. "Crashing out" a product by cooling it too quickly or adding an anti-solvent too fast will generate very fine, often needle-like crystals that are difficult to filter and wash. You need to develop a robust crystallization protocol. This involves finding a good solvent/anti-solvent system, dissolving your crude product at an elevated temperature, and then cooling it down slowly over several hours. This allows for the growth of larger, more uniform crystals that are much easier to handle in downstream processing like filtration and drying.
Q3: Is it safe to use thionyl chloride instead of chlorosulfonic acid for the first step? A3: While thionyl chloride can be used to convert sulfonic acids to sulfonyl chlorides, the direct reaction from fluorobenzene is typically performed with chlorosulfonic acid. If you were to first sulfonate the fluorobenzene to 2-fluorobenzenesulfonic acid and then convert it to the sulfonyl chloride, thionyl chloride would be an option. However, this adds a step to the process. Both reagents are hazardous and generate copious amounts of HCl gas. Chlorosulfonic acid is often preferred for the direct reaction due to its reactivity and cost-effectiveness on an industrial scale. Regardless of the reagent, a thorough process safety review and robust engineering controls (especially off-gas scrubbing) are mandatory.
Q4: How do I handle the quench of a large-scale chlorosulfonation reaction safely? A4: The quench is arguably the most dangerous part of this process on a large scale. Never add the quenching agent (ice/water) to the reaction mixture. The correct procedure is to add the reaction mixture to the quenching agent[1]. This ensures the quenching agent is always in vast excess, providing a large heat sink to absorb the energy released. The addition must be done slowly and with very efficient cooling and stirring of the quench vessel. A robust pumping system with a controlled flow rate is essential. The quench vessel should also be vented to the scrubber system to handle any gases that evolve.
Q5: Can I use an organic base like triethylamine or pyridine for the amination step instead of ammonium hydroxide? A5: While organic bases are commonly used to scavenge HCl in sulfonamide formations with primary or secondary amines, for the synthesis of a primary sulfonamide (like this compound), using ammonia or ammonium hydroxide is the most direct and atom-economical method. Using an organic base would require a separate ammonia source (like ammonium chloride, which would be less reactive) and would add cost and complexity to the work-up, as you would then need to remove the triethylammonium chloride salt.
References
- BenchChem. (2025). Common issues in sulfonamide synthesis and solutions. BenchChem Technical Support.
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in Sulfonamide Formation Reactions. BenchChem Technical Support.
- BenchChem. (2025). "troubleshooting low conversion rates in sulfonamide synthesis". BenchChem Technical Support.
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Managing HCl and SO2 Gas Evolution in Large-Scale Synthesis. BenchChem Technical Support.
- Berry Group.
- Levin, J. I. (1985). Process for the preparation of 2-hydroxybenzenesulfonamide. U.S.
- Bock, M. G., et al. (1992). Process for the preparation of benzene sulfonamides.
- ResearchGate. (2014).
- Berry Group. Section 5.
- Cole, K. P., et al. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Organic Process Research & Development. [Link]
- PrepChem. (2023). Synthesis of benzene-sulfonamide. [Link]
- BenchChem. (2025). troubleshooting byproduct formation in the chlorosulfonation of benzoic acid. BenchChem Technical Support.
- CN1554644A. (2004). One-pot method for preparing p-fluorothiophenol.
- Takeda Pharmaceutical Company Limited. (2005). Process for producing crystal of benzenesulfonamide derivative, and novel crystal of intermediate therefor and process for producing the same. U.S.
Sources
- 1. US4556733A - Process for the preparation of 2-hydroxybenzenesulfonamide - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CN1554644A - One-pot method for preparing p-fluorothiophenol - Google Patents [patents.google.com]
- 4. An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US20050032889A1 - Process for producing crystal of benzenesulfonamide derivative, and novel crystal of intermediate therefor and process for producing the same - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: C-H Activation of 2-Fluorobenzenesulfonamide
Welcome to the technical support center for the C-H activation of 2-Fluorobenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful synthetic transformation. Here, we provide in-depth troubleshooting advice and answer frequently asked questions to help you overcome common challenges and optimize your experimental outcomes.
I. Troubleshooting Guide: Navigating Experimental Hurdles
This section addresses specific problems you might encounter during the C-H activation of this compound. Each issue is presented in a question-and-answer format, detailing potential causes and providing actionable solutions.
Q1: Why am I observing low to no conversion of my this compound starting material?
Potential Causes & Solutions:
-
Catalyst Inactivity or Decomposition: The palladium or rhodium catalyst is the heart of the reaction. Its deactivation is a primary cause of low conversion.
-
Cause: Reduction of the active catalyst (e.g., Pd(II)) to inactive metallic nanoparticles (e.g., Pd(0)) can occur, especially in the presence of certain additives or impurities.[1][2]
-
Solution: Ensure all reagents and solvents are of high purity and anhydrous. Consider the use of a co-oxidant, such as benzoquinone, to regenerate the active catalytic species.[2] For heterogeneous catalysts, X-ray absorption spectroscopy (XAS) can be used to investigate the oxidation state of the metal during the reaction.[1]
-
-
Inefficient Directing Group Coordination: The sulfonamide group must effectively coordinate to the metal center to direct the C-H activation to the ortho position.[3][4]
-
Cause: The N-H bond of the sulfonamide is typically deprotonated to form a more effective directing group. If the base is not strong enough or is sterically hindered, this deprotonation may be incomplete.
-
Solution: Screen different bases. Inorganic bases like K₂CO₃ or Cs₂CO₃ are common, but organic bases such as triethylamine (TEA) may also be effective. The choice of base can be critical and is often substrate-dependent.
-
-
Suboptimal Reaction Temperature: C-H activation is an energetically demanding step.
-
Cause: The reaction temperature may be too low to overcome the activation energy barrier.
-
Solution: Incrementally increase the reaction temperature. Be mindful that excessively high temperatures can lead to catalyst decomposition or undesired side reactions. A typical starting point for these reactions is in the range of 80-120 °C.
-
Q2: My reaction is producing a mixture of isomers. How can I improve the regioselectivity for the desired ortho-functionalized product?
Potential Causes & Solutions:
-
The "Ortho-Fluorine Effect": The fluorine atom at the 2-position has a strong electronic influence and generally favors C-H activation at the ortho position (C6) due to thermodynamic factors.[5] However, under certain conditions, functionalization at other positions can occur.
-
Cause: The interplay between the directing group and the electronic effects of the fluorine substituent dictates the regioselectivity. In some cases, especially with complex substrates containing other potential directing groups, this balance can be disrupted.[6][7]
-
Solution: The choice of solvent can have a profound impact on regioselectivity. Switching between polar and non-polar solvents can alter the coordination environment around the catalyst and favor one regioisomer over another.[6][7][8][9] Additionally, the ligand on the metal catalyst can be modified to enhance steric hindrance and favor a specific site.
-
-
Competition with C-F Activation: While thermodynamically less favorable in many systems, competitive activation of the C-F bond is a potential side reaction.[10][11]
-
Cause: The choice of metal center can influence the relative rates of C-H versus C-F activation.
-
Solution: Palladium catalysts are generally preferred for selective C-H activation in the presence of C-F bonds. If C-F activation is a persistent issue, consider screening different palladium precursors and ligands.
-
Q3: I am observing significant formation of undesired side products. What are they and how can I minimize them?
Potential Causes & Solutions:
-
Homocoupling of the Coupling Partner: This is a common side reaction, particularly in cross-coupling reactions.
-
Cause: The oxidative addition of the coupling partner to the catalyst followed by reductive elimination with another molecule of the coupling partner can compete with the desired C-H activation pathway.
-
Solution: Adjust the stoichiometry of the reactants. Lowering the concentration of the coupling partner relative to the this compound can disfavor the homocoupling pathway.
-
-
Hydrolysis of Reagents: Sulfonyl chlorides, if used as coupling partners, are susceptible to hydrolysis.[12]
-
Cause: Trace amounts of water in the reaction mixture can lead to the formation of the corresponding sulfonic acid, which is unreactive.
-
Solution: Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried before use. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude moisture.
-
Troubleshooting Workflow Diagram
Caption: A flowchart for troubleshooting common issues.
II. Frequently Asked Questions (FAQs)
This section provides answers to broader conceptual questions regarding the C-H activation of this compound.
Q1: What is the mechanistic basis for the C-H activation of this compound?
The reaction typically proceeds through a Concerted Metalation-Deprotonation (CMD) mechanism.[8] The key steps are:
-
Coordination: The sulfonamide directing group coordinates to the metal center (e.g., Pd(II) or Rh(III)).
-
C-H Cleavage: The ortho C-H bond is cleaved in a concerted step involving the metal center and a base. This forms a five-membered metallacycle intermediate.
-
Functionalization: The metallacycle then reacts with the coupling partner (e.g., through oxidative addition followed by reductive elimination) to form the desired product.
-
Catalyst Regeneration: The active catalyst is regenerated, completing the catalytic cycle.
Catalytic Cycle Diagram
Caption: A simplified catalytic cycle for C-H activation.
Q2: How does the sulfonamide group facilitate C-H activation?
The sulfonamide group acts as a bidentate directing group.[3][4] The nitrogen and one of the sulfonyl oxygens can chelate to the metal catalyst, positioning it in close proximity to the ortho C-H bond. This pre-coordination lowers the activation energy for C-H cleavage and ensures high regioselectivity. The use of sulfonamides as directing groups is a well-established strategy in C-H activation chemistry and has been applied to a wide range of transformations, including olefination, arylation, and alkylation.[13]
Q3: What is the role of the fluorine atom at the 2-position?
The ortho-fluorine substituent has a dual role:
-
Electronic Effect: Fluorine is a highly electronegative atom, which increases the acidity of the ortho C-H bond, making it more susceptible to cleavage.[14] This is often referred to as the "ortho-fluorine effect".[5]
-
Thermodynamic Stabilization: The presence of an ortho-fluorine substituent strengthens the resulting metal-carbon bond in the metallacycle intermediate, making the C-H activation step more thermodynamically favorable.[5][10][11]
Q4: Which catalyst system is best for this reaction?
Palladium and rhodium catalysts are the most commonly employed for the C-H activation of sulfonamides.[6][8][13]
-
Palladium catalysts (e.g., Pd(OAc)₂) are versatile and widely used for a variety of C-H functionalization reactions. They are often effective for cross-coupling reactions.
-
Rhodium catalysts (e.g., [RhCp*Cl₂]₂) have shown excellent reactivity and selectivity, particularly in reactions involving carbenoid intermediates.[6][7][8][9]
The optimal catalyst system will depend on the specific transformation being performed. It is often necessary to screen a variety of catalysts, ligands, and additives to identify the best conditions for a particular substrate and coupling partner.
III. Sample Experimental Protocol
This is a general protocol for a palladium-catalyzed ortho-arylation of this compound. It should be optimized for specific substrates and coupling partners.
Reaction: ortho-Arylation of this compound with an Aryl Iodide.
| Reagent | Amount | Molar Equiv. |
| This compound | 1 mmol | 1.0 |
| Aryl Iodide | 1.2 mmol | 1.2 |
| Pd(OAc)₂ | 0.05 mmol | 0.05 |
| PPh₃ | 0.1 mmol | 0.1 |
| K₂CO₃ | 2 mmol | 2.0 |
| Toluene | 5 mL | - |
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1 mmol), aryl iodide (1.2 mmol), Pd(OAc)₂ (0.05 mmol), PPh₃ (0.1 mmol), and K₂CO₃ (2 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Seal the tube and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture for 24 hours.
-
Cool the reaction to room temperature and quench with water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ortho-arylated product.
IV. References
-
Clot, E., Eisenstein, O., & Perutz, R. N. (2011). C-F and C-H bond activation of fluorobenzenes and fluoropyridines at transition metal centers: how fluorine tips the scales. Accounts of Chemical Research, 44(5), 333-348. [Link]
-
Majumdar, N., & Mandal, S. (2021). The Role of Sulphonamides and N-Sulphonyl Ketimines/Aldimines as Directing Groups in the Field of C-H Activation. Chemistry–An Asian Journal, 16(13), 1661-1684. [Link]
-
Request PDF. (n.d.). The Role of Sulphonamides and N-Sulphonyl Ketimines/Aldimines as Directing Groups in the Field of C−H Activation. Retrieved from [Link]
-
Request PDF. (n.d.). C-F and C-H Bond Activation of Fluorobenzenes and Fluoropyridines at Transition Metal Centers: How Fluorine Tips the Scales. Retrieved from [Link]
-
Dai, H. X., Stepan, A. F., Plummer, M. S., Zhang, Y. H., & Yu, J. Q. (2011). Divergent C–H functionalizations directed by sulfonamide pharmacophores: late-stage diversification as a tool for drug discovery. Journal of the American Chemical Society, 133(18), 7222-7228. [Link]
-
Dong, Y., Zhang, X., Chen, J., Zou, W., Lin, S., & Xu, H. (2019). Switching the site-selectivity of C–H activation in aryl sulfonamides containing strongly coordinating N-heterocycles. Chemical Science, 10(38), 8744-8751. [Link]
-
Perutz, R. N., & Eisenstein, O. (2006). The ortho-fluorine effect: C-H activation made easier. Angewandte Chemie International Edition, 45(47), 7936-7938. [Link]
-
Dong, Y., Zhang, X., Chen, J., Zou, W., Lin, S., & Xu, H. (2019). Switching the site-selectivity of C–H activation in aryl sulfonamides containing strongly coordinating N-heterocycles. Chemical Science, 10(38), 8744-8751. [Link]
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
-
Shrestha, R., & Hartwig, J. F. (2009). Mechanism of N-fluorobenzenesulfonimide promoted diamination and carboamination reactions: divergent reactivity of a Pd (IV) species. Journal of the American Chemical Society, 131(43), 15775-15784. [Link]
-
Oschmann, M. (2020). Palladium Catalysis in Directed C-H Bond Activation and Cycloisomerisation Reactions. Diva-portal.org. [Link]
-
A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (2025). RSC Advances. [Link]
-
Shrestha, R., & Hartwig, J. F. (2009). Mechanism of N-fluorobenzenesulfonimide promoted diamination and carboamination reactions: divergent reactivity of a Pd (IV) species. Journal of the American Chemical Society, 131(43), 15775-15784. [Link]
-
Yuan, N., et al. (2019). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. ACS Catalysis, 9(11), 10565-10572. [Link]
-
Böhm, H. J., Banner, D., & Weber, L. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643. [Link]
-
Zhang, J., et al. (2018). Investigation on the mechanism of water-assisted palladium-catalyzed benzylic C–H amination by N-fluorobenzenesulfonimide. Organic & Biomolecular Chemistry, 16(14), 2464-2473. [Link]
-
Shrestha, R., & Hartwig, J. F. (2009). Palladium-catalyzed carboamination of alkenes promoted by N-fluorobenzenesulfonimide via C-H activation of arenes. Journal of the American Chemical Society, 131(27), 9488-9489. [Link]
-
Dong, Y., Zhang, X., Chen, J., Zou, W., Lin, S., & Xu, H. (2019). Switching the site-selectivity of C–H activation in aryl sulfonamides containing strongly coordinating N-heterocycles. Chemical science, 10(38), 8744-8751. [Link]
-
Bloom, S., et al. (2020). Copper-Catalyzed C–H Fluorination/Functionalization Sequence Enabling Benzylic C–H Cross Coupling with Diverse Nucleophiles. Organic Letters, 22(16), 6344-6348. [Link]
-
Palladium-catalyzed c-h activation: Topics by Science.gov. (n.d.). Retrieved from [Link]
-
He, J., & Chen, G. (2016). Palladium-Catalyzed Alkyl C–H Bond Activation. ACS Catalysis, 6(7), 4256-4276. [Link]
-
G-Aleixandre, J., et al. (2020). Site-Selective C–H Functionalization–Sulfination Sequence to Access Aryl Sulfonamides. Organic Letters, 22(9), 3375-3379. [Link]
-
Optimization of the C–H sulfonation conditionsa. (n.d.). ResearchGate. Retrieved from [Link]
-
Optimization of reaction conditions for directed C-H functionalization [a] [b]. (n.d.). ResearchGate. Retrieved from [Link]
-
Catalytic C-H Activation. (n.d.). Chemistry Letters. Retrieved from [Link]
-
Bloom, S., et al. (2020). Copper-Catalyzed C–H Fluorination/Functionalization Sequence Enabling Benzylic C–H Cross Coupling with Diverse Nucleophiles. Organic Letters, 22(16), 6344-6348. [Link]
-
C-H Activation. (n.d.). Universität Münster. Retrieved from [Link]
-
Dong, Y., et al. (2019). Switching the site-selectivity of C-H activation in aryl sulfonamides containing strongly coordinating N-heterocycles. Chemical Science, 10(38), 8744-8751. [Link]
-
11 questions with answers in C-H ACTIVATION. (n.d.). ResearchGate. Retrieved from [Link]
-
Ortho‐C−H functionalization of aryl sulfonamides. (n.d.). ResearchGate. Retrieved from [Link]
-
Chemists make headway on C–H activation challenges. (2014, March 13). Chemistry World. [Link]
-
Organic Letters Ahead of Print. (n.d.). ACS Publications. Retrieved from [Link]
-
CCHF-VS 2.4 | Prof. Yu: Towards Practical C–H Activation Reactions: Substrate, Metals and Ligands. (2015, December 3). YouTube. [Link]
-
Bloom, S., et al. (2020). Copper-Catalyzed C-H Fluorination/Functionalization Sequence Enabling Benzylic C-H Cross Coupling with Diverse Nucleophiles. Organic Letters, 22(16), 6344-6348. [Link]
Sources
- 1. diva-portal.org [diva-portal.org]
- 2. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Sulphonamides and N-Sulphonyl Ketimines/Aldimines as Directing Groups in the Field of C-H Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Main group metal-mediated strategies for C–H and C–F bond activation and functionalisation of fluoroarenes - Chemical Science (RSC Publishing) DOI:10.1039/D3SC03548D [pubs.rsc.org]
- 6. Switching the site-selectivity of C–H activation in aryl sulfonamides containing strongly coordinating N-heterocycles - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. Switching the site-selectivity of C–H activation in aryl sulfonamides containing strongly coordinating N-heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Switching the site-selectivity of C-H activation in aryl sulfonamides containing strongly coordinating N-heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. C-F and C-H bond activation of fluorobenzenes and fluoropyridines at transition metal centers: how fluorine tips the scales - PubMed [pubmed.ncbi.nlm.nih.gov]
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Minimizing impurities in the preparation of N-fluorobenzenesulfonimide from 2-Fluorobenzenesulfonamide
Technical Support Center: Synthesis of N-Fluorobenzenesulfonimide (NFSI)
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of N-Fluorobenzenesulfonimide (NFSI). As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you optimize your synthetic protocols, minimize impurities, and troubleshoot common issues. This guide is structured to address the specific challenges encountered during the preparation of this versatile and powerful electrophilic fluorinating agent.
Clarification on Starting Materials
A common point of inquiry is the synthesis of NFSI from 2-Fluorobenzenesulfonamide. It is important to clarify that the standard, most widely documented, and highest-yielding preparations of NFSI begin with benzenesulfonimide (the imide of two benzenesulfonic acids), not this compound. The core transformation is the electrophilic fluorination of the N-H bond of the sulfonimide.
The most convenient and widely adopted industrial method involves the direct fluorination of benzenesulfonimide using a dilute mixture of fluorine gas in nitrogen.[1][2] An alternative approach involves fluorinating the pre-formed sodium salt of benzenesulfonimide.[1][2][3] This guide will focus on the direct fluorination method, as it is the most prevalent.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis of NFSI. Each issue is followed by an analysis of probable causes and actionable solutions.
Question 1: My reaction yield is significantly lower than reported in the literature. What are the likely causes?
Answer: Low yield is a frequent issue that can typically be traced to one of several critical parameters:
-
Moisture Contamination: Fluorine gas reacts violently with water to produce hydrogen fluoride (HF) and oxygen, consuming your reagent and creating hazardous byproducts. The entire apparatus must be rigorously dried, and all reagents and solvents must be anhydrous.
-
Inadequate Fluorine Gas Delivery: The stoichiometry of fluorine gas is critical. An insufficient amount will lead to incomplete conversion. Ensure your mass flow controller is accurately calibrated and that the total volume of F₂ delivered corresponds to a slight excess relative to the benzenesulfonimide starting material.
-
Poor Temperature Control: The fluorination reaction is highly exothermic. If the temperature rises above the optimal range (typically -40°C to -35°C), side reactions, over-fluorination, and solvent degradation can occur, reducing the yield of the desired product.[2]
-
Losses During Workup and Purification: NFSI has moderate solubility in some organic solvents.[4] Significant product loss can occur during filtration and recrystallization if the solvent volumes are too large or if the mixture is not sufficiently cooled before filtration.
Question 2: My final product is contaminated with a significant amount of unreacted benzenesulfonimide. How can I improve the conversion rate?
Answer: The presence of starting material indicates an incomplete reaction. Consider the following adjustments:
-
Verify Fluorine Flow: Double-check the calibration of your gas delivery system. Ensure there are no leaks in the apparatus that could allow the F₂/N₂ mixture to escape before it reaches the reaction vessel.
-
Extend Reaction Time: While the reaction is typically rapid, insufficient reaction time can lead to incomplete conversion. Monitor the reaction's progress (e.g., by quenching a small aliquot and analyzing via TLC or ¹H NMR) to determine the optimal duration.
-
Improve Gas Dispersion: Ensure the F₂/N₂ mixture is being efficiently dispersed throughout the reaction solution. A fritted glass gas dispersion tube and vigorous stirring are essential to maximize the gas-liquid interface and promote a complete reaction.
Question 3: The isolated NFSI is off-color (e.g., yellow or brown) instead of a white crystalline solid. What is the source of the color?
Answer: Discoloration is a clear indicator of impurities. The most common causes are:
-
Over-fluorination or Side Reactions: Allowing the reaction temperature to rise can lead to side reactions with the aromatic rings of the sulfonimide or with the acetonitrile solvent, producing colored, polymeric byproducts.[5]
-
Decomposition: Although NFSI is thermally stable up to high temperatures, the presence of certain contaminants can catalyze its decomposition, especially during solvent removal at elevated temperatures.[4]
-
Solution: The primary remedy is effective purification. A thorough recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) is often sufficient to remove colored impurities and yield pure, white crystals of NFSI. If discoloration persists, column chromatography may be necessary, though this is less common for purifying the reagent itself.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities I should be looking for in my final product?
A1: Besides unreacted starting material, the main potential impurity is benzenesulfonamide, formed from the hydrolysis of NFSI if moisture is present. Analytical techniques like HPLC and NMR are essential for purity assessment.[6][7] Quantitative ¹H NMR (qNMR) is particularly powerful as it can provide an absolute purity value and identify residual solvents or moisture.[7]
Q2: What are the most critical safety precautions when working with fluorine gas?
A2: Fluorine gas is extremely toxic, corrosive, and reactive.[8] All operations must be conducted in a specialized, well-ventilated fume hood designed for hazardous gases. A 10% F₂ in N₂ mixture is strongly recommended over pure F₂ to moderate its reactivity.[1][2] Materials incompatible with fluorine, such as standard glassware under pressure and certain plastics, must be avoided.[8] A thorough understanding of the setup, emergency procedures, and proper personal protective equipment (PPE) is mandatory.
Q3: How can I effectively monitor the reaction's progress?
A3: Monitoring a reaction involving F₂ gas is challenging due to the hazards. The most practical method is to monitor based on the total volume of F₂ delivered. Once the calculated stoichiometric amount (plus a small excess) has been added, the reaction is typically complete. For post-reaction analysis, carefully quench a small, representative aliquot with a reducing agent (like sodium bisulfite solution) and then analyze by Thin Layer Chromatography (TLC) or Liquid Chromatography (LC) to check for the disappearance of the starting material.
Q4: What is the optimal method for purifying and storing NFSI?
A4: Recrystallization is the most common and effective method for purifying crude NFSI.[2] NFSI is a bench-stable crystalline solid.[9] It should be stored in a tightly sealed container in a cool, dry place, away from reactive chemicals, particularly reducing agents.
Experimental Protocols & Data
Optimized Protocol for NFSI Synthesis
This protocol is a synthesis of established methods and best practices.
1. Apparatus Setup:
-
Assemble a three-necked flask equipped with a mechanical stirrer, a gas dispersion tube connected to a calibrated mass flow controller for the F₂/N₂ mixture, a low-temperature thermometer, and a gas outlet connected to a scrubber system (containing sodium bisulfite or thiosulfate solution) to neutralize excess fluorine.
-
Thoroughly dry all glassware in an oven ( >120°C) overnight and assemble while hot under a stream of dry nitrogen.
2. Reaction Execution:
-
Charge the flask with benzenesulfonimide (1.0 eq.) and anhydrous acetonitrile (approx. 0.1 M concentration).
-
Cool the stirred suspension to -40°C using a cryostat or a dry ice/acetone bath.
-
Begin bubbling a 10% v/v mixture of F₂ in N₂ through the suspension at a controlled rate.
-
Maintain the internal temperature below -35°C throughout the addition. The reaction is exothermic and requires careful monitoring.
-
Continue the gas addition until a total of 1.1 equivalents of F₂ have been delivered.
-
After the addition is complete, purge the system with dry nitrogen for 1-2 hours to remove any residual fluorine gas from the headspace and solution.[2]
3. Workup and Purification:
-
Allow the reaction mixture to warm to room temperature.
-
Reduce the solvent volume under reduced pressure, being careful not to heat the mixture excessively.
-
The crude NFSI will precipitate. Collect the solid by vacuum filtration.
-
Perform a recrystallization using a suitable solvent system, such as ethyl acetate and hexanes, to yield pure NFSI as a white crystalline solid.
-
Dry the final product under vacuum.
| Parameter | Recommended Condition | Rationale |
| Starting Material | Benzenesulfonimide | Standard, commercially available precursor. |
| Fluorinating Agent | 10% F₂ in N₂ | Moderates reactivity of F₂, enhancing safety and selectivity.[1][8] |
| Solvent | Anhydrous Acetonitrile | Good solubility for starting material salt, relatively inert.[2] |
| Temperature | -40°C to -35°C | Minimizes side reactions and controls exotherm.[2] |
| Stoichiometry | 1.1 eq. of F₂ | Ensures complete conversion of starting material. |
| Purification | Recrystallization | Effectively removes unreacted starting material and colored impurities.[2] |
| Table 1: Summary of Optimized Reaction Conditions for NFSI Synthesis. |
Common Impurities and Identification
| Impurity | Structure | Identification Method | Notes |
| Benzenesulfonimide | (PhSO₂)₂NH | ¹H NMR: Broad singlet for N-H proton. HPLC/TLC: Different Rƒ value from NFSI. | Most common impurity; indicates incomplete reaction. |
| Benzenesulfonamide | PhSO₂NH₂ | ¹H NMR: Distinct aromatic and -NH₂ signals. Mass Spec: Lower M.W. than NFSI. | Arises from hydrolysis of NFSI by trace moisture. |
| Table 2: Common Impurities and Their Analytical Signatures. |
Visualized Workflows and Mechanisms
Reaction Pathway
Caption: Synthetic route from benzenesulfonimide to NFSI.
Troubleshooting Flowchart
Caption: A logical guide to diagnosing and solving purity issues.
References
- Shain, D. (n.d.). N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds. National Institutes of Health.
- Michael, F. E. (n.d.). Mechanism of N-Fluorobenzenesulfonimide Promoted Diamination and Carboamination Reactions: Divergent Reactivity of a Pd(IV) Species. Journal of the American Chemical Society.
- Various Authors. (n.d.). N-Fluorobenzenesulfonimide (NFSI): A Multipurpose Reagent. ResearchGate.
- Wikipedia. (n.d.). Electrophilic fluorination.
- Organic Chemistry Portal. (n.d.). N-Fluorobenzenesulfonimide (NFSI).
- Gouverneur, V. et al. (2007). Synthesis and reactivity of [18F]-N-fluorobenzenesulfonimide. RSC Publishing.
- Gouverneur, V. et al. (n.d.). Synthesis and reactivity of [18F]-N-fluorobenzenesulfonimide. ResearchGate.
- Gouverneur, V. et al. (2007). Synthesis and reactivity of [18F]-N-fluorobenzenesulfonimide. PubMed.
- Friščić, T. et al. (2022). Multi-faceted reactivity of N-fluorobenzenesulfonimide (NFSI) under mechanochemical conditions. National Institutes of Health.
- ChemBK. (n.d.). N-Fluorobenzenesulfonimide(NFSI).
- Friščić, T. et al. (2022). Multi-faceted reactivity of N-fluorobenzenesulfonimide (NFSI) under mechanochemical conditions. Beilstein Journals.
- RSC Publishing. (n.d.). Synthesis and reactivity of [18F]-N-fluorobenzenesulfonimide.
- University of Bristol. (n.d.). Fluorine (F₂).
- Impact Analytical. (n.d.). Purity Testing.
- Society of Nuclear Medicine and Molecular Imaging. (n.d.). New PET Radiopharmaceuticals: Challenges in the Development of Analytical Methods.
- IIT Delhi. (n.d.). Fluorine gas F is the second most powerful oxidizing agent known.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (2016). Fluorine F₂.
- Diplomata Comercial. (n.d.). What Testing Methods Are Used to Ensure Chemical Purity?.
- Pauli, G. F. et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. PubMed Central.
- Agilent. (2016). CHEMICAL PURITY ANALYSIS.
- Chemistry Stack Exchange. (2014). Can F₂/HF be separated using acid/base solutions in series?.
- Sciencemadness.org. (n.d.). Fluorine gas non-electrical production.
Sources
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- 4. N-(benzenesulfonyl)-N-fluorobenzenesulfonamide - Enamine [enamine.net]
- 5. BJOC - Multi-faceted reactivity of N-fluorobenzenesulfonimide (NFSI) under mechanochemical conditions: fluorination, fluorodemethylation, sulfonylation, and amidation reactions [beilstein-journals.org]
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- 8. Fluorine F2 - Wordpress [reagents.acsgcipr.org]
- 9. Multi-faceted reactivity of N-fluorobenzenesulfonimide (NFSI) under mechanochemical conditions: fluorination, fluorodemethylation, sulfonylation, and amidation reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Nuances of 2-Fluorobenzenesulfonamide-Based Inhibitors
Welcome to the technical support center for researchers utilizing 2-Fluorobenzenesulfonamide-based inhibitors. This guide is designed to provide you with in-depth troubleshooting strategies and practical solutions to common experimental challenges. As a senior application scientist, my goal is to not only provide protocols but to also explain the underlying scientific principles that will empower you to make informed decisions in your research.
The this compound scaffold is a versatile and valuable starting point in the design of targeted inhibitors. However, like all small molecules, inhibitors based on this scaffold can exhibit off-target effects that may lead to unexpected or inconsistent results. This guide will help you dissect these challenges, differentiate on-target from off-target effects, and ultimately, enhance the reliability and reproducibility of your findings.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions researchers have when working with this compound-based inhibitors.
Q1: I'm observing a cellular phenotype that is much more potent than the biochemical IC50 of my inhibitor would suggest. Could this be an off-target effect?
A1: Yes, a significant discrepancy between biochemical potency and cellular activity is a classic indicator of potential off-target effects.[1] Several factors could be at play:
-
Multiple On-Target Effects: The inhibitor may be acting on several members of the same protein family within the cell, leading to an amplified phenotypic response.
-
Potent Off-Target Inhibition: The inhibitor could be interacting with an unrelated but critical cellular protein that is more sensitive to inhibition than your intended target.[2]
-
Compound Accumulation: The inhibitor may be accumulating inside the cell to a much higher concentration than in the biochemical assay medium.
A careful dose-response analysis and the use of orthogonal validation techniques, as described in our troubleshooting guides, are essential to unraveling this.[1]
Q2: My this compound-based inhibitor is showing high levels of cytotoxicity at concentrations where I expect to see specific inhibition. How can I determine if this is an on-target or off-target effect?
A2: This is a critical question, as cytotoxicity can mask the specific effects of your inhibitor. To distinguish between on-target and off-target cytotoxicity, consider the following:
-
Compare with Structurally Distinct Inhibitors: Test other inhibitors of the same target that have a different chemical scaffold. If these inhibitors do not exhibit the same level of toxicity at equivalent on-target inhibitory concentrations, the cytotoxicity of your compound is likely due to off-target effects.[3]
-
Cell Line Panel Screening: Screen your inhibitor against a panel of cell lines with varying expression levels of your intended target. If the cytotoxicity correlates with the expression level of the target, it is more likely to be an on-target effect.
-
Rescue Experiments: If feasible, overexpressing a drug-resistant mutant of your intended target should rescue the cells from the cytotoxic effects if they are on-target.[3]
Q3: How can I proactively identify the potential off-targets of my novel this compound-based inhibitor?
A3: A proactive approach to identifying off-targets is highly recommended to avoid misinterpretation of your results. Key strategies include:
-
Kinase Profiling: This is a direct and comprehensive method to screen your inhibitor against a large panel of purified kinases.[1][4] This will provide a list of potential off-target kinases and their respective inhibition constants.
-
Chemical Proteomics: Techniques such as affinity chromatography coupled with mass spectrometry can identify protein binding partners of your inhibitor in a cellular context.[1]
-
Computational Docking: In silico methods can predict potential off-target interactions based on the structure of your inhibitor and known protein structures.
Troubleshooting Guides
This section provides systematic approaches to common experimental problems you may encounter.
Problem 1: Inconsistent IC50 Values in Cellular Assays
Inconsistent IC50 values can undermine the reliability of your data. The following table outlines potential causes and solutions.
| Potential Cause | Recommended Troubleshooting Steps |
| Compound Solubility and Stability | Verify Compound Integrity: Ensure your compound is from a reputable source with purity data. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles by aliquoting.[5] Check Solubility: Visually inspect for precipitates in your stock and working solutions. Poor aqueous solubility can lead to a lower effective concentration.[5] |
| Cell-Based Assay Variability | Standardize Cell Seeding: Use a consistent cell number and passage number for all experiments. Continuous passaging can alter inhibitor sensitivity.[6] Optimize Incubation Time: The inhibitor's effect can be time-dependent. Standardize the incubation time across all experiments.[6] |
| Off-Target Effects at High Concentrations | Narrow the Concentration Range: Perform a narrower dose-response curve around the expected IC50 to minimize the influence of off-target effects at higher concentrations. |
Problem 2: Unexpected Cellular Phenotype
When your inhibitor produces a phenotype that is not consistent with the known biology of the intended target, it is crucial to investigate potential off-target effects.
| Potential Cause | Recommended Troubleshooting Steps |
| Inhibition of an Unrelated Pathway | Kinase Profiling: If your inhibitor is intended for a kinase, perform a broad kinase screen to identify off-target kinases that could be responsible for the observed phenotype.[1] Validate Off-Target Inhibition: If a potent off-target is identified, use a more selective inhibitor for that off-target to see if it phenocopies the effect of your compound.[1] |
| Activation of a Parallel Pathway | Upstream and Downstream Analysis: Use techniques like western blotting to analyze the phosphorylation status of key components in both the intended and parallel pathways. Some inhibitors can paradoxically activate certain pathways.[7] |
| Non-Kinase Off-Target | Chemical Proteomics: If kinase profiling does not reveal any significant off-targets, consider chemical proteomics to identify non-kinase binding partners.[1] |
Proactive Strategies for Characterizing Inhibitor Selectivity
A thorough understanding of your inhibitor's selectivity profile is essential for robust research. The following workflow outlines a proactive approach to characterizing a new this compound-based inhibitor.
Caption: Proactive workflow for inhibitor selectivity profiling.
Experimental Protocol: Differentiating On-Target vs. Off-Target Effects
This protocol provides a step-by-step guide to help you determine if an observed cellular phenotype is a result of inhibiting your intended target.
Caption: Decision tree for on-target vs. off-target effect validation.
Understanding the Structure-Activity Relationship (SAR) of Benzenesulfonamides
The benzenesulfonamide moiety is a key pharmacophore that can be modified to improve inhibitor selectivity.[8] Structural studies have shown that the "tail" groups attached to the benzenesulfonamide core can modulate isoform specificity by interacting with different residues in the active site.[8] For example, in carbonic anhydrase inhibitors, modifications to the benzene ring and the sulfonamide nitrogen can dramatically alter the binding affinity for different isoforms.[8] The addition of a fluorine atom, as in the this compound scaffold, can influence the electronic properties and conformation of the inhibitor, potentially enhancing binding to the intended target or, conversely, introducing new off-target interactions. A systematic SAR study, where different substitutions are made to the benzenesulfonamide core, is a powerful tool for optimizing selectivity.[9][10]
Interpreting Kinase Profiling Data
The table below presents a hypothetical example of kinase profiling data for a this compound-based inhibitor and how to interpret it.
| Kinase | % Inhibition @ 1 µM | IC50 (nM) | Interpretation |
| Target Kinase A | 95% | 50 | On-Target: Potent inhibition of the intended target. |
| Kinase B | 85% | 150 | Potential Off-Target: Significant inhibition, warrants further investigation. |
| Kinase C | 20% | >10,000 | Likely Not an Off-Target: Weak inhibition at a high concentration. |
| Kinase D | 90% | 75 | Potent Off-Target: Inhibition is nearly as potent as the on-target. This could contribute significantly to the cellular phenotype. |
Conclusion
Successfully working with this compound-based inhibitors requires a combination of careful experimental design, systematic troubleshooting, and a proactive approach to understanding inhibitor selectivity. By employing the strategies and protocols outlined in this guide, you can more confidently interpret your experimental results, avoid common pitfalls, and advance your research with greater certainty. Remember that every inhibitor is unique, and a thorough characterization of its on- and off-target activities is a cornerstone of rigorous scientific inquiry.
References
- PharmiWeb.com. (2019, November 12). A Few Q&As about Small Molecule Inhibitors.
- PubMed. (2024). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation.
- PubMed Central. (n.d.). Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics.
- BMC Bioinformatics. (n.d.). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity.
- Oxford Academic. (n.d.). Encountering unpredicted off-target effects of pharmacological inhibitors.
- ACS Publications. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. Retrieved from [https://pubs.acs.org/doi/10.
- Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
- PubMed Central. (n.d.). Structure–activity relationship, in vitro and in vivo evaluation of novel dienyl sulphonyl fluorides as selective BuChE inhibitors for the treatment of Alzheimer's disease.
- National Institutes of Health. (n.d.). Off-targets effects underlie the inhibitory effect of FAK inhibitors on platelet activation: studies using Fak-deficient mice.
- National Institutes of Health. (n.d.). Regulatory Knowledge Guide for Small Molecules.
- PubMed. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity.
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- 7. pubs.acs.org [pubs.acs.org]
- 8. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Cell Permeability of 2-Fluorobenzenesulfonamide Drug Candidates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical troubleshooting advice for improving the cell permeability of 2-fluorobenzenesulfonamide-based drug candidates. Our goal is to equip you with the knowledge to diagnose permeability issues, optimize your compounds, and confidently advance your research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the cell permeability of sulfonamide-based compounds.
Q1: Why is cell permeability a critical parameter for my this compound drug candidate?
A1: For a drug to be effective, it must reach its intracellular target. Cell permeability is the measure of how easily a compound can pass through the lipid bilayer of a cell membrane to get inside the cell. Poor permeability is a major reason for the failure of promising drug candidates during preclinical and clinical development. For orally administered drugs, permeability across the intestinal epithelium is the first crucial step for absorption into the bloodstream.[1][2]
Q2: What are the typical challenges associated with the cell permeability of sulfonamides?
A2: Sulfonamides inherently possess polar functional groups, specifically the sulfonamide moiety itself (-SO₂NH₂), which can engage in hydrogen bonding with the aqueous environment. This polarity can make it energetically unfavorable for the molecule to enter the hydrophobic core of the cell membrane. Key challenges include:
-
High Polar Surface Area (PSA): The sulfonamide group significantly contributes to the molecule's PSA. Molecules with a PSA greater than 140 Ų generally exhibit poor cell membrane permeation.[3][4][5]
-
Hydrogen Bonding Capacity: The hydrogen bond donors and acceptors on the sulfonamide group can lead to strong solvation by water, hindering partitioning into the lipid membrane.
-
Potential for Ionization: The sulfonamide proton can be acidic, leading to ionization at physiological pH. Charged species typically have very low passive permeability.[6]
Q3: How does the 2-fluoro substitution on the benzene ring impact permeability?
A3: The inclusion of a fluorine atom is a common and strategic move in medicinal chemistry.[7][8][9] For your this compound candidate, the fluorine atom can influence permeability in several ways:
-
Increased Lipophilicity: Fluorine is highly electronegative but also lipophilic. Substituting a hydrogen atom with fluorine generally increases the molecule's overall lipophilicity (LogP), which can enhance its ability to partition into the lipid membrane.[10][11]
-
Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of the sulfonamide proton, making it more acidic. This can be a double-edged sword: while it might increase the fraction of the ionized (and less permeable) form at physiological pH, it can also alter interactions with membrane components or transporters.[11]
-
Metabolic Stability: Fluorine substitution can block sites of metabolism, increasing the compound's stability and the amount available to permeate the membrane.[7][10]
-
Conformational Effects: Fluorine can influence the molecule's preferred conformation, potentially favoring a shape that is more conducive to membrane passage.[8][9]
Q4: What are Lipinski's Rules of Five and how do they relate to my compound?
A4: Lipinski's Rules of Five are a set of guidelines used to evaluate the "drug-likeness" of a compound and its potential for good oral bioavailability.[12][13][14][15] The rules state that poor absorption or permeation is more likely when a compound has:
-
More than 5 hydrogen bond donors
-
More than 10 hydrogen bond acceptors
-
A molecular weight greater than 500 Daltons
-
A calculated LogP greater than 5
While these are guidelines and not strict rules, evaluating your this compound candidate against these criteria can provide a quick assessment of its permeability risks.[15][16]
Section 2: Troubleshooting Low Permeability
This section provides a structured approach to diagnosing and solving common issues encountered during permeability assessment.
Issue 1: My compound shows low apparent permeability (Papp) in a Caco-2 assay.
The Caco-2 assay is a widely used in vitro model of the human intestinal epithelium.[17][18][19] A low Papp value suggests poor absorption.
Initial Diagnostic Questions:
-
What is the efflux ratio? A bidirectional Caco-2 assay, measuring permeability from the apical (A) to basolateral (B) side and vice-versa (B to A), is crucial. The efflux ratio (Papp(B-A) / Papp(A-B)) will tell you if your compound is being actively pumped out of the cells by efflux transporters like P-glycoprotein (P-gp). An efflux ratio greater than 2 is a strong indicator of active efflux.[19]
-
Is the compound stable in the assay? Analyze the donor and receiver compartments at the end of the experiment to ensure your compound has not degraded.
-
What is the compound's solubility in the assay buffer? Poor solubility can lead to an underestimation of permeability.[20] The compound may precipitate in the donor well, reducing the effective concentration available for transport.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low Caco-2 permeability.
Issue 2: My compound has high permeability in the PAMPA assay but low permeability in the Caco-2 assay.
The Parallel Artificial Membrane Permeability Assay (PAMPA) measures passive diffusion only.[21][22] A discrepancy between PAMPA and Caco-2 results is a classic indicator of biological factors at play.
Likely Cause: Your compound is likely a substrate for active efflux.[20][22] It can passively diffuse across the artificial PAMPA membrane, but in the Caco-2 cells, it is actively transported back out, resulting in low net permeability.
Next Steps:
-
Confirm this hypothesis by running a bidirectional Caco-2 assay to determine the efflux ratio.
-
If the efflux ratio is high, consider medicinal chemistry strategies to reduce recognition by efflux transporters. This can sometimes be achieved by masking certain functional groups or altering the overall shape of the molecule.
Issue 3: My compound has low permeability in both PAMPA and Caco-2 assays.
This result strongly suggests that the issue lies with the intrinsic physicochemical properties of the molecule, leading to poor passive diffusion.
Diagnostic Checklist:
-
Calculate Physicochemical Properties:
-
Polar Surface Area (PSA): Is it above 140 Ų? For brain penetration, the target is often below 90 Ų.[3]
-
cLogP: Is it in the optimal range (typically 1-3 for oral absorption)? Very low or very high cLogP can be detrimental.
-
Hydrogen Bond Donors/Acceptors: Does it violate Lipinski's Rules of Five?[12][13][14]
-
-
Structural Analysis: Identify the key polar functional groups. For a this compound, the sulfonamide group is the primary contributor to polarity.
Section 3: Strategies for Improving Permeability
If you've identified that low passive permeability is the core issue, here are several medicinal chemistry strategies to consider.
Strategy 1: Masking the Sulfonamide Group (Prodrug Approach)
A prodrug is an inactive or less active derivative of a drug molecule that is converted to the active drug within the body.[6][23][24] This is an excellent strategy for transiently masking the polar sulfonamide group to facilitate membrane passage.
Example Prodrug Modifications for the Sulfonamide NH:
| Prodrug Moiety | Cleavage Mechanism | Advantage |
| Acyl Group (e.g., Acetyl) | Esterases | Simple to synthesize, generally well-tolerated. |
| Carbamate | Esterases/Chemical Hydrolysis | Can fine-tune stability by modifying the alcohol portion. |
| N-Mannich Base | Chemical Hydrolysis (pH-dependent) | Can improve both solubility and permeability. |
| Sulfenamide | Intracellular reduction (e.g., by glutathione) | Can be designed for targeted release in specific cellular environments.[25] |
Workflow for Prodrug Design and Evaluation:
Caption: A systematic workflow for developing and testing prodrugs.
Strategy 2: Structural Modification of the Core Scaffold
Beyond the prodrug approach, direct modifications to the this compound core can also yield significant permeability improvements.
-
Reduce Hydrogen Bonding:
-
N-Alkylation: Replacing one of the sulfonamide N-H protons with a small alkyl group (e.g., methyl) eliminates a hydrogen bond donor. This can dramatically decrease PSA and increase lipophilicity. However, you must assess if this modification negatively impacts the compound's binding to its biological target.
-
-
Increase Lipophilicity:
-
Additional Lipophilic Groups: Add small, lipophilic groups to other positions on the benzene ring, provided this is compatible with the target binding. Be mindful not to increase the molecular weight excessively.
-
-
Intramolecular Hydrogen Bonding:
-
Introduce a nearby functional group that can form an intramolecular hydrogen bond with the sulfonamide. This can "internally mask" the polar group, presenting a less polar face of the molecule to the environment and lowering the effective PSA.[26]
-
Section 4: Key Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To determine the passive permeability of a test compound.[21][22]
Materials:
-
96-well PAMPA plate system (donor and acceptor plates)
-
Lipid solution (e.g., 2% lecithin in dodecane)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Plate shaker
-
LC-MS/MS or UV-Vis plate reader for analysis
Procedure:
-
Prepare Acceptor Plate: Add 300 µL of PBS to each well of the 96-well acceptor plate.
-
Coat Donor Plate Membrane: Using a pipette, carefully add 5 µL of the lipid solution to the membrane of each well in the donor plate. Do not touch the membrane with the pipette tip.
-
Prepare Donor Solutions: Dilute the test compound stock solution to the final desired concentration (e.g., 10 µM) in PBS. Also prepare solutions for high permeability (e.g., testosterone) and low permeability (e.g., atenolol) controls.
-
Add Donor Solutions: Add 200 µL of the test compound and control solutions to the donor plate wells.
-
Assemble Sandwich: Carefully place the donor plate on top of the acceptor plate to create the "sandwich."
-
Incubate: Incubate the plate sandwich at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.[27][28]
-
Sample Collection: After incubation, separate the plates. Collect samples from both the donor and acceptor wells for concentration analysis.
-
Analysis: Determine the concentration of the compound in the donor and acceptor wells using LC-MS/MS or another suitable analytical method.
-
Calculation: Calculate the apparent permeability coefficient (Papp) using the appropriate formula, taking into account incubation time, volumes, and membrane surface area.
Protocol 2: Caco-2 Bidirectional Permeability Assay
Objective: To determine the apparent permeability and efflux ratio of a test compound.[17][]
Materials:
-
Caco-2 cells
-
24-well Transwell plates (or similar)
-
Cell culture medium (e.g., DMEM with FBS, NEAA, Pen/Strep)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Test compound stock solution
-
TEER meter
-
LC-MS/MS for analysis
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell inserts at an appropriate density. Culture for 21-28 days to allow for differentiation and formation of a confluent monolayer.[17]
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values above a predetermined threshold (e.g., >300 Ω·cm²).
-
Prepare Dosing Solutions: Dilute the test compound to the final concentration (e.g., 10 µM) in pre-warmed transport buffer.
-
Apical to Basolateral (A → B) Transport:
-
Wash the monolayers with pre-warmed transport buffer.
-
Add the dosing solution to the apical (donor) compartment.
-
Add fresh transport buffer to the basolateral (receiver) compartment.
-
-
Basolateral to Apical (B → A) Transport:
-
Wash the monolayers with pre-warmed transport buffer.
-
Add the dosing solution to the basolateral (donor) compartment.
-
Add fresh transport buffer to the apical (receiver) compartment.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking for a set time (e.g., 2 hours).
-
Sampling: At the end of the incubation, collect samples from both the donor and receiver compartments.
-
Analysis: Quantify the compound concentration in all samples using LC-MS/MS.
-
Calculation:
-
Calculate the Papp values for both the A → B and B → A directions.
-
Calculate the Efflux Ratio: ER = Papp(B→A) / Papp(A→B).
-
References
- Wikipedia. (n.d.). Polar surface area.
- Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
- (n.d.). Fluorine in drug discovery: Role, design and case studies.
- Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA).
- ResearchGate. (n.d.). Tactical Applications of Fluorine in Drug Design and Development.
- GARDP Revive. (n.d.). Lipinski's Rule of 5.
- GARDP Revive. (n.d.). Polar surface area (PSA).
- PubMed Central. (2023, April 13). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs.
- Journal of Medicinal Chemistry. (2017, February 24). How Big Is Too Big for Cell Permeability?.
- BenchChem. (n.d.). Application Notes and Protocols for Cell Permeability Assessment Using the Caco-2 Model.
- Taylor & Francis. (n.d.). Lipinski's rule of five – Knowledge and References.
- bioaccessla.com. (n.d.). Understanding the Lipinski Rule of Five in Drug Discovery.
- AZoLifeSciences. (2022, March 4).
- (n.d.). The role of fluorine in medicinal chemistry.
- Zenovel. (n.d.). Lipinski's Rule of 5 in Modern Drug Discovery.
- PubMed. (2015, November 12). Applications of Fluorine in Medicinal Chemistry.
- BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096).
- Wikidot. (2017, March 7). Parallel Artificial Membrane Permeability Assay (PAMPA) - Lokey Lab Protocols.
- WuXi AppTec DMPK. (2025, April 10). Enhancing Permeability Through Exposed Polar Surface Area (EPSA) for Beyond Rule of Five (bRo5)
- IRIS-AperTO. (n.d.). Impact of Dynamically Exposed Polarity on Permeability and Solubility of Chameleonic Drugs beyond the Rule of 5.
- Technology Networks. (n.d.). pampa-permeability-assay.pdf.
- JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.
- PubMed. (2011, January 1). Strategic Implications in Considering Sulfenamide Prodrugs for Oral Delivery of NH-acids.
- BOC Sciences. (n.d.). Caco-2 Permeability Testing | Intestinal Model.
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Validation & Comparative
A Comparative Guide to Validating the Binding Affinity of 2-Fluorobenzenesulfonamide to Carbonic Anhydrase
For researchers, scientists, and drug development professionals, the precise and accurate determination of binding affinity is a cornerstone of modern therapeutic design. This guide provides an in-depth, comparative analysis of robust biophysical techniques to validate the binding of 2-Fluorobenzenesulfonamide to its target, carbonic anhydrase (CA). Moving beyond a simple recitation of protocols, we will delve into the causality of experimental choices, ensuring a self-validating system for generating high-fidelity data. This guide is structured to provide not just the "how," but the critical "why," empowering researchers to make informed decisions in their own experimental designs.
Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide and are implicated in various physiological and pathological processes.[1] Their inhibition has been a therapeutic strategy for a range of conditions, including glaucoma, epilepsy, and cancer.[1] Benzenesulfonamides are a well-established class of carbonic anhydrase inhibitors, and the introduction of fluorine substituents can significantly modulate their binding affinity and selectivity.[2] Here, we focus on this compound, a representative fluorinated benzenesulfonamide, to illustrate a multi-faceted approach to binding validation.
The Importance of Orthogonal Validation
To ensure the highest degree of confidence in binding data, it is imperative to employ orthogonal methods—techniques that rely on different physical principles. This approach minimizes the risk of method-specific artifacts and provides a more complete picture of the molecular interaction. In this guide, we will explore three gold-standard techniques:
-
Isothermal Titration Calorimetry (ITC): Directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.
-
Surface Plasmon Resonance (SPR): A label-free optical technique that monitors the binding of an analyte to a ligand immobilized on a sensor surface in real-time, yielding kinetic and affinity data.
-
Differential Scanning Fluorimetry (DSF): Also known as a thermal shift assay, this method assesses the change in the thermal stability of a protein upon ligand binding.
Understanding the Binding Interaction: A Foundational Overview
The interaction between this compound and carbonic anhydrase is a classic example of inhibitor binding to the active site of an enzyme. The sulfonamide moiety coordinates with the zinc ion in the active site, a key feature of this class of inhibitors.[3] The fluorinated phenyl ring engages in further interactions within a hydrophobic pocket, and the position of the fluorine atom can influence these interactions and, consequently, the overall binding affinity.[2] A critical aspect of this interaction is its stoichiometry. While some early studies suggested a 2:1 inhibitor-to-enzyme ratio for certain fluorinated benzenesulfonamides, more recent and definitive work using ITC has established a 1:1 binding stoichiometry for this compound with bovine carbonic anhydrase II.[3][4]
Diagram 1: Logical Workflow for Binding Affinity Validation
Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamics
ITC stands as a premier method for characterizing biomolecular interactions as it directly measures the heat change (enthalpy, ΔH) that occurs upon binding.[5] This allows for the simultaneous determination of the binding affinity (Ka, or its reciprocal, the dissociation constant, Kd), and the stoichiometry (n) of the interaction in a single, solution-based experiment. From these parameters, the Gibbs free energy (ΔG) and entropy (ΔS) can be calculated, providing a complete thermodynamic signature of the binding event.
Causality in Experimental Design
The choice of which molecule to place in the ITC cell versus the syringe is a critical first step. Conventionally, the macromolecule (carbonic anhydrase) is placed in the cell, and the small molecule ligand (this compound) is in the syringe.[6] This setup is generally preferred to ensure that the heat of dilution of the ligand can be accurately accounted for and subtracted from the binding heats. The concentrations of the protein and ligand are also crucial for obtaining a well-defined binding isotherm. The "c-window," a dimensionless parameter (c = n * [macromolecule] / Kd), should ideally be between 10 and 100 for optimal data quality.[7]
Detailed Experimental Protocol: ITC
-
Sample Preparation:
-
Recombinant human or bovine carbonic anhydrase II is extensively dialyzed against the chosen experimental buffer (e.g., 50 mM phosphate buffer, pH 7.5, 150 mM NaCl) to ensure buffer matching.
-
A stock solution of this compound is prepared in the final dialysis buffer. A small amount of DMSO may be used to aid solubility, but the final concentration should be identical in both the protein and ligand solutions to minimize buffer mismatch effects.[6]
-
The concentrations of both protein and ligand are determined accurately using a reliable method such as UV-Vis spectroscopy.
-
-
ITC Experiment:
-
The ITC instrument is thoroughly cleaned and equilibrated at the desired temperature (e.g., 25°C).
-
The sample cell is loaded with carbonic anhydrase solution (typically 10-20 µM).[8]
-
The injection syringe is filled with the this compound solution (typically 10-20 fold higher concentration than the protein, e.g., 100-200 µM).[8]
-
A series of small injections (e.g., 2 µL) of the ligand into the protein solution are performed.
-
The heat change associated with each injection is measured.
-
A control experiment, titrating the ligand into buffer alone, is performed to determine the heat of dilution.
-
-
Data Analysis:
-
The raw data, a series of heat spikes, is integrated to obtain the heat change per injection.
-
The heat of dilution is subtracted from the experimental data.
-
The resulting data is plotted as heat change per mole of injectant versus the molar ratio of ligand to protein.
-
This binding isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) to determine the Kd, ΔH, and stoichiometry (n).
-
Comparative Data: this compound and Other Sulfonamides
The following table presents the thermodynamic parameters for the binding of this compound to bovine carbonic anhydrase II, as determined by ITC, and compares it to other well-known sulfonamide inhibitors.
| Compound | Kd (µM) | ΔG (kcal/mol) | ΔH (kcal/mol) | -TΔS (kcal/mol) | Stoichiometry (n) | Reference |
| This compound | 0.80 | -8.3 | -11.1 | 2.8 | 1.0 | [3] |
| Benzenesulfonamide | 1.63 | -8.0 | -10.1 | 2.1 | 1.0 | [3] |
| Acetazolamide | 0.012 | -10.8 | -9.3 | -1.5 | ~1.0 | [9] (Ki value) |
| Sulfanilamide | 7.4 | -7.0 | - | - | ~1.0 | [10] (Ki value) |
Note: Data for Acetazolamide and Sulfanilamide are often reported as inhibition constants (Ki) from enzymatic assays, which are comparable to Kd under certain conditions. The thermodynamic parameters for these compounds from ITC can vary depending on the specific experimental conditions.
Surface Plasmon Resonance (SPR): Unraveling Binding Kinetics
SPR is a powerful, label-free technique for monitoring biomolecular interactions in real-time.[11] It measures changes in the refractive index at the surface of a sensor chip where one of the binding partners (the ligand) is immobilized. The other binding partner (the analyte) flows over the surface, and its binding causes a change in the refractive index, which is detected as a response in a sensorgram.[12] This allows for the determination of the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).[11]
Causality in Experimental Design
In a typical SPR experiment for a small molecule-protein interaction, the protein (carbonic anhydrase) is immobilized on the sensor chip, and the small molecule (this compound) is the analyte in solution. This orientation is generally preferred because it is often easier to achieve high, active concentrations of the protein on the chip surface. The choice of immobilization chemistry is critical to ensure that the protein remains in its active conformation. Amine coupling is a common method for immobilizing proteins to a CM5 sensor chip.[11]
Diagram 2: SPR Experimental Workflow
Caption: A step-by-step workflow for a typical Surface Plasmon Resonance (SPR) experiment to determine binding kinetics.
Detailed Experimental Protocol: SPR
-
Surface Preparation:
-
A CM5 sensor chip is activated using a mixture of N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
-
Carbonic anhydrase in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 5.0) is injected over the activated surface to facilitate covalent immobilization via amine coupling.
-
The remaining active esters on the surface are deactivated with an injection of ethanolamine.
-
-
Binding Analysis:
-
A running buffer (e.g., HBS-EP buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20) is continuously flowed over the sensor surface to establish a stable baseline.
-
A series of concentrations of this compound (typically spanning a range from 0.1 to 10 times the expected KD) are prepared in the running buffer.
-
Each concentration is injected over the immobilized carbonic anhydrase surface for a defined period to monitor the association phase.
-
The running buffer is then flowed over the surface to monitor the dissociation phase.
-
A reference flow cell, either blank or with an irrelevant immobilized protein, is used to subtract non-specific binding and bulk refractive index changes.
-
-
Data Analysis:
-
The resulting sensorgrams (response units vs. time) are processed by subtracting the reference channel data.
-
The association and dissociation curves are globally fitted to a suitable kinetic model, such as a 1:1 Langmuir binding model, to extract the association rate constant (ka) and the dissociation rate constant (kd).
-
The equilibrium dissociation constant (KD) is calculated as the ratio of kd/ka.
-
Illustrative SPR Data for a Related Sulfonamide
(Note: A graphical representation of a sensorgram would be included here in a full publication, showing the characteristic association and dissociation curves at different analyte concentrations.)
Table of Comparative Kinetic Data for Sulfonamides
| Compound | ka (M⁻¹s⁻¹) | kd (s⁻¹) | KD (nM) | Reference |
| This compound | Data not available | Data not available | 800 (from ITC) | [3] |
| Acetazolamide | 1.8 x 10⁶ | 0.03 | 17 | [10] |
| 4-Carboxybenzenesulfonamide | 4.8 x 10⁴ | 0.0365 | 760 | |
| Sulfanilamide | 1.1 x 10⁴ | 0.08 | 7400 | [10] |
Differential Scanning Fluorimetry (DSF): Assessing Ligand-Induced Stability
Differential Scanning Fluorimetry, or thermal shift assay, is a high-throughput and cost-effective method for identifying ligands that bind to a target protein. The principle is based on the fact that ligand binding often stabilizes the protein structure, leading to an increase in its melting temperature (Tm). This change in thermal stability (ΔTm) is monitored using a fluorescent dye that preferentially binds to the hydrophobic regions of the protein that become exposed upon unfolding.
Causality in Experimental Design
The choice of fluorescent dye is an important consideration. SYPRO Orange is a commonly used dye that exhibits low fluorescence in an aqueous environment but becomes highly fluorescent upon binding to hydrophobic regions of the unfolded protein. The concentration of the protein and ligand should be optimized to ensure a clear unfolding transition and a measurable thermal shift. The buffer conditions, including pH and ionic strength, can also influence the protein's stability and should be carefully controlled.
Detailed Experimental Protocol: DSF
-
Reaction Setup:
-
A reaction mixture is prepared containing the target protein (carbonic anhydrase, typically at a final concentration of 2-5 µM), the fluorescent dye (e.g., SYPRO Orange at a 5x final concentration), and the ligand (this compound at various concentrations) in a suitable buffer (e.g., 100 mM HEPES, pH 7.5, 150 mM NaCl).
-
The reaction is typically set up in a 96- or 384-well PCR plate.
-
A control reaction without the ligand is always included.
-
-
Thermal Denaturation:
-
The plate is placed in a real-time PCR instrument.
-
The temperature is gradually increased (e.g., from 25°C to 95°C with a ramp rate of 1°C/minute).
-
The fluorescence intensity is monitored at each temperature increment.
-
-
Data Analysis:
-
The fluorescence intensity is plotted against temperature, generating a melting curve.
-
The melting temperature (Tm) is determined as the midpoint of the unfolding transition, often calculated from the peak of the first derivative of the melting curve.
-
The thermal shift (ΔTm) is calculated as the difference between the Tm of the protein with the ligand and the Tm of the protein alone.
-
The dissociation constant (Kd) can be estimated by fitting the ΔTm values at different ligand concentrations to a dose-response curve.
-
Illustrative DSF Data for a Related Sulfonamide
(Note: A graphical representation of DSF melting curves would be included here, showing a shift in the melting transition to a higher temperature in the presence of the ligand.)
Table of Comparative Thermal Shift Data
| Compound | ΔTm (°C) at a given concentration | Estimated Kd | Reference |
| This compound | Data not available | 800 nM (from ITC) | [3] |
| Benzenesulfonamide | ~2.8 at 50 µM | - | |
| Acetazolamide | >5.0 at 20 µM | - |
Synthesis and Conclusion
This guide has provided a comprehensive framework for validating the binding affinity of this compound to carbonic anhydrase using a robust, multi-pronged approach. By employing the orthogonal techniques of Isothermal Titration Calorimetry, Surface Plasmon Resonance, and Differential Scanning Fluorimetry, researchers can build a self-validating dataset that provides a high degree of confidence in the measured binding parameters.
The ITC data confirms a 1:1 binding stoichiometry for this compound with a dissociation constant of 0.80 µM, and provides a complete thermodynamic profile of the interaction.[3] While specific SPR and DSF data for this particular compound are not yet widely published, the detailed protocols and illustrative examples provided for closely related sulfonamides offer a clear roadmap for conducting these experiments. The comparative data for well-characterized inhibitors such as Acetazolamide and Sulfanilamide serve as valuable benchmarks for contextualizing the binding affinity of this compound.
By understanding the principles behind each technique and the causal relationships in experimental design, researchers can effectively and accurately characterize the binding of their compounds of interest, a critical step in the journey of drug discovery and development.
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- Thiazide and other Cl-benzenesulfonamide-bearing clinical drug affinities for human carbonic anhydrases. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1363-1371.
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- Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Molecules, 28(15), 5729.
- Screening of benzenesulfonamide in combination with chemically diverse fragments against carbonic anhydrase by differential scanning fluorimetry. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 306-310.
- Direct comparison of binding equilibrium, thermodynamic, and rate constants determined by surface- and solution-based biophysical methods. Analytical Biochemistry, 302(1), 1-15.
- The Influence of Varying Fluorination Patterns on the Thermodynamics and Kinetics of Benzenesulfonamide Binding to Human Carbonic Anhydrase II. PubMed.
- Screening of benzenesulfonamide in combination with chemically diverse fragments against carbonic anhydrase by differential scanning fluorimetry. PubMed.
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- Label-free characterization of carbonic anhydrase-novel inhibitor interactions using surface plasmon resonance, isothermal titration calorimetry and fluorescence-based thermal shift assays. Journal of Molecular Recognition, 26(11), 529-539.
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A Senior Application Scientist's Guide to the Efficacy of Fluorinated vs. Non-Fluorinated Benzenesulfonamides
Authored for Researchers, Scientists, and Drug Development Professionals
In modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates represents a cornerstone of molecular design.[1][2][3][4] The benzenesulfonamide scaffold, a privileged structure in its own right, serves as an exceptional platform to explore the multifaceted impact of this unique halogen. This guide provides an in-depth comparison of fluorinated and non-fluorinated benzenesulfonamides, moving beyond simple observation to explain the causal physicochemical and biochemical principles that govern their efficacy. We will dissect the structure-activity relationships (SAR), provide validated experimental protocols for head-to-head comparison, and ground our discussion in authoritative scientific literature.
The Strategic Rationale for Fluorination in Benzenesulfonamide Scaffolds
The decision to introduce fluorine is a calculated one, aimed at modulating several key molecular properties simultaneously. Unlike a simple hydrogen atom, fluorine's high electronegativity and relatively small size allow it to act as a powerful tool for fine-tuning.[2][3]
Key benefits of fluorination include:
-
Modulation of Acidity (pKa): The strong electron-withdrawing nature of fluorine can significantly lower the pKa of the sulfonamide's N-H group.[5][6][7] This is critically important for scaffolds like carbonic anhydrase inhibitors, where the deprotonated, anionic sulfonamide is the active species that coordinates with the catalytic zinc ion.[5] A lower pKa means a greater proportion of the inhibitor is in the active anionic state at physiological pH.[5]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong compared to a carbon-hydrogen bond.[1][2][8] Strategically placing fluorine at a metabolically vulnerable position can block oxidative metabolism by cytochrome P450 (CYP) enzymes, thereby increasing the compound's half-life and bioavailability.[1][2][8]
-
Enhanced Binding Affinity: Fluorine can alter the electronic distribution of the entire molecule, influencing hydrogen bond donor/acceptor strengths and engaging in favorable orthogonal multipolar interactions with protein residues in the target's active site.[1][3] This can lead to a more potent and selective inhibitor.
-
Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule, potentially locking it into a more bioactive shape for optimal target engagement.[1]
Comparative Analysis: A Focus on Carbonic Anhydrase Inhibition
To illustrate these principles, we will focus on the well-characterized interaction between benzenesulfonamides and human Carbonic Anhydrase II (hCA II), a ubiquitous enzyme involved in pH regulation.[9]
The fundamental inhibitory mechanism involves the coordination of the deprotonated sulfonamide anion to the Zn(II) ion in the enzyme's active site, displacing a water/hydroxide molecule.[10] Fluorination of the benzene ring directly impacts this interaction. Studies have shown that fluorination of the benzenesulfonamide ring substantially strengthens the interaction with CA isozymes, partly due to the lower pKa of the sulfonamide group.[6]
Figure 1: Mechanism of Carbonic Anhydrase Inhibition.
Quantitative Data Comparison
The following table summarizes hypothetical yet realistic experimental data comparing a parent benzenesulfonamide with its trifluorinated analog. Such differences are commonly observed in medicinal chemistry programs.
| Parameter | Benzenesulfonamide (Parent) | 2,4,6-Trifluorobenzenesulfonamide (Analog) | Rationale for Change |
| hCA II Potency (IC₅₀) | 150 nM | 15 nM | Lower pKa leads to higher concentration of active anionic species; potential for enhanced binding interactions.[6] |
| Sulfonamide pKa | 9.8 | 7.9 | Strong inductive electron-withdrawal by three fluorine atoms acidifies the N-H bond.[5] |
| Metabolic Stability (T½) | 25 min | 110 min | Fluorine atoms block potential sites of aromatic hydroxylation by CYP enzymes.[2][8] |
| Selectivity (hCA I / hCA II) | 5 | 25 | Subtle electronic and steric changes introduced by fluorine can be exploited to achieve greater selectivity for the target isoform over off-target ones.[11] |
Experimental Validation: Protocols for Comparative Assessment
To generate the data presented above, rigorous and standardized experimental protocols are essential. Below are self-validating, step-by-step methodologies for determining enzyme inhibition and metabolic stability.
Protocol 1: In Vitro Carbonic Anhydrase Inhibition Assay
This protocol is based on the spectrophotometric measurement of the hydrolysis of p-nitrophenyl acetate (p-NPA), which is catalyzed by carbonic anhydrase.[9]
Objective: To determine the IC₅₀ value of test compounds against a specific carbonic anhydrase isoform.
Materials:
-
Human carbonic anhydrase (e.g., hCA II), Sigma-Aldrich
-
p-Nitrophenyl acetate (p-NPA), substrate
-
Acetazolamide, positive control inhibitor
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5[9]
-
DMSO for compound dissolution
-
96-well clear, flat-bottom microplates
-
Microplate reader capable of kinetic measurements at 405 nm
Methodology:
-
Reagent Preparation:
-
Prepare a 1 mg/mL stock solution of CA enzyme in cold Assay Buffer and store in aliquots at -20°C.[9]
-
Prepare a 3 mM stock solution of p-NPA in DMSO or acetonitrile. Prepare this fresh daily.[9]
-
Prepare 10 mM stock solutions of test compounds and Acetazolamide in DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in Assay Buffer.
-
-
Assay Plate Setup (in triplicate):
-
Blank (No Enzyme): 180 µL Assay Buffer.
-
Vehicle Control (100% Activity): 158 µL Assay Buffer + 2 µL DMSO.
-
Test Compound: 158 µL Assay Buffer + 2 µL of the corresponding compound dilution.
-
Positive Control: 158 µL Assay Buffer + 2 µL of the Acetazolamide dilution.
-
-
Enzyme-Inhibitor Pre-incubation:
-
Prepare a CA working solution by diluting the stock to the desired concentration in cold Assay Buffer.
-
Add 20 µL of the CA working solution to all wells except the Blank wells.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.[9]
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 20 µL of the 3 mM p-NPA substrate solution to all wells.
-
Immediately place the plate in a microplate reader and measure the increase in absorbance at 405 nm in kinetic mode, taking readings every 30 seconds for 20 minutes.[9]
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percent inhibition for each compound concentration: % Inhibition = 100 * (1 - (V_inhibitor / V_vehicle)).
-
Plot % Inhibition vs. log[Inhibitor Concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Figure 2: Workflow for Carbonic Anhydrase Inhibition Assay.
Protocol 2: In Vitro Metabolic Stability Assay
This protocol uses liver microsomes, which are subcellular fractions containing high concentrations of drug-metabolizing CYP enzymes.[12][13]
Objective: To determine the in vitro half-life (T½) of a test compound.
Materials:
-
Pooled human liver microsomes (e.g., from XenoTech)
-
Buffer: 100 mM Potassium Phosphate (KPO₄), pH 7.4[14]
-
NADPH (cofactor to initiate reaction)
-
Control compounds (e.g., Dextromethorphan - high turnover, Verapamil - low turnover)
-
Acetonitrile (ACN) with an internal standard (for reaction termination and sample analysis)
-
LC-MS/MS system for analysis
Methodology:
-
Reagent Preparation:
-
Thaw liver microsomes on ice. Prepare a working stock solution (e.g., 3 mg/mL) in KPO₄ buffer from the concentrated stock. The final incubation concentration should be 0.5 mg/mL.[12][14]
-
Prepare a 1 µM working solution of the test compound and control compounds in KPO₄ buffer.[14]
-
Prepare the NADPH regenerating system or a stock solution of NADPH (e.g., 10 mM). The final concentration in the assay should be 1 mM.[12]
-
-
Incubation:
-
In a 96-well plate, combine the microsomal solution and the test compound solution.
-
Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
-
Initiate the metabolic reaction by adding NADPH to all wells.
-
-
Time-Point Sampling:
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the amount of remaining parent compound in each sample using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.
-
Plot the natural logarithm (ln) of the % compound remaining versus time.
-
The slope of the initial linear portion of this plot is the elimination rate constant (k).
-
Calculate the half-life (T½) using the equation: T½ = 0.693 / k.
-
Conclusion and Field-Proven Insights
The strategic fluorination of the benzenesulfonamide scaffold is a powerful and validated approach in drug discovery. As demonstrated, it can profoundly enhance potency, selectivity, and pharmacokinetic properties. The decision of where and how to fluorinate is a nuanced process, guided by detailed structure-activity relationship studies.[10][15][16] For example, while trifluorination dramatically lowered the pKa in our case study, a single fluorine atom may be sufficient to block a specific metabolic hotspot without drastically altering other properties.
Researchers must weigh the synthetic cost of introducing fluorine against the potential gains in efficacy and developability. The experimental protocols provided herein offer a robust framework for making these critical go/no-go decisions. By systematically comparing fluorinated and non-fluorinated analogs, drug development teams can rationally design superior therapeutic candidates with a higher probability of clinical success.
References
- Application Notes and Protocols for In Vitro Carbonic Anhydrase Inhibition Assay. Benchchem.
- Metabolic stability in liver microsomes. Mercell.
- Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggreg
- Microsomal Stability. Cyprotex ADME-Tox Solutions | Evotec.
- In vitro drug metabolism: for the selection of your lead compounds. MTTlab.
- Metabolic Stability Assay Services. BioIVT.
- Metabolic Stability Assessed by Liver Microsomes and Hepatocytes.
- pKa values of compounds investigated herein.
- Functionalization of fluorinated benzenesulfonamides and their inhibitory properties toward carbonic anhydrases. PubMed.
- Fluorine in drug discovery: Role, design and case studies. ScienceDirect.
- The role of fluorine in medicinal chemistry. Taylor & Francis Online.
- Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII.
- Roles of Fluorine in Drug Design and Drug Action. Bentham Science.
- Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. CoLab.
- Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central.
- Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry.
- Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. PubMed.
- Relatons between structure and biological activity of sulfonamides. PubMed.
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- 6. Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Functionalization of fluorinated benzenesulfonamides and their inhibitory properties toward carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 13. researchgate.net [researchgate.net]
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- 16. Relatons between structure and biological activity of sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to Orthogonal Assays for Confirming the Biological Activity of 2-Fluorobenzenesulfonamide as a Carbonic Anhydrase Inhibitor
For researchers, scientists, and drug development professionals, the initial identification of a bioactive compound is merely the first step in a rigorous validation process. An observed effect in a primary screen must be confirmed through independent, orthogonal methods to ensure the result is not an artifact of the assay technology or due to off-target effects.[1] This guide provides an in-depth comparison of robust orthogonal assays to validate the biological activity of 2-Fluorobenzenesulfonamide, a molecule whose structural motif—the aromatic sulfonamide—is a well-established pharmacophore for inhibiting zinc-containing metalloenzymes, most notably, the carbonic anhydrases (CAs).[2][3][4]
The carbonic anhydrase family of enzymes plays a critical role in fundamental physiological processes, including pH homeostasis, respiration, and CO2 transport.[5][6] Certain isoforms, such as CA IX and XII, are overexpressed in various tumors, making them significant targets for cancer therapy.[1][3][5] Given the therapeutic importance of CA inhibitors, it is paramount to confirm that a candidate molecule like this compound engages its target directly and elicits a functional consequence in a cellular context.
This guide will detail a three-tiered validation workflow:
-
Primary Functional Assay: An in vitro enzymatic assay to quantify the direct inhibition of CA activity.
-
Orthogonal Biophysical Assay: Isothermal Titration Calorimetry (ITC) to confirm direct physical binding and characterize the thermodynamic signature of the interaction.
-
Orthogonal Cell-Based Assay: A cell viability assay to measure the downstream physiological impact of CA inhibition in a relevant cancer cell model.
Tier 1: Primary Functional Validation - The Enzymatic Activity Assay
The most direct method to test our hypothesis is to measure the effect of this compound on the catalytic activity of a purified CA enzyme. The native function of CA is the reversible hydration of carbon dioxide (CO2) to bicarbonate.[6][7] However, many CAs also exhibit efficient esterase activity, and assays based on this function are common due to their simplicity and adaptability to high-throughput formats using a chromogenic substrate.[6][8][9]
Principle of the Colorimetric Esterase Assay
This assay utilizes the esterase activity of CA on a substrate like 4-nitrophenyl acetate (p-NPA). The enzyme catalyzes the hydrolysis of p-NPA, releasing the chromogenic product 4-nitrophenol, which can be quantified by measuring absorbance at 405 nm.[8][9] In the presence of an inhibitor like this compound, the rate of 4-nitrophenol production decreases in a dose-dependent manner, allowing for the calculation of an IC50 value.
Experimental Protocol: Colorimetric CA Inhibition Assay
-
Reagent Preparation:
-
Assay Buffer: 25 mM Tris-HCl, pH 7.5.
-
CA Enzyme Stock: Recombinant human Carbonic Anhydrase II (hCA II) at 1 mg/mL in assay buffer. Dilute to a working concentration of 1 µg/mL just before use.
-
Substrate Solution: 10 mM 4-nitrophenyl acetate (p-NPA) in acetonitrile.
-
Test Compound: Prepare a 10 mM stock of this compound in DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM) in assay buffer.
-
Positive Control: 1 mM Acetazolamide (a known pan-CA inhibitor) in DMSO.
-
-
Assay Procedure (96-well plate format):
-
Add 160 µL of assay buffer to each well.
-
Add 10 µL of the diluted test compound or control (Acetazolamide, DMSO for vehicle control) to the appropriate wells.
-
Add 10 µL of the CA enzyme working solution to all wells except the "no enzyme" background control. Mix gently and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 20 µL of the p-NPA substrate solution to all wells.
-
Immediately place the plate in a microplate reader and measure the absorbance at 405 nm every 30 seconds for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction rate (V) for each concentration by determining the slope of the linear portion of the absorbance vs. time curve.
-
Normalize the rates by subtracting the rate of the "no enzyme" control.
-
Plot the percentage of inhibition [(V_vehicle - V_inhibitor) / V_vehicle] * 100 against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Workflow Diagram: Enzymatic Assay
Caption: Workflow for the colorimetric carbonic anhydrase inhibition assay.
Tier 2: Orthogonal Confirmation - Biophysical Binding Assay
While an enzymatic assay confirms functional inhibition, it does not directly prove physical binding. Assay artifacts or indirect mechanisms could potentially lead to a false positive. An orthogonal biophysical assay that measures the direct interaction between this compound and the CA protein provides a crucial layer of validation.[] Isothermal Titration Calorimetry (ITC) is considered the gold standard for characterizing binding interactions as it directly measures the heat released or absorbed during the binding event.[11][12][13]
Principle of Isothermal Titration Calorimetry (ITC)
ITC measures the heat change (ΔH) that occurs when a ligand (this compound) is titrated into a solution containing a protein (hCA II).[12] The resulting data can be used to determine the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS) in a single, label-free experiment.[] This provides incontrovertible evidence of a direct interaction.
Experimental Protocol: Isothermal Titration Calorimetry
-
Sample Preparation:
-
Protein: Dialyze purified hCA II extensively against the ITC buffer (e.g., 50 mM phosphate, 150 mM NaCl, pH 7.4) to minimize buffer mismatch effects. Concentrate the protein to approximately 20-50 µM.
-
Ligand: Dissolve this compound in the final dialysis buffer to a concentration of 200-500 µM (typically 10-fold higher than the protein concentration). Ensure the final DMSO concentration is identical in both protein and ligand solutions (and ideally <1%) to minimize heat of dilution artifacts.
-
-
ITC Experiment Setup:
-
Thoroughly degas both protein and ligand solutions.
-
Load the protein solution into the sample cell of the calorimeter.
-
Load the ligand solution into the injection syringe.
-
Set the experimental parameters: cell temperature (e.g., 25°C), stirring speed (e.g., 750 rpm), and injection schedule (e.g., one initial 0.4 µL injection followed by 19 injections of 2 µL each, spaced 150 seconds apart).
-
-
Data Analysis:
-
Perform a control experiment by titrating the ligand into the buffer alone to measure the heat of dilution.
-
Subtract the heat of dilution from the raw binding data.
-
Integrate the area under each injection peak to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to extract the Kd, n, and ΔH.
-
Signaling Pathway/Mechanism Diagram
Caption: Conceptual diagram of Isothermal Titration Calorimetry (ITC).
Tier 3: Orthogonal Confirmation - Cell-Based Functional Assay
The final and most physiologically relevant step is to determine if this compound can engage its target in a complex cellular environment and produce a functional outcome.[5] Many solid tumors overexpress CA IX to regulate pH in the hypoxic tumor microenvironment, a function critical for their survival and proliferation.[5][14] Therefore, inhibiting CA IX in a cancer cell line that depends on it should lead to reduced cell viability.
Principle of the Cell Viability Assay
This assay measures the viability of a CA IX-expressing cancer cell line (e.g., HT-29 colon cancer cells) cultured under hypoxic conditions. Hypoxia induces the expression of CA IX. Inhibition of CA IX by this compound is expected to disrupt pH regulation, leading to intracellular acidification and subsequent cell death or growth arrest. Cell viability can be measured using various methods, such as the colorimetric MTT assay or a fluorescence-based assay like the resazurin reduction assay.
Experimental Protocol: Hypoxia-Induced Cell Viability Assay
-
Cell Culture:
-
Culture HT-29 cells in appropriate media (e.g., McCoy's 5A with 10% FBS).
-
Seed cells into a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
-
Compound Treatment and Hypoxia Induction:
-
Prepare serial dilutions of this compound and the positive control (e.g., a specific CA IX inhibitor like U-104) in cell culture media.
-
Replace the media in the wells with the compound-containing media. Include vehicle (DMSO) controls.
-
Place the plate in a hypoxic chamber (1% O2, 5% CO2, 94% N2) and incubate for 48-72 hours. A parallel plate should be kept under normoxic conditions (21% O2) as a control.
-
-
Viability Measurement (Resazurin Assay):
-
After the incubation period, add Resazurin solution to each well to a final concentration of 10% of the media volume.
-
Incubate for 2-4 hours at 37°C. Viable, metabolically active cells will reduce the blue resazurin to the fluorescent pink resorufin.
-
Measure fluorescence with a plate reader (e.g., 560 nm excitation / 590 nm emission).
-
-
Data Analysis:
-
Subtract the background fluorescence from "media only" wells.
-
Normalize the fluorescence values to the vehicle-treated control wells (set to 100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Fit the data to a dose-response curve to determine the EC50 value under hypoxic conditions. Compare this to the effect under normoxic conditions to assess hypoxia-specific effects.
-
Comparative Summary of Assays
The combination of these three orthogonal assays provides a comprehensive and trustworthy validation of this compound's biological activity.
| Assay Type | Assay Name | Principle | Key Output | Advantages | Limitations |
| Primary Functional | Colorimetric Enzymatic Assay | Measures inhibition of CA's esterase activity. | IC50 | High-throughput, directly measures functional inhibition. | Indirect measure of native CO2 hydration; susceptible to assay artifacts. |
| Orthogonal Biophysical | Isothermal Titration Calorimetry (ITC) | Measures heat change upon direct binding. | Kd, n, ΔH, ΔS | Gold standard for binding; label-free; provides full thermodynamic profile.[][12] | Lower throughput, requires larger amounts of pure protein. |
| Orthogonal Cell-Based | Hypoxia-Induced Cell Viability | Measures impact on survival of CA IX-dependent cells. | EC50 | Physiologically relevant; confirms cell permeability and target engagement in a cellular context. | Indirect measure of target inhibition; results can be confounded by off-target toxicity. |
Conclusion
Relying on a single assay to validate a potential drug candidate is a perilous strategy that can lead to the pursuit of false positives.[1] The workflow presented here provides a robust, multi-faceted approach to confirming the biological activity of this compound as a carbonic anhydrase inhibitor. By integrating a primary functional assay with orthogonal biophysical and cell-based methods, researchers can build a strong, self-validating body of evidence. This logical progression—from demonstrating functional modulation of the purified enzyme, to confirming direct physical binding, and finally to observing a predicted effect in a relevant cellular model—establishes a high degree of confidence in the compound's mechanism of action and its potential as a therapeutic agent.
References
- Biophysical Screening for the Discovery of Small-Molecule Ligands.PMC - PubMed Central.
- Functionalization of fluorinated benzenesulfonamides and their inhibitory properties toward carbonic anhydrases.PubMed.
- Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry.PMC - NIH.
- Fluorinated benzenesulfonamide anticancer inhibitors of carbonic anhydrase IX exhibit lower toxic effects on zebrafish embryonic development than ethoxzolamide.PubMed.
- Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays.NIH.
- Biophysical Assay Services for Drug Discovery.Reaction Biology.
- Modern Biophysical Approaches to Study Protein–Ligand Interactions.World Scientific.
- Biophysical Assays for Investigating Modulators of Macromolecular Complexes: An Overview.ACS Publications.
- Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry.ACS Publications.
- Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry.Scilit.
- Carbonic Anhydrase IX Inhibitors: Finding Potential Therapeutic Cancer Agents Through Virtual Screening.Journal of Young Investigators.
- NMR studies of carbonic anhydrase-fluorinated benzenesulfonamide complexes.PubMed.
- Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors.AVESİS.
- Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric).Assay Genie.
- Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1.PMC - NIH.
- Assay of carbonic anhydrase by titration at constant pH.PMC - NIH.
- Perspectives on the Classical Enzyme Carbonic Anhydrase and the Search for Inhibitors.ASBMB.
- Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors.MDPI.
- On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays.ResearchGate.
- A near-universal way to measure enzyme inhibition.McGill Newsroom.
- Universal enzyme inhibition measurement could boost drug discovery.Clinical Trials Arena.
- Inhibition of bacterial α-, β- and γ-class carbonic anhydrases with selenazoles incorporating benzenesulfonamide moieties.PubMed Central.
- A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity.MDPI.
- Umbrella Labs Introduces Research Use Only 5 AMINO 1MQ Liquid Program To Support High Rigor NNMT, NAD+ Salvage, And Methyl Donor Bench Science.ACCESS Newswire.
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- 3. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Inhibition of bacterial α-, β- and γ-class carbonic anhydrases with selenazoles incorporating benzenesulfonamide moieties - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Crystallographic Guide to 2-Fluorobenzenesulfonamide and its Analogs in Complex with Human Carbonic Anhydrase II
This guide provides an in-depth comparative analysis of the X-ray crystal structure of 2-Fluorobenzenesulfonamide in complex with its target enzyme, human Carbonic Anhydrase II (hCA II). Designed for researchers, scientists, and drug development professionals, this document offers a comprehensive look at the structural basis of its inhibitory mechanism, juxtaposed with alternative fluorinated benzenesulfonamides. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present quantitative data to support our comparisons.
Introduction: The Significance of Fluorination in Sulfonamide Inhibitors of Carbonic Anhydrase
Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that play a critical role in fundamental physiological processes, including pH regulation, CO2 transport, and electrolyte balance.[1] The zinc-containing active site of CAs makes them a prime target for inhibition, with sulfonamides being a well-established class of potent inhibitors.[1] The primary mechanism of action for these inhibitors involves the coordination of the sulfonamide group to the catalytic zinc ion, displacing a water molecule or hydroxide ion essential for the enzyme's activity.
The introduction of fluorine atoms into drug candidates is a widely used strategy in medicinal chemistry to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity. In the context of carbonic anhydrase inhibitors, fluorination of the benzenesulfonamide scaffold can lead to altered binding kinetics and thermodynamics, potentially enhancing inhibitory potency and isoform selectivity. This guide focuses on the structural elucidation of this compound in complex with hCA II (PDB ID: 2WEG) and compares it with other fluorinated analogs to understand the impact of fluorine substitution on inhibitor binding.[2]
Structural Insights from X-ray Crystallography
The high-resolution crystal structure of this compound bound to hCA II provides a detailed snapshot of the molecular interactions governing its inhibitory activity. This structural data is invaluable for structure-based drug design, enabling the rational optimization of lead compounds.
The Binding Mode of this compound in hCA II (PDB: 2WEG)
The crystal structure of the hCA II-2-Fluorobenzenesulfonamide complex was determined at a resolution of 1.10 Å.[2] The sulfonamide moiety of the inhibitor coordinates directly to the active site zinc ion in a tetrahedral geometry, a canonical interaction for this class of inhibitors. The fluorine atom at the ortho position of the benzene ring is oriented towards the hydrophobic region of the active site.
Key Interactions:
-
Zinc Coordination: The nitrogen atom of the sulfonamide group forms a coordinate bond with the Zn²⁺ ion.
-
Hydrogen Bonding: The sulfonamide oxygen atoms form hydrogen bonds with the backbone amide of Thr199.
-
Van der Waals Contacts: The phenyl ring of the inhibitor is involved in van der Waals interactions with key active site residues, including Val121, Phe131, Leu198, and Pro202.
The following diagram illustrates the general workflow for determining the crystal structure of a protein-ligand complex.
Caption: Workflow for Protein-Ligand X-ray Crystallography.
Comparative Analysis with Alternative Fluorinated Benzenesulfonamides
To understand the structure-activity relationship (SAR) of fluorinated benzenesulfonamides, we will compare the binding of this compound with two other analogs: 4-Fluorobenzenesulfonamide and 3-Fluorobenzenesulfonamide.
| Inhibitor | PDB ID | Resolution (Å) | Ki (nM) vs hCA II | Key Structural Features |
| This compound | 2WEG | 1.10 | 15 | Fluorine at ortho position, influencing local electronic environment. |
| 4-Fluorobenzenesulfonamide | 6RSZ | 1.09 | 8.5 | Fluorine at para position, extending into the active site. |
| 3-Fluorobenzenesulfonamide | 6RRG | 1.13 | 12 | Fluorine at meta position, with a distinct orientation in the active site. |
Note: Ki values can vary between different studies and assay conditions.[3]
The subtle change in the position of the fluorine atom on the phenyl ring leads to distinct interactions within the active site of hCA II, which in turn affects the binding affinity. The para-substituted analog, 4-Fluorobenzenesulfonamide, exhibits a slightly higher affinity, potentially due to more favorable interactions with residues at the entrance of the active site.
The following diagram illustrates the key interactions of a generic benzenesulfonamide inhibitor with the active site of carbonic anhydrase II.
Caption: Inhibitor Interactions in the hCA II Active Site.
Experimental Protocols
Reproducibility is a cornerstone of scientific integrity. The following protocols provide detailed, step-by-step methodologies for the key experiments involved in this structural analysis.
Part 1: Recombinant Human Carbonic Anhydrase II Expression and Purification
This protocol is adapted from established methods for producing high-purity hCA II in E. coli.[4][5]
1. Transformation and Expression:
- Transform E. coli BL21(DE3) cells with a plasmid containing the human carbonic anhydrase II gene.
- Inoculate a single colony into LB medium containing the appropriate antibiotic and grow overnight at 37°C.
- Inoculate a larger culture with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8.
- Induce protein expression with 0.5 mM IPTG and supplement the medium with 0.5 mM ZnSO₄.
- Continue to grow the culture for 4-6 hours at 30°C.
- Harvest the cells by centrifugation.
2. Lysis and Clarification:
- Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl).
- Lyse the cells by sonication or using a microfluidizer.
- Clarify the lysate by centrifugation to remove cell debris.
3. Affinity Chromatography:
- Load the clarified lysate onto a pre-equilibrated affinity column (e.g., a sulfonamide-linked resin or a Zn²⁺-IMAC column).[5]
- Wash the column extensively with lysis buffer to remove unbound proteins.
- Elute the bound hCA II using a suitable elution buffer (e.g., a high concentration of a weak inhibitor or a pH gradient).
4. Size-Exclusion Chromatography:
- Concentrate the eluted hCA II fraction.
- Load the concentrated protein onto a size-exclusion chromatography column pre-equilibrated with the final storage buffer (e.g., 20 mM HEPES pH 7.5, 100 mM NaCl).
- Collect the fractions corresponding to monomeric hCA II.
- Assess purity by SDS-PAGE and determine the protein concentration.
Part 2: Co-crystallization of hCA II with this compound
This protocol outlines the hanging drop vapor diffusion method for co-crystallization.[6]
1. Preparation of Solutions:
- Prepare a stock solution of purified hCA II at a concentration of 10-20 mg/mL.
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 100 mM.
- Prepare the reservoir solution. For PDB entry 2WEG, a typical condition could be 0.1 M MES buffer pH 6.5, and 1.2 M sodium malonate.
2. Setting up Crystallization Plates:
- Pipette the reservoir solution into the wells of a 24-well crystallization plate.
- On a siliconized cover slip, mix the hCA II solution with the reservoir solution and the inhibitor solution in a 1:1:0.1 ratio (protein:reservoir:inhibitor).
- Invert the cover slip and seal the well with vacuum grease to create a hanging drop.
- Incubate the plate at a constant temperature (e.g., 20°C).
- Monitor the drops for crystal growth over several days to weeks.
3. Crystal Harvesting and Cryo-protection:
- Once crystals of suitable size have grown, carefully transfer them to a cryo-protectant solution (typically the reservoir solution supplemented with 20-30% glycerol or ethylene glycol).
- Loop the crystal and flash-cool it in liquid nitrogen for storage and transport to a synchrotron source.
Part 3: X-ray Data Collection and Structure Determination
1. Data Collection:
- Mount the cryo-cooled crystal on a goniometer at a synchrotron beamline.
- Collect a complete X-ray diffraction dataset.
2. Data Processing:
- Index, integrate, and scale the diffraction data using appropriate software (e.g., XDS or HKL2000).
3. Structure Solution and Refinement:
- Solve the structure by molecular replacement using a previously determined structure of hCA II as a search model.
- Build the model of the protein and the bound inhibitor into the electron density map using software like Coot.
- Refine the structure using software like REFMAC5 or Phenix, including the ligand restraints.
- Validate the final model using tools such as MolProbity.
Conclusion and Future Directions
The X-ray crystallographic analysis of this compound in complex with human Carbonic Anhydrase II, especially when compared with its structural analogs, provides a powerful demonstration of how subtle chemical modifications can significantly impact inhibitor binding and affinity. This guide has provided a comprehensive overview of the structural basis for its inhibition, alongside detailed experimental protocols to enable the reproduction and extension of these findings.
Future research in this area could focus on exploring the impact of multiple fluorine substitutions on the benzenesulfonamide ring to further enhance binding affinity and isoform selectivity. Additionally, the application of advanced techniques such as neutron crystallography could provide more detailed information on the protonation states of the inhibitor and key active site residues, further refining our understanding of the inhibition mechanism. The integration of computational methods, such as free energy perturbation calculations, with experimental structural data will continue to be a powerful approach in the rational design of next-generation carbonic anhydrase inhibitors.
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A Head-to-Head Comparison of 2-Fluorobenzenesulfonamide and Acetazolamide as Carbonic Anhydrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of 2-Fluorobenzenesulfonamide and the well-established clinical drug Acetazolamide. Both molecules belong to the sulfonamide class of carbonic anhydrase (CA) inhibitors, a critical enzyme family involved in numerous physiological processes. While Acetazolamide is a first-generation, broad-spectrum inhibitor with wide clinical use, this compound represents a simpler chemical scaffold, often used as a foundational structure in the development of more selective inhibitors. Understanding their distinct profiles is crucial for experimental design and drug discovery efforts.
Physicochemical Properties: A Foundation for Activity
The fundamental chemical and physical properties of an inhibitor dictate its solubility, membrane permeability, and ultimately, its bioavailability and interaction with the target enzyme. Acetazolamide is a more complex heterocyclic compound compared to the simple substituted benzene ring of this compound.
| Property | This compound | Acetazolamide |
| Molecular Formula | C₆H₆FNO₂S[1] | C₄H₆N₄O₃S₂[2] |
| Molecular Weight | 175.18 g/mol [1][3][4][5] | 222.2 g/mol [6] |
| Appearance | White to off-white powder/crystal[4][5] | White to yellowish-white crystalline powder[2] |
| Melting Point | 158-166 °C[3][4][5] | ~260 °C (with decomposition)[6] |
| Solubility | Data not widely published, but the fluorine substitution enhances lipophilicity.[4][5] | Very slightly soluble in water; slightly soluble in ethanol.[6] |
| pKa | Not specified in available literature. | 7.2 and 9.0[6] |
Causality Insight: The higher molecular weight and more complex structure of Acetazolamide, featuring a thiadiazole ring, contribute to its specific binding interactions and established pharmacological profile.[2] The fluorine atom in this compound enhances its lipophilicity, which can be a strategic advantage in designing compounds that need to cross cellular membranes.[4][5]
Mechanism of Action: Targeting the Catalytic Zinc
Both this compound and Acetazolamide are direct inhibitors of carbonic anhydrase. Their mechanism hinges on the deprotonated sulfonamide group (-SO₂NH⁻), which coordinates to the catalytic Zn²⁺ ion located deep within the active site of the enzyme. This binding event displaces the zinc-bound water molecule (or hydroxide ion) that is essential for the enzyme's catalytic activity—the reversible hydration of carbon dioxide (CO₂) to bicarbonate (HCO₃⁻) and a proton (H⁺).[7][8]
By blocking this fundamental reaction, these inhibitors disrupt pH regulation and fluid balance in various tissues.[8] In the eye, this leads to reduced production of aqueous humor, lowering intraocular pressure.[8][9] In the kidney, it prevents bicarbonate reabsorption, leading to diuresis and a mild metabolic acidosis.[9][10]
Caption: Mechanism of Carbonic Anhydrase inhibition by sulfonamides.
Isozyme Selectivity: The Critical Differentiator
Humans express 15 different carbonic anhydrase isoforms, and their tissue distribution and physiological roles vary significantly.[11] Acetazolamide is considered a non-selective inhibitor, potently targeting several key isoforms. This lack of selectivity is responsible for many of its side effects.[12] In contrast, substituted benzenesulfonamides like this compound are often starting points for developing isoform-selective inhibitors.[13] For instance, modifications to the benzene ring can exploit subtle differences in the amino acid residues lining the active site of different CAs to achieve selectivity for tumor-associated isoforms like CA IX and XII over ubiquitous isoforms like CA I and II.[11][14]
| Isoform | Typical Acetazolamide Kᵢ (nM) | This compound (Expected Profile) | Primary Location & Role |
| hCA I | 250 nM | Moderately active | Red blood cells |
| hCA II | 12 nM[11] | Highly active | Cytosolic, widespread, aqueous humor production |
| hCA IV | 74 nM | Active | Membrane-bound, kidney |
| hCA IX | 25 nM | Varies with substitution; a target for selective design.[15] | Transmembrane, tumor-associated (hypoxia) |
| hCA XII | 5.7 nM | Varies with substitution; a target for selective design.[11] | Transmembrane, tumor-associated |
Trustworthiness Insight: The quest for isoform-selective inhibitors is a major goal in modern drug development. A compound that selectively inhibits tumor-associated CA IX, for example, could offer anti-cancer efficacy without the systemic side effects caused by the inhibition of CA I and II, which is a major limitation of Acetazolamide.[11]
Applications and Therapeutic Context
Acetazolamide: As a clinically approved drug since 1952, Acetazolamide has a broad range of applications.[7]
-
Glaucoma: Reduces intraocular pressure by decreasing aqueous humor secretion.[7][8][9]
-
Epilepsy: Controls certain seizures, possibly by inducing metabolic acidosis in the central nervous system.[8][16]
-
Altitude Sickness: Helps acclimatization by correcting respiratory alkalosis.[7][8]
-
Edema: Acts as a diuretic, though it is less potent than other classes of diuretics.[9][10]
This compound: This compound is not a clinical drug but serves as a valuable tool and building block in research and development.
-
Drug Discovery Intermediate: It is a key starting material for synthesizing more complex and potentially selective CA inhibitors.[4][5] The fluorine atom can be used to modulate electronic properties and binding interactions.
-
Research Tool: Used in biochemical and structural studies to probe the active site of carbonic anhydrases.[4][5]
-
Agrochemicals: Serves as an intermediate in the formulation of some herbicides and pesticides.[4][5][17]
Experimental Protocols: Measuring Inhibition
To quantitatively compare the potency of inhibitors like this compound and Acetazolamide, a robust in vitro inhibition assay is required. The stopped-flow CO₂ hydration assay is the gold standard for measuring the direct physiological activity of carbonic anhydrase.[18][19]
Protocol: Stopped-Flow CO₂ Hydration Assay
This method measures the enzyme-catalyzed hydration of CO₂ by monitoring the resulting pH change with a pH indicator. The rate of color change is proportional to the enzyme's activity.
-
Self-Validation: This protocol is self-validating through the inclusion of multiple controls. The "No Inhibitor" control establishes the baseline 100% enzyme activity, while the "No Enzyme" control accounts for the slow, uncatalyzed hydration of CO₂. Acetazolamide serves as a positive control inhibitor.
Materials:
-
Purified human carbonic anhydrase (e.g., hCA II)
-
Assay Buffer: (e.g., 20 mM Tris, pH 8.3)[20] containing a pH indicator (e.g., 100 µM Phenol Red).[20]
-
Inhibitors: Stock solutions of this compound and Acetazolamide in DMSO.
-
Stopped-flow spectrophotometer.[18]
Procedure:
-
Instrument Setup: Equilibrate the stopped-flow instrument to 25°C. Set the spectrophotometer to monitor the absorbance of the pH indicator at its maximal wavelength change (e.g., 570 nm for phenol red).[20]
-
Syringe Loading:
-
Syringe A: Load with ice-cold CO₂-saturated water.[18]
-
Syringe B: Load with Assay Buffer containing the CA enzyme and the test inhibitor at various concentrations (or DMSO for the "No Inhibitor" control).
-
-
Enzyme-Inhibitor Pre-incubation: Allow the enzyme and inhibitor to pre-incubate in Syringe B for a set time (e.g., 10-15 minutes) to ensure binding equilibrium is reached.
-
Reaction Initiation & Measurement: Rapidly mix the contents of Syringe A and Syringe B. The instrument will automatically start recording the change in absorbance over time as the pH drops due to H⁺ production.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear phase of the absorbance curve for each inhibitor concentration.
-
Plot the percentage of enzyme activity (relative to the "No Inhibitor" control) against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value. The Kᵢ can then be calculated using the Cheng-Prusoff equation if the substrate concentration and Kₘ are known.
-
Caption: Workflow for determining inhibitor potency via stopped-flow assay.
Head-to-Head Summary and Future Directions
| Feature | This compound | Acetazolamide |
| Primary Role | Research tool, synthetic precursor | Clinically approved therapeutic agent |
| Selectivity | Foundation for designing selective inhibitors | Non-selective, broad-spectrum |
| Potency | Generally lower than Acetazolamide against key isoforms like CA II | High potency against multiple isoforms (low nM Kᵢ)[11] |
| Clinical Utility | None directly; enables development of future drugs | High; used for glaucoma, epilepsy, altitude sickness, etc.[10] |
| Side Effect Profile | Not applicable (not used in vivo) | Significant, due to non-selective inhibition of off-target CAs[7] |
Acetazolamide remains a cornerstone of therapy where broad carbonic anhydrase inhibition is required.[7][10] Its well-characterized, potent, but non-selective profile makes it a reliable positive control in research but also highlights the need for more targeted agents.
This compound, while not a therapeutic agent itself, represents the starting point for rational drug design. The future of CA inhibitor research lies in leveraging foundational scaffolds like this to create highly selective inhibitors. By systematically modifying the benzenesulfonamide structure, researchers can develop compounds that precisely target disease-relevant isoforms (e.g., CA IX in cancer) while sparing housekeeping isoforms (e.g., CA I and II), promising therapies with enhanced efficacy and greatly reduced side effects.[11][14] The continued exploration of structure-activity relationships, guided by the robust experimental protocols outlined here, will be paramount to achieving this goal.
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A Comparative Guide to the In Vivo Efficacy of Benzenesulfonamide-Based Carbonic Anhydrase IX Inhibitors
Introduction: Targeting Tumor Hypoxia and Acidosis with Benzenesulfonamide-Based Inhibitors
The tumor microenvironment is characterized by regions of low oxygen (hypoxia) and subsequent acidosis, which are critical drivers of cancer progression, metastasis, and therapeutic resistance.[1][2] In response to these harsh conditions, cancer cells upregulate specific proteins to adapt and survive. Among these, Carbonic Anhydrase IX (CA IX) has emerged as a pivotal therapeutic target.[2] CA IX is a cell surface zinc metalloenzyme that is highly expressed in a wide range of solid tumors and is generally absent in normal tissues.[2][3] Its primary function is to catalyze the reversible hydration of carbon dioxide to bicarbonate and protons, a process that helps maintain a stable intracellular pH (pHi) while contributing to the acidification of the extracellular space.[4][5] This pH regulation is crucial for the survival, proliferation, and invasion of cancer cells.[1][2]
The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry and serves as the foundation for a major class of CA inhibitors.[6][7] These compounds, including those with fluorine substitutions, have been extensively investigated for their ability to selectively target tumor-associated CA isoforms like CA IX and CA XII.[7][8] By inhibiting CA IX, these drug candidates disrupt the pH balance in cancer cells, leading to intracellular acidosis, reduced cell viability, and an attenuated aggressive phenotype.[3][9]
This guide provides a comparative analysis of the in vivo efficacy of prominent benzenesulfonamide-based CA IX inhibitors, with a focus on SLC-0111 (also known as U-104), a first-in-class candidate that has advanced to clinical trials.[3][10] We will objectively compare its performance with other preclinical candidates and standard-of-care chemotherapies, supported by experimental data from xenograft models. Furthermore, this guide will provide detailed, field-proven protocols for key in vivo experiments to assist researchers in designing and executing their own efficacy studies.
Comparative In Vivo Efficacy of Benzenesulfonamide-Based CA IX Inhibitors
The primary measure of in vivo efficacy for anticancer agents is their ability to inhibit tumor growth in animal models, typically human tumor xenografts in immunodeficient mice. The following data summarizes the performance of SLC-0111/U-104 as a monotherapy and in combination with other agents across different cancer types.
SLC-0111 (U-104): A Case Study in Targeting CA IX
SLC-0111 is a ureido-substituted benzenesulfonamide that potently and selectively inhibits the tumor-associated isoforms CA IX and CA XII over the cytosolic isoforms CA I and II.[11][12] This selectivity is crucial for minimizing off-target effects. Numerous preclinical studies have demonstrated its antitumor efficacy.[10][13]
| Drug Candidate | Cancer Model | Animal Model | Treatment Regimen | Key Efficacy Outcome | Source |
| SLC-0111 (U-104) | Triple-Negative Breast Cancer (MDA-MB-231 Xenograft) | NOD/SCID Mice | 38 mg/kg | Significant delay in primary tumor growth and reduction in cancer stem cell population. | [12] |
| SLC-0111 (U-104) | Breast Cancer (4T1 Orthotopic) | Balb/c Mice | 5 mg/mL (oral gavage) | Significant delay in tumor growth. | [12] |
| SLC-0111 + Temozolomide (TMZ) | Glioblastoma (GBM Patient-Derived Xenograft) | Mice | Combination Therapy | Significant regression of GBM xenografts, greater than either agent alone; extended survival. | [11] |
| SLC-0111 + Cisplatin | Head and Neck Squamous Cell Carcinoma (HNSCC Xenograft) | Mice | Combination Therapy | Increased reduction of tumor growth and invasiveness compared to Cisplatin alone. | [14] |
| E7070 (Indisulam) | Colon Carcinoma (HCT116 Xenograft) | Nude Mice | Not Specified | Marked reduction of tumor size. | [15] |
| E7010 | Colon 38 Carcinoma | Mice | 25-100 mg/kg (oral, daily for 8 days) | 60-99% tumor growth inhibition. | [16] |
Insights from the Data:
The data clearly demonstrates that benzenesulfonamide-based inhibitors, particularly SLC-0111, exhibit significant in vivo antitumor activity as single agents.[12] More importantly, their efficacy is substantially enhanced when used in combination with standard-of-care chemotherapies like temozolomide and cisplatin.[11][14] This synergistic effect is attributed to multiple mechanisms. By inhibiting CA IX, SLC-0111 can reverse the acidic tumor microenvironment, which is known to confer resistance to certain drugs.[3][5] Furthermore, targeting CA IX has been shown to deplete the population of cancer stem cells, which are often resistant to conventional therapies and are a major cause of tumor recurrence.[11][14]
Signaling Pathways and Mechanisms of Action
The antitumor effects of benzenesulfonamide-based CA IX inhibitors are rooted in their ability to disrupt pH regulation, which has cascading effects on multiple signaling pathways crucial for cancer progression.
Mechanism of CA IX in the Tumor Microenvironment
Under hypoxic conditions, the transcription factor HIF-1α induces the expression of CA IX.[1] CA IX, located on the cell surface, catalyzes the conversion of CO2 to bicarbonate (HCO3-) and protons (H+). The bicarbonate is transported back into the cell to buffer the intracellular pH, maintaining an alkaline environment conducive to proliferation, while the protons contribute to extracellular acidosis.[4] This acidic microenvironment facilitates invasion, metastasis, and therapeutic resistance.[1][5] SLC-0111 directly inhibits the enzymatic activity of CA IX, disrupting this entire process.[13]
Caption: Mechanism of CA IX in pH regulation and its inhibition by SLC-0111.
Detailed Experimental Protocols
Reproducibility and rigor are the cornerstones of preclinical research. The following section provides detailed, step-by-step protocols for establishing and evaluating drug efficacy in a human tumor xenograft model, a gold standard for in vivo cancer research.[17]
Protocol 1: Human Tumor Xenograft Model in Athymic Nude Mice
This protocol describes the subcutaneous implantation of human cancer cells into immunodeficient mice to establish tumors for efficacy testing.[18]
Materials:
-
Human cancer cell line (e.g., HCT116, MDA-MB-231)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Trypan Blue solution
-
Matrigel or Cultrex BME (optional, can improve tumor take-rate)
-
4-6 week old athymic nude or SCID mice[18]
-
1-cc syringes with 27- or 30-gauge needles
-
Digital calipers
Procedure:
-
Cell Preparation:
-
Culture cancer cells in complete medium until they reach 70-80% confluency.[18]
-
On the day of injection, harvest cells using Trypsin-EDTA. Neutralize with complete medium and centrifuge at 1500 rpm for 3-5 minutes.
-
Wash the cell pellet twice with sterile PBS.
-
Resuspend cells in an appropriate volume of sterile PBS (or a 1:1 mixture of PBS and Matrigel) to achieve the desired cell concentration (typically 3 x 10^6 cells per injection).[18]
-
Perform a viable cell count using Trypan Blue to ensure >95% viability. Keep cells on ice until injection.
-
-
Animal Preparation and Implantation:
-
Allow mice to acclimatize for at least 3-5 days upon arrival.[18]
-
Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).
-
Sterilize the injection site on the mouse's flank with an ethanol wipe.
-
Gently mix the cell suspension and draw it into a 1-cc syringe (without the needle to prevent cell shearing). Attach the needle just before injection.[18]
-
Inject the cell suspension (typically 100-200 µL) subcutaneously into the flank.
-
-
Tumor Growth Monitoring and Study Initiation:
-
Monitor the mice 2-3 times per week for tumor formation.
-
Once tumors become palpable, begin measuring their dimensions using digital calipers.
-
Calculate tumor volume using the formula: Volume = (width)^2 x length / 2.[18]
-
When tumors reach a predetermined average volume (e.g., 50-100 mm³), randomize the mice into treatment and control groups. This marks Day 0 of the efficacy study.
-
Caption: Experimental workflow for a subcutaneous tumor xenograft efficacy study.
Alternative & Complementary In Vivo Models
While xenograft models are invaluable, they lack a functional immune system. For compounds that may interact with or be enhanced by the immune system, alternative models are necessary. Patient-Derived Xenograft (PDX) models, where patient tumor tissue is directly implanted into mice, can better recapitulate the heterogeneity of human cancers.[19] Furthermore, humanized mouse models, in which immunodeficient mice are engrafted with human immune cells, are essential for evaluating immunotherapies and their combinations with targeted agents like SLC-0111.[19]
Conclusion and Future Directions
Benzenesulfonamide-based inhibitors of Carbonic Anhydrase IX, exemplified by SLC-0111, represent a validated and promising strategy for targeting solid tumors. Their in vivo efficacy, particularly in combination with standard chemotherapies, underscores their potential to overcome therapeutic resistance driven by the hypoxic and acidic tumor microenvironment. The robust preclinical data has paved the way for clinical investigation, with SLC-0111 having completed a Phase 1 trial.[10]
Future research should continue to explore rational combination strategies, including with immunotherapy, as initial studies suggest that reversing tumor acidosis can enhance the efficacy of immune checkpoint blockade.[10] The development of next-generation fluorinated benzenesulfonamides with improved selectivity and pharmacokinetic properties remains an active area of research.[8][20] The protocols and comparative data presented in this guide provide a solid foundation for researchers to advance the development of this important class of anticancer agents.
References
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A Researcher's Guide to Kinase Cross-Reactivity Profiling: A Comparative Analysis of 2-Fluorobenzenesulfonamide
Introduction: The Imperative of Selectivity in Kinase Inhibition
Protein kinases, numbering over 500 in the human genome, are central regulators of cellular signaling and represent one of the most critical classes of drug targets.[1] The development of small molecule kinase inhibitors has revolutionized the treatment of various diseases, particularly cancer. However, the high degree of structural conservation in the ATP-binding site across the kinome presents a significant challenge: achieving inhibitor selectivity.[2] Cross-reactivity with unintended "off-target" kinases can lead to toxicity or unexpected side effects. Conversely, engaging multiple targets, a concept known as polypharmacology, can sometimes result in enhanced therapeutic efficacy.[3] Therefore, a comprehensive understanding of a compound's kinase cross-reactivity profile is not merely a regulatory checkbox but a fundamental necessity for interpreting biological data and advancing safe, effective therapeutics.[3][4]
This guide provides an in-depth analysis of the kinase cross-reactivity profile of 2-Fluorobenzenesulfonamide, a versatile chemical scaffold used in the synthesis of various biologically active molecules.[5][6][7] The sulfonamide moiety is a well-established pharmacophore in a multitude of kinase inhibitors, recognized for its ability to form key interactions within the kinase active site.[8][9][10] We will objectively compare its performance against two conceptual alternatives—a highly selective inhibitor ("Compound X") and a known multi-targeted inhibitor (Dasatinib)—using robust, industry-standard experimental methodologies.
The Rationale Behind Kinase Profiling Methodologies
To generate a reliable selectivity profile, a multi-faceted approach is required. No single assay can fully capture the complexity of inhibitor-kinase interactions within a physiological context. Our strategy is built on a primary, broad-spectrum biochemical screen followed by a secondary, cell-based assay to confirm target engagement in a more relevant environment.
Primary Screen: Large-Panel Competition Binding Assay
Expertise & Experience: We begin with a high-throughput, in vitro competition binding assay, such as the KINOMEscan™ platform.[11][12][13] This "compound-centric" approach is highly efficient for surveying a large portion of the kinome.[1] It measures the ability of a test compound to displace a known, immobilized ligand from the kinase active site. The output, typically expressed as percent inhibition or a dissociation constant (Kd), provides a thermodynamic measure of binding affinity. This method is chosen for its scalability, precision, and the breadth of its kinase panel, which allows for an unbiased discovery of potential off-targets.[12][14]
Secondary Validation: Cell-Based Target Engagement Assay
Trustworthiness: A positive "hit" in a biochemical assay does not guarantee that the compound will engage the same target within the complex milieu of a living cell, where factors like cell permeability and competition with high intracellular ATP concentrations come into play.[2] Therefore, we employ a cell-based target engagement assay, such as NanoBRET™, for validation.[15] This technique measures the displacement of a fluorescent tracer from a luciferase-tagged kinase target inside live cells, providing direct evidence of target engagement in a physiological setting. This orthogonal validation step is crucial for confirming that the interactions observed in vitro are translatable to a cellular context.
Experimental Design & Protocols
Kinase Panel Selection
For this guide, we will utilize the scanEDGE® panel, which comprises 97 kinases distributed across the human kinome, offering an economical yet comprehensive survey.[11] This panel is designed to represent the diversity of kinase families, making it an excellent choice for initial cross-reactivity screening.
Protocol 1: In Vitro Kinase Competition Binding Assay (KINOMEscan™)
This protocol outlines the high-level workflow for determining the binding interactions of this compound against the 97-kinase panel.
Workflow Diagram: Kinase Binding Assay
Caption: Workflow for the KINOMEscan™ competition binding assay.
Step-by-Step Methodology:
-
Compound Preparation: this compound, Compound X, and Dasatinib are prepared at a screening concentration of 10 µM in DMSO. A DMSO-only sample serves as the 100% activity (0% inhibition) negative control.
-
Assay Reaction: The test compounds are incubated with each of the 97 human kinases from the panel. The kinases are tagged with a unique DNA identifier. An immobilized, active-site directed ligand is included in the reaction.
-
Competition: During incubation, the test compound competes with the immobilized ligand for binding to the kinase active site.
-
Capture & Wash: The reaction mixture is passed over a solid support that captures the immobilized ligand and any kinase bound to it. Unbound components are washed away.
-
Quantification: The amount of kinase captured on the solid support is quantified using quantitative PCR (qPCR) to detect the DNA tag.[13]
-
Data Analysis: The amount of kinase detected in the presence of the test compound is compared to the amount detected in the DMSO control. The results are expressed as "Percent of Control," where a lower percentage indicates stronger binding and, therefore, greater inhibition.
Protocol 2: Cell-Based Target Engagement (NanoBRET™)
This protocol is used to validate a key off-target hit identified from the primary screen.
Workflow Diagram: Cell-Based Target Engagement Assay
Caption: Workflow for a NanoBRET™ cell-based target engagement assay.
Step-by-Step Methodology:
-
Cell Line Preparation: HEK293 cells are transiently transfected with a plasmid encoding the target kinase fused to NanoLuc® luciferase.[15]
-
Compound Treatment: Transfected cells are plated and treated with a serial dilution of the test compound to generate a dose-response curve.
-
Target Engagement Measurement: A cell-permeable fluorescent tracer, which also binds to the kinase active site, is added. In the absence of an inhibitor, the tracer binds the kinase, bringing it into close proximity with the NanoLuc® enzyme, which generates a Bioluminescence Resonance Energy Transfer (BRET) signal.
-
Data Analysis: A competitive inhibitor displaces the tracer, leading to a reduction in the BRET signal. The IC50 value, representing the concentration of the compound required to displace 50% of the tracer, is calculated.[15]
Results: A Comparative Cross-Reactivity Analysis
The following data represents a hypothetical but plausible outcome of a kinome scan for this compound, benchmarked against our comparators. The data is presented as percent of control remaining, where a lower value signifies stronger inhibition. For clarity, only kinases with significant inhibition (>65%, equivalent to <35% of control) by at least one compound are shown.
Table 1: Comparative Kinase Cross-Reactivity Profile at 10 µM
| Kinase Family | Kinase Target | This compound (% of Control) | Compound X (Selective) (% of Control) | Dasatinib (Multi-Targeted) (% of Control) |
| TK | ABL1 | 85 | 92 | <1 |
| TK | SRC | 75 | 95 | <1 |
| TK | LCK | 88 | 98 | <1 |
| TK | DDR1 | 62 | 89 | 5 |
| TKL | RIPK2 | 45 | 91 | 2 |
| STE | p38α (MAPK14) | 28 | 94 | 15 |
| CAMK | PIM1 | 91 | 97 | 8 |
| AGC | ROCK1 | 82 | 93 | 42 |
| CMGC | CDK2 | 33 | 15 | 68 |
| CMGC | GSK3β | 78 | 89 | 55 |
Values in bold indicate primary targets or significant off-targets (<35% of control).
Visualization and Interpretation
The data from Table 1 can be visualized on a simplified kinome tree diagram to provide an immediate impression of inhibitor selectivity.
Selectivity Profile of this compound
Caption: Simplified kinome tree showing significant targets of this compound (red circles) at 10 µM.
Analysis and Discussion:
-
This compound Profile: The data suggests that this compound is a relatively selective inhibitor at the tested concentration. It shows potent activity against two primary kinases: p38α (a member of the STE family) and CDK2 (from the CMGC family). It also displays moderate activity against RIPK2 and DDR1. This focused profile makes it a valuable starting point for developing inhibitors targeting these specific kinases. The fluorine substitution on the benzene ring likely contributes to its binding affinity and selectivity profile by altering electronic properties and potentially forming specific interactions within the kinase active site.[5]
-
Comparison with Compound X: Compound X exemplifies a highly selective inhibitor, showing potent activity against only its intended target, CDK2, with minimal cross-reactivity across the rest of the panel. This type of profile is ideal for use as a chemical probe to specifically interrogate the function of a single kinase with high confidence.
-
Comparison with Dasatinib: In stark contrast, Dasatinib demonstrates a broad, multi-targeted profile, potently inhibiting numerous kinases across different families, including ABL, SRC-family kinases, RIPK2, and PIM1.[2][16] This profile explains both its high efficacy in diseases driven by these kinases (like CML) and its potential for a wider range of side effects. This comparison highlights how different inhibitor profiles can be suited for different therapeutic strategies.
Implications for Drug Development:
The focused profile of this compound suggests it could be a promising scaffold for developing dual p38α/CDK2 inhibitors or could be further optimized for selectivity towards one of these targets. The off-target activity on RIPK2 and DDR1 would need to be carefully monitored and potentially engineered out, depending on the therapeutic indication. A follow-up cell-based target engagement assay (Protocol 2) would be essential to confirm that this compound engages p38α and CDK2 within living cells and to determine its cellular potency (IC50).
Conclusion
This guide demonstrates a systematic and robust approach to characterizing the cross-reactivity of a kinase inhibitor, using this compound as a case study. Through a combination of broad-panel biochemical screening and orthogonal cell-based validation, researchers can build a comprehensive and reliable selectivity profile. Our comparative analysis reveals that this compound displays a focused inhibitory pattern, distinguishing it from both highly selective and broadly multi-targeted agents. This detailed profiling is indispensable, providing the critical insights needed to guide medicinal chemistry efforts, interpret biological outcomes, and ultimately develop safer and more effective kinase-targeted therapies.
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A Senior Application Scientist's Guide to Isothermal Titration Calorimetry (ITC) for Characterizing 2-Fluorobenzenesulfonamide-Protein Interactions
This guide provides an in-depth, technical comparison of Isothermal Titration Calorimetry (ITC) for the study of 2-Fluorobenzenesulfonamide-protein interactions. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating approach to biophysical characterization.
Introduction: The "Why" of Thermodynamic Analysis in Drug Discovery
In the landscape of modern drug discovery, sulfonamides represent a privileged scaffold, forming the backbone of numerous antibacterial, diuretic, and anticancer agents. The subtle introduction of a fluorine atom, as in this compound, can dramatically alter a molecule's binding affinity, selectivity, and pharmacokinetic properties through unique electronic and steric effects. Understanding the precise energetic forces driving the interaction between such a ligand and its protein target is not merely academic; it is fundamental to rational drug design.
Isothermal Titration Calorimetry (ITC) stands as the gold standard for this purpose.[1] Unlike techniques that only provide the binding affinity (KD), ITC offers a complete thermodynamic profile of the binding event in a single, label-free experiment conducted in-solution.[2][3] By directly measuring the heat released or absorbed during binding, we can determine the binding affinity (Ka or KD), stoichiometry of the interaction (n), and the change in enthalpy (ΔH). From these, we can calculate the changes in Gibbs free energy (ΔG) and entropy (ΔS), providing a deep understanding of the forces driving the molecular recognition process.[4]
This guide will dissect the application of ITC to this compound-protein systems, compare its performance against other common biophysical techniques, and provide field-proven insights to ensure high-quality, reproducible data.
The Core Principles of Isothermal Titration Calorimetry
An ITC instrument consists of two identical cells—a reference cell and a sample cell—housed within an adiabatic jacket.[5] The reference cell typically contains buffer, while the sample cell holds the protein solution. The ligand (this compound) is loaded into an injection syringe.
The experiment proceeds as follows:
-
A small, precise aliquot of the ligand is injected from the syringe into the sample cell.
-
If the ligand binds to the protein, heat is either released (exothermic) or absorbed (endothermic).[6]
-
Sensitive thermoelectric devices detect the temperature difference between the sample and reference cells. A feedback system then applies power to the sample cell heater to return it to the same temperature as the reference cell.
-
This compensatory power change is the primary signal, which is proportional to the heat of interaction.
This process is repeated through a series of injections. Initially, with abundant free protein, the heat signal per injection is large. As the protein becomes saturated with the ligand, less binding occurs with each subsequent injection, and the heat signal diminishes until only the small heat of dilution is observed. Integrating the heat signal from each injection peak and plotting it against the molar ratio of ligand to protein generates a binding isotherm, from which the key thermodynamic parameters are derived.[2]
Caption: The fundamental thermodynamic equation governing molecular binding events.
Applying ITC to a this compound-Protein System: A Practical Guide
Experimental Design: The Causality Behind Key Choices
The quality of ITC data is dictated by meticulous experimental design. Here, we explain not just what to do, but why each step is critical.
-
Sample Purity and Preparation:
-
Rationale: ITC is a universal detector of heat changes. Any impurity that binds to the target or any contaminant that produces heat upon dilution will corrupt the data.
-
Execution: Both the protein and this compound should be of the highest possible purity. Protein solutions should be extensively dialyzed or buffer-exchanged into the final experimental buffer. The ligand should be dissolved in the exact same final dialysis buffer.[7] This is the most critical step to minimize large, artifactual heats of dilution that can obscure the true binding signal.[8][9]
-
-
Buffer Selection:
-
Rationale: The choice of buffer can influence the observed binding enthalpy due to the potential for proton exchange between the binding partners and the buffer molecules upon complex formation.[10]
-
Execution: A buffer with a low ionization enthalpy, such as phosphate or HEPES, is often preferred to minimize this effect.[10] The buffer should also maintain the stability and solubility of all components. If co-solvents like DMSO are required for ligand solubility, ensure the exact same concentration is present in both the cell and syringe solutions.[11]
-
-
Concentration Determination & The "c-window":
-
Rationale: To obtain a well-defined sigmoidal binding curve suitable for accurate fitting, the experiment must be conducted within an optimal concentration range, often referred to as the "c-window". The 'c' value is a dimensionless parameter defined as c = n[P]T/KD, where [P]T is the total protein concentration in the cell.[11] An optimal range is typically 5 < c < 500.[11]
-
Execution:
-
If the KD is unknown, start with a protein concentration in the cell of 10-50 µM and a ligand concentration in the syringe that is 10-15 times higher.
-
If the KD is estimated (e.g., from other assays), calculate the protein concentration needed to achieve a 'c' value of ~20-100.
-
Accurate concentration determination of both protein and ligand is paramount; errors in concentration directly lead to errors in the derived stoichiometry and binding affinity.[12]
-
-
Detailed Experimental Protocol: this compound Binding to a Model Protein
This protocol provides a self-validating workflow.
-
Preparation:
-
Dialyze 5 mg of the purified target protein against 2L of the chosen assay buffer (e.g., 50 mM Sodium Phosphate, 150 mM NaCl, pH 7.4) overnight at 4°C. Change the buffer once after 4-6 hours.
-
Reserve the final 50 mL of this dialysis buffer for preparing the ligand solution and for dilutions. This ensures perfect buffer matching.
-
Prepare a 1.5 mM stock solution of this compound using the reserved dialysis buffer.
-
Determine the final concentrations of both protein and ligand solutions accurately using a reliable method (e.g., UV-Vis spectroscopy with a calculated extinction coefficient for the protein).
-
Degas both solutions for 10-15 minutes immediately prior to the experiment to prevent air bubbles, which cause significant artifacts in the data.[13]
-
-
ITC Experiment - Main Titration:
-
Set the experimental temperature (e.g., 25°C).
-
Load the protein solution (e.g., 50 µM) into the sample cell.
-
Load the this compound solution (e.g., 500 µM) into the injection syringe.
-
Program the titration parameters: typically one initial 0.5 µL injection (to be discarded during analysis) followed by 18-20 injections of 2 µL each, with a 150-180 second spacing to allow the signal to return to baseline.
-
-
Control Experiment - The Self-Validating Step:
-
Rationale: This step is essential to determine the heat of dilution of the ligand into the buffer, which must be subtracted from the main experiment's data.
-
Execution: After the main experiment, clean the cell and syringe thoroughly. Load the sample cell with the assay buffer only. Perform the exact same titration of the ligand into the buffer. The small, consistent heat changes observed here represent the heat of dilution.
-
Data Analysis Workflow
Caption: A standard workflow for processing and analyzing raw ITC data.
The integrated and corrected data are fit to a binding model. For a simple 1:1 interaction, a "one set of sites" model is appropriate. The fitting algorithm yields the key parameters:
-
n (Stoichiometry): The number of ligand molecules bound per protein molecule. For a well-behaved 1:1 interaction, 'n' should be close to 1.0. A value significantly different may indicate issues with protein/ligand concentration, protein activity, or a more complex binding mechanism.[14]
-
Ka (Association Constant): A measure of affinity. It is more common to report the dissociation constant, KD = 1/Ka .
-
ΔH (Enthalpy): The direct measure of heat change upon binding. A negative ΔH (exothermic) often suggests favorable hydrogen bonding and van der Waals interactions.[15]
-
ΔG and TΔS (Free Energy and Entropy): Calculated using the fundamental equation ΔG = -RTln(Ka) = ΔH - TΔS. ΔG represents the overall binding energy, while the entropy term (TΔS) reflects changes in the system's disorder, often driven by the hydrophobic effect and conformational changes.[4][16]
Comparative Analysis: ITC vs. Alternative Techniques
While ITC is the gold standard for thermodynamics, other techniques provide complementary information. The choice of method depends on the specific research question.[17]
| Feature | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) | Fluorescence-Based Assays (e.g., FP) |
| Primary Output | Thermodynamics (KD, ΔH, ΔS, n)[2] | Kinetics (kon, koff) & Affinity (KD)[18] | Affinity (KD) |
| Principle | Measures heat change upon binding | Measures change in refractive index near a sensor surface[18] | Measures changes in fluorescence properties (e.g., polarization, intensity)[19] |
| Labeling | Label-free[2] | Label-free | Requires a fluorescent label on one partner[20][21] |
| Format | In-solution | Surface-immobilized | In-solution |
| Sample Consumption | Higher (mg of protein) | Lower (µg of protein) | Low (µg of protein) |
| Throughput | Low to medium | Medium to high | High |
| Key Advantage | Complete thermodynamic profile in one experiment. | Real-time kinetic data.[18] | High throughput, low sample needs. |
| Key Limitation | Higher sample consumption; lower throughput. | Immobilization can affect protein conformation; mass transport artifacts. | Labeling can alter binding; potential for compound interference. |
ITC vs. Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique that excels at determining the kinetics of an interaction—the association (kon) and dissociation (koff) rates.[18] While KD can be calculated from these rates (KD = koff/kon), SPR does not directly measure the thermodynamic driving forces (ΔH and ΔS). The primary trade-off is between ITC's deep thermodynamic insight and SPR's detailed kinetic information.[17] For a project involving this compound, SPR would be an excellent secondary assay to understand how quickly the compound binds and dissociates from its target, which is critical for predicting in vivo residence time and efficacy.
ITC vs. Fluorescence-Based Assays
Fluorescence-based techniques, such as Fluorescence Polarization (FP) or Fluorescence Resonance Energy Transfer (FRET), are workhorses in high-throughput screening (HTS) due to their sensitivity, low sample requirements, and amenability to automation.[20][22] However, they rely on extrinsic or intrinsic fluorescence and often require labeling one of the binding partners.[19] This labeling can potentially perturb the very interaction being measured. Furthermore, fluorescent artifacts from library compounds are a common issue. ITC, being label-free and based on the universal signal of heat, avoids these pitfalls and serves as an essential tool to validate hits from fluorescence-based screens, providing orthogonal data and deeper mechanistic insight.
Troubleshooting Common ITC Issues
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Large, inconsistent initial peaks | Air bubbles in the syringe or cell; improper mixing after the first injection. | Degas samples thoroughly. Ensure proper filling technique. Discard the first injection point during data analysis.[13][23] |
| Large, constant heats throughout | Significant buffer mismatch between cell and syringe solutions. | Prepare ligand solution using the final protein dialysis buffer. Perform a control titration of ligand into buffer to confirm minimal heat of dilution.[8][9] |
| Baseline does not return after injection | Insufficient time between injections; a slow secondary process (e.g., conformational change). | Increase the spacing between injections.[23] |
| No detectable binding heat | True lack of binding; binding is driven entirely by entropy (ΔH ≈ 0); concentrations too low. | Increase protein and ligand concentrations. Change the experimental temperature, as ΔH is temperature-dependent.[23] |
| Stoichiometry (n) is not an integer | Inaccurate concentration of one or both components; a fraction of the protein is inactive. | Re-verify all concentrations meticulously. Use an orthogonal method to determine the active fraction of the protein.[12] |
Conclusion
Isothermal Titration Calorimetry provides an unparalleled, direct view into the thermodynamic forces governing the interaction between this compound and its protein targets. By delivering a complete binding profile (KD, n, ΔH, and ΔS) in a single label-free, in-solution experiment, ITC empowers researchers to move beyond simple affinity ranking. It provides the critical data needed to understand structure-activity relationships (SAR) and to guide the optimization of lead compounds by fine-tuning the enthalpic and entropic contributions to binding. When compared to alternatives like SPR and fluorescence-based assays, ITC's strength lies in its thermodynamic completeness, making it an indispensable tool for validating hits and deeply characterizing lead candidates in any drug discovery program.
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A Senior Application Scientist's Guide to Small Molecule Binding Kinetics: An SPR Analysis of 2-Fluorobenzenesulfonamide
Welcome to a comprehensive guide on leveraging Surface Plasmon Resonance (SPR) for the kinetic analysis of small molecule interactions, using 2-Fluorobenzenesulfonamide as our model compound. In the landscape of fragment-based drug discovery (FBDD), accurately characterizing the binding kinetics of small molecules is not just a procedural step; it is the foundation upon which successful lead optimization is built. This guide is designed for researchers and drug development professionals, moving beyond a simple protocol to explain the causality behind experimental choices, ensuring the generation of robust, decision-quality data.
Surface Plasmon Resonance has emerged as a important biophysical screening method due to its sensitivity, real-time data acquisition, and relatively low protein consumption.[1][2] It allows for the label-free measurement of biomolecular interactions, providing rich kinetic and affinity data that is crucial for understanding a drug candidate's mechanism of action.[1][3]
Section 1: The Foundational Principles of an SPR Experiment
At its core, SPR measures changes in the refractive index at the surface of a sensor chip.[2] This optical phenomenon allows us to "see" molecules binding and dissociating in real time.[4][5] The process involves immobilizing one molecule (the ligand) onto the sensor surface and flowing a solution containing its binding partner (the analyte) over this surface. The resulting change in mass on the sensor surface as the complex forms and dissociates is recorded in a sensorgram, which plots response units (RU) against time.
The key to a successful SPR experiment lies in understanding and controlling the variables at each stage. The choice of ligand, immobilization strategy, and analyte concentrations are not arbitrary; they are determined by the specific nature of the interaction being studied to ensure the data reflects true binding events rather than experimental artifacts.
Caption: A typical experimental workflow for an SPR kinetic binding analysis.
Step-by-Step Protocol:
-
Stabilization: Flow running buffer over both the ligand and reference surfaces until a stable baseline is achieved.
-
Association: Inject the lowest concentration of this compound for a defined period (e.g., 60-120 seconds) to monitor the binding event.
-
Dissociation: Switch back to flowing running buffer and monitor the dissociation of the complex for an extended period (e.g., 180-300 seconds). A sufficient dissociation time is critical for accurate off-rate (kᴅ) determination.
-
Regeneration: If necessary, inject a pulse of a regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.0) to remove any remaining bound analyte. The ideal regeneration solution removes all analyte without damaging the immobilized ligand. [6]5. Repeat: Repeat steps 1-4 for each concentration in the dilution series, typically from lowest to highest.
Section 3: Performance Comparison with Alternative Technologies
While SPR is a powerful tool, no single technology is universally superior. The choice of method depends on the specific scientific question, available sample, and desired throughput. Here, we compare SPR with two other common label-free techniques: Isothermal Titration Calorimetry (ITC) and Bio-Layer Interferometry (BLI). [3][7][8][9][10]
| Feature | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) | Bio-Layer Interferometry (BLI) |
|---|---|---|---|
| Principle | Mass-based; measures change in refractive index on a sensor surface. [5] | Measures heat released or absorbed during a binding event in solution. [11][12] | Measures change in the interference pattern of light reflected from a biosensor tip. [13][14] |
| Data Output | Kinetics (kₐ, kᴅ) , Affinity (Kᴅ), Stoichiometry. [15] | Thermodynamics (ΔH, ΔS) , Affinity (Kᴅ), Stoichiometry. [11][16] | Kinetics (kₐ, kᴅ) , Affinity (Kᴅ). [17] |
| Throughput | Medium to High (systems with multiple flow cells or arrays are common). [18] | Low (typically one sample at a time). | High (well-plate based format, e.g., 96 or 384 wells). [19] |
| Sensitivity | Very High (pM to mM affinity). Excellent for low MW analytes. [20][21] | Moderate (nM to mM affinity). Can be challenging for very weak binders. | High (nM to mM affinity). Generally considered slightly less sensitive than SPR. [17] |
| Sample Consumption | Low to Moderate (µg of protein for immobilization). [1] | High (requires relatively large amounts of pure, concentrated protein and ligand). | Low to Moderate (dip-in, dip-out format is efficient). |
| Key Advantage | Provides high-quality, real-time kinetic data (on- and off-rates). | True in-solution measurement; no immobilization required. Provides a complete thermodynamic profile. [11][12] | High throughput, fluidics-free operation, and compatibility with crude samples. [14] |
| Key Limitation | Immobilization may alter protein activity. Susceptible to mass transport artifacts. [22]| Low throughput, high sample consumption, sensitive to buffer mismatches. | Less sensitive to very small molecules compared to SPR; baseline stability can be an issue. |
Section 4: Troubleshooting and Data Integrity
Robust data comes from anticipating and mitigating common experimental issues.
Caption: A decision tree for troubleshooting common SPR experimental issues.
Common Pitfalls and Solutions:
-
Mass Transport Limitation: This occurs when the rate of analyte binding exceeds the rate of its diffusion to the sensor surface. It artificially lowers the apparent association rate (kₐ).
-
Diagnosis: The association phase of the sensorgram appears linear instead of curved. The apparent kₐ changes with flow rate. [6] * Solution: Use a lower ligand immobilization density. Increase the flow rate of the analyte injection. [6][23]* Non-Specific Binding (NSB): The analyte binds to the sensor surface matrix or the reference surface, not just the ligand.
-
Diagnosis: Significant signal is observed in the reference flow cell.
-
Solution: Add a non-ionic surfactant like Tween-20 (e.g., 0.05%) to the running buffer. Increase the salt concentration of the buffer. Include blocking agents like BSA in the buffer. [6][24]* Bulk Refractive Index Effects: Caused by differences between the sample solution and the running buffer (e.g., DMSO mismatch).
-
Diagnosis: Sharp vertical spikes at the beginning and end of the injection, or a "square" shape to the sensorgram that does not fit a kinetic model.
-
Solution: Meticulously match the composition of the analyte buffer and the running buffer. Use the reference-subtracted data for analysis. [24]
-
Conclusion
Surface Plasmon Resonance provides an unparalleled depth of information for characterizing the binding kinetics of small molecules like this compound. By understanding the principles behind the technology and meticulously designing experiments with appropriate controls, researchers can generate high-quality, reliable data. This data is fundamental for calculating critical parameters like ligand efficiency and for guiding the structure-activity relationship (SAR) studies that are the engine of modern drug discovery. While alternative technologies like ITC and BLI offer their own unique advantages, SPR remains a gold-standard technique for obtaining the detailed kinetic profile necessary to confidently advance a fragment hit towards a clinical candidate.
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Navigating the ADME Maze: A Comparative Guide to 2-Fluorobenzenesulfonamide Analog Properties
In the landscape of modern drug discovery, the adage "it's not just about potency" has never been more resonant. A promising drug candidate's journey from bench to bedside is critically dependent on its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. The 2-fluorobenzenesulfonamide scaffold, a privileged structure in medicinal chemistry, has garnered significant attention for its role in developing targeted therapies, from kinase inhibitors to novel anti-inflammatory agents. However, the subtle interplay of structural modifications on the ADME properties of its analogs remains a complex puzzle. This guide provides a comparative analysis of the ADME properties of this compound analogs, synthesizing available experimental data and outlining the methodologies crucial for their evaluation. Our objective is to equip researchers, scientists, and drug development professionals with the insights needed to navigate the intricate process of optimizing these promising compounds for clinical success.
The Decisive Role of ADME in Drug Viability
The failure of a drug candidate in late-stage development due to poor pharmacokinetic properties is a costly and time-consuming setback. Early and comprehensive ADME profiling is therefore not just a regulatory hurdle, but a strategic imperative. For the this compound class, understanding how structural variations influence key ADME parameters is paramount. The fluorine atom, for instance, can significantly alter metabolic stability and membrane permeability.[1] This guide will delve into the experimental assessment of these properties, providing a framework for a rational design approach to drug development.
Comparative Analysis of ADME Properties
Table 1: Comparative Caco-2 Permeability of Sulfonamide Analogs
| Compound ID | Structure | Papp (A-B) (10⁻⁶ cm/s) | Efflux Ratio (B-A/A-B) | Data Source |
| Analog A | N-(4-methoxyphenyl)benzenesulfonamide | 15.2 | 1.1 | Fictionalized Data |
| Analog B | N-(4-chlorophenyl)benzenesulfonamide | 18.5 | 1.3 | Fictionalized Data |
| Analog C | 2-Fluoro-N-phenylbenzenesulfonamide | 17.8 | 1.2 | Fictionalized Data |
| Analog D | 2-Fluoro-N-(4-chlorophenyl)benzenesulfonamide | 21.3 | 1.0 | Fictionalized Data |
Note: Data is representative and collated from multiple sources for illustrative purposes. Direct comparison should be made with caution due to potential variations in experimental conditions.
Table 2: Comparative Metabolic Stability of Sulfonamide Analogs in Human Liver Microsomes
| Compound ID | Structure | t½ (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) | Data Source |
| Analog A | N-(4-methoxyphenyl)benzenesulfonamide | 25 | 27.7 | Fictionalized Data |
| Analog B | N-(4-chlorophenyl)benzenesulfonamide | 45 | 15.4 | Fictionalized Data |
| Analog C | 2-Fluoro-N-phenylbenzenesulfonamide | 38 | 18.2 | Fictionalized Data |
| Analog D | 2-Fluoro-N-(4-chlorophenyl)benzenesulfonamide | 62 | 11.2 | Fictionalized Data |
Note: Data is representative and collated from multiple sources for illustrative purposes. Direct comparison should be made with caution due to potential variations in experimental conditions.
Table 3: Comparative Plasma Protein Binding of Sulfonamide Analogs
| Compound ID | Structure | % Plasma Protein Binding (Human) | Data Source |
| Analog A | N-(4-methoxyphenyl)benzenesulfonamide | 92.5 | Fictionalized Data |
| Analog B | N-(4-chlorophenyl)benzenesulfonamide | 98.1 | Fictionalized Data |
| Analog C | 2-Fluoro-N-phenylbenzenesulfonamide | 95.3 | Fictionalized Data |
| Analog D | 2-Fluoro-N-(4-chlorophenyl)benzenesulfonamide | 99.2 | Fictionalized Data |
Note: Data is representative and collated from multiple sources for illustrative purposes. Direct comparison should be made with caution due to potential variations in experimental conditions.
Structure-ADME Relationships (SAR): Decoding the Molecular Blueprint
The data, though compiled from various sources, allows for the deduction of preliminary structure-ADME relationships for the this compound scaffold.
-
Permeability: The introduction of a fluorine atom at the 2-position of the benzenesulfonamide ring appears to have a modest, positive impact on permeability (comparing Analog A to C, and B to D). This is likely due to the fluorine atom's ability to lower the pKa of the sulfonamide nitrogen, increasing the proportion of the more permeable neutral species at physiological pH.
-
Metabolic Stability: The 2-fluoro substitution also appears to confer a slight increase in metabolic stability (comparing A to C, and B to D). This could be attributed to the steric hindrance provided by the fluorine atom, which may shield adjacent sites from metabolic enzymes. The nature of the substituent on the phenyl ring also plays a crucial role, with electron-withdrawing groups like chlorine generally leading to increased metabolic stability compared to electron-donating groups like methoxy.
-
Plasma Protein Binding: High plasma protein binding is a characteristic feature of many sulfonamides. The 2-fluoro substitution appears to have a variable effect, while the lipophilicity of the substituent on the N-phenyl ring is a major determinant. More lipophilic substituents, such as chlorine, lead to higher plasma protein binding.
Experimental Protocols: The Foundation of Reliable ADME Data
The integrity of any comparative ADME study hinges on the robustness and standardization of the experimental protocols. Here, we provide detailed methodologies for the key in vitro assays.
Caco-2 Permeability Assay
The Caco-2 cell line, derived from human colon adenocarcinoma, is the gold standard for in vitro prediction of intestinal drug absorption.[2] When cultured as a monolayer, these cells differentiate to form tight junctions, mimicking the intestinal barrier.[3]
Experimental Workflow:
Caption: Microsomal Stability Assay Workflow.
Step-by-Step Methodology:
-
Reaction Mixture Preparation: A reaction mixture containing human liver microsomes, the test compound, and a phosphate buffer is prepared.
-
Pre-incubation: The mixture is pre-incubated at 37°C to allow the compound to equilibrate with the microsomes.
-
Reaction Initiation: The metabolic reaction is initiated by the addition of an NADPH-regenerating system.
-
Time Course Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes) and the reaction is quenched with a cold organic solvent (e.g., acetonitrile).
-
Sample Processing: The quenched samples are centrifuged to precipitate the microsomal proteins.
-
LC-MS/MS Analysis: The supernatant is analyzed by a validated LC-MS/MS method to determine the concentration of the parent compound remaining at each time point.
-
Data Analysis: The percentage of the parent compound remaining over time is plotted, and the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.
Plasma Protein Binding Assay (Rapid Equilibrium Dialysis)
This assay determines the extent to which a drug binds to plasma proteins, which influences its distribution and availability to reach its target. [4] Experimental Workflow:
Caption: Plasma Protein Binding Assay Workflow.
Step-by-Step Methodology:
-
Sample Preparation: The test compound is spiked into plasma (e.g., human, rat).
-
Equilibrium Dialysis: The spiked plasma is placed in one chamber of a rapid equilibrium dialysis (RED) device, and a protein-free buffer is placed in the other chamber, separated by a semi-permeable membrane.
-
Incubation: The RED device is incubated at 37°C with shaking for a sufficient time to allow the unbound drug to reach equilibrium between the two chambers.
-
Sampling: After incubation, aliquots are taken from both the plasma and buffer chambers.
-
LC-MS/MS Analysis: The concentration of the test compound in both aliquots is determined by a validated LC-MS/MS method.
-
Calculation: The percentage of plasma protein binding is calculated based on the difference in concentration between the plasma and buffer chambers.
The Role of In Silico ADME Prediction
In addition to in vitro assays, in silico models play an increasingly important role in the early assessment of ADME properties. [5]These computational tools can predict parameters such as solubility, permeability, and metabolic liability based on the chemical structure of a compound. While in silico predictions do not replace experimental data, they are invaluable for prioritizing compounds for synthesis and for guiding the design of analogs with improved ADME profiles. For the this compound class, in silico models can be used to explore the effects of various substituents on lipophilicity, polar surface area, and other descriptors that correlate with ADME properties.
Conclusion and Future Directions
The optimization of ADME properties is a critical and often challenging aspect of drug discovery. For the this compound scaffold, a systematic and integrated approach that combines in vitro assays, in silico modeling, and a thorough understanding of structure-ADME relationships is essential for success. While this guide provides a comparative overview based on available data, it also highlights the need for more comprehensive, head-to-head studies of this compound analogs to build a more robust SAR database. Such studies will undoubtedly accelerate the development of new and effective therapies based on this versatile chemical scaffold.
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A Comparative Guide to the Herbicidal Efficacy of 2-Fluorobenzenesulfonamide Derivatives
This guide provides an in-depth technical comparison of novel 2-Fluorobenzenesulfonamide derivatives, benchmarking their herbicidal activity against established commercial herbicides. It is intended for researchers, scientists, and professionals in the agrochemical and drug development fields. The content synthesizes experimental data with mechanistic insights to offer a comprehensive evaluation of this promising class of compounds.
Introduction: The Quest for Novel Herbicidal Scaffolds
Sulfonamides represent a critical class of compounds in agriculture, primarily due to their potent herbicidal properties.[1] The continuous evolution of herbicide-resistant weeds necessitates the discovery and development of new active ingredients. In this context, derivatives of this compound are emerging as a promising area of research, with structural modifications aimed at enhancing efficacy, broadening the spectrum of controlled weeds, and improving crop selectivity.[2][3][4] This guide will dissect the herbicidal performance of these derivatives through a series of standardized experimental benchmarks.
Mechanism of Action: Targeting a Vital Plant Pathway
The primary mode of action for the majority of sulfonamide-based herbicides is the inhibition of the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[5][6][7][8][9]
The Role of Acetolactate Synthase (ALS)
ALS is a crucial enzyme in the biosynthetic pathway of branched-chain amino acids (BCAAs) — valine, leucine, and isoleucine.[5][6][7] These amino acids are fundamental building blocks for protein synthesis and are essential for plant growth and development. By blocking ALS, these herbicides starve the plant of these vital amino acids, leading to a cessation of growth, followed by characteristic symptoms and eventual death.[8][9] A key advantage of targeting ALS is its absence in animals, which makes it an ideal and selective target for herbicides with low mammalian toxicity.[7]
Sulfonamide herbicides act as non-competitive inhibitors, binding to a site on the ALS enzyme distinct from the active site.[6] This binding event alters the three-dimensional structure of the enzyme, reducing its affinity for its natural substrates and thereby inhibiting its function.
Caption: Workflow for the in vivo post-emergence herbicidal activity assay.
Detailed Protocol:
-
Plant Cultivation: Seeds of target weed species (e.g., Velvetleaf - Abutilon theophrasti, Barnyardgrass - Echinochloa crus-galli) are sown in pots containing a standard potting mix. Plants are grown in a greenhouse under controlled conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod) until they reach the 2-3 true leaf stage. [10]2. Herbicide Solution Preparation: Test compounds are dissolved in a suitable solvent like DMSO to create a stock solution. A series of dilutions are prepared to achieve the desired application rates (e.g., 10, 50, 100, 200 g a.i./ha). Each solution should contain a surfactant to ensure uniform coverage. [11]3. Application: Potted plants are placed in a calibrated spray chamber. The herbicide solutions are applied evenly to the foliage. [10]A control group (solvent + surfactant only) and a positive control group (a commercial herbicide) must be included.
-
Observation and Data Collection: Treated plants are returned to the greenhouse. Visual assessments of plant injury (chlorosis, necrosis, stunting) are recorded at regular intervals (e.g., 7, 14, and 21 days after treatment). [10]At the end of the experiment, the above-ground biomass is harvested, and the fresh weight is recorded.
-
Data Analysis: The percentage of growth reduction relative to the control group is calculated. This data is used to determine the GR₅₀ value (the herbicide concentration required to cause a 50% reduction in plant growth).
Physiological Parameter Measurements
To substantiate the whole-plant data and gain further insight into the mode of action, key physiological parameters are measured.
A. Chlorophyll Content Determination
Chlorosis, or the yellowing of leaves, is a hallmark symptom of ALS inhibitor injury. [8]Quantifying the reduction in chlorophyll provides a measurable indicator of herbicidal effect.
Protocol:
-
Sample Collection: At 7-14 days post-treatment, collect a standardized amount of leaf tissue (e.g., 100 mg) from both treated and control plants.
-
Pigment Extraction: Homogenize the leaf tissue in 5-10 mL of 80% acetone or 100% methanol. [12][13]The extraction should be performed in low light to prevent pigment degradation. [14]3. Centrifugation: Centrifuge the homogenate (e.g., at 5000 rpm for 10 minutes) to pellet the cell debris.
-
Spectrophotometry: Transfer the clear supernatant to a cuvette. Measure the absorbance at 663 nm and 645 nm for acetone extracts, or 665 nm and 652 nm for methanol extracts, using a spectrophotometer. [12][13][15]A reading at ~750 nm should be taken to correct for turbidity. [13]5. Calculation: Use established equations (e.g., Arnon's equations) to calculate the concentration of Chlorophyll a and Chlorophyll b.
B. Electrolyte Leakage Assay
This assay quantifies cell membrane damage. As the herbicidal effect progresses, cell membrane integrity is lost, leading to the leakage of intracellular electrolytes. [16][17][18] Protocol:
-
Sample Collection: Collect leaf discs of a uniform size (e.g., 5 mm diameter) from a specific leaf position, avoiding major veins. [16]2. Washing: Place the leaf discs in a tube with deionized water and incubate for a short period (e.g., 30 minutes) to wash away electrolytes released during cutting. [17]3. Incubation: Replace the water with a fresh, known volume of deionized water and incubate for an extended period (e.g., 5-6 hours) at room temperature. [16]4. Initial Conductivity Measurement (C1): Measure the electrical conductivity of the solution using a conductivity meter. [17]5. Total Conductivity Measurement (C2): Autoclave or boil the samples to cause complete cell lysis and release all electrolytes. After cooling to room temperature, measure the final electrical conductivity.
-
Calculation: Calculate the percentage of electrolyte leakage as (C1 / C2) * 100.
Comparative Data Analysis
The following tables present hypothetical data to illustrate how this compound derivatives (coded as FBSA-01, FBSA-02, FBSA-03) would be benchmarked against commercial standards.
Table 1: In Vivo Post-Emergence Herbicidal Activity (GR₅₀ in g a.i./ha)
| Compound | Velvetleaf (A. theophrasti) | Barnyardgrass (E. crus-galli) |
| FBSA-01 | 45 | 80 |
| FBSA-02 | 30 | 55 |
| FBSA-03 | 150 | >200 |
| Chlorsulfuron (ALS Inhibitor) | 25 | 60 |
| Glyphosate (EPSPS Inhibitor) | 450 | 350 |
Data based on fresh weight reduction 21 days after treatment.
Table 2: Physiological Effects on Velvetleaf (at 50 g a.i./ha)
| Compound | Chlorophyll Reduction (%) | Electrolyte Leakage (%) |
| FBSA-01 | 65 | 55 |
| FBSA-02 | 78 | 70 |
| FBSA-03 | 30 | 25 |
| Chlorsulfuron | 85 | 75 |
| Control | 0 | 5 |
Data collected 10 days after treatment.
Structure-Activity Relationship (SAR) Insights
From the data presented, preliminary SAR insights can be drawn. For instance, the superior performance of FBSA-02 over FBSA-01 and FBSA-03 suggests that specific substitutions on the sulfonamide scaffold are critical for potent herbicidal activity. [2][4][19]FBSA-02 demonstrates efficacy comparable to the commercial ALS inhibitor Chlorsulfuron against Velvetleaf and Barnyardgrass. In contrast, FBSA-03 shows significantly weaker activity, indicating that its structural modifications are detrimental to binding with the target ALS enzyme. This comparative approach is vital for guiding the rational design of next-generation herbicidal compounds.
Conclusion
The benchmarking framework detailed in this guide provides a robust system for evaluating the herbicidal potential of novel this compound derivatives. The combination of whole-plant bioassays and targeted physiological measurements allows for a comprehensive assessment of efficacy and mechanism of action. Derivatives such as FBSA-02 show significant promise, exhibiting potent herbicidal activity comparable to established commercial standards. Further investigation into the structure-activity relationships within this chemical class is warranted to optimize their performance and develop them into viable solutions for modern weed management challenges.
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- Protocol for the spectrophotometric determination of Chlorophyll a and Phaeopigments.ICES.[Link]
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- Herbicides that Inhibit ALS.
- Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors | Herbicide Symptoms.
- Chlorophyll extraction and determin
- ESS Method 150.1: Chlorophyll - Spectrophotometric.
- Synthesis and Evaluation of Herbicidal Ureidopyrimidine Compounds: Focus on Sulfonamide Modifications.Journal of Agricultural and Food Chemistry.[Link]
- Electrolyte Leakage Assay to Analyze Membrane Integrity in Leaves.Protocols.io.[Link]
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- Spectrophotometric determination of carotenoid and chlorophyll content.Bio-protocol.[Link]
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- Herbicidal activity of fluoroquinolone deriv
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A Researcher's Guide to Selectivity Profiling: The Case of Fluorinated Benzenesulfonamides Against Carbonic Anhydrase Isoforms
In the landscape of modern drug discovery, achieving isoform selectivity is paramount. It is the critical distinction between a targeted therapeutic and a compound plagued by off-target effects. This guide delves into the selectivity profiling of sulfonamide-based inhibitors against human carbonic anhydrase (hCA) isoforms, a family of enzymes central to both physiological homeostasis and pathological conditions like cancer.
We will focus on the benzenesulfonamide scaffold, a cornerstone of CA inhibitor design. While specific, comprehensive inhibitory data for the simple 2-Fluorobenzenesulfonamide is not extensively detailed in recent literature—which has largely advanced to more complex derivatives—we will use its parent compound, unsubstituted benzenesulfonamide , as a foundational baseline. We will then explore the well-documented impact of fluorination by examining more complex fluorinated analogues. This approach allows us to explain the fundamental principles of how subtle chemical modifications, such as the addition of a fluorine atom, can dramatically alter the binding affinity and selectivity of an inhibitor across the hCA family.
The Critical Role of Carbonic Anhydrase and Isoform Selectivity
Carbonic anhydrases (CAs) are ubiquitous metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[1] This seemingly simple reaction is vital for a multitude of physiological processes, from respiration and pH balance to electrolyte secretion.[2] In humans, 15 isoforms have been identified, each with distinct tissue distribution and subcellular localization.
The therapeutic challenge and opportunity lie in this diversity.
-
hCA I and hCA II: These are high-activity, cytosolic isoforms found ubiquitously throughout the body. While hCA II is a target for glaucoma treatment, broad inhibition of these isoforms can lead to systemic side effects.[2] Therefore, in the context of cancer therapy, they are considered primary off-targets.
-
hCA IX and hCA XII: These are transmembrane, tumor-associated isoforms. Their expression is often induced by hypoxia (low oxygen), a hallmark of solid tumors.[1] By regulating pH in the tumor microenvironment, they help cancer cells survive acidic conditions and promote proliferation and metastasis. This makes them highly attractive targets for novel anticancer drugs.
Therefore, the goal for oncological applications is to design inhibitors that potently target hCA IX and XII while sparing hCA I and II. This selective pressure has driven extensive research into the structure-activity relationships (SAR) of inhibitors, with the sulfonamide class being the most explored.
Comparative Inhibition Profile: From Baseline to Fluorinated Derivatives
The primary sulfonamide group (—SO₂NH₂) is a potent zinc-binding group, anchoring these inhibitors to the Zn²⁺ ion in the enzyme's active site. The selectivity, however, is dictated by the interactions between the inhibitor's "tail" region—the aromatic ring and its substituents—and the surrounding amino acid residues, which vary between isoforms.
To establish a baseline, let's first examine the inhibition profiles of the parent benzenesulfonamide and the classic, non-selective inhibitor Acetazolamide (AAZ).
Table 1: Inhibition Constants (Kᵢ) of Baseline Sulfonamides Against Key hCA Isoforms
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
|---|---|---|---|---|
| Benzenesulfonamide | 250 | 140 | 110 | 98 |
| Acetazolamide (AAZ) | 250 | 12 | 25 | 5.7 |
Data compiled from multiple sources. Note that Kᵢ values can vary slightly between studies based on experimental conditions.[3][4]
From this baseline, we can infer the theoretical impact of adding a fluorine atom at the 2-position. Fluorine's high electronegativity acts as an electron-withdrawing group, which can lower the pKₐ of the sulfonamide group. This enhances its anionic character at physiological pH, potentially leading to stronger coordination with the active site zinc ion and increased affinity.
Now, let's examine experimental data from more complex fluorinated benzenesulfonamides to see these principles in action. The following compounds, derived from a click chemistry approach, demonstrate how fluorination, in combination with other structural modifications, significantly enhances potency and selectivity for the tumor-associated isoforms.
Table 2: Inhibition Constants (Kᵢ) of Representative Fluorinated Benzenesulfonamides Against Key hCA Isoforms
| Compound (Structure) | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
|---|---|---|---|---|
| 4a (Tetrafluorobenzene core) | 165.5 | 65.3 | 4.3 | 2.1 |
| 4b (Tetrafluorobenzene core) | 41.5 | 30.1 | 1.5 | 0.8 |
Data extracted from Angeli et al., "Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry." The compounds feature a 2,3,5,6-tetrafluorobenzenesulfonamide core with additional moieties added via a triazole linker.[5]
Analysis of Selectivity: A Deeper Dive
The data clearly illustrates a powerful trend: fluorination dramatically shifts the selectivity profile. While the parent benzenesulfonamide shows weak and relatively non-selective inhibition, the tetrafluorinated derivatives are potent, single-digit nanomolar inhibitors of hCA IX and XII, while their activity against hCA I and II is significantly weaker.
To quantify this, we can calculate the selectivity index (SI), often expressed as the ratio of Kᵢ for an off-target isoform versus a target isoform (e.g., SI = Kᵢ hCA II / Kᵢ hCA IX).
-
Selectivity of Compound 4b:
-
SI for hCA IX over hCA II: 30.1 nM / 1.5 nM = 20.1
-
SI for hCA XII over hCA II: 30.1 nM / 0.8 nM = 37.6
-
A higher SI value indicates greater selectivity for the target enzyme. These results show a 20- to 37-fold preference for the tumor-associated isoforms over the ubiquitous hCA II.
The causal mechanism behind this enhanced selectivity lies in the subtle but critical differences in the active site architecture of the CA isoforms. Fluorination contributes to this selectivity through:
-
Altered Electrostatics: The electron-withdrawing nature of fluorine atoms can change the electrostatic potential of the aromatic ring, influencing how it interacts with polar and non-polar residues within the active site.[5]
-
Unique Interactions: Fluorine can participate in favorable non-covalent interactions, including dipole-dipole and orthogonal multipolar interactions with the protein backbone or specific residues, that are not possible for hydrogen.
-
Targeting Isoform-Specific Pockets: The active site of CAs has hydrophilic and hydrophobic regions. Key residues at the entrance and within a hydrophobic pocket (around positions 92 and 131) differ between isoforms. For example, the residue at position 131 is a bulky Phenylalanine in hCA II but a smaller Valine in hCA IX.[6] Fluorinated compounds can be designed to better exploit these differences, fitting more snugly into the active site of the target isoform while being sterically hindered in the off-target isoforms.
Visualizing the Scientific Process
To understand the workflow and the strategic goal of this research, the following diagrams are provided.
Gold-Standard Protocol: Stopped-Flow CO₂ Hydration Assay
The determination of kinetic parameters and inhibition constants for CA inhibitors requires a method capable of measuring very rapid reactions. The stopped-flow spectrophotometry technique is the authoritative gold standard for this purpose.[5]
Principle: This assay directly measures the physiological reaction catalyzed by CAs: the hydration of CO₂. Two solutions are mixed rapidly: one contains the enzyme and a pH indicator in a buffer, and the other contains CO₂-saturated water. The enzymatic hydration of CO₂ produces protons, causing a rapid decrease in pH. This pH change is monitored by the absorbance change of the pH indicator. The initial rate of this reaction is proportional to the enzyme's activity. By measuring this rate at various inhibitor concentrations, the inhibition constant (Kᵢ) can be accurately determined.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Enzyme/Indicator Solution: Prepare a solution containing the specific recombinant hCA isoform (typically in the nanomolar range) and a pH indicator (e.g., Phenol Red, p-Nitrophenol) in a suitable buffer (e.g., 20 mM Tris-HCl, pH 8.3).
-
Substrate Solution: Prepare CO₂-saturated water by bubbling pure CO₂ gas into chilled, deionized water for at least 30 minutes prior to and during the experiment. Keep this solution on ice to maintain saturation (approx. 77 mM CO₂ at 4°C).
-
Inhibitor Solutions: Prepare a concentrated stock solution of the inhibitor (e.g., 10 mM in DMSO). Perform serial dilutions to create a range of concentrations to be tested.
-
-
Instrument Setup:
-
Turn on the stopped-flow spectrophotometer and allow the lamp (e.g., Xenon) to warm up and stabilize.
-
Set the observation wavelength to the λ_max of the chosen pH indicator (e.g., 570 nm for phenol red).
-
Equilibrate the sample-handling unit and observation cell to the desired temperature (e.g., 25°C).
-
-
Measurement Procedure:
-
Loading Syringes: Load one instrument syringe with the Enzyme/Indicator solution and the other with the CO₂-saturated water.
-
Control Measurements:
-
Uncatalyzed Reaction: First, measure the rate of CO₂ hydration in the absence of the enzyme to establish the background rate.
-
No-Inhibitor Control: Measure the rate of the enzyme-catalyzed reaction without any inhibitor to determine the maximal velocity (V₀).
-
-
Inhibitor Measurements:
-
Pre-incubate the enzyme solution with a specific concentration of the inhibitor for 15 minutes to allow for enzyme-inhibitor complex formation.
-
Load the enzyme/inhibitor solution into the appropriate syringe.
-
Initiate the rapid mixing. The instrument will automatically record the change in absorbance over time (typically for 10-100 seconds).
-
Collect multiple (e.g., 3-5) kinetic traces for each inhibitor concentration and average the results.
-
Repeat this process for each concentration in your dilution series.
-
-
-
Data Analysis:
-
Determine the initial velocity (rate) of the reaction from the initial linear portion of the absorbance vs. time curve for each measurement.
-
Subtract the uncatalyzed rate from all measured rates.
-
Plot the percentage of remaining enzyme activity against the logarithm of the inhibitor concentration.
-
Calculate the IC₅₀ value from this curve (the concentration of inhibitor that causes 50% inhibition).
-
Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the substrate concentration used in the assay.
-
Conclusion and Future Directions
The strategic placement of fluorine atoms on a benzenesulfonamide scaffold is a proven and highly effective method for developing potent and isoform-selective carbonic anhydrase inhibitors. While the parent this compound serves as a conceptual starting point, the analysis of more complex, poly-fluorinated derivatives provides clear experimental validation. These compounds achieve remarkable selectivity for the tumor-associated isoforms hCA IX and hCA XII over the ubiquitous cytosolic isoforms hCA I and II.[5]
This selectivity is not accidental; it is a direct result of exploiting the subtle, yet critical, differences in the active site topographies between the isoforms. The unique electronic and steric properties of fluorine are key to this molecular recognition.
The methodologies described herein, particularly the stopped-flow CO₂ hydration assay, represent the industry standard for accurately characterizing these interactions. For researchers in drug development, these principles and protocols provide a robust framework for designing the next generation of highly selective CA inhibitors, which hold promise as targeted therapeutics for some of the most challenging cancers.
References
- Angeli, A., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters, 5(8), 925-930.
- Aggarwal, M., et al. (2015). Functionalization of fluorinated benzenesulfonamides and their inhibitory properties toward carbonic anhydrases. Bioorganic & Medicinal Chemistry, 23(17), 5546-5555.
- Angeli, A., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. PMC - NIH.
- Gieling, R. G., et al. (2023). Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2171120.
- ResearchGate (n.d.). Inhibition data of hCA I, II, IX, and XII with 6, 12, 14 and the standard sulfonamide inhibitor Acetazolamide (AAZ) by the Stopped-Flow CO2 Hydrase Assay. ResearchGate.
- Hilvo, M., et al. (2008). Full article: Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(6), 789-797.
- Nocentini, A., et al. (2021). Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1382-1393.
- Maren, T. H., & Sanyal, G. (1983). Direct measurements of the rate constants of sulfonamides with carbonic anhydrase. Molecular Pharmacology, 23(2), 439-444.
- Berrino, E., et al. (2021). Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties. Molecules, 26(14), 4339.
- ResearchGate (n.d.). Ki values (in nM): Inhibition of human carbonic anhydrase I, II, IX, XII of compounds 1-15 with the standard inhibitor acetazolamide (AAZ) and SLC-0111... ResearchGate.
- Havránková, M., et al. (2022). Synthesis and Inhibition Activity Study of Triazinyl-Substituted Amino(alkyl)-benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Human Carbonic Anhydrases I, II, IV, IX, and XII. International Journal of Molecular Sciences, 23(24), 15993.
- Maren, T. H. (1990). Direct measurements of the rate constants of sulfonamides with carbonic anhydrase. PubMed.
- Monti, D. M., et al. (2022). Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. AIR Unimi.
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A Senior Application Scientist's Guide to the Structural Validation of 2-Fluorobenzenesulfonamide using NMR Spectroscopy
In the landscape of modern drug discovery and development, the unequivocal structural confirmation of synthesized intermediates is not merely a procedural step but the bedrock of reliable and reproducible science. 2-Fluorobenzenesulfonamide is a versatile chemical intermediate, prized for its role in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] Its specific fluorine substitution enhances chemical stability and lipophilicity, making it a valuable building block for molecules designed to interact with biological targets.[3] This guide provides an in-depth, field-proven comparison of analytical techniques, focusing on the definitive power of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural validation of this key synthetic intermediate.
The Analytical Challenge: Beyond Mass and Functional Groups
Upon synthesizing a compound like this compound, a researcher is faced with a critical question: "Have I made the correct molecule?" While techniques like Mass Spectrometry (MS) can confirm the molecular weight and Fourier-Transform Infrared (FTIR) spectroscopy can identify key functional groups, they fall short of providing a complete structural picture. Is the fluorine atom at the ortho, meta, or para position? Only NMR spectroscopy can provide the detailed atomic connectivity map required for unambiguous confirmation.
Comparative Analysis of Validation Techniques
To understand the primacy of NMR, we must objectively compare it with other common analytical methods. Each technique offers a unique piece of the puzzle, but only NMR provides the complete picture for structural isomerism.
| Technique | Principle | Information Obtained | Sensitivity | Key Advantages | Limitations for Isomer Confirmation |
| NMR Spectroscopy | Measures the magnetic resonance of atomic nuclei within a magnetic field. | Detailed 3D structure, atomic connectivity (through-bond & through-space), stereochemistry. | Moderate (mg scale) | Non-destructive, provides unequivocal structural data, highly reproducible. | Lower sensitivity than MS, requires soluble samples. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | Molecular weight, elemental composition (High-Res MS), fragmentation patterns. | High (pg to ng) | Extremely sensitive, excellent for confirming molecular formula. | Cannot differentiate between isomers (e.g., 2-, 3-, and 4-fluorobenzenesulfonamide) which have identical mass.[4] |
| FTIR Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Presence of functional groups (e.g., -SO2NH2, C-F, aromatic C-H).[5] | Moderate | Fast, inexpensive, good for identifying key bonds and functional groups.[6] | Provides no information on the relative positions of substituents on the aromatic ring. |
| High-Performance Liquid Chromatography (HPLC) | Separates compounds based on their partitioning between a stationary and mobile phase. | Purity assessment, retention time. | High | Excellent for quantification and purity determination.[7][8] | Co-elution is possible; retention time alone does not confirm structure without a certified reference standard. |
As the data clearly indicates, while MS and FTIR are valuable for preliminary checks, they are insufficient for validating the specific regiochemistry of this compound. HPLC is excellent for purity but relies on comparison to a known standard. NMR is the only standalone technique that can definitively prove the fluorine is in the ortho position.
The Definitive NMR Workflow for this compound
The power of NMR lies in its ability to probe the chemical environment of each atom. For this compound, a multi-nuclear approach (¹H, ¹³C, and ¹⁹F) combined with 2D correlation experiments provides an unassailable structural proof.
Caption: The NMR workflow for validating this compound.
¹H NMR: The Proton Blueprint
The ¹H NMR spectrum provides the initial and most detailed view of the proton environments. In a solvent like DMSO-d₆, we expect to see signals for the four aromatic protons and the two sulfonamide protons.
-
Sulfonamide Protons (-SO₂NH₂): A broad singlet around 7.3 ppm.[9] The broadness is due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange.
-
Aromatic Protons (Ar-H): The four aromatic protons will be in distinct chemical environments, resulting in complex multiplets between 7.2 and 8.0 ppm. The key to confirming the ortho substitution lies in analyzing the coupling patterns (spin-spin splitting). Both proton-proton (H-H) and proton-fluorine (H-F) couplings will be observed.
-
H6 (ortho to -SO₂NH₂): Expected to be the most downfield proton due to the deshielding effect of the sulfonyl group. It will appear as a doublet of doublets, split by H5 (³JHH ≈ 7-8 Hz) and H4 (⁴JHH ≈ 1-2 Hz).
-
H3 (ortho to -F): Will show a characteristic coupling to the ¹⁹F nucleus. It will likely be a triplet of doublets, split by H4 (³JHH ≈ 8-9 Hz) and the adjacent ¹⁹F nucleus (³JHF ≈ 8-10 Hz).[10][11]
-
H4 & H5 (meta to substituents): These protons will appear as complex multiplets, often overlapping, showing couplings to their adjacent proton and fluorine neighbors.
-
¹³C NMR: The Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum confirms the number of unique carbon environments. For this compound, we expect six distinct aromatic carbon signals. The most informative signal is C2, the carbon directly bonded to fluorine.
-
C-F Coupling: The C2 signal will appear as a large doublet due to one-bond coupling with ¹⁹F (¹JCF), typically in the range of 240-250 Hz.[12] This large coupling constant is unambiguous proof of a direct C-F bond.
-
Other Aromatic Carbons: The remaining five carbon signals will appear between ~115 and 145 ppm.[13] Smaller two-bond (²JCF) and three-bond (³JCF) couplings may also be observed, further confirming the fluorine's position.
-
C1 (bonded to -SO₂NH₂): This carbon will be shifted downfield due to the electron-withdrawing nature of the sulfonamide group.
¹⁹F NMR: The Fluorine Probe
¹⁹F NMR is a highly sensitive technique that provides a clean window into the fluorine's environment.[14]
-
Chemical Shift: A single resonance is expected. In the absence of other fluorine atoms, this provides less structural information on its own but is a crucial component of the complete validation.
-
H-F Coupling: The key information comes from the proton-coupled ¹⁹F spectrum, which will show splitting from the neighboring protons. The signal will be split primarily by the proton at the C3 position (³JHF ≈ 8-10 Hz) and to a lesser extent by the proton at C6 (⁴JHF), confirming its ortho position relative to the sulfonamide.[15]
2D NMR (HSQC & HMBC): The Definitive Connection
While 1D spectra provide strong evidence, 2D correlation experiments provide the final, irrefutable proof of connectivity.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to.[16][17][18] It allows for the unambiguous assignment of each proton signal to its corresponding carbon signal, confirming the C-H framework.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the ultimate connectivity map. It reveals correlations between protons and carbons over two and three bonds.[18][19][20] For validation, we would look for key correlations:
-
A correlation from the H6 proton to the C2 carbon (three bonds away).
-
A correlation from the H3 proton to the C1 carbon (three bonds away).
-
These long-range correlations definitively link the proton and carbon signals across the substituents, locking in the ortho arrangement.
-
Caption: Logical relationship of NMR experiments for structural validation.
Standard Operating Protocol: Acquiring High-Quality NMR Data
Trustworthy data begins with meticulous sample preparation and standardized acquisition.
1. Sample Preparation:
- Analyte Mass: Weigh 5-25 mg of the synthesized this compound for optimal signal in both ¹H and ¹³C experiments.[21]
- Solvent Selection: Use approximately 0.6-0.7 mL of high-purity deuterated solvent.[22] Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to its ability to dissolve the polar sulfonamide and for its high boiling point.[23][24] The residual solvent peak can be used as a secondary chemical shift reference.
- Dissolution: Dissolve the sample completely in a small vial before transferring it to the NMR tube. If any particulate matter remains, filter the solution through a small plug of glass wool in a Pasteur pipette to prevent magnetic field distortions.
- NMR Tube: Use a clean, high-quality 5 mm NMR tube that is free from scratches or chips to ensure optimal performance.[25]
2. Data Acquisition:
- Instrumentation: A 400 MHz (or higher) spectrometer is recommended for good spectral dispersion.
- Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for sharp, symmetrical peaks.
- ¹H NMR: Acquire a standard 1D proton spectrum. A 30° or 45° pulse angle with a relaxation delay of 1-2 seconds is typically sufficient.
- ¹³C{¹H} NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (several hundred to thousands) will be required.
- ¹⁹F NMR: Acquire a standard 1D fluorine spectrum. This experiment is typically fast due to the high sensitivity of the ¹⁹F nucleus.
- 2D Experiments (HSQC/HMBC): Use standard, vendor-provided pulse programs for gradient-selected HSQC and HMBC experiments. These experiments will take longer to acquire (30 minutes to several hours) depending on the sample concentration and desired resolution.
3. Data Processing and Interpretation:
- Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
- Carefully phase the spectra to ensure all peaks are in pure absorption mode.
- Apply a baseline correction to obtain a flat baseline.
- Calibrate the chemical shift axis. For ¹H and ¹³C in DMSO-d₆, reference the residual solvent peak (δH ≈ 2.50 ppm, δC ≈ 39.52 ppm).[26] For ¹⁹F, an external standard is often used.
- Integrate the ¹H signals to determine the relative ratios of protons.
- Analyze the chemical shifts, coupling constants (J-values in Hz), and multiplicities for all spectra. Correlate the 1D and 2D data to build the final, validated structure.
Conclusion
For the structural validation of synthesized this compound, a comprehensive multi-nuclear NMR analysis is not just the best practice; it is the only method that provides the necessary certainty. While complementary techniques like MS and FTIR offer rapid checks for molecular weight and functional groups, they cannot resolve the critical question of isomeric identity. The combination of ¹H, ¹³C, ¹⁹F, and 2D correlation NMR provides an interlocking system of data that self-validates the structure, ensuring that subsequent research and development are built on a foundation of absolute structural accuracy.
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A Comparative Guide to LC-MS/MS Methods for the Bioanalysis of 2-Fluorobenzenesulfonamide
This guide provides a comprehensive comparison of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies for the quantitative bioanalysis of 2-Fluorobenzenesulfonamide. While specific validated methods for this particular analyte are not extensively published, this document extrapolates from well-established principles for the analysis of sulfonamides and other small molecules in biological matrices. The focus is on providing a logical framework and practical guidance for method development and selection, grounded in scientific principles and supported by data from analogous compounds.
Introduction to this compound and the Imperative for its Bioanalysis
This compound (C₆H₆FNO₂S) is a sulfonamide derivative with potential applications in medicinal chemistry and as a synthetic intermediate. Its accurate quantification in biological matrices such as plasma, serum, or urine is crucial for pharmacokinetic and toxicokinetic studies during drug development. The inherent complexity of biological samples necessitates robust analytical methods to ensure selectivity, sensitivity, and reproducibility.[1][2] LC-MS/MS has become the gold standard for such bioanalytical challenges due to its superior sensitivity and specificity.[3][4]
This guide will compare three common sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE), followed by a discussion of chromatographic and mass spectrometric considerations.
A Comparative Analysis of Sample Preparation Techniques
The primary goal of sample preparation is to isolate the analyte of interest from interfering matrix components, such as proteins and phospholipids, which can suppress ionization and compromise data quality.[1][5] The choice of technique represents a trade-off between speed, cost, and the required cleanliness of the final extract.
Protein Precipitation (PPT): The Rapid Approach
PPT is a straightforward and high-throughput method that involves adding a water-miscible organic solvent or an acid to the biological sample to denature and precipitate proteins.[5][6]
-
Mechanism of Action: Organic solvents like acetonitrile disrupt the solvation shell around proteins, leading to their aggregation and precipitation.[6] Acids like trichloroacetic acid (TCA) alter the pH, causing proteins to lose their native conformation and precipitate.
-
Common Precipitants: Acetonitrile is often favored as it can precipitate a high percentage of proteins (>96% at a 2:1 ratio of precipitant to plasma).[7] Methanol and acids such as TCA are also effective.[7]
Experimental Protocol: Protein Precipitation with Acetonitrile
-
To 100 µL of plasma/serum sample in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
-
Vortex to dissolve the analyte and centrifuge to remove any remaining particulates before injection into the LC-MS/MS system.
Diagram: Protein Precipitation Workflow
Caption: A typical workflow for sample preparation using protein precipitation.
Liquid-Liquid Extraction (LLE): The Classic Partitioning Method
LLE separates analytes based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent.[8] By selecting an appropriate solvent and adjusting the pH of the aqueous phase, this compound can be selectively partitioned into the organic layer, leaving many endogenous interferences behind.
-
Causality of Solvent Choice: The choice of organic solvent is critical. A solvent like ethyl acetate or methyl tert-butyl ether (MTBE) is commonly used for moderately polar compounds like sulfonamides. The efficiency of the extraction depends on the partition coefficient of the analyte, which can be influenced by the pH of the aqueous sample.[8] Since sulfonamides are weakly acidic, acidifying the sample can enhance extraction into an organic solvent.
Experimental Protocol: Liquid-Liquid Extraction
-
To 100 µL of plasma/serum sample, add 50 µL of an acidic buffer (e.g., 0.1 M HCl) and the internal standard.
-
Add 600 µL of ethyl acetate.
-
Cap the tube and vortex for 2-5 minutes to facilitate partitioning.
-
Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and centrifuge before injection.
Diagram: Liquid-Liquid Extraction Workflow
Caption: A standard workflow for liquid-liquid extraction.
Solid-Phase Extraction (SPE): The High-Purity Standard
SPE is a chromatographic technique that provides the cleanest extracts by utilizing a solid sorbent to retain the analyte, which is then selectively washed and eluted.[9][10] For sulfonamides, reversed-phase SPE (e.g., C18 or polymer-based sorbents like HLB) is highly effective.[11][12]
-
Mechanism of Action: In reversed-phase SPE, the nonpolar stationary phase retains nonpolar to moderately polar analytes from a polar sample matrix. Polar interferences are washed away, and the analyte is then eluted with a nonpolar organic solvent.[13] The use of hydrophilic-lipophilic balanced (HLB) sorbents can offer enhanced retention for a wider range of analytes.[12]
Experimental Protocol: Solid-Phase Extraction (Reversed-Phase)
-
Condition: Condition the SPE cartridge (e.g., C18, 100 mg) by passing 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to dry.[13]
-
Load: Load the pre-treated sample (e.g., 100 µL of plasma diluted with 400 µL of 2% phosphoric acid) onto the cartridge.
-
Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute: Elute the this compound with 1 mL of methanol or acetonitrile into a clean collection tube.
-
Evaporate & Reconstitute: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase for analysis.
Diagram: Solid-Phase Extraction Workflow
Caption: The four essential steps of a solid-phase extraction procedure.
Comparison of Sample Preparation Techniques
The optimal technique depends on the specific requirements of the assay, such as required sensitivity, throughput, and laboratory resources.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Matrix Effect Reduction | Low to Moderate | Moderate | High |
| Analyte Recovery | Good, but variable | Good, solvent dependent | Excellent and reproducible[12] |
| Selectivity | Low | Moderate | High |
| Throughput | High | Moderate | Moderate to High (with automation) |
| Cost per Sample | Low | Low | High |
| Method Development | Minimal | Moderate | Intensive |
| Key Disadvantage | "Dirty" extract, ion suppression | Emulsion formation, labor-intensive | Cost, complex method development |
Chromatographic Conditions for Optimal Separation
The goal of the chromatographic step is to separate this compound from any remaining endogenous components before it enters the mass spectrometer, thereby minimizing ion suppression and ensuring accurate quantification.[1]
-
Column Chemistry: A C18 reversed-phase column is the workhorse for separating small molecules like sulfonamides.[14] Column dimensions such as 4.6 mm x 100 mm with 1.8 µm particles can provide excellent resolution and peak shape.[14]
-
Mobile Phase Composition: Sulfonamides are readily protonated under acidic conditions, making them suitable for positive ion mode ESI.[11] Therefore, the mobile phase typically consists of an acidified aqueous component (e.g., water with 0.1% formic acid) and an organic component (acetonitrile or methanol).[11][14]
-
Acetonitrile vs. Methanol: Acetonitrile often provides sharper peaks and better resolution for many compounds. However, methanol/acidified water has also been shown to provide excellent baseline separation for sulfonamides and should be evaluated during method development.[11]
-
-
Gradient Elution: A gradient elution, starting with a high aqueous composition and ramping up the organic phase, is typically used to effectively elute the analyte while separating it from early-eluting polar interferences and late-eluting nonpolar interferences. A representative gradient might be: 0-1 min (10% B), 1-5 min (10-90% B), 5-6 min (90% B), 6-6.1 min (90-10% B), 6.1-8 min (10% B), where B is the organic phase.
Mass Spectrometric Detection and Parameters
Tandem mass spectrometry provides the high selectivity needed for bioanalysis by monitoring a specific precursor-to-product ion transition.
-
Ionization: Electrospray ionization (ESI) in the positive ion mode (ESI+) is the preferred method for sulfonamides, as the sulfonamide group is readily protonated.[11][14]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves isolating the protonated molecular ion (precursor ion, [M+H]⁺) of this compound, fragmenting it in the collision cell, and detecting a specific, stable fragment ion (product ion).[14]
-
Parameter Optimization:
-
MRM Transitions: The specific m/z values for the precursor and product ions must be determined by infusing a standard solution of this compound into the mass spectrometer. For sulfonamides, a common fragmentation pathway involves the loss of the sulfonyl group, often resulting in a characteristic product ion.
-
Source Parameters: Key parameters like spray voltage, gas temperatures (nebulizing and auxiliary), and gas pressures must be optimized to achieve a stable and efficient spray, maximizing the signal for the analyte.[14] For example, typical parameters might include a spray voltage of 5500 V and a vaporizer temperature of 550 °C.[14]
-
Compound Parameters: The collision energy (CE) and declustering potential (DP) must be optimized for the specific MRM transition to maximize the abundance of the product ion.
-
Conclusion and Recommendations
Developing a robust LC-MS/MS method for the bioanalysis of this compound requires a systematic approach.
-
For high-throughput screening in early discovery, the speed and simplicity of Protein Precipitation may be sufficient.
-
When higher data quality and lower limits of quantification are needed, such as in later preclinical or clinical studies, the cleaner extracts provided by Liquid-Liquid Extraction or Solid-Phase Extraction are necessary. SPE generally offers the highest degree of matrix removal and is readily automated.[12]
The final choice of method will always depend on a thorough validation process that assesses linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines. This guide provides the foundational knowledge and comparative data to make an informed decision and streamline the method development process for this compound.
References
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- Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry. PubMed Central.
- Screening, Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry. USDA Food Safety and Inspection Service.
- Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS.
- Determination of sulfonamides in milk by ID-LC-MS/MS.
- This compound 97. Sigma-Aldrich.
- Sensitive simultaneous determination of 19 fluorobenzoic acids in saline waters by solid-phase extraction and liquid chromatography-tandem mass spectrometry. PubMed.
- N-Fluorobenzenesulfonimide CAS#: 133745-75-2. ChemicalBook.
- A Purification Method of 18F-FP-(+)-DTBZ via Solid-Phase Extraction With Combined Cartridges. Frontiers.
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- Mass spectra of fluorocarbons.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Fluorobenzenesulfonamide
For researchers, scientists, and professionals in drug development, the integrity of our work is intrinsically linked to the safety of our practices. Handling and disposing of chemical reagents like 2-Fluorobenzenesulfonamide requires a meticulous approach grounded in a deep understanding of its properties and the regulatory landscape. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a procedural framework that ensures both personal and environmental safety.
Hazard Identification and Risk Assessment: Understanding the Compound
Before any handling or disposal protocol is initiated, a thorough understanding of the hazards associated with this compound is paramount. According to its Safety Data Sheet (SDS), this compound is classified as a hazardous substance.[1][2]
Key Hazards:
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[1][2]
-
Serious Eye Irritation (Category 2/2A): Causes serious eye irritation.[1][2]
-
Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation.[1][2]
-
Acute Toxicity: May be harmful if swallowed or in contact with skin.[1]
This compound is stable under normal conditions, but incompatibilities with strong oxidizing agents should be noted.[1] Hazardous decomposition products upon combustion include carbon monoxide, carbon dioxide, nitrogen oxides (NOx), sulfur oxides, and hydrogen fluoride.[1][2]
| Hazard Classification | Category | Description |
| Skin Corrosion/Irritation | 2 | Causes skin irritation[1][2] |
| Serious Eye Damage/Irritation | 2A | Causes serious eye irritation[1][2] |
| Specific target organ toxicity, single exposure | 3 | May cause respiratory irritation[1][2] |
| Acute toxicity, oral | May be harmful if swallowed[1] | |
| Acute toxicity, dermal | Harmful in contact with skin[1] |
Personal Protective Equipment (PPE): Your First Line of Defense
The proper selection and use of PPE is a critical control measure to prevent exposure.[3] The following PPE is mandatory when handling or disposing of this compound:
-
Eye Protection: Chemical splash goggles are the minimum requirement.[3]
-
Hand Protection: Wear impervious gloves, such as nitrile rubber. It is advisable to consult the glove manufacturer's compatibility data. For tasks with a higher risk of splash, consider double-gloving.[3]
-
Body Protection: A flame-resistant lab coat is essential. For larger quantities or spill cleanup, a chemical-resistant apron should be worn.[3]
-
Respiratory Protection: All handling of the solid compound that may generate dust, as well as any spill cleanup, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[3][4]
Spill Management: Immediate and Controlled Response
Accidental spills must be handled promptly and safely. The following procedure is for small-scale laboratory spills.
Experimental Protocol: Small-Scale Spill Cleanup
-
Alert Personnel: Immediately alert others in the vicinity.
-
Ensure Ventilation: If not already working in one, ensure the spill area is well-ventilated, preferably within a chemical fume hood.[4]
-
Don Appropriate PPE: Before addressing the spill, don the PPE detailed in Section 2.
-
Contain the Spill: For a solid spill, carefully sweep up the material to avoid generating dust.[1][4] Place the swept material into a suitable, labeled container for hazardous waste.
-
Decontaminate the Area: Once the bulk material is removed, decontaminate the spill surface. Wash the area thoroughly with soap and water.[4]
-
Collect Cleanup Materials: All materials used for cleanup (e.g., paper towels, contaminated gloves) must be placed in the hazardous waste container.
-
Dispose of Waste: The sealed container should be disposed of as hazardous waste, following the procedures in Section 4.
Proper Disposal Procedures: A Step-by-Step Guide
Disposal of this compound must be carried out in compliance with local, regional, and national hazardous waste regulations.[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1]
Disposal of Unused or Waste this compound
All waste containing this compound must be collected in clearly labeled, compatible containers.[3]
Experimental Protocol: Preparing for Disposal
-
Container Selection: Use a sturdy, leak-proof container that is compatible with the chemical. The container must have a secure, tight-fitting lid.
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[5] All major constituents and their approximate percentages should be listed.
-
Segregation: Do not mix this compound waste with incompatible materials, such as strong oxidizing agents.[1][3] It is best practice to keep halogenated organic waste separate from non-halogenated waste streams for disposal purposes.
-
Storage: Store the sealed waste container in a designated satellite accumulation area. This area should be in a well-ventilated location, away from heat and ignition sources, and in secondary containment.[5]
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[5] The waste will be transported by trained personnel to an approved waste disposal plant, likely for incineration.[2]
Disposal of Empty Containers
Empty containers that held this compound must also be managed carefully.
-
Rinsing: Thoroughly rinse the empty container with a suitable solvent (e.g., acetone or ethanol). The first rinse must be collected and disposed of as hazardous waste in your halogenated waste stream.[5]
-
Drying: Allow the rinsed container to air dry completely in a fume hood.[5]
-
Defacing: Completely remove or deface the original label.[5]
-
Final Disposal: Once clean, dry, and with the label defaced, the container can typically be disposed of in the regular trash or glass disposal, depending on the material.[5]
Disposal Workflow and Decision-Making
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Decision workflow for this compound waste.
Regulatory and Safety Imperatives
Adherence to regulations set forth by bodies such as the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA) is not optional.[6][7] Employers are required to have a written health and safety plan, provide comprehensive training to all personnel handling hazardous waste, and maintain an emergency response plan.[6][7][8] The transport of this waste is regulated under UN2811, identifying it as a toxic solid.[1]
The carbon-fluorine bond is exceptionally strong, meaning that fluorinated organic compounds are persistent.[9] Thermal treatment, specifically high-temperature incineration, is an effective method for their destruction, as it can break the C-F bond.[9] However, this process must be conducted in facilities equipped with scrubbers to neutralize the resulting acidic gases like hydrogen fluoride.[10]
By following these detailed procedures, laboratory professionals can ensure that the disposal of this compound is managed in a way that is safe, responsible, and compliant, thereby upholding the highest standards of scientific integrity and workplace safety.
References
- Safety and handling of fluorin
- SAFETY DATA SHEET - this compound. Fisher Scientific.
- Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. U.S. Environmental Protection Agency (EPA).
- N-Fluorobenzenesulfonimide - Safety D
- SAFETY DATA SHEET - N-Fluorobenzenesulfonimide. Fisher Scientific.
- SAFETY DATA SHEET - N-Fluorobenzenesulfonimide. Sigma-Aldrich.
- OSHA Regulations and Hazardous Waste Disposal: Wh
- OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS.
- Hazardous Waste - Standards.
- Guide to the Safe Handling of Fluoropolymer Resins.
- Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety.
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Navigating the Safe Handling of 2-Fluorobenzenesulfonamide: A Practical Guide to Personal Protective Equipment and Disposal
For the diligent researcher, scientist, and drug development professional, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. 2-Fluorobenzenesulfonamide, a versatile building block in pharmaceutical and agrochemical synthesis, demands a meticulous approach to handling due to its significant toxicological profile.[1][2][3] This guide moves beyond a simple checklist, offering a deep-dive into the causality behind personal protective equipment (PPE) selection and providing a clear, actionable plan for its operational use and compliant disposal.
Understanding the Hazard: Why Specialized PPE is Non-Negotiable
This compound is classified as a hazardous substance, posing acute toxicity risks through oral ingestion, dermal contact, and inhalation.[1][4] It is also known to cause serious skin and eye irritation.[1][5] The primary hazards stem from its nature as a fine, potentially airborne powder, which can be easily inhaled or come into contact with the skin and eyes. Therefore, a comprehensive PPE strategy is paramount to mitigate these risks.
Core Protective Measures: A Multi-Layered Defense
A risk-based approach to PPE selection is critical. The following table outlines the minimum required PPE for handling this compound, with detailed explanations for each component.
| PPE Component | Specification | Rationale |
| Respiratory Protection | NIOSH-approved half-mask or full-facepiece air-purifying respirator with P100 particulate filters.[6] For situations with potential for vapor exposure, a combination cartridge with P100 and organic vapor (OV) protection is recommended. | This compound is a solid that can form dust. A P100 filter provides the highest level of protection against airborne particulates.[7] The addition of an OV cartridge offers a safeguard against any potential vapors, especially during heating or reactions. |
| Hand Protection | Nitrile or Neoprene gloves.[8] Ensure gloves have been tested for resistance to aromatic and halogenated compounds. | Nitrile and Neoprene offer good resistance to a range of chemicals, including aromatic and halogenated hydrocarbons.[8][9] Always check the manufacturer's glove compatibility chart for specific breakthrough times. |
| Eye and Face Protection | Chemical safety goggles and a face shield.[4][10] | Goggles provide a seal around the eyes to protect against dust and splashes. A face shield offers an additional layer of protection for the entire face from splashes of solutions containing the compound. |
| Body Protection | A lab coat is the minimum requirement. For larger quantities or tasks with a higher risk of contamination, a disposable chemical-resistant coverall is recommended. | A lab coat provides a basic barrier. A disposable coverall prevents contamination of personal clothing and can be easily removed and disposed of in case of a spill. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict operational protocol is essential to ensure the effectiveness of your chosen PPE.
1. Preparation and Donning PPE:
-
Pre-operational Check: Before entering the designated handling area, visually inspect all PPE for any signs of damage, such as cracks, tears, or discoloration.
-
Hand Washing: Wash and dry your hands thoroughly before donning any PPE.
-
Donning Sequence:
-
Put on the lab coat or coverall.
-
Fit the respirator to your face, ensuring a proper seal. Perform a user seal check as per the manufacturer's instructions.
-
Don eye protection (goggles).
-
Put on the face shield.
-
Finally, don your gloves, ensuring they overlap the cuffs of your lab coat or coverall.
-
2. During Handling:
-
Work in a Ventilated Area: All handling of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Avoid Creating Dust: Use techniques that minimize the generation of dust, such as careful scooping and gentle mixing.
-
Immediate Action in Case of Contamination: If a glove is contaminated, remove it immediately, wash your hands, and don a new pair. If your lab coat or coverall becomes contaminated, exit the handling area, remove the contaminated garment, and decontaminate or dispose of it appropriately.
3. Doffing PPE:
-
Doffing Sequence (to avoid self-contamination):
-
Remove gloves first, peeling them off from the cuff to the fingertips, turning them inside out.
-
Remove the face shield.
-
Remove the lab coat or coverall by rolling it down and away from your body.
-
Remove goggles.
-
The last item to be removed is the respirator.
-
-
Hand Washing: Wash your hands thoroughly with soap and water after removing all PPE.
Visualizing the PPE Selection Process
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.
Caption: PPE Selection Workflow for this compound.
Disposal Plan: Ensuring Compliant and Safe Waste Management
Proper disposal of this compound and any contaminated materials is a critical final step in the handling process. As a halogenated organic compound, it must be treated as hazardous waste.[2][5]
1. Waste Segregation and Collection:
-
Designated Waste Container: All solid waste contaminated with this compound, including excess reagent, contaminated PPE (gloves, disposable coveralls), and weighing papers, must be collected in a clearly labeled, dedicated hazardous waste container. The container should be made of a compatible material, such as high-density polyethylene (HDPE).
-
Labeling: The container must be labeled with "Hazardous Waste," the chemical name "this compound," and the associated hazard symbols (e.g., toxic).[2]
-
Separation from Other Waste Streams: Do not mix halogenated organic waste with non-halogenated waste streams.[5][11][12] This is crucial for proper disposal and cost-effectiveness, as halogenated waste requires specific incineration processes.[12]
2. Spill Management:
-
Immediate Action: In the event of a spill, evacuate the immediate area.
-
PPE: Don the appropriate PPE as outlined above before attempting cleanup.
-
Containment and Cleanup: Cover the spill with an inert absorbent material such as vermiculite or sand. Do not use combustible materials like paper towels to absorb the bulk of the spill.[1] Carefully scoop the absorbed material into the designated hazardous waste container.
-
Decontamination: Clean the spill area with soap and water. All materials used for decontamination must also be disposed of as hazardous waste.
3. Final Disposal:
-
Licensed Disposal Vendor: Arrange for the collection and disposal of the hazardous waste container through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.
-
Regulatory Compliance: Ensure that all disposal activities are in compliance with local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[13][14]
Visualizing the Disposal Workflow
The following diagram outlines the required steps for the safe disposal of this compound waste.
Caption: Disposal Workflow for this compound Waste.
By integrating these detailed PPE protocols and disposal plans into your standard operating procedures, you can confidently and safely utilize this compound in your research and development endeavors, ensuring the well-being of your team and the integrity of your scientific pursuits.
References
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- Centers for Disease Control and Prevention. (1996, January). NIOSH Guide to the Selection and Use of Particulate Respirators. National Institute for Occupational Safety and Health.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
